molecular formula C2H3F<br>CH2=CHF<br>C2H3F B1195381 Vinyl fluoride CAS No. 75-02-5

Vinyl fluoride

Cat. No.: B1195381
CAS No.: 75-02-5
M. Wt: 46.04 g/mol
InChI Key: XUCNUKMRBVNAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyl fluoride, stabilized appears as a colorless gas with a faint ethereal odor. Shipped as a confined liquid under its vapor pressure. Any leak can either be liquid or vapor. Contact with the liquid can cause frostbite. Easily ignited. Vapors are heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Fluoroethene is a monohaloethene and a gas molecular entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F/c1-2-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNUKMRBVNAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F, Array
Record name VINYL FLUORIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4771
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24981-14-4
Record name Poly(vinyl fluoride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24981-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3021435
Record name Vinyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vinyl fluoride, stabilized appears as a colorless gas with a faint ethereal odor. Shipped as a confined liquid under its vapor pressure. Any leak can either be liquid or vapor. Contact with the liquid can cause frostbite. Easily ignited. Vapors are heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
Record name VINYL FLUORIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4771
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinyl fluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/200
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name VINYL FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/567
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0660.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

-98 °F at 760 mmHg (USCG, 1999), -72 °C, -98 °F
Record name VINYL FLUORIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4771
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL FLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/567
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0660.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

Flammable gas, NA (Gas)
Record name VINYL FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Vinyl fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0660.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), Soluble in ether., Soluble in ethanol and acetone, Water solubility at 80 °C (g/100 g water): 0.94 (at 3.4 MPa), 1.54 (at 6.9 MPa), In water, 1.29X10+4 mg/L at 25 °C /Estimated/, Solubility in water: none, Insoluble
Record name VINYL FLUORIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4771
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL FLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Vinyl fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0660.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.707 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.636 (liquid) at 21 °C, Heat of evaporation: 13494 J/mol at -20 °C; Density = 0.775 g/cu cm at -30 °C; Critical density = 0.320 g/cu cm, 0.707 at 32 °F, 1.60(relative gas density)
Record name VINYL FLUORIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4771
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL FLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/567
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0660.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.6 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.58 (Air= 1), Relative vapor density (air = 1): 1.6, 1.6
Record name VINYL FLUORIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4771
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL FLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/567
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

25.2 atm (NIOSH, 2023), Vapor pressure = 2.4 mPa @ 21 °C, 1.98X10+4 mm Hg at 25 °C /Extrapolated/, 25.2 atm
Record name VINYL FLUORIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4771
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL FLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/567
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0660.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

75-02-5
Record name VINYL FLUORIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4771
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluoroethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vinyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYL FLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2598465ICX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VINYL FLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/567
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/YZ702AD8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-258 °F (USCG, 1999), -160.5 °C, -161 °C, -257 °F
Record name VINYL FLUORIDE, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4771
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYL FLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/807
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name VINYL FLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0598
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name VINYL FLUORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/567
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Vinyl fluoride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0660.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

"History of vinyl fluoride synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A

Comprehensive Technical Guide to the Historical Synthesis of Vinyl Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the key synthetic routes for vinyl fluoride, tracing their historical development. It includes detailed experimental protocols derived from seminal patents and publications, quantitative data for comparative analysis, and visualizations of the core chemical processes.

Early Discoveries and Foundational Methods

This compound was first synthesized in 1901 by the Belgian chemist Frédéric Swarts through the reaction of zinc with 1,1-difluoro-2-bromoethane.[1][2] However, early commercial and industrial-scale production methods focused on more readily available starting materials, primarily acetylene (B1199291).

Synthesis from Acetylene and Hydrogen Fluoride

The direct addition of hydrogen fluoride (HF) to acetylene has been a cornerstone of this compound synthesis. This method, while conceptually straightforward, has undergone significant evolution to improve catalyst performance and product yields.

Early catalytic methods for the hydrofluorination of acetylene often employed mercury compounds.[2][3][4] These catalysts, typically mercuric chloride on a charcoal support, facilitated the reaction at relatively low temperatures.[2] However, these early processes were plagued by low space-time yields and rapid catalyst deactivation, rendering them unsuitable for large-scale, economical production.[3]

A significant improvement in this area was the development of multi-component catalysts. For instance, a catalyst comprising a porous carrier impregnated with a mercuric compound and an inorganic compound of lead, tin, cadmium, or zinc was shown to have high activity at lower reaction temperatures and a longer operational lifetime with reduced formation of by-products like tar.[4]

Table 1: Comparison of Early Acetylene Hydrofluorination Methods

Catalyst SystemSupportTemperature (°C)Molar Ratio (HF:Acetylene)Key ObservationsReference
Mercuric Oxide or HalideCharcoal~40Not specifiedLow space-time yields, short catalyst life[2][3]
Mercuric Compound + Pb, Sn, Cd, or Zn CompoundPorous Carrier25 - 2501:1 to 5:1High activity at low temperatures, prolonged catalyst life[4]

Experimental Protocol: Synthesis of this compound using a Mercury-Based Catalyst

This protocol is based on the descriptions found in related patents for the hydrofluorination of acetylene.

  • Catalyst Preparation: A porous activated carbon carrier is impregnated with a solution of mercuric chloride and a salt of lead, tin, cadmium, or zinc. The impregnated carrier is then dried.

  • Pre-treatment: The catalyst is pre-treated by passing hydrogen fluoride gas over it at a temperature of 30 to 300°C.[4]

  • Reaction: A gaseous mixture of acetylene and hydrogen fluoride, with a molar ratio typically ranging from 1:1 to 1:5, is passed through a reactor containing the prepared catalyst. The reaction temperature is maintained between 25°C and 250°C.[4]

  • Product Separation: The product stream, containing this compound, unreacted starting materials, and by-products, is then subjected to purification, likely involving distillation, to isolate the this compound.

Logical Workflow for Mercury-Catalyzed Acetylene Hydrofluorination

G cluster_catalyst_prep Catalyst Preparation cluster_reaction Reaction cluster_purification Product Separation PorousCarrier Porous Carrier Impregnation Impregnation PorousCarrier->Impregnation HgCompound Mercuric Compound HgCompound->Impregnation MetalSalt Pb, Sn, Cd, or Zn Salt MetalSalt->Impregnation Drying Drying Impregnation->Drying Catalyst Prepared Catalyst Drying->Catalyst Reactor Reactor Catalyst->Reactor Acetylene Acetylene Gas Acetylene->Reactor HF Hydrogen Fluoride Gas HF->Reactor ProductStream Crude Product Stream Reactor->ProductStream Purification Purification (e.g., Distillation) ProductStream->Purification VinylFluoride Pure this compound Purification->VinylFluoride Byproducts By-products & Unreacted Materials Purification->Byproducts

Caption: Workflow for this compound synthesis via mercury-catalyzed hydrofluorination of acetylene.

To overcome the issues associated with mercury catalysts, aluminum-based catalysts were developed. Aluminum fluoride and aluminum oxide were found to be effective for the hydrofluorination of acetylene, offering short induction periods, high reaction rates, and long catalyst life.[5]

Table 2: Operating Conditions for Aluminum-Based Catalysis

CatalystTemperature (°F)Molar Ratio (HF:Acetylene)Space Velocity (vol/vol catalyst/hr)ProductReference
Aluminum Fluoride450 - 650Molar excess of HF (up to 15:1)200 - 300This compound[5]
Aluminum Oxide450 - 650Molar excess of HF (up to 15:1)200 - 300This compound[5]
Aluminum Fluoride450 - 650Molar excess of HF (up to 15:1)200 - 3002,2-difluoroethane[5]

Experimental Protocol: Synthesis of this compound using an Aluminum Fluoride Catalyst

This protocol is based on the descriptions provided in a key patent on the subject.[5]

  • Catalyst Preparation: The aluminum fluoride catalyst is dried before use by heating in a stream of an inert gas.

  • Reaction: Acetylene and hydrogen fluoride are mixed, with a molar excess of hydrogen fluoride (up to a 15:1 ratio). This mixture is then passed over the aluminum fluoride catalyst at a temperature between 450 and 650°F. The flow rate is maintained between 200 and 300 volumes of the gas mixture (at standard conditions) per volume of catalyst per hour.

  • Product Recovery: The effluent gases from the reactor, containing this compound, are collected and purified to recover the final product.

Reaction Pathway for Acetylene Hydrofluorination

G Acetylene Acetylene (C₂H₂) HF1 + HF Acetylene->HF1 VinylFluoride This compound (CH₂=CHF) HF1->VinylFluoride HF2 + HF VinylFluoride->HF2 Difluoroethane 1,1-Difluoroethane (B1215649) (CH₃CHF₂) HF2->Difluoroethane

Caption: Stepwise addition of hydrogen fluoride to acetylene.

Synthesis from Chlorinated Ethanes

An alternative to acetylene-based routes involves the use of chlorinated ethanes as starting materials. These methods often proceed through intermediate fluorine-containing compounds.

From 1,1-Difluoroethane

A significant advancement in this compound synthesis was the pyrolysis of 1,1-difluoroethane.[3] This process involves the dehydrofluorination of 1,1-difluoroethane at elevated temperatures, often in the presence of a catalyst.

Table 3: Pyrolysis of 1,1-Difluoroethane for this compound Synthesis

Catalyst/SurfaceTemperature (°C)Conversion (%)Yield (%)Reference
Steel Wool330 - 3344071[3]
Steel Wool600 ± 256488[3]
Calcium Fluoride~500--[3]

Experimental Protocol: Pyrolysis of 1,1-Difluoroethane over Steel Wool

This experimental description is adapted from a 1952 patent.[3]

  • Apparatus: An iron pipe with a one-inch diameter is packed with steel wool and heated to the desired temperature.

  • Reaction: 1,1-difluoroethane is passed over the heated steel wool surface. For example, over a period of two hours and forty-five minutes, 156 parts of 1,1-difluoroethane are led over a steel wool surface heated to 330-334°C.

  • Product Separation: The exit gases are passed through a sodium fluoride trap to remove hydrogen fluoride. The product is then condensed in a trap cooled with solid carbon dioxide-acetone.

  • Purification: The condensed product is distilled to separate the this compound from unreacted 1,1-difluoroethane and any intermediate boiling point fractions.

Pyrolysis of 1,1-Difluoroethane

G Difluoroethane 1,1-Difluoroethane (CH₃CHF₂) Heat Heat (300-600°C) Catalyst (e.g., Steel Wool) Difluoroethane->Heat VinylFluoride This compound (CH₂=CHF) Heat->VinylFluoride HF Hydrogen Fluoride (HF) Heat->HF

Caption: Dehydrofluorination of 1,1-difluoroethane to produce this compound.

From Vinyl Chloride

A continuous process for the synthesis of this compound from vinyl chloride and hydrogen fluoride has also been developed. This process involves the formation of intermediate compounds, 1-chloro-1-fluoroethane (B11141) and 1,1-difluoroethane, followed by pyrolysis.[6]

Experimental Protocol: Continuous Synthesis from Vinyl Chloride

This protocol is a summary of a patented continuous process.[6]

  • Reaction Step 1 (Addition and Substitution): A flow of gaseous vinyl chloride is introduced into a liquid phase of anhydrous hydrogen fluoride at approximately room temperature and atmospheric pressure. This leads to the formation of 1-chloro-1-fluoroethane and 1,1-difluoroethane.

  • Reaction Step 2 (Pyrolysis): The gaseous mixture from the first reactor, containing hydrogen fluoride, vinyl chloride, 1-chloro-1-fluoroethane, and 1,1-difluoroethane, is passed into a pyrolysis chamber heated to 400-800°C at around atmospheric pressure.

  • Separation and Recycling: The gases leaving the pyrolysis reactor are cooled and sent to a distillation column. This compound and hydrogen chloride are separated from the higher boiling point components (hydrogen fluoride, vinyl chloride, 1,1-difluoroethane, and 1-chloro-1-fluoroethane), which are then recycled back to the first reactor.

Table 4: Example of Continuous Synthesis from Vinyl Chloride

ParameterValue
Vinyl Chloride Feed Rate30 N liters/hour
Liquid Phase Temperature (Reactor 1)~35°C
Pyrolysis Temperature (Reactor 2)~600°C
This compound Production Rate~30 N liters/hour
Overall Yield (with respect to vinyl chloride)> 85%
Data from a specific example in the patent.[6]

Workflow for Continuous this compound Synthesis from Vinyl Chloride

G VinylChloride Vinyl Chloride Reactor1 Reactor 1 (Addition/Substitution) VinylChloride->Reactor1 HF Anhydrous HF HF->Reactor1 GaseousMixture Gaseous Mixture (HF, VC, CFE, DFE, HCl) Reactor1->GaseousMixture Reactor2 Reactor 2 (Pyrolysis) GaseousMixture->Reactor2 PyrolyzedGases Pyrolyzed Gases Reactor2->PyrolyzedGases Distillation Distillation Column PyrolyzedGases->Distillation VinylFluorideProduct This compound & HCl Distillation->VinylFluorideProduct RecycleStream Recycled Reactants Distillation->RecycleStream RecycleStream->Reactor1 Recycle

Caption: Continuous two-stage process for this compound synthesis from vinyl chloride.

Modern Synthetic Strategies

While the aforementioned methods form the historical basis of industrial this compound production, modern organic synthesis has introduced a variety of new strategies, often aimed at laboratory-scale synthesis with high stereoselectivity. These include methods like the hydrodefluorination of trifluoromethylated alkenes and the Shapiro fluorination reaction. These newer methods, while not historically central to bulk production, are of significant interest to researchers in medicinal chemistry and materials science.[7]

References

The Genesis of an Essential Monomer: A Technical Retrospective on Frédéric Swarts' 1901 Discovery of Vinyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the foundational discovery of vinyl fluoride (B91410) by the Belgian chemist Frédéric Swarts in 1901. While the original publication containing the detailed experimental protocol from the Bulletin de la Classe des Sciences of the Académie Royale de Belgique could not be accessed for this review, this document consolidates the available scientific information to provide a comprehensive overview of this pivotal moment in organofluorine chemistry.

Introduction: The Dawn of Organofluorine Chemistry

Frédéric Swarts was a trailblazer in the field of organofluorine chemistry. His work in the late 19th and early 20th centuries laid the groundwork for the synthesis of a vast array of fluorinated organic compounds. Among his significant contributions was the first successful synthesis of vinyl fluoride (fluoroethene) in 1901. This discovery opened the door to the development of fluoropolymers, most notably polythis compound (PVF), a material prized for its exceptional chemical resistance and durability.

The Synthesis of this compound: A Debromination Approach

Based on available scientific literature, Swarts' synthesis of this compound involved the reaction of zinc with 1,1-difluoro-2-bromoethane. This reaction is a classic example of a dehalogenation, specifically a debromination, facilitated by a metal.

It is important to note that the precise experimental conditions employed by Swarts, including temperature, pressure, solvent, and the specific apparatus used, are not detailed in the accessible secondary literature. The information presented herein is based on the general understanding of the chemical transformation he reported.

The overall reaction can be depicted as follows:

CHF₂CH₂Br + Zn → CH₂=CHF + ZnBrF

In this process, zinc metal acts as a reducing agent, abstracting the bromine and one of the fluorine atoms from the 1,1-difluoro-2-bromoethane molecule to form this compound and zinc bromofluoride.

Experimental Protocols (General Overview)

While Swarts' original detailed methodology is unavailable, a general protocol for this type of reaction can be inferred.

Synthesis of the Precursor: 1,1-difluoro-2-bromoethane
Debromination to this compound

The core of Swarts' discovery was the reaction of 1,1-difluoro-2-bromoethane with zinc. A plausible, generalized experimental workflow would involve:

  • Reaction Setup: A reaction vessel, likely made of glass, would be charged with zinc metal, possibly in the form of dust or turnings to maximize surface area.

  • Addition of Reactant: 1,1-difluoro-2-bromoethane would be introduced to the reaction vessel. The reaction may have been carried out in a solvent, although the identity of a solvent, if any, is not documented in available sources.

  • Reaction Conditions: The mixture would likely be heated to initiate and sustain the reaction. The this compound gas produced would be collected, possibly by displacement of water or in a cooled trap.

  • Purification: The collected this compound gas would likely have been subjected to purification steps to remove any unreacted starting material, byproducts, or solvent vapors.

Quantitative Data

Regrettably, specific quantitative data from Swarts' original 1901 publication, such as the reaction yield, boiling point, and density of the newly synthesized this compound, are not available in the reviewed literature. The following table summarizes the modern, accepted physicochemical properties of this compound.

PropertyValue
Molecular Formula C₂H₃F
Molar Mass 46.04 g/mol
Boiling Point -72 °C
Melting Point -160.5 °C
Density (gas, at 0 °C) 2.1 g/L
Appearance Colorless gas

Note: The data presented in this table is from modern chemical literature and not from Frédéric Swarts' original 1901 publication.

Visualization of the Discovery

The following diagrams illustrate the logical progression of Swarts' synthesis of this compound based on the available information.

Swarts_Vinyl_Fluoride_Synthesis cluster_precursor Precursor cluster_reagent Reagent cluster_reaction Reaction cluster_product Product cluster_byproduct Byproduct Precursor 1,1-difluoro-2-bromoethane (CHF₂CH₂Br) Reaction Debromination Precursor->Reaction Reagent Zinc Metal (Zn) Reagent->Reaction Product This compound (CH₂=CHF) Reaction->Product Byproduct Zinc Bromofluoride (ZnBrF) Reaction->Byproduct

Caption: Logical workflow of Frédéric Swarts' 1901 synthesis of this compound.

Chemical_Transformation Reactants CHF₂CH₂Br + Zn Products CH₂=CHF + ZnBrF Reactants->Products Swarts, 1901

A Comprehensive Technical Guide to the Chemical and Physical Properties of Vinyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of vinyl fluoride (B91410) (fluoroethene). The information is presented in a clear and structured format, designed to be a valuable resource for professionals in research and development. This guide includes key data, detailed experimental protocols for property determination, and a visualization of the interplay between its molecular characteristics and macroscopic properties.

Chemical Properties

Vinyl fluoride (C₂H₃F) is a halogenated organic compound characterized by a vinyl group attached to a fluorine atom.[1][2] Its chemical behavior is largely dictated by the high electronegativity of the fluorine atom and the presence of the carbon-carbon double bond.

Table 1: Key Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₃F[1][3][4][5][6][7][8][9]
Synonyms Fluoroethene, Fluoroethylene, Monofluoroethylene[3][4][5][7][10][11]
Molecular Weight 46.04 g/mol [1][3][9]
Reactivity Highly reactive; can polymerize.[12] Reacts with alkali and alkaline earth metals, as well as powdered aluminum, zinc, and beryllium.[10]
Polymerization Undergoes free-radical polymerization to form polythis compound (PVF).[13][14] This process is typically carried out under high pressure in aqueous suspension or emulsion.[13]
Chemical Stability Chemically stable under normal conditions.[15] Commercial preparations often contain a stabilizer, such as d-limonene, to prevent spontaneous polymerization.[10]
Reactivity and Polymerization

The double bond in this compound makes it susceptible to addition reactions. The fluorine atom, being highly electronegative, influences the electron density of the double bond, affecting its reactivity compared to other vinyl halides.[13]

The most significant chemical property of this compound is its ability to undergo polymerization to form polythis compound (PVF), a fluoropolymer with high resistance to weathering, chemical attack, and water absorption.[8][10][13] The polymerization is typically initiated by peroxides or azo compounds and is conducted at temperatures ranging from 50 °C to 150 °C.[13] The reaction conditions, particularly temperature, can influence the crystallinity and melting point of the resulting polymer.[13]

Physical Properties

This compound is a colorless gas at standard temperature and pressure, possessing a faint, ethereal odor.[1][3][5][8][9][11][16] It is typically shipped as a liquefied compressed gas.[3][11]

Table 2: Key Physical Properties of this compound

PropertyValueSource(s)
Appearance Colorless gas[1][3][5][8][16]
Odor Faint, ethereal[1][3][5][8][9][11][16]
Melting Point -160.5 °C (-256.9 °F; 112.6 K)[1][10][16]
Boiling Point -72.2 °C (-98.0 °F; 201.0 K)[1][4][10][16]
Density (Liquid) 0.636 g/cm³[1]
Vapor Density (air = 1) 1.6[4][10][11][12][17][18]
Vapor Pressure 25.2 atm (370.4 psi) at 21 °C[1][4][10][17][18]
Solubility in Water Slightly soluble (1.1% by weight)[1][10]
Solubility in Organic Solvents Soluble in acetone, ethanol, and diethyl ether.[10] Generally more soluble in non-polar solvents.[19]
Autoignition Temperature 385 °C (725 °F)[1]
Flash Point Flammable Gas[3][11][18]
Explosive Limits in Air 2.6–21.7%[1][17][18]
Ionization Potential 10.37 eV[4][11][12][17][18]
Heat of Vaporization 361 kJ/kg[1][5]
Dipole Moment 1.4 Debye[1][5]
Critical Temperature 54.8 °C (328 K)[1][5]
Critical Pressure 5.24 MPa[1][5]

Experimental Protocols

Detailed experimental methodologies for determining the key physical and spectral properties of this compound are outlined below. These protocols are standard methods applicable to volatile organic compounds.

Determination of Physical Properties
  • Boiling Point: The boiling point of this compound can be determined by the micro-boiling point method using a Thiele tube. A small amount of the liquefied gas is introduced into a capillary tube, which is then attached to a thermometer and heated in a controlled manner in a heating bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

  • Melting Point: The melting point is determined using a cryostat. A sample of this compound gas is condensed and solidified on a pre-cooled surface within the cryostat. The temperature is then slowly increased, and the point at which the solid begins to melt is observed and recorded.

  • Vapor Pressure: The vapor pressure of liquefied this compound can be measured using a static method. A small amount of the liquid is placed in a thermostated, evacuated vessel connected to a pressure measuring device (manometer). The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

  • Density of the Gas: The gas density can be determined using the Dumas bulb method. A glass bulb of known volume is evacuated and weighed. It is then filled with this compound gas at a known temperature and pressure and weighed again. The density is calculated from the mass of the gas and the volume of the bulb.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: An IR spectrum of gaseous this compound is obtained using a gas cell with KBr or NaCl windows in an FTIR spectrometer. The gas is introduced into the cell at a specific pressure, and the spectrum is recorded. The resulting spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the C-H, C=C, and C-F bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectra are typically recorded for a solution of this compound in a deuterated solvent (e.g., CDCl₃) at low temperature to maintain it in the liquid state. A high-resolution NMR spectrometer is used. The ¹H NMR spectrum will show signals for the vinyl protons, with coupling patterns influenced by the adjacent fluorine atom. The ¹⁹F NMR spectrum will show a signal for the fluorine atom, coupled to the neighboring protons.

  • Mass Spectrometry (MS): A mass spectrum is obtained by introducing gaseous this compound into a mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The spectrum will show a molecular ion peak corresponding to the molecular weight of this compound and fragmentation patterns characteristic of the molecule.

Interplay of Properties: A Visual Representation

The following diagram illustrates the logical relationships between the molecular structure of this compound and its resulting chemical and physical properties.

Vinyl_Fluoride_Properties cluster_structure Molecular Structure cluster_properties Macroscopic Properties cluster_chemical Chemical Properties cluster_physical Physical Properties Molecular_Formula Molecular Formula (C₂H₃F) State State at STP (Gas) Molecular_Formula->State Low Molecular Weight Double_Bond C=C Double Bond Reactivity High Reactivity (Addition Reactions) Double_Bond->Reactivity Site for Fluorine_Atom Fluorine Atom Fluorine_Atom->Reactivity Influences Electron Density Dipole_Moment Dipole Moment Fluorine_Atom->Dipole_Moment High Electronegativity Polymerization Polymerization (forms PVF) Reactivity->Polymerization Boiling_Point Low Boiling Point State->Boiling_Point Vapor_Pressure High Vapor Pressure State->Vapor_Pressure Solubility Solubility Characteristics Dipole_Moment->Solubility

Caption: Logical flow from molecular structure to properties.

References

Unveiling the Molecular Architecture of Vinyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl fluoride (B91410) (C₂H₃F), a cornerstone monomer in the synthesis of fluoropolymers, possesses a unique molecular structure that dictates its chemical reactivity and physical properties. This in-depth technical guide provides a comprehensive overview of the molecular structure and bonding of vinyl fluoride, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Geometry and Bonding

This compound adopts a planar molecular geometry, a consequence of the sp² hybridization of its two carbon atoms. The molecule consists of a carbon-carbon double bond, with one carbon atom bonded to two hydrogen atoms and the other to one hydrogen atom and one fluorine atom. This arrangement leads to a specific set of bond lengths and angles that have been precisely determined through spectroscopic techniques.

The carbon-carbon double bond is a key feature, providing a site for addition reactions, while the highly electronegative fluorine atom significantly influences the electronic distribution within the molecule, resulting in a notable dipole moment.[1] This polarity impacts its intermolecular forces, which are primarily a combination of London dispersion forces and dipole-dipole interactions.[1]

Quantitative Structural Parameters

The precise bond lengths and angles of this compound have been elucidated primarily through microwave spectroscopy.[2][3] These experimentally determined values are crucial for computational modeling and for understanding the molecule's reactivity.

ParameterValueExperimental Method
Bond Lengths
C=C1.337 ± 0.002 Å[2]Microwave Spectroscopy
C-F1.344 ± 0.002 Å[2]Microwave Spectroscopy
C-H (geminal to F)1.080 ± 0.005 Å[2]Microwave Spectroscopy
C-H (cis to F)1.075 ± 0.005 Å[2]Microwave Spectroscopy
C-H (trans to F)1.075 ± 0.005 Å[2]Microwave Spectroscopy
Bond Angles
∠FCC121.0 ± 0.2°[2]Microwave Spectroscopy
∠HCC (geminal to F)120° (assumed)[2]Microwave Spectroscopy
∠HCH117°[4]Not Specified
∠FCH112°[4]Not Specified
Dipole Moment 1.4 D[4][5]Not Specified

Experimental Determination of Molecular Structure

The structural parameters of this compound have been determined with high precision using various spectroscopic techniques. Microwave and infrared spectroscopy have been particularly instrumental in providing the detailed data presented in this guide.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the rotational constants of a molecule, from which highly accurate bond lengths and angles can be derived.

Experimental Protocol:

  • Sample Preparation: A gaseous sample of this compound, and its isotopically substituted analogues (e.g., containing ¹³C), is introduced into a waveguide sample cell at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption Detection: The absorption of microwaves by the sample is detected as a function of frequency. The frequencies at which absorption occurs correspond to transitions between rotational energy levels.

  • Spectral Analysis: The observed rotational transitions (e.g., J=0→1 and J=1→2) are assigned, and the rotational constants (A, B, C) for each isotopic species are determined.[2][3]

  • Structure Determination: The moments of inertia are calculated from the rotational constants. By analyzing the data for multiple isotopic species, a precise molecular structure (r₀ or rₛ) can be determined through a least-squares fitting procedure.[2] A Stark effect spectrograph with square wave modulation is often employed for these measurements.[2]

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. While less direct for determining bond lengths and angles than microwave spectroscopy, it provides valuable information about the bonding environment and force constants within the molecule.

Experimental Protocol:

  • Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl).

  • IR Radiation: The sample is irradiated with a broad range of infrared radiation.

  • Transmission/Absorption Measurement: The amount of radiation transmitted or absorbed by the sample is measured as a function of wavenumber (cm⁻¹).

  • Spectral Analysis: The resulting infrared spectrum shows absorption bands corresponding to the different vibrational modes of the molecule (e.g., C-H stretch, C=C stretch, C-F stretch, bending modes). High-resolution techniques, such as tunable diode laser spectroscopy, can resolve the rotational fine structure within these vibrational bands, providing further structural information.[6][7] Low-resolution spectra are often recorded using a standard FTIR spectrometer.[7]

Visualizing Molecular Structure and Synthesis

Molecular Structure of this compound

The following diagram illustrates the planar structure of this compound, showcasing the connectivity of the atoms and the presence of the double bond.

molecular_structure C1 C C2 C C1->C2 = H1 H C1->H1 H2 H C1->H2 H3 H C2->H3 F1 F C2->F1

Caption: Molecular structure of this compound.

General Synthesis Workflow

This compound can be synthesized through several industrial routes. The diagram below outlines a generalized workflow for its production.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products Acetylene Acetylene (HC≡CH) Reaction Catalytic Addition Reaction (e.g., Mercury-based catalyst) Acetylene->Reaction HF Hydrogen Fluoride (HF) HF->Reaction VinylFluoride This compound (CH₂=CHF) Reaction->VinylFluoride Purification Purification VinylFluoride->Purification

Caption: Generalized synthesis of this compound.

Conclusion

The molecular structure of this compound, characterized by its planar geometry, specific bond lengths and angles, and significant dipole moment, is fundamental to its physical and chemical properties. Precise determination of these parameters through advanced spectroscopic techniques like microwave and infrared spectroscopy provides the foundational data necessary for researchers and professionals in materials science and drug development. A thorough understanding of its structure and bonding is paramount for predicting its reactivity, designing novel polymers, and assessing its potential applications.

References

The Core Reactivity of Vinyl Fluoride Monomer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl fluoride (B91410) (VF), a colorless, flammable gas, serves as a critical monomer for the production of polyvinyl fluoride (PVF), a fluoropolymer renowned for its exceptional chemical inertness, weather resistance, and thermal stability. Understanding the fundamental reactivity of the this compound monomer is paramount for controlling its polymerization, exploring its potential in copolymer synthesis, and comprehending its toxicological profile. This technical guide provides an in-depth analysis of the core reactivity of this compound, with a focus on its polymerization behavior, bond energetics, and metabolic activation. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to support researchers in their scientific endeavors.

Introduction

This compound (C₂H₃F) is an organohalogen compound that plays a significant role in the polymer industry.[1] Its primary application lies in the synthesis of polythis compound (PVF), a high-performance thermoplastic utilized in a variety of demanding applications, from architectural coatings to photovoltaic module backsheets.[2] The unique properties of PVF are a direct consequence of the strong carbon-fluorine bond present in the this compound monomer. This guide delves into the chemical reactivity of this compound, providing a foundational understanding for professionals in materials science and drug development, where fluorinated compounds are of increasing interest.[2]

Physicochemical Properties and Bond Energetics

The reactivity of this compound is intrinsically linked to its molecular structure and the energies of its chemical bonds. The presence of the highly electronegative fluorine atom significantly influences the electron distribution within the molecule, impacting its polymerization and chemical behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂H₃F[1]
Molar Mass 46.04 g/mol [3]
Boiling Point -72.2 °C[3]
Melting Point -160.5 °C[3]
Dipole Moment 1.4 Debye[3]
Solubility Slightly soluble in water; soluble in alcohol, ether, and acetone.[4]

The carbon-fluorine bond in this compound is notably strong, contributing to the thermal stability and chemical resistance of its polymer, PVF.[5] In contrast, the carbon-carbon double bond provides the site for polymerization reactions.

Table 2: Bond Dissociation Energies (BDE) of this compound

BondBond Dissociation Energy (kJ/mol)Reference(s)
C-F 452[5]
C=C Weaker than the C=C bond in propene due to resonance effects.[6]

Polymerization Reactivity

This compound primarily undergoes free-radical polymerization to produce polythis compound. However, other polymerization methods have been explored, each with distinct characteristics and outcomes.

Free-Radical Polymerization

This is the most common method for the industrial production of PVF. The polymerization is typically initiated by radical initiators and proceeds via a chain-growth mechanism.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (I) 2R• Radical Species (R•) Initiator->2R• Decomposition R-CH2-CHF• Initiated Monomer 2R•->R-CH2-CHF• Addition to VF R-(CH2-CHF)n-CH2-CHF• Propagating Radical R-CH2-CHF•->R-(CH2-CHF)n-CH2-CHF• Chain Growth Polymer Polythis compound R-(CH2-CHF)n-CH2-CHF•->Polymer Combination or Disproportionation

Figure 1: Free-Radical Polymerization of this compound.

The activation energy for the propagation step in the free-radical polymerization of vinyl monomers typically ranges from 3 to 5 kcal/mol (approximately 12.5 to 20.9 kJ/mol).[7] For the overall polymerization process, the apparent activation energy is generally in the range of 20 kcal/mol (approximately 84 kJ/mol).[7]

Experimental Protocol: Free-Radical Polymerization of this compound (Illustrative)

This protocol is a generalized representation based on common industrial practices for the polymerization of vinylidene fluoride, a closely related monomer.[8][9]

  • Reactor Preparation: A high-pressure autoclave reactor (e.g., Hastelloy) equipped with a stirrer, pressure and temperature sensors, and inlet/outlet valves is charged with deoxygenated water and a surfactant.

  • Monomer and Initiator Introduction: The reactor is pressurized with this compound monomer to the desired pressure. A solution of a radical initiator (e.g., a peroxide or an azo compound) is then introduced to start the reaction.

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 80-130°C) and maintained at a constant pressure by continuously feeding this compound. The polymerization proceeds for a set duration to achieve the desired conversion.

  • Termination and Isolation: The reaction is terminated, and the resulting polymer dispersion is cooled and discharged. The polythis compound is then isolated, washed, and dried.

Ionic Polymerization

The electron-withdrawing nature of the fluorine atom suggests that this compound could be susceptible to anionic polymerization.[10] However, reports on the successful anionic polymerization of this compound are scarce. The high reactivity of the propagating anion can lead to side reactions. Cationic polymerization of this compound is also not a common method, as the fluorine atom tends to destabilize the cationic intermediate.[11][12]

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically used for the polymerization of alpha-olefins, have been shown to be effective in polymerizing this compound.[13] One study demonstrated that a catalyst system composed of vanadium oxytrichloride, tetrahydrofuran, and aluminum triisobutyl could polymerize this compound.[13] However, the resulting polymer did not exhibit high stereospecificity compared to polymers prepared by free-radical methods.[13]

PolymerizationMethods VF This compound Monomer FR FR VF->FR Most Common Anionic Anionic VF->Anionic Limited Success Cationic Cationic VF->Cationic Limited Success ZN ZN VF->ZN Feasible, Low Stereospecificity PVF_FR PVF (Free-Radical) FR->PVF_FR Produces Amorphous/Semicrystalline PVF PVF_Anionic PVF (Anionic) Anionic->PVF_Anionic Potential for Controlled Architectures PVF_Cationic PVF (Cationic) Cationic->PVF_Cationic Largely Unexplored PVF_ZN PVF (Ziegler-Natta) ZN->PVF_ZN Produces Less Stereoregular PVF

Figure 2: Overview of this compound Polymerization Methods.

Reactivity Ratios in Copolymerization

Table 3: Reactivity Ratios of this compound (M₁) with a Comonomer (M₂) (Illustrative)

Comonomer (M₂)r₁ (VF)r₂Reference(s)
Vinyl Chloride0.12.7[14]
Acrylamide1.280.012[14]

Note: The provided reactivity ratios are for illustrative purposes and may vary depending on the specific reaction conditions.

Metabolic Reactivity and Toxicological Implications

In the context of drug development and toxicology, understanding the metabolic fate of this compound is essential. This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[2] Its carcinogenicity is attributed to its metabolic activation in the liver.

The metabolic pathway is believed to be similar to that of vinyl chloride.[15] The initial step involves the oxidation of this compound by cytochrome P450 enzymes (specifically CYP2E1) to form the reactive epoxide, 2-fluoroethylene oxide.[15] This epoxide can then rearrange to 2-fluoroacetaldehyde.[15] These reactive metabolites can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[4][16] One of the key promutagenic adducts formed is N²,3-ethenoguanine.[4]

MetabolicActivation VF This compound (CH2=CHF) Epoxide Epoxide VF->Epoxide CYP2E1 Oxidation DNA_Adducts DNA Adducts (e.g., N²,3-ethenoguanine) Mutations Mutations DNA_Adducts->Mutations Cancer Cancer (e.g., Hepatic Angiosarcoma) Mutations->Cancer Epoxide->DNA_Adducts Aldehyde Aldehyde Epoxide->Aldehyde Rearrangement Aldehyde->DNA_Adducts

Figure 3: Metabolic Activation Pathway of this compound.

Conclusion

The reactivity of this compound monomer is dominated by its propensity to undergo free-radical polymerization, a process central to the production of the highly valuable polymer, polythis compound. The strength of the C-F bond imparts exceptional stability to the resulting polymer. While ionic and coordination polymerization methods offer potential avenues for creating novel polymer architectures, they remain less explored and present significant synthetic challenges. From a toxicological standpoint, the metabolic activation of this compound to reactive intermediates that can damage DNA underscores the importance of stringent safety measures in its handling and processing. This guide provides a foundational understanding of these core reactivity principles to aid researchers in the fields of polymer chemistry, materials science, and drug development.

References

Vinyl Fluoride: A Comprehensive Technical Guide to its Role as a Fluoropolymer Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl fluoride (B91410) (VF), a colorless and flammable gas, serves as the fundamental building block for the high-performance fluoropolymer, polyvinyl fluoride (PVF).[1] PVF is renowned for its exceptional chemical inertness, outstanding weather resistance, and robust mechanical properties, making it a material of choice in a wide array of demanding applications, from architectural coatings and photovoltaic backsheets to aerospace components.[2][3] This in-depth technical guide provides a comprehensive overview of this compound as a precursor to fluoropolymers, detailing its properties, polymerization methodologies, and the characteristics of the resulting polymer. The information presented herein is intended to equip researchers, scientists, and professionals in drug development and other advanced fields with the core knowledge required to understand and utilize this important fluoromonomer.

Properties of this compound and Polythis compound

A thorough understanding of the physical and chemical properties of both the monomer and the resulting polymer is crucial for successful synthesis and application.

This compound (Monomer)

This compound is a gaseous monomer under standard conditions.[4] Its key properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₂H₃F[4]
Molar Mass 46.04 g/mol [4]
Boiling Point -72.2 °C[4]
Melting Point -160.5 °C[4]
Density (liquid at boiling point) 0.636 g/cm³[4]
Vapor Pressure 25.2 atm[4]
Solubility in Water Slightly soluble[4]
Autoignition Temperature 385 °C[4]
Explosive Limits in Air 2.6–21.7%[4]
Polythis compound (Polymer)

The properties of PVF can vary depending on the polymerization method and conditions, which influence factors like crystallinity and molecular weight.[5]

PropertyValueReferences
Chemical Formula (C₂H₃F)n[5]
Density 1.38 g/cm³
Melting Point 185 - 210 °C[5]
Glass Transition Temperature (Tg) -15 to -20 °C (lower), 40 to 50 °C (upper)[5]
Crystallinity 20 - 60%[3]
Solubility Insoluble in common solvents below 100 °C[5]

Synthesis of this compound

The industrial production of this compound monomer is primarily achieved through two main routes:

  • Reaction of Acetylene (B1199291) and Hydrogen Fluoride: This process involves the mercury-catalyzed reaction of acetylene with hydrogen fluoride.[6]

  • Dehydrochlorination of 1-chloro-1-fluoroethane: This method involves the removal of hydrogen chloride from 1-chloro-1-fluoroethane.[6]

G cluster_synthesis This compound Synthesis Acetylene Acetylene This compound This compound Acetylene->this compound + Hydrogen Fluoride (Hg Catalyst) Hydrogen Fluoride Hydrogen Fluoride 1-chloro-1-fluoroethane 1-chloro-1-fluoroethane 1-chloro-1-fluoroethane->this compound - HCl

Caption: Synthesis routes for this compound monomer.

Polymerization of this compound

The conversion of this compound monomer into polythis compound is achieved through free-radical polymerization.[7] This process is typically carried out using either suspension or emulsion techniques, both of which require high pressure due to the gaseous nature of the monomer.[5]

Free-Radical Polymerization Mechanism

The free-radical polymerization of this compound proceeds through the classic three stages: initiation, propagation, and termination.

  • Initiation: A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate initial free radicals.[7] These radicals then react with a this compound monomer to initiate the polymer chain.

  • Propagation: The newly formed monomer radical adds to another this compound monomer, and this process repeats, rapidly extending the polymer chain.

  • Termination: The growth of the polymer chain is terminated by various reactions, including the combination of two growing chains or disproportionation.

G cluster_polymerization_mechanism Free-Radical Polymerization of this compound Initiator Initiator Radical Radical Initiator->Radical Decomposition Growing Polymer Chain Growing Polymer Chain Radical->Growing Polymer Chain + this compound This compound Monomer This compound Monomer Growing Polymer Chain->Growing Polymer Chain + n(this compound) Terminated Polymer Terminated Polymer Growing Polymer Chain->Terminated Polymer Termination

Caption: General mechanism of free-radical polymerization.

A key aspect of this compound polymerization is the regiochemistry of monomer addition. The propagation step can result in either "head-to-tail" or "head-to-head" linkages. Head-to-tail addition is the predominant mode, but a certain percentage of head-to-head linkages (typically 12-18%) occurs due to monomer reversals.[5] The extent of these irregularities can influence the polymer's crystallinity and melting point.[5] Lower polymerization temperatures have been found to decrease the number of head-to-head linkages, leading to a more regular polymer structure and a higher melting point.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the polymerization of this compound are not widely available in the public domain, likely due to the hazardous nature of the monomer and the specialized high-pressure equipment required. However, general procedures for suspension and emulsion polymerization can be outlined based on analogous processes for vinylidene fluoride (PVDF) and available literature on PVF.

Suspension Polymerization (General Procedure)

Suspension polymerization involves dispersing the this compound monomer in a liquid phase, typically water, where it is insoluble. The polymerization occurs within the suspended monomer droplets.

  • Reactor Setup: A high-pressure autoclave equipped with a stirrer, temperature and pressure controls, and inlets for the monomer and other reagents is required.

  • Reaction Mixture:

    • Deionized water (continuous phase).

    • A suspending agent (e.g., polyvinyl alcohol or cellulose (B213188) derivatives) to stabilize the monomer droplets.[5]

    • A monomer-soluble initiator (e.g., an organic peroxide like diisopropyl peroxydicarbonate).[5]

  • Procedure:

    • The reactor is charged with water and the suspending agent.

    • The mixture is deoxygenated by purging with an inert gas.

    • The initiator is introduced.

    • Liquid this compound is charged into the reactor under pressure.

    • The temperature and pressure are raised to the desired reaction conditions (e.g., 50-150 °C).[5]

    • The mixture is stirred vigorously to maintain the suspension.

    • After the desired reaction time, the reactor is cooled, and the pressure is vented.

    • The resulting polymer beads are isolated by filtration, washed, and dried.

Emulsion Polymerization (General Procedure)

Emulsion polymerization is carried out in an aqueous medium with the aid of a surfactant to emulsify the monomer.

  • Reactor Setup: Similar to suspension polymerization, a high-pressure autoclave is used.

  • Reaction Mixture:

    • Deionized water (continuous phase).

    • A surfactant (e.g., a fluorinated surfactant like perfluorinated carboxylic acids) to form micelles.[5]

    • A water-soluble initiator (e.g., potassium persulfate).[8]

  • Procedure:

    • The reactor is charged with water and the surfactant.

    • The mixture is deoxygenated.

    • The initiator is added.

    • This compound gas is fed into the reactor to the desired pressure (e.g., 30 bar).[8]

    • The temperature is raised to the reaction temperature (e.g., 80 °C).[8]

    • The polymerization proceeds in the micelles.

    • After the reaction, the reactor is cooled and vented.

    • The product is a stable latex (an aqueous dispersion of polymer particles). The polymer can be isolated by coagulation, followed by washing and drying.

Purification of Polythis compound

Following polymerization, the PVF polymer needs to be purified to remove unreacted monomer, initiator residues, suspending agents or surfactants, and other impurities.

  • Washing: The isolated polymer is typically washed repeatedly with deionized water and/or a suitable solvent (e.g., an alcohol) to remove water-soluble impurities.

  • Drying: The washed polymer is then dried in an oven, often under vacuum, to remove any residual water or solvent.

Industrial Production Workflow

The industrial production of polythis compound is a multi-step process that begins with the synthesis of the this compound monomer and culminates in the formation of the final polymer product, which is often processed into films or coatings.

G cluster_workflow Industrial Production of Polythis compound Monomer Synthesis Monomer Synthesis Monomer Purification Monomer Purification Monomer Synthesis->Monomer Purification Polymerization Reactor Polymerization Reactor Monomer Purification->Polymerization Reactor Monomer Recovery Monomer Recovery Polymerization Reactor->Monomer Recovery Unreacted Monomer Polymer Slurry/Latex Polymer Slurry/Latex Polymerization Reactor->Polymer Slurry/Latex Monomer Recovery->Polymerization Reactor Recycle Purification (Washing) Purification (Washing) Polymer Slurry/Latex->Purification (Washing) Drying Drying Purification (Washing)->Drying Final Polymer Product (Powder/Pellets) Final Polymer Product (Powder/Pellets) Drying->Final Polymer Product (Powder/Pellets) Film/Coating Processing Film/Coating Processing Final Polymer Product (Powder/Pellets)->Film/Coating Processing

Caption: Industrial workflow for polythis compound production.

Properties of Common Initiators

The choice of initiator is critical in controlling the polymerization reaction and the properties of the final polymer. Benzoyl peroxide and azobisisobutyronitrile (AIBN) are common free-radical initiators.

InitiatorChemical FormulaMolar Mass ( g/mol )Decomposition TemperatureSolubilityKey CharacteristicsReferences
Benzoyl Peroxide (BPO) C₁₄H₁₀O₄242.23~103-105 °CSoluble in many organic solvents, slightly soluble in alcohols, insoluble in water.Widely used initiator for various vinyl monomers.[9][9]
Azobisisobutyronitrile (AIBN) C₈H₁₂N₄164.21~103 °C (decomposes)Soluble in alcohols and common organic solvents, insoluble in water.Produces nitrogen gas upon decomposition; does not cause oxidative degradation.[10][11][10][11]

Conclusion

References

Health and Safety Considerations for Vinyl Fluoride Gas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl fluoride (B91410) (VF), a colorless, flammable gas, is a critical monomer in the production of fluoropolymers. Its utility in various industrial applications is contrasted by significant health and safety concerns, primarily stemming from its carcinogenic potential. This technical guide provides an in-depth overview of the health and safety considerations associated with vinyl fluoride gas, targeting professionals in research, development, and manufacturing who may encounter this substance. The document synthesizes key data on its physical and chemical properties, occupational exposure limits, toxicological profile, and metabolic pathways. Detailed experimental and analytical methodologies are presented to support risk assessment and safety protocol development.

Physical and Chemical Properties

A comprehensive understanding of this compound's physical and chemical characteristics is fundamental to safe handling and storage. This data is crucial for designing appropriate engineering controls, ventilation systems, and emergency response procedures.

PropertyValueReference
Chemical Formula C₂H₃F[1][2]
Molecular Weight 46.04 g/mol [1][3]
Appearance Colorless gas[1][4]
Odor Faint, ethereal[1][4]
Boiling Point -72.2 °C (-98.0 °F)[3]
Melting Point -160.5 °C (-256.9 °F)[3]
Vapor Density 1.6 (heavier than air)[1]
Vapor Pressure 25.2 atm[1]
Flash Point Flammable Gas[1]
Lower Explosive Limit (LEL) 2.6%[5]
Upper Explosive Limit (UEL) 21.7%[5]
Solubility in Water Insoluble[5]
Autoignition Temperature 860 °F (460 °C)[5]

Occupational Exposure Limits

To minimize the risk of adverse health effects in occupational settings, several regulatory and advisory bodies have established exposure limits for this compound. These limits are based on the available toxicological and epidemiological data and are crucial for ensuring worker safety.

OrganizationExposure LimitReference
NIOSH (REL) TWA: 1 ppm; C: 5 ppm[6]
ACGIH (TLV) TWA: 1 ppm[4]
OSHA (PEL) None established[6]

TWA: Time-Weighted Average (8-hour workday); C: Ceiling limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit.

Toxicology and Health Effects

The primary health concern associated with this compound is its carcinogenicity. It is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[6][7][8]

Carcinogenicity

Animal studies have provided sufficient evidence for the carcinogenicity of this compound.[8] Inhalation exposure in rats and mice has been shown to induce a variety of tumors, most notably angiosarcomas of the liver, a rare type of cancer also associated with vinyl chloride exposure in humans.[6][7]

SpeciesTumor SiteReference
Rats Liver (hemangiosarcomas, hepatocellular adenomas, and carcinomas), Zymbal gland (carcinomas)[9]
Mice Liver (hemangiosarcomas), Lung (alveolar-bronchiolar adenomas), Mammary gland (adenocarcinomas), Harderian gland (adenomas)[9]
Acute and Chronic Toxicity

This compound exhibits low acute toxicity.[8] At very high concentrations, it can act as a simple asphyxiant by displacing oxygen.[1] Symptoms of acute overexposure may include headache, dizziness, and narcosis.[6] Direct contact with the liquefied gas can cause frostbite.[1]

Chronic exposure to this compound, even at sub-toxic doses, is of greater concern due to its carcinogenic effects. Long-term animal studies have shown decreased survival in exposed animals.[8]

Genotoxicity

This compound is mutagenic in various in vitro and in vivo test systems, including Salmonella typhimurium and Chinese hamster ovary cells, typically with metabolic activation.[6][7] This genotoxicity is linked to its metabolic activation and the formation of DNA adducts.

Metabolism and Mechanism of Toxicity

The toxic effects of this compound are not caused by the parent compound itself but by its reactive metabolites. The metabolic pathway of this compound is believed to be analogous to that of vinyl chloride, a known human carcinogen.[10][11]

Metabolic Activation

The primary route of metabolic activation is the oxidation of this compound by cytochrome P450 2E1 (CYP2E1) in the liver.[11][12] This enzymatic reaction forms the highly reactive epoxide, fluoroethylene oxide.[11]

Detoxification and Excretion

Fluoroethylene oxide can be detoxified through conjugation with glutathione (B108866) (GSH) or hydrolyzed by epoxide hydrolase. However, it can also spontaneously rearrange to form 2-fluoroacetaldehyde.[13] A metabolite of this compound is the fluoride ion, which is excreted in the urine.[9] Monitoring urinary fluoride levels can serve as a biomarker of exposure, although saturation of metabolism can occur at higher concentrations.[9]

Mechanism of Carcinogenicity

The carcinogenicity of this compound is attributed to the formation of exocyclic DNA adducts by its reactive metabolites, primarily fluoroethylene oxide.[14] These adducts, such as N2,3-ethenoguanine, can lead to miscoding during DNA replication, resulting in mutations and initiating the process of carcinogenesis.[14] The similarity in the types of tumors and DNA adducts formed by this compound and vinyl chloride strongly suggests a common mechanism of action.[10]

Metabolic Pathway of this compound VF This compound FEO Fluoroethylene Oxide VF->FEO CYP2E1 FAA 2-Fluoroacetaldehyde FEO->FAA Spontaneous Rearrangement GSH_conj GSH Conjugates FEO->GSH_conj GST Hydrolysis Hydrolysis Products FEO->Hydrolysis Epoxide Hydrolase DNA_adducts Exocyclic DNA Adducts (e.g., N2,3-ethenoguanine) FEO->DNA_adducts FAA->DNA_adducts Excretion Urinary Excretion (as Fluoride ion) FAA->Excretion Mutation Mutations DNA_adducts->Mutation Cancer Cancer (e.g., Angiosarcoma) Mutation->Cancer

Metabolic activation and carcinogenic pathway of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the toxicity of this compound. The following sections outline representative methodologies for key toxicological studies.

Inhalation Carcinogenicity Bioassay (Rodent Model)

This protocol is based on the principles of the OECD Test Guideline 451 and is similar to the study design of Bogdanffy et al. (1995).[15][16]

Objective: To evaluate the carcinogenic potential of this compound following long-term inhalation exposure in rats and mice.

Methodology:

  • Test Animals: Young adult, specific-pathogen-free rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1), with equal numbers of males and females per group.

  • Exposure Groups: At least three concentration levels of this compound and a control group (filtered air). Concentrations should be selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD). A typical range could be 25, 250, and 2500 ppm.[15]

  • Exposure System: Whole-body inhalation chambers designed to provide a stable and uniform concentration of the test substance. Airflow, temperature, and humidity should be controlled and monitored.

  • Exposure Regimen: Animals are exposed for 6 hours per day, 5 days per week, for a period of 18 months (mice) to 2 years (rats).[15]

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly for the first 3 months and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples collected at interim sacrifices and at terminal sacrifice.

    • Urinary Metabolites: Urine collected periodically to assess fluoride excretion as a biomarker of exposure.

  • Pathology:

    • Gross Necropsy: A complete necropsy is performed on all animals.

    • Histopathology: A comprehensive list of tissues and organs from all control and high-dose animals is examined microscopically. Lesions observed in these animals are also examined in the lower-dose groups.

Inhalation Carcinogenicity Bioassay Workflow cluster_0 Pre-study Phase cluster_1 Exposure Phase (18-24 months) cluster_2 Data Collection cluster_3 Analysis Phase Animal Acclimation Animal Acclimation Dose Range Finding Dose Range Finding Animal Acclimation->Dose Range Finding Daily Inhalation Exposure (6h/day, 5d/week) Daily Inhalation Exposure (6h/day, 5d/week) Dose Range Finding->Daily Inhalation Exposure (6h/day, 5d/week) Regular Monitoring (Clinical Signs, Body Weight) Regular Monitoring (Clinical Signs, Body Weight) Daily Inhalation Exposure (6h/day, 5d/week)->Regular Monitoring (Clinical Signs, Body Weight) Interim Sacrifices Interim Sacrifices Regular Monitoring (Clinical Signs, Body Weight)->Interim Sacrifices Terminal Sacrifice Terminal Sacrifice Regular Monitoring (Clinical Signs, Body Weight)->Terminal Sacrifice Blood Collection (Hematology, Clinical Chemistry) Blood Collection (Hematology, Clinical Chemistry) Interim Sacrifices->Blood Collection (Hematology, Clinical Chemistry) Urine Collection (Metabolites) Urine Collection (Metabolites) Interim Sacrifices->Urine Collection (Metabolites) Terminal Sacrifice->Blood Collection (Hematology, Clinical Chemistry) Terminal Sacrifice->Urine Collection (Metabolites) Tissue Collection Tissue Collection Terminal Sacrifice->Tissue Collection Gross Necropsy Gross Necropsy Tissue Collection->Gross Necropsy Histopathology Histopathology Gross Necropsy->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

A generalized workflow for a rodent inhalation carcinogenicity bioassay.
Analysis of Urinary Fluoride (NIOSH Method 8308)

This method is used for the biological monitoring of exposure to fluoride-releasing compounds.[5]

Objective: To quantify the concentration of fluoride in urine samples.

Methodology:

  • Sample Collection: Spot urine samples are collected in polyethylene (B3416737) bottles containing EDTA as a preservative.

  • Sample Preparation: An aliquot of the urine is taken for creatinine (B1669602) determination. For fluoride analysis, the urine sample is mixed with a Total Ionic Strength Activity Buffer (TISAB).

  • Instrumentation: A fluoride ion-selective electrode (ISE) coupled with a pH/millivolt meter.

  • Measurement:

    • The electrodes are immersed in the prepared sample, which is continuously stirred.

    • The millivolt reading is recorded after it stabilizes.

  • Quantification: The fluoride concentration is determined by comparing the millivolt reading to a calibration curve prepared from standard fluoride solutions. Results are typically expressed as mg of fluoride per gram of creatinine to account for urine dilution.

Safety Precautions and Handling

Given its flammability and carcinogenicity, strict safety protocols must be implemented when handling this compound.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a fume hood or a closed system. Explosion-proof electrical equipment is required.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used, especially in situations with potential for high concentrations or unknown exposure levels.

    • Skin and Eye Protection: Chemical-resistant gloves, safety goggles, and a face shield are necessary to protect against frostbite from the liquefied gas and potential splashes.

  • Storage: this compound cylinders should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizers.

  • Emergency Procedures:

    • Leaks: In case of a leak, evacuate the area immediately. If possible and safe to do so, stop the flow of gas. Use water spray to suppress vapors.

    • Fire: this compound is extremely flammable. Use dry chemical, foam, or carbon dioxide extinguishers. Do not extinguish a flame if the gas flow cannot be stopped, as this could lead to the formation of an explosive mixture. Cool cylinders with water from a safe distance.

    • First Aid:

      • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.

      • Skin Contact (Liquid): For frostbite, flush the affected area with lukewarm water. Do not rub. Seek immediate medical attention.

      • Eye Contact (Liquid): Immediately flush eyes with large amounts of water for at least 15 minutes. Seek immediate medical attention.

Conclusion

This compound is a valuable industrial chemical with significant health risks, primarily its potential to cause cancer. A thorough understanding of its properties, toxicology, and metabolism is essential for professionals working with this substance. Strict adherence to established occupational exposure limits, the implementation of robust engineering controls and PPE, and the use of standardized experimental and analytical protocols are paramount to ensuring the health and safety of all personnel. This guide provides a comprehensive foundation for developing and implementing such safety measures in research and industrial settings.

References

An In-depth Technical Guide to the Early Research on Polyvinyl Fluoride (PVF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational research on polyvinyl fluoride (B91410) (PVF), a fluoropolymer renowned for its exceptional durability, chemical resistance, and weatherability. The document is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into the early synthesis, characterization, and properties of PVF.

Introduction

Polyvinyl fluoride, first synthesized in the 1940s by DuPont, emerged as a significant commercial material in 1961 with the introduction of Tedlar® film.[1][2][3] Early investigations into PVF were driven by the pursuit of a polymer with superior stability and resistance to environmental degradation. This guide delves into the pioneering studies that established the fundamental understanding of PVF's polymerization and its unique material properties.

Synthesis of Polythis compound: Free-Radical Polymerization

The primary method for synthesizing PVF during its early development was free-radical polymerization of this compound monomer. This process involves three key stages: initiation, propagation, and termination.

Polymerization Mechanism

The polymerization of this compound is initiated by the decomposition of a free-radical initiator, which then reacts with a this compound monomer to create a growing polymer chain. This chain propagates by adding successive monomer units until the reaction is terminated by the combination or disproportionation of two radical chains.

Experimental Protocols

Early research employed various techniques to achieve the polymerization of this compound, with suspension and emulsion polymerization being the most common. High pressures are generally required due to the volatility of the this compound monomer.

Suspension Polymerization:

A typical early suspension polymerization protocol involved the following steps:

  • Reactor Preparation: A high-pressure autoclave reactor was charged with deionized water, a dispersing agent (such as cellulose (B213188) derivatives or polyvinyl alcohol), and a free-radical initiator.

  • Monomer Charging: Liquid this compound monomer was then charged into the reactor.

  • Polymerization: The reactor was heated to a temperature between 50°C and 150°C and subjected to pressures ranging from 75 to 1000 atmospheres. The reaction was allowed to proceed for a set duration to achieve the desired molecular weight.

  • Product Recovery: After the reaction, the reactor was cooled, and the resulting PVF polymer, in the form of a slurry, was discharged.

  • Purification: The polymer was then washed with deionized water and dried to yield a fine white powder.

Emulsion Polymerization:

Emulsion polymerization offered the advantage of proceeding at lower pressures and temperatures. A general procedure is as follows:

  • Emulsion Preparation: An aqueous solution containing a surfactant (such as perfluorinated carboxylic acids) and a water-soluble initiator was prepared in a reactor.

  • Monomer Introduction: this compound monomer was introduced into the reactor.

  • Polymerization: The reaction was initiated by heating the mixture. The polymerization proceeds within the micelles formed by the surfactant.

  • Latex Formation: The reaction results in a stable aqueous dispersion of PVF particles, known as a latex.

  • Polymer Isolation: The PVF polymer could be isolated from the latex by coagulation, followed by washing and drying.

Initiators: Common free-radical initiators used in early PVF synthesis included organic peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., 2,2'-azo-bis-isobutyrylnitrile - AIBN).

Quantitative Data on Polythis compound Properties

The following tables summarize the key quantitative data on the properties of PVF as reported in early research.

Table 1: Structural and Thermal Properties of PVF

PropertyValueReference(s)
Head-to-Head Linkages12-18%[4]
Crystallinity20-60%[4][5]
Melting Point (Tm)185 - 210 °C[4]
Lower Glass Transition Temp (Tg)-20 to -15 °C[4]
Upper Glass Transition Temp (Tg)40 to 50 °C[4]
Thermal Decomposition (in air)350 °C[4]
Thermal Decomposition (inert atm)450 °C[4]

Table 2: Mechanical and Physical Properties of PVF

PropertyValueReference(s)
Density1.45 g/cm³[6]
Tensile Strength40 MPa[6]
Flexural Modulus1.4 GPa[6]
Strain at Yield30%[6]
Water Absorption0.05%[6]
Maximum Operating Temperature150 °C[6]
Dielectric Strength20 MV/m[6]

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the early research of polythis compound.

Free_Radical_Polymerization_of_Vinyl_Fluoride cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide, Azo) Radical Free Radicals (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (R-CH2-CHF•) Radical->Monomer_Radical Addition Monomer1 This compound Monomer Monomer1->Monomer_Radical Growing_Chain Growing Polymer Chain (R-(CH2-CHF)n•) Monomer_Radical->Growing_Chain Longer_Chain Elongated Polymer Chain (R-(CH2-CHF)n+1•) Growing_Chain->Longer_Chain Addition Monomer2 This compound Monomer Monomer2->Longer_Chain Chain1 Growing Chain 1 Longer_Chain->Chain1 Stable_Polymer Stable PVF Polymer Chain1->Stable_Polymer Combination or Disproportionation Chain2 Growing Chain 2 Chain2->Stable_Polymer Combination or Disproportionation

Caption: Free-Radical Polymerization of this compound.

Experimental_Workflow_PVF_Suspension start Start reactor_prep 1. Reactor Preparation (Autoclave, Deionized Water, Dispersing Agent, Initiator) start->reactor_prep monomer_charge 2. This compound Monomer Charging reactor_prep->monomer_charge polymerization 3. Polymerization (50-150°C, 75-1000 atm) monomer_charge->polymerization product_recovery 4. Product Recovery (Cooling, Slurry Discharge) polymerization->product_recovery purification 5. Purification (Washing, Drying) product_recovery->purification end Final PVF Powder purification->end

Caption: Experimental Workflow for PVF Suspension Polymerization.

Property_Relationship temp Polymerization Temperature defects Head-to-Head Linkages temp->defects Lower Temp → Lower Defects crystallinity Crystallinity temp->crystallinity Lower Temp → Higher Crystallinity melting_point Melting Point defects->melting_point Lower Defects → Higher MP crystallinity->melting_point Higher Crystallinity → Higher MP

Caption: Influence of Polymerization Temperature on PVF Properties.

References

A Deep Dive into the Unimolecular Reactions of Vinyl Fluoride: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Chemical Development

This technical guide provides a comprehensive overview of the theoretical studies on the unimolecular reactions of vinyl fluoride (B91410) (CH₂=CHF). It is designed to be an in-depth resource for researchers, scientists, and professionals in drug development and chemical engineering who require a fundamental understanding of the stability and reactivity of small fluorinated molecules. This document summarizes key reaction pathways, presents quantitative data from computational studies, and details the theoretical methodologies employed.

Introduction to the Unimolecular Reactions of Vinyl Fluoride

This compound is a simple halo-olefin that serves as a fundamental model for studying the influence of fluorine substitution on the dynamics of unimolecular reactions in unsaturated systems. Understanding its decomposition and isomerization pathways is crucial for various applications, from combustion chemistry to materials science. The primary unimolecular reaction channels of this compound involve the elimination of hydrogen fluoride (HF), molecular hydrogen (H₂), and atomic hydrogen (H), as well as isomerization to 1,1-difluoroethylene (vinylidene fluoride).

Theoretical studies, primarily employing ab initio molecular orbital (MO) calculations, have been instrumental in elucidating the complex potential energy surfaces (PES) governing these reactions. These computational investigations provide critical insights into the geometries of transition states, activation energies, and reaction mechanisms that are often difficult to probe experimentally.

Key Unimolecular Reaction Pathways

The unimolecular reactions of this compound proceed through several competing channels on both singlet and triplet potential energy surfaces. The most significant of these are the elimination of hydrogen fluoride (HF) and molecular hydrogen (H₂), and isomerization.

Hydrogen Fluoride (HF) Elimination

The elimination of HF is a dominant decomposition pathway for this compound. Theoretical calculations have identified two primary mechanisms for this process:

  • Three-center (α,β) elimination: This pathway involves the simultaneous breaking of a C-H and a C-F bond from adjacent carbon atoms, proceeding through a tight, three-membered ring transition state to form acetylene (B1199291) and HF.

  • Four-center (α,α) elimination: This mechanism involves the breaking of a C-H and the C-F bond from the same carbon atom, leading to the formation of vinylidene and HF. The vinylidene intermediate is unstable and rapidly isomerizes to the more stable acetylene.

Experimental studies using techniques like infrared multiple photon dissociation (IRMPD) of deuterated this compound (CH₂CDF) have confirmed the presence of both three-center and four-center elimination pathways.[1] Gas chromatography/mass spectrometry (GC/MS) analyses of the products from these experiments suggest that the four-center elimination accounts for approximately 70% of the decomposition, while the three-center pathway accounts for the remaining 30%.[1]

Molecular Hydrogen (H₂) Elimination

Similar to HF elimination, the elimination of H₂ can also occur through three-center and four-center transition states, leading to the formation of fluoroacetylene and H₂.

Isomerization and Other Channels

Other potential unimolecular reaction channels for this compound include C-F and C-H bond fission, and isomerization to vinylidene fluoride. However, theoretical studies have shown that these pathways generally have higher activation barriers compared to HF elimination.

The logical relationship between the main unimolecular reaction pathways of this compound is illustrated in the diagram below.

Unimolecular_Reactions_of_Vinyl_Fluoride This compound This compound TS_3_center_HF Three-Center TS (α,β elimination) This compound->TS_3_center_HF TS_4_center_HF Four-Center TS (α,α elimination) This compound->TS_4_center_HF Acetylene + HF Acetylene + HF TS_3_center_HF->Acetylene + HF Vinylidene + HF Vinylidene + HF TS_4_center_HF->Vinylidene + HF Isomerization Isomerization Vinylidene + HF->Isomerization Acetylene_from_Vinylidene Acetylene + HF Isomerization->Acetylene_from_Vinylidene

Figure 1: Key unimolecular HF elimination pathways for this compound.

Quantitative Data from Theoretical Studies

Ab initio molecular orbital calculations have provided valuable quantitative data on the energetics of this compound's unimolecular reactions. The following table summarizes the key findings from a foundational theoretical study on the potential energy surfaces of these reactions.[2]

Reaction ChannelTransition StateProductsCalculated Activation Energy (kcal/mol)
HF Elimination
Three-center (α,β)Planar, three-membered ringAcetylene + HF85.3
Four-center (α,α)Non-planar, four-membered ringVinylidene + HF96.5
H₂ Elimination
Three-centerPlanar, three-membered ringFluoroacetylene + H₂100.2
Four-centerNon-planar, four-membered ringFluoroacetylene + H₂114.7
H Elimination
α-C-H bond fission-α-fluorovinyl radical + H111.9
β-C-H bond fission-β-fluorovinyl radical + H110.8
F Elimination
C-F bond fission-Vinyl radical + F124.0

Note: The activation energies presented are from ab initio MO calculations and may differ from experimental values. The relative energies, however, provide a strong indication of the most favorable reaction pathways.

Theoretical and Experimental Methodologies

A variety of theoretical and experimental techniques have been employed to investigate the unimolecular reactions of this compound.

Theoretical Protocols

The primary theoretical approach involves ab initio molecular orbital calculations to map the potential energy surface of the reacting system. A typical computational workflow is as follows:

Theoretical_Workflow cluster_0 Quantum Chemical Calculations cluster_1 Kinetic Modeling Geometry_Optimization Geometry Optimization of Reactants, Products, and Transition States Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Confirm stationary points IRC_Calculation Intrinsic Reaction Coordinate (IRC) Calculation Frequency_Calculation->IRC_Calculation Confirm transition state connectivity Energy_Calculation Single-Point Energy Calculation (Higher Level of Theory) IRC_Calculation->Energy_Calculation Refine energies of key structures RRKM_Theory Rice-Ramsperger-Kassel-Marcus (RRKM) Theory Energy_Calculation->RRKM_Theory Provide energetic and vibrational data Rate_Constant_Calculation Calculation of Temperature and Pressure-Dependent Rate Constants RRKM_Theory->Rate_Constant_Calculation

Figure 2: A generalized workflow for theoretical studies of unimolecular reactions.
  • Ab Initio Molecular Orbital (MO) Calculations: These calculations solve the electronic Schrödinger equation to determine the energies and geometries of molecules. Different levels of theory and basis sets are used to achieve the desired accuracy. For the study of this compound, methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) with basis sets like the 6-31G* family are commonly employed.

  • Geometry Optimization: This process finds the lowest energy arrangement of atoms for reactants, products, and transition states on the potential energy surface.

  • Vibrational Frequency Analysis: These calculations are performed to characterize the nature of the optimized geometries. For a stable molecule (reactant or product), all vibrational frequencies are real. For a transition state, there is exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactants and products, confirming the nature of the reaction pathway.[2]

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to calculate the microcanonical rate constant k(E) for a unimolecular reaction as a function of the energy of the reacting molecule.[3][4][5] It is a cornerstone for modeling unimolecular reactions.[3][4][5][6]

Experimental Protocols

Experimental studies provide crucial data for validating theoretical models. A key experimental technique used to study the unimolecular reactions of this compound is:

  • Infrared Multiple Photon Dissociation (IRMPD): In these experiments, a pulsed infrared laser is used to excite the vibrational modes of the this compound molecules, leading to their dissociation. The products of the dissociation are then detected and analyzed, often using mass spectrometry or gas chromatography. By using a deuterated isotopologue of this compound, such as CH₂CDF, the different HF and DF elimination channels can be distinguished, providing detailed insights into the reaction mechanism.[1]

Conclusion

Theoretical studies have significantly advanced our understanding of the unimolecular reactions of this compound. Ab initio molecular orbital calculations have successfully mapped the potential energy surfaces for various decomposition and isomerization pathways, with HF elimination being the most favorable channel. These computational predictions are in good agreement with experimental findings from techniques such as infrared multiple photon dissociation. The synergy between theory and experiment continues to provide a detailed picture of the reaction dynamics of this fundamental fluorinated molecule, offering valuable insights for the broader fields of physical organic chemistry, combustion science, and materials chemistry.

References

Commercial Production of Vinyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary commercial methods for the production of vinyl fluoride (B91410) (VF), a critical monomer in the synthesis of high-performance fluoropolymers. The document details the core chemical processes, including the hydrofluorination of acetylene (B1199291), dehydrofluorination of 1,1-difluoroethane (B1215649), and dehydrochlorination of chloro-fluoro-ethanes. It offers a comparative analysis of these methods through structured data, detailed experimental protocols, and process flow diagrams to support research and development activities.

Hydrofluorination of Acetylene

The direct hydrofluorination of acetylene is a major industrial route for vinyl fluoride synthesis. This process involves the catalytic addition of hydrogen fluoride (HF) to acetylene (C₂H₂). The reaction can be controlled to favor the formation of this compound over the secondary product, 1,1-difluoroethane (HFC-152a).

Reaction: HC≡CH + HF → H₂C=CHF

Quantitative Data
ParameterValueReference
Catalyst Al₂O₃, AlF₃, or Al₂O₃ supported metal fluorides (e.g., SbF₃, ZnF₂, CdF₂, CoF₂)[1][2]
Reaction Temperature 220-360 °C[3]
HF:C₂H₂ Molar Ratio 1:1 to 10:1[3]
Space Velocity 250-2500 h⁻¹[1]
Pressure 0.1-1.0 MPa[3]
Acetylene Conversion Up to 96.0%[1]
This compound Selectivity Up to 73.0%[1]
Experimental Protocol

Catalyst Preparation: A fluorination catalyst can be prepared by treating a precursor, such as a dried and calcined aluminum-based compound, with hydrogen fluoride at an elevated temperature (e.g., 300 °C) for several hours.[3]

Experimental Setup and Procedure:

  • A fixed-bed reactor is loaded with the prepared fluorination catalyst.

  • Acetylene and hydrogen fluoride are mixed in the desired molar ratio and preheated.

  • The gas mixture is fed into the reactor, which is maintained at the specified temperature and pressure.

  • The effluent gas from the reactor, containing this compound, unreacted starting materials, and byproducts, is passed through a separation tower to recover unreacted hydrogen fluoride for recycling.

  • The remaining gas stream is then directed to a rectification tower for the purification of this compound.[3]

Process Diagram

hydrofluorination_workflow acetylene Acetylene mixer Gas Mixer acetylene->mixer hf Hydrogen Fluoride hf->mixer preheater Preheater mixer->preheater reactor Fixed-Bed Reactor (Catalyst: Al₂O₃-based) 220-360°C, 0.1-1.0 MPa preheater->reactor separator Separation Tower reactor->separator recycling HF Recycling separator->recycling Unreacted HF rectification Rectification Tower separator->rectification recycling->hf vf_product Purified this compound rectification->vf_product

Caption: Workflow for this compound production via acetylene hydrofluorination.

Dehydrofluorination of 1,1-Difluoroethane (HFC-152a)

Another commercially significant method for producing this compound is the dehydrofluorination of 1,1-difluoroethane (CH₃CHF₂). This process involves the elimination of hydrogen fluoride at elevated temperatures, often in the presence of a catalyst.

Reaction: CH₃CHF₂ → H₂C=CHF + HF

Quantitative Data
ParameterValueReference
Catalyst Cr₂O₃/Al₂O₃ or MgF₂[4][5]
Reaction Temperature 200-550 °C[4][5]
Co-reactant Gas Oxygen, Carbon Dioxide, or Air[4]
HFC-152a Conversion 35-98%[4][5]
This compound Selectivity 94.3-99.1%[4]
Contact Time 1-60 seconds[4]
Experimental Protocol

Catalyst Preparation: A Cr₂O₃/Al₂O₃ catalyst can be prepared by impregnating alumina (B75360) with a solution of a chromium compound, followed by calcination. MgF₂ catalysts can be synthesized via various methods, including precipitation or sol-gel techniques, followed by calcination.[4][5]

Experimental Setup and Procedure:

  • A flow reactor, typically a nickel-iron-chromium alloy tube, is packed with the catalyst.

  • A mixed gas stream of 1,1-difluoroethane and a co-reactant gas (if used) is passed through the heated reactor.

  • The reaction is carried out under atmospheric pressure at the specified temperature and contact time.

  • The product stream is analyzed to determine the conversion of 1,1-difluoroethane and the selectivity to this compound.[5]

Process Diagram

dehydrofluorination_workflow hfc152a 1,1-Difluoroethane reactor Flow Reactor (Catalyst: Cr₂O₃/Al₂O₃ or MgF₂) 200-550°C hfc152a->reactor coreactant Co-reactant Gas (O₂, CO₂, or Air) coreactant->reactor separation Product Separation reactor->separation vf_product This compound separation->vf_product hf_byproduct HF Byproduct separation->hf_byproduct

Caption: Workflow for this compound production via dehydrofluorination.

Dehydrochlorination of Chloro-Fluoro-Ethanes

The dehydrochlorination of 1-chloro-1-fluoroethane (B11141) (HCFC-141b) is another commercial route to this compound. This method involves the elimination of hydrogen chloride (HCl) at high temperatures.[6]

Reaction: CH₃CHClF → H₂C=CHF + HCl

A related process involves the reaction of vinyl chloride with hydrogen fluoride to produce 1-chloro-1-fluoroethane as an intermediate, which is then subjected to pyrolysis.[7]

Quantitative Data
ParameterValueReference
Reactant 1-chloro-1-fluoroethane[6]
Reaction Type Pyrolysis[7]
Pyrolysis Temperature 400-800 °C[7]
Pressure Atmospheric[7]
Experimental Protocol

Experimental Setup and Procedure:

  • Gaseous 1-chloro-1-fluoroethane is fed into a pyrolysis chamber.

  • The chamber is maintained at a high temperature (400-800 °C) and atmospheric pressure.

  • The reaction products, primarily this compound and hydrogen chloride, are continuously removed.

  • The product stream is then subjected to distillation to separate the this compound from HCl and any unreacted starting material.[7]

Process Diagram

dehydrochlorination_workflow hcfc141b 1-Chloro-1-fluoroethane pyrolysis Pyrolysis Chamber 400-800°C hcfc141b->pyrolysis distillation Distillation Column pyrolysis->distillation vf_product This compound distillation->vf_product hcl_byproduct HCl Byproduct distillation->hcl_byproduct

Caption: Workflow for this compound from 1-chloro-1-fluoroethane.

Purification of this compound

Regardless of the production method, the crude this compound product requires purification to remove unreacted starting materials, byproducts, and any catalyst residues. A common purification method involves passing the gaseous this compound through a column containing a finely divided reduced copper catalyst at a temperature between 0 and 100 °C.[8] This can be preceded by a preliminary distillation step. For high-purity applications, cryogenic distillation is also employed to separate this compound from other components based on their boiling points.

References

The Enduring C-F Bond: A Technical Guide to the Chemical Stability and Reactivity of Vinyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl fluoride (B91410) (CH₂=CHF), a cornerstone monomer in the synthesis of high-performance fluoropolymers, presents a fascinating case study in chemical stability and reactivity, largely dictated by the formidable carbon-fluorine (C-F) bond. This in-depth technical guide delves into the core physicochemical properties of this bond within the vinyl fluoride molecule, offering a comprehensive overview of its stability, reactivity in key chemical transformations, and potential implications in biological systems. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with fluorinated compounds.

Fundamental Properties of the C-F Bond in this compound

The C-F bond is renowned for being the strongest single bond in organic chemistry, a characteristic that imparts significant stability to the molecules in which it is found.[1][2] In this compound, this property is a defining feature, influencing its reactivity profile.

Bond Strength and Length

ΔH(reaction) = ΣΔfH°(products) - ΣΔfH°(reactants)

For the homolytic cleavage of the C-F bond in this compound (CH₂=CHF → CH₂=CH• + F•), the BDE can be estimated using the standard enthalpies of formation (ΔfH°) of the species involved.

SpeciesEnthalpy of Formation (ΔfH° at 298.15 K, kJ/mol)
This compound (g)-142.31 ± 0.45
Vinyl Radical (g)299 ± 5
Fluorine Atom (g)79.038 ± 0.3

Note: Data sourced from the NIST Chemistry WebBook and Active Thermochemical Tables.[3][4]

From this data, the calculated C-F bond dissociation energy in this compound is approximately 520.35 kJ/mol (124.3 kcal/mol) . This high value underscores the exceptional strength of this bond.

The C-F bond length in this compound has been determined with high precision using microwave spectroscopy. This experimental technique reveals a bond length of 1.344 ± 0.002 Å .[5] This is shorter than a typical C-F single bond in saturated hydrocarbons (e.g., ~1.38 Å in fluoroethane), a phenomenon attributed to the sp² hybridization of the carbon atom in the vinyl group, which has more s-character and a smaller covalent radius.

Table 1: Physicochemical Properties of the C-F Bond in this compound

PropertyValueMethod of Determination
Bond Dissociation Energy (BDE)~520.35 kJ/mol (~124.3 kcal/mol)Calculated from Enthalpies of Formation
Bond Length1.344 ± 0.002 ÅMicrowave Spectroscopy[5]
PolarityHighly Polar (Cδ+—Fδ−)Due to the high electronegativity of fluorine[1][6]

Reactivity of the C-F Bond in Chemical Transformations

Despite its high stability, the C-F bond in this compound can participate in a range of chemical reactions, particularly under forcing conditions or with appropriate catalytic activation. Its reactivity is a delicate balance between the bond's inherent strength and the electronic effects of the vinyl group.

Polymerization

The primary industrial application of this compound is its polymerization to produce polythis compound (PVF), a thermoplastic with excellent weather resistance and chemical inertness. The polymerization typically proceeds via a free-radical mechanism.

This protocol is adapted from general procedures for the suspension polymerization of vinylidene fluoride and should be considered a representative example.

Materials:

  • Deionized water

  • Dispersing agent (e.g., polyvinyl alcohol)

  • Initiator (oil-soluble, e.g., dibenzoyl peroxide)

  • This compound monomer

  • Chain-transfer agent (optional, to control molecular weight)

  • Buffer (optional, to maintain pH)

Procedure:

  • A high-pressure stainless steel autoclave reactor equipped with a stirrer is charged with deionized water and a dispersing agent.

  • The reactor is sealed, and the system is deoxygenated by repeated vacuum and nitrogen purges.

  • The reactor is heated to the desired polymerization temperature (e.g., 50°C).

  • The oil-soluble initiator and any optional additives are introduced into the reactor.

  • This compound monomer is fed into the reactor to achieve the desired pressure (e.g., 3.5 MPa).

  • The polymerization is allowed to proceed with continuous stirring to maintain the suspension of monomer droplets. The temperature and pressure are monitored and controlled throughout the reaction.

  • Upon completion, the reactor is cooled, and any unreacted monomer is safely vented and recovered.

  • The resulting polymer slurry is then filtered, washed, and dried to obtain the final polythis compound resin.

Logical Relationship of Suspension Polymerization

SuspensionPolymerization Monomer This compound Monomer Reactor Autoclave Reactor Monomer->Reactor Water Water (Continuous Phase) Water->Reactor Initiator Oil-Soluble Initiator Initiator->Reactor Dispersant Dispersing Agent Dispersant->Reactor Polymer Polythis compound Beads Reactor->Polymer Polymerization

Caption: Workflow for the suspension polymerization of this compound.

Addition Reactions

The double bond in this compound is susceptible to electrophilic addition reactions, similar to other alkenes. However, the strong electron-withdrawing effect of the fluorine atom deactivates the double bond towards electrophilic attack and influences the regioselectivity of the addition.

The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. This leads to the formation of a 1-fluoro-1-haloethane. The reaction proceeds via a carbocation intermediate, and the stability of this intermediate dictates the regiochemical outcome.

Reaction Pathway for Electrophilic Addition of HBr

ElectrophilicAddition VF CH₂=CHF Carbocation [CH₃-CHF]⁺ (secondary carbocation) VF->Carbocation + H⁺ HBr H-Br HBr->Carbocation Product CH₃-CHFBr (1-Bromo-1-fluoroethane) Carbocation->Product + Br⁻

Caption: Mechanism of electrophilic addition of HBr to this compound.

Substitution and Cross-Coupling Reactions

Direct nucleophilic substitution on the sp²-hybridized carbon of this compound is challenging due to the strength of the C-F bond and the electron-rich nature of the double bond. However, under catalytic conditions, the C-F bond can be activated to participate in cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

While protocols directly utilizing this compound in Suzuki-Miyaura coupling are not common, vinylboronates derived from this compound can be used. A representative procedure for the coupling of a vinyl derivative is provided below.

Experimental Protocol: This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate.[7][8]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Potassium vinyltrifluoroborate

  • Palladium catalyst (e.g., PdCl₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., THF/H₂O mixture)

Procedure:

  • To a reaction flask under an inert atmosphere, add the aryl halide, potassium vinyltrifluoroborate, palladium catalyst, phosphine ligand, and base.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by techniques such as TLC or GC.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired styrene (B11656) derivative.

Table 2: Representative Reaction Yields for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Various Aryl Bromides

Aryl BromideProductYield (%)
4-Bromoacetophenone4-Vinylacetophenone72
4-Bromobenzonitrile4-Vinylbenzonitrile85
Methyl 4-bromobenzoateMethyl 4-vinylbenzoate90
4-Bromonitrobenzene4-Nitrostyrene88

Note: Yields are from representative literature procedures and may vary based on specific reaction conditions.[7][8]

Thermal and Photochemical Stability

The inherent strength of the C-F bond contributes to the high thermal stability of this compound. Thermal decomposition typically requires high temperatures and proceeds through the elimination of hydrogen fluoride (HF).[9] Photochemical decomposition can also occur upon exposure to high-energy ultraviolet radiation, leading to various dissociation pathways.[10]

Table 3: Kinetic Parameters for Thermal Decomposition of Polythis compound

ParameterValue RangeMethod
Onset Decomposition Temperature (Td0)321.85 °CThermogravimetric Analysis (TGA)[11]
Maximum Decomposition Temperature (Tdmax)446 °CThermogravimetric Analysis (TGA)[11]
Activation Energy (Ea)~185 kJ/mol (for unaged PVDF)Ozawa-Flynn-Wall method[12]

Note: These values are for the polymer (PVF) and can vary depending on the specific material and experimental conditions.

Biological Implications and Metabolic Pathways

In the context of drug development and biological systems, the metabolic fate of fluorinated compounds is of paramount importance. While this compound itself is not typically used as a therapeutic agent, understanding its metabolism provides insights into the biotransformation of related fluorinated structures.

The metabolism of this compound is believed to proceed in a manner similar to that of other vinyl halides, such as vinyl chloride. The initial step involves oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form the reactive epoxide intermediate, fluoroethylene oxide.[9][13] This epoxide can then rearrange to form 2-fluoroacetaldehyde.[9][13] These reactive metabolites can form adducts with cellular macromolecules, including DNA, which is the basis for the observed carcinogenicity of this compound in animal studies.[9][13] The metabolic pathway also leads to the release of fluoride ions, which can be detected in urine.[9][14]

Metabolic Pathway of this compound

MetabolicPathway VF This compound (CH₂=CHF) Epoxide Fluoroethylene Oxide VF->Epoxide CYP2E1 Aldehyde 2-Fluoroacetaldehyde (FCH₂CHO) Epoxide->Aldehyde Rearrangement Adducts DNA Adducts Epoxide->Adducts Acid Fluoroacetic Acid Aldehyde->Acid Oxidation Aldehyde->Adducts

References

A Technical Guide to the Solubility of Vinyl Fluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility of Vinyl Fluoride (B91410) in Organic Solvents

Multiple sources indicate that vinyl fluoride is soluble in several common organic solvents. This qualitative information is summarized in the table below. The term "soluble" in this context generally implies that a significant amount of this compound gas can be dissolved in the liquid solvent under standard conditions, though the exact concentrations are not specified in the available literature.

Solvent ClassificationSolvent NameSolubility
KetoneAcetoneSoluble[1][2]
AlcoholEthanolSoluble[1][2]
EtherDiethyl EtherSoluble[2]

Quantitative Solubility of this compound in Water

While quantitative data for organic solvents is scarce, some studies have reported the solubility of this compound in water. This information is crucial for understanding its environmental fate and for processes involving aqueous media.

Temperature (°C)Pressure (MPa)Solubility ( g/100g water)Solubility (g/L)
25Not Specified1.1 (% by weight)[2]12.9[3]
803.40.94[1]Not Reported
806.91.54[1]15.4[4]

Experimental Protocol for Determining this compound Solubility in Organic Solvents

The following is a detailed, generalized experimental protocol for determining the solubility of this compound in an organic solvent using a volumetric method. This method is based on established principles for measuring gas solubility in liquids and can be adapted for the specific solvent and conditions of interest.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature and pressure.

Apparatus:

  • Gas Burette: A calibrated glass tube with a stopcock at each end, used for accurately measuring the volume of this compound gas.

  • Equilibrium Cell (Absorption Pipette): A vessel of known volume where the solvent and gas are brought into contact and agitated to reach equilibrium. It should be equipped with a stopcock and a connection for the gas burette and a vacuum line. A magnetic stirrer is often placed inside.

  • Manometer: To measure the pressure of the system.

  • Thermostat Bath: To maintain a constant and precise temperature of the equilibrium cell.

  • Vacuum Pump: To degas the solvent and the apparatus.

  • This compound Gas Cylinder: With a pressure regulator.

  • Solvent Reservoir: To hold the degassed solvent.

Procedure:

  • Degassing the Solvent:

    • Place a known volume of the organic solvent into the equilibrium cell.

    • Connect the cell to the vacuum pump and evacuate the space above the solvent.

    • Stir the solvent vigorously under vacuum for a sufficient period to remove any dissolved gases. The process is complete when the pressure in the cell equals the vapor pressure of the solvent at the experimental temperature.

  • Introduction of this compound:

    • Evacuate the gas burette and the connecting lines.

    • Fill the gas burette with this compound from the cylinder to a known initial volume (V₁) at a recorded pressure (P₁) and temperature (T₁).

  • Equilibration:

    • Connect the gas burette to the equilibrium cell containing the degassed solvent.

    • Allow a measured volume of this compound to enter the equilibrium cell.

    • Seal the equilibrium cell and agitate it (e.g., using a mechanical shaker or a magnetic stirrer) within the thermostat bath to facilitate the dissolution of the gas into the solvent.

    • Monitor the pressure inside the cell using the manometer. Equilibrium is reached when the pressure remains constant over a significant period.

  • Measurement of Un-dissolved Gas:

    • After equilibrium is established, carefully measure the final volume of the gas phase (V₂) in the equilibrium cell and the gas burette at the final pressure (P₂) and temperature (T₂).

  • Calculation of Solubility:

    • Calculate the initial and final moles of this compound in the gas phase using the ideal gas law (or a more appropriate equation of state if conditions deviate significantly from ideality).

    • Initial moles (n₁) = (P₁V₁) / (RT₁)

    • Final moles (n₂) = (P₂V₂) / (RT₂)

    • The amount of this compound dissolved in the solvent is the difference between the initial and final moles (n_dissolved = n₁ - n₂).

    • The solubility can then be expressed in various units, such as mole fraction, mass per unit volume of solvent, or Henry's Law constant.

Safety Precautions:

  • This compound is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.

  • The experimental setup should be pressure-tested to ensure there are no leaks.

Visualizations

Experimental Workflow for Gas Solubility Measurement

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis degas Degas Solvent introduce_gas Introduce this compound degas->introduce_gas prep_apparatus Prepare Apparatus prep_apparatus->introduce_gas equilibrate Equilibrate System (Constant T & P) introduce_gas->equilibrate measure_undissolved Measure Un-dissolved Gas Volume equilibrate->measure_undissolved calculate_dissolved Calculate Dissolved Gas measure_undissolved->calculate_dissolved determine_solubility Determine Solubility calculate_dissolved->determine_solubility

Caption: A generalized workflow for the experimental determination of gas solubility in a liquid solvent.

Synthesis of this compound

synthesis_pathways cluster_route1 Mercury-Catalyzed Reaction cluster_route2 Dehydrochlorination acetylene Acetylene (C₂H₂) vinyl_fluoride This compound (C₂H₃F) acetylene->vinyl_fluoride Hg Catalyst hf Hydrogen Fluoride (HF) hf->vinyl_fluoride chloro_fluoro_ethane 1,1-Chlorofluoroethane (CH₃CHClF) chloro_fluoro_ethane->vinyl_fluoride + HCl

Caption: Industrial synthesis routes for the production of this compound monomer.

Conclusion

Understanding the solubility of this compound in organic solvents is paramount for optimizing its industrial applications, particularly in polymerization processes. While quantitative data in the public domain is limited, qualitative information confirms its solubility in common solvents like acetone, ethanol, and diethyl ether. For precise quantitative measurements, a well-defined experimental protocol, such as the volumetric method described, can be employed. Further research to populate a comprehensive database of this compound solubility in a wider range of organic solvents under various conditions would be highly beneficial for the scientific and industrial communities.

References

Vinyl Fluoride: A Comprehensive Technical Guide to its Vapor Pressure and Thermodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure and thermodynamic data of vinyl fluoride (B91410). The information is presented in a clear and structured format to facilitate easy access and comparison for researchers, scientists, and professionals in drug development and other scientific fields. This guide also details the experimental protocols used to determine these properties and includes visualizations to illustrate key concepts and workflows.

Quantitative Data Summary

The following tables summarize the key physical and thermodynamic properties of vinyl fluoride.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂H₃F[1]
Molar Mass 46.04 g/mol [1]
Boiling Point -72.2 °C[1]
Melting Point -160.5 °C[1]
Critical Temperature 54.8 °C (328 K)[1]
Critical Pressure 5.24 MPa[1]
Density (liquid, at 21°C) 0.636 g/cm³[2]
Table 2: Thermodynamic Properties of this compound
PropertyValueSource(s)
Heat of Vaporization 361 kJ/kg[1]
Vapor Pressure at 25 °C 25.2 atm[1][3]
Vapor Pressure at 25 °C 0.414 mm Hg[2]
Extrapolated Vapor Pressure at 25 °C 1.98 x 10⁴ mm Hg[4]

Note: Discrepancies in vapor pressure values at 25°C exist in the literature, which may be due to different experimental conditions or extrapolation methods.

Table 3: Calculated Vapor Pressure of this compound using the Antoine Equation

The vapor pressure of this compound can be calculated over a range of temperatures using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The following coefficients are valid for the temperature range of 165.3 K to 259.4 K[5].

ABC
3.98598892.757-35.051

Using these coefficients, the following vapor pressures were calculated:

Temperature (°C)Temperature (K)Vapor Pressure (bar)Vapor Pressure (atm)
-100173.150.0470.046
-90183.150.0980.097
-80193.150.1870.185
-72.2 (Boiling Point)200.950.3060.302
-70203.150.3340.330
-60213.150.5690.562
-50223.150.9230.911
-40233.151.4391.420
-30243.152.1692.141
-20253.153.1733.132

Experimental Protocols

The determination of vapor pressure and thermodynamic data for volatile compounds like this compound requires precise and well-controlled experimental methods. Below are detailed descriptions of common protocols.

Vapor Pressure Measurement: Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a substance in a closed system at thermodynamic equilibrium.

Methodology:

  • Sample Preparation: A small, pure sample of liquid this compound is introduced into a thermostated equilibrium cell. It is crucial to thoroughly degas the sample to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

  • Apparatus: The core of the apparatus consists of an equilibrium cell connected to a high-precision pressure transducer and a vacuum system. The entire setup, including the pressure measurement system, is enclosed in a temperature-controlled environment to maintain isothermal conditions.

  • Equilibration: The temperature of the system is precisely set and controlled. The this compound sample is allowed to equilibrate, meaning the rate of evaporation equals the rate of condensation. This ensures that the measured pressure is the true vapor pressure at that temperature.

  • Data Acquisition: Once equilibrium is reached, the pressure is recorded using the transducer.

  • Temperature Variation: The temperature is then incrementally changed, and the system is allowed to reach a new equilibrium before the next pressure measurement is taken. This process is repeated to obtain vapor pressure data over a range of temperatures.

Enthalpy of Vaporization: Calorimetric Determination

Calorimetry provides a direct measurement of the heat absorbed during the phase transition from liquid to vapor.

Methodology:

  • Apparatus: A vaporization calorimeter is employed. This instrument is designed to measure the heat flow associated with the vaporization of a known amount of substance.

  • Sample Introduction: A precise mass of liquid this compound is introduced into the calorimeter's sample cell.

  • Vaporization: The sample is vaporized at a constant temperature and pressure. This can be achieved by either supplying a known amount of electrical energy to induce vaporization or by reducing the pressure above the liquid.

  • Heat Measurement: The heat absorbed by the sample during vaporization is measured by the calorimeter. This can be done by measuring the electrical energy supplied or by using heat flux sensors.

  • Calculation: The molar enthalpy of vaporization (ΔHvap) is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the vapor pressure of this compound.

VaporPressurePhaseDiagram cluster_phases Phase Diagram for this compound cluster_axes Solid Solid Liquid Liquid Solid->Liquid Melting (-160.5°C) Gas Gas Solid->Gas Sublimation Liquid->Gas Boiling (-72.2°C at 1 atm) Supercritical Supercritical Fluid Liquid->Supercritical Critical Point (54.8°C, 51.7 atm) Y_axis Pressure (atm) X_axis Temperature (°C)

Caption: Phase diagram of this compound illustrating its solid, liquid, gas, and supercritical fluid states as a function of temperature and pressure.

ExperimentalWorkflow start Start: Pure Vinyl Fluoride Sample prepare Sample Preparation: Degassing (Freeze-Pump-Thaw) start->prepare setup Apparatus Setup: Equilibrium Cell, Transducer, Vacuum, Thermostat prepare->setup equilibrate Achieve Thermal Equilibrium at T1 setup->equilibrate measure Measure Vapor Pressure P1 equilibrate->measure change_T Increment Temperature to T2 measure->change_T equilibrate2 Achieve Thermal Equilibrium at T2 change_T->equilibrate2 measure2 Measure Vapor Pressure P2 equilibrate2->measure2 repeat Repeat for a Range of Temperatures measure2->repeat repeat->change_T Yes end End: Vapor Pressure vs. Temperature Data repeat->end No

Caption: A typical experimental workflow for the determination of vapor pressure using the static method.

References

A Technical Guide to the Carcinogenic Potential of Vinyl Fluoride in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the existing scientific evidence regarding the carcinogenicity of vinyl fluoride (B91410) in mammalian species. It is intended to serve as a resource for professionals in research and development who require detailed information on this compound's toxicological profile. The information is compiled from authoritative sources, including the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP).

Executive Summary

Carcinogenicity Bioassay Data

The most definitive data on vinyl fluoride's carcinogenicity come from long-term inhalation bioassays in rats and mice. The quantitative findings from the key study by Bogdanffy et al. (1995) are summarized below.

Table 1: Tumor Incidence in Male Crl:CD BR Rats Following 24-Month this compound Inhalation Exposure
Tumor TypeControl (0 ppm)25 ppm250 ppm2500 ppm
Liver
Hemangiosarcoma0/791/7936/8045/80
Hepatocellular Adenoma2/794/798/8012/80
Hepatocellular Carcinoma1/791/793/808/80
Zymbal's Gland
Carcinoma0/792/7912/8018/80
Source: Adapted from Bogdanffy et al., 1995.
Table 2: Tumor Incidence in Female Crl:CD BR Rats Following 24-Month this compound Inhalation Exposure
Tumor TypeControl (0 ppm)25 ppm250 ppm2500 ppm
Liver
Hemangiosarcoma0/7911/8038/8041/79
Hepatocellular Adenoma0/793/8011/8016/79
Hepatocellular Carcinoma0/790/803/806/79
Zymbal's Gland
Carcinoma0/790/803/805/79
Source: Adapted from Bogdanffy et al., 1995.
Table 3: Tumor Incidence in Male Crl:CD-1(ICR)BR Mice Following 18-Month this compound Inhalation Exposure
Tumor TypeControl (0 ppm)25 ppm250 ppm2500 ppm
Liver
Hemangiosarcoma1/7912/8025/8027/80
Lung
Bronchiolo-alveolar Adenoma11/7927/8033/8039/80
Harderian Gland
Adenoma1/793/808/8011/80
Source: Adapted from Bogdanffy et al., 1995.
Table 4: Tumor Incidence in Female Crl:CD-1(ICR)BR Mice Following 18-Month this compound Inhalation Exposure
Tumor TypeControl (0 ppm)25 ppm250 ppm2500 ppm
Liver
Hemangiosarcoma0/801/8010/8020/80
Lung
Bronchiolo-alveolar Adenoma4/8010/8020/8028/80
Mammary Gland
Adenocarcinoma2/805/8010/8012/80
Source: Adapted from Bogdanffy et al., 1995.

Key Experimental Protocols

The following protocol is a synthesized description of the methodology employed in the pivotal long-term inhalation carcinogenicity bioassays of this compound.[6][7]

Animal Model and Husbandry
  • Species/Strain: Rats (Sprague-Dawley, Crl:CD BR) and mice (CD-1, Crl:CD-1(ICR)BR).

  • Source: Charles River Breeding Laboratories.

  • Age at Study Start: Approximately 6-8 weeks.

  • Housing: Animals were housed in environmentally controlled, ventilated rooms with a 12-hour light/dark cycle. Temperature and humidity were maintained within target ranges (e.g., 22 ± 2°C and 50 ± 10% RH). Standard laboratory chow and water were provided ad libitum.

Exposure Protocol
  • Route of Administration: Whole-body inhalation.

  • Exposure Concentrations: 0 (control), 25, 250, or 2500 ppm.

  • Exposure Duration: 6 hours per day, 5 days per week.

  • Total Study Length: 18 months for mice, 24 months for rats.[6][7]

  • Exposure System: Dynamic, whole-body inhalation chambers. This compound concentrations were monitored continuously using gas chromatography to ensure target levels were maintained.

Clinical Observations and Pathology
  • Observations: Animals were observed twice daily for signs of toxicity. Body weights and food consumption were recorded weekly for the first three months and monthly thereafter.

  • Necropsy: A complete gross necropsy was performed on all animals.

  • Histopathology: A comprehensive list of tissues from all animals was collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin (B73222) and eosin (B541160) (H&E), and examined microscopically by a board-certified veterinary pathologist.

Mechanistic Pathways and Workflows

The carcinogenicity of this compound is understood to be driven by its metabolic activation into reactive intermediates that damage DNA.

Metabolic Activation and Genotoxicity

This compound is metabolized primarily by cytochrome P450 2E1 (CYP2E1) in the liver.[2][8][9] This process is saturable at higher exposure concentrations.[1][9] The metabolic pathway leads to the formation of promutagenic DNA adducts, which are critical initiating events in its carcinogenicity.

G VF This compound (VF) CYP2E1 CYP2E1 Oxidation VF->CYP2E1 FEO Fluoroethylene Oxide (Reactive Epoxide) CYP2E1->FEO FA 2-Fluoroacetaldehyde FEO->FA DNA DNA FEO->DNA Alkylation FA->DNA Alkylation FAA Fluoroacetic Acid FA->FAA Oxidation Adducts Promutagenic DNA Adducts (e.g., N²,3-ethenoguanine) Mutation Mutations Adducts->Mutation Faulty DNA Repair/ Replication Cancer Cancer (e.g., Hepatic Hemangiosarcoma) Mutation->Cancer Detox Detoxification (e.g., conjugation, excretion) FAA->Detox

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

The key reactive metabolites are fluoroethylene oxide and 2-fluoroacetaldehyde.[2][8] These electrophilic compounds can covalently bind to DNA, forming adducts such as N²,3-ethenoguanine.[2][9][10] These adducts are miscoding lesions that can lead to point mutations during DNA replication, a critical step in the initiation of cancer.[8]

Logical Framework: From Exposure to Cancer

The overall mechanism of this compound-induced carcinogenesis can be visualized as a multi-step process.

G Inhalation Inhalation Exposure Absorption Systemic Absorption (Lungs) Inhalation->Absorption Distribution Distribution to Tissues (e.g., Liver) Absorption->Distribution Metabolism Metabolic Activation (CYP2E1) Distribution->Metabolism Genotoxicity DNA Adduct Formation Metabolism->Genotoxicity Mutation Somatic Mutations (e.g., in oncogenes) Genotoxicity->Mutation Proliferation Clonal Expansion of Mutated Cells Mutation->Proliferation Tumor Tumor Formation Proliferation->Tumor

Caption: Logical progression from this compound exposure to tumorigenesis.

Experimental Workflow for Carcinogenicity Bioassay

The process for conducting a long-term animal bioassay to assess carcinogenicity follows a standardized workflow to ensure data integrity and reproducibility.

G Acclimation Animal Acclimation (1-2 weeks) Randomization Randomization into Exposure Groups Acclimation->Randomization Exposure Chronic Inhalation Exposure (6 hr/day, 5 days/wk) Randomization->Exposure Monitoring In-life Monitoring (Clinical signs, body weight) Exposure->Monitoring Necropsy Terminal Sacrifice & Gross Necropsy Exposure->Necropsy Histology Tissue Collection, Processing & Staining Necropsy->Histology Pathology Microscopic Pathology Evaluation Histology->Pathology Analysis Statistical Analysis of Tumor Incidence Pathology->Analysis Conclusion Carcinogenicity Conclusion Analysis->Conclusion

Caption: Standardized workflow for a chronic inhalation carcinogenicity study.

Conclusion

The evidence from comprehensive animal bioassays is clear and consistent: this compound is a multi-species, multi-organ carcinogen via the inhalation route of exposure.[1][4][5][6] The dose-response relationship is well-characterized, with significant increases in tumor incidence observed at exposure concentrations as low as 25 ppm.[6][7] The mechanism of action is genotoxic, proceeding through metabolic activation to DNA-reactive intermediates, a pathway shared with the human carcinogen vinyl chloride.[2][8][9] This body of evidence provides a strong basis for the classification of this compound as a probable human carcinogen and underscores the need for careful management of human exposure.

References

Methodological & Application

Polymerization of Vinyl Fluoride: A Detailed Guide to Synthesis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development and material science, the synthesis of polyvinyl fluoride (B91410) (PVF) presents unique challenges and opportunities. This document provides detailed application notes and experimental protocols for the polymerization of vinyl fluoride, with a focus on suspension and emulsion techniques. The information compiled herein is drawn from established scientific literature and patent filings to ensure accuracy and reproducibility.

Introduction

Polythis compound (PVF) is a thermoplastic fluoropolymer prized for its exceptional chemical inertness, low permeability, and outstanding weather resistance. These properties make it a critical component in a variety of applications, including protective films for solar panels, architectural membranes, and coatings for aircraft interiors. The polymerization of this compound monomer is typically achieved through free-radical mechanisms, with suspension and emulsion polymerization being the most commercially viable methods.[1][2] The choice of polymerization technique significantly impacts the final properties of the polymer, such as molecular weight, crystallinity, and particle size.[1]

Polymerization Techniques

The primary methods for this compound polymerization are suspension and emulsion polymerization, both of which are conducted in an aqueous medium. High pressures are generally required due to the volatility of the this compound monomer.[1] The high electronegativity of the fluorine atom makes this compound more challenging to polymerize compared to other vinyl halides.[1]

Suspension Polymerization

In suspension polymerization, liquid this compound is dispersed in water as fine droplets, stabilized by a suspending agent. The polymerization is initiated by an oil-soluble initiator that is present within the monomer droplets.[3] This method typically produces polymer beads that can be isolated by filtration.

Emulsion Polymerization

Emulsion polymerization is carried out in an aqueous medium with a water-soluble initiator and a surfactant. The monomer is emulsified in the water, forming micelles where polymerization occurs. This technique allows for better process control and heat removal, often leading to higher molecular weight polymers and faster reaction rates compared to suspension polymerization.[1]

Quantitative Data on Polymerization Conditions and Resulting Polymer Properties

The following tables summarize quantitative data from various sources on the reaction conditions for suspension and emulsion polymerization of vinylidene fluoride (a related fluoropolymer for which more detailed public data is available and which serves as a good model for this compound polymerization) and the resulting polymer properties.

Table 1: Suspension Polymerization of Vinylidene Fluoride [4]

ExampleInitiatorInitiator Conc. (% of monomer)Suspending AgentTemperature (°C)Pressure (psig)Time (hours)Polymer Yield (%)Intrinsic Viscosity [η]Average Particle Size (μm)
5Diisopropyl peroxydicarbonate0.11Methyl hydroxypropyl cellulose (B213188)7020001.5963.6100-200
6Acetyl cyclohexane (B81311) sulfonyl peroxide1.0Methyl hydroxypropyl cellulose3020005.5861.6140-120
7Di(sec-butyl) peroxydicarbonate0.55Polyvinyl alcohol3020002.7904.1740-150
8Tert-butyl peroxyacetate0.44Polyvinyl alcohol10020005.0851.2450-250

Table 2: Emulsion Polymerization of Vinylidene Fluoride with Poly(vinyl alcohol) as Stabilizer [5]

ExampleInitiatorKPS Conc. (g)PVOH Conc. (g)Temperature (°C)Pressure (bar)Time (hours)Solids Content (%)Average Particle Diameter (nm)
1KPS0.200.068080123.0149
2KPS0.200.088080118.5195
3KPS0.200.138080114.0235
8KPS0.200.0880803.531.2202

Experimental Protocols

The following are detailed protocols for the suspension and emulsion polymerization of this compound, based on common procedures found in the literature.

Protocol for Suspension Polymerization of this compound

This protocol is a generalized procedure based on typical suspension polymerization conditions.[3][4]

Materials:

  • This compound monomer

  • Deionized water

  • Suspending agent (e.g., methyl hydroxypropyl cellulose or polyvinyl alcohol)

  • Oil-soluble initiator (e.g., diisopropyl peroxydicarbonate)

  • Nitrogen gas

Equipment:

  • High-pressure stainless steel autoclave with a stirrer

  • Vacuum pump

  • Heating and cooling system

  • Monomer and initiator injection system

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the stainless steel autoclave.

    • Check the sealing of the autoclave to ensure it can withstand high pressure.

    • Evacuate the autoclave and then fill it with nitrogen gas. Repeat this cycle multiple times to remove all oxygen.[3]

  • Charging the Reactor:

    • Add a specific amount of deionized water and the chosen suspending agent to the autoclave.[3]

    • Stir the mixture to dissolve or disperse the suspending agent.

    • Heat the aqueous solution to the desired reaction temperature (e.g., 50°C).[3]

  • Monomer and Initiator Addition:

    • Introduce the liquid this compound monomer into the autoclave to raise the pressure to the desired level (e.g., 3.5 MPa).[3]

    • Add the oil-soluble initiator and any other additives.[3]

  • Polymerization:

    • Maintain the reaction temperature and pressure for the specified duration (e.g., 15-22 hours).[3]

    • Continuously stir the reaction mixture to maintain the suspension.

    • Monitor the pressure, which will drop as the monomer is consumed.

  • Termination and Isolation:

    • Once the desired conversion is reached (indicated by a significant pressure drop), stop the reaction by cooling the autoclave.

    • Vent the unreacted monomer.

    • Discharge the polymer slurry from the reactor.

    • Isolate the polymer beads by filtration or centrifugation, followed by washing with deionized water and drying under vacuum.[4]

Protocol for Emulsion Polymerization of this compound

This protocol is a generalized procedure based on typical emulsion polymerization conditions.[3][6]

Materials:

  • This compound monomer

  • Deionized water

  • Water-soluble initiator (e.g., potassium persulfate - KPS)

  • Emulsifier/Surfactant (e.g., fluorinated surfactants or polyvinyl alcohol)[1][5]

  • Buffer (e.g., sodium acetate)

  • Nitrogen gas

Equipment:

  • High-pressure stainless steel autoclave with a stirrer

  • Vacuum pump

  • Heating and cooling system

  • Monomer and initiator injection system

Procedure:

  • Reactor Preparation:

    • Prepare the autoclave as described in the suspension polymerization protocol to ensure an oxygen-free environment.[3]

  • Charging the Reactor:

    • Introduce deionized water, the emulsifier, and the buffer into the autoclave.[6]

    • Deoxygenate the aqueous medium by bubbling nitrogen through it for at least 30 minutes.[6]

  • Monomer and Initiator Addition:

    • Feed the this compound gas into the reactor until the target pressure is reached (e.g., 30 bar).[6]

    • Inject the aqueous solution of the water-soluble initiator.

  • Polymerization:

    • Heat the reaction mixture to the setpoint temperature (e.g., 80°C) to initiate polymerization.[6]

    • Maintain the temperature and continuously stir the emulsion.

    • Continuously feed this compound monomer to maintain the pressure as the reaction proceeds.[3]

  • Termination and Isolation:

    • After the desired polymerization time, cool the reactor to stop the reaction.

    • Vent the unreacted monomer.

    • The resulting product is a stable polymer latex. The polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by filtration, washing, and drying.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for suspension and emulsion polymerization of this compound.

Suspension_Polymerization_Workflow cluster_prep Reactor Preparation cluster_charge Charging cluster_reaction Polymerization cluster_isolation Product Isolation Clean_Dry Clean & Dry Autoclave Seal_Check Check Seals Clean_Dry->Seal_Check Deoxygenate Evacuate & Purge with N2 Seal_Check->Deoxygenate Add_Water_Suspending_Agent Add Deionized Water & Suspending Agent Deoxygenate->Add_Water_Suspending_Agent Heat_to_Temp Heat to Reaction Temperature Add_Water_Suspending_Agent->Heat_to_Temp Add_VF_Monomer Charge this compound Monomer Heat_to_Temp->Add_VF_Monomer Add_Initiator Add Oil-Soluble Initiator Add_VF_Monomer->Add_Initiator Polymerize Maintain T & P with Stirring Add_Initiator->Polymerize Cool_Vent Cool Reactor & Vent Monomer Polymerize->Cool_Vent Discharge Discharge Slurry Cool_Vent->Discharge Filter_Wash_Dry Filter, Wash, & Dry Polymer Discharge->Filter_Wash_Dry

Caption: Workflow for Suspension Polymerization of this compound.

Emulsion_Polymerization_Workflow cluster_prep Reactor Preparation cluster_charge Charging cluster_reaction Polymerization cluster_isolation Product Isolation Clean_Dry Clean & Dry Autoclave Seal_Check Check Seals Clean_Dry->Seal_Check Deoxygenate_Reactor Evacuate & Purge with N2 Seal_Check->Deoxygenate_Reactor Add_Aqueous_Phase Add Water, Emulsifier, & Buffer Deoxygenate_Reactor->Add_Aqueous_Phase Deoxygenate_Medium Deoxygenate Medium with N2 Add_Aqueous_Phase->Deoxygenate_Medium Add_VF_Monomer Pressurize with this compound Deoxygenate_Medium->Add_VF_Monomer Add_Initiator Inject Water-Soluble Initiator Add_VF_Monomer->Add_Initiator Polymerize Heat to T & Maintain P with Stirring Add_Initiator->Polymerize Cool_Vent Cool Reactor & Vent Monomer Polymerize->Cool_Vent Discharge Discharge Latex Cool_Vent->Discharge Coagulate_Filter_Dry Coagulate, Filter, & Dry Polymer Discharge->Coagulate_Filter_Dry

References

Application Notes and Protocols for the Free-Radical Polymerization of Vinylidene Fluoride (VDF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinylidene fluoride (B91410) (PVDF) is a highly non-reactive thermoplastic fluoropolymer with a unique combination of desirable properties, including high thermal stability, excellent chemical resistance, and valuable piezoelectric and pyroelectric characteristics.[1] These properties make it a material of interest in a wide range of applications, from membranes for separation processes and battery components to coatings and biomedical devices. This document provides detailed application notes and experimental protocols for the synthesis of PVDF via free-radical polymerization, a common and versatile method for its production.[2][3] Three primary methods of free-radical polymerization will be discussed: emulsion, suspension, and solution polymerization.

Data Presentation: Reaction Parameters and Conditions

The following tables summarize typical quantitative data for the free-radical polymerization of vinylidene fluoride under various conditions. These values are compiled from multiple sources to provide a comparative overview for experimental design.

Table 1: Emulsion Polymerization of Vinylidene Fluoride

ParameterValueReference
Polymerization Temperature75 - 90 °C[4]
Polymerization Pressure2.0 - 12.0 MPa (20 - 120 bar)[4][5]
InitiatorPotassium Persulfate (KPS)[6][7]
Emulsifier/SurfactantAmmonium Perfluorooctanoate, Poly(ethylene glycol)[5][6]
BufferSodium Acetate (B1210297)[6]
Chain Transfer AgentEthyl Acetate[7]
Reaction Time~14 h[4]
Stirring Rate88 r/min[4]

Table 2: Suspension Polymerization of Vinylidene Fluoride

ParameterValueReference
Polymerization Temperature30 - 60 °C[4]
Polymerization Pressure2.1 - 7.0 MPa[4]
InitiatorOil-soluble initiators (e.g., peroxides)[4]
DispersantCellulose derivatives, Vinyl alcohol[2]
Reaction Time15 - 22 h[4]
Final Pressure Dropto 2.8 MPa[4]

Table 3: Solution Polymerization of Vinylidene Fluoride

ParameterValueReference
Polymerization Temperature130 °C
InitiatorDi-tert-butyl peroxide, Hydrogen peroxide/AIBN[1]
SolventDimethyl carbonate (DMC)
Monomer to Solvent RatioVaries based on desired molecular weight[1]

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of PVDF using emulsion, suspension, and solution polymerization techniques.

Protocol 1: Emulsion Polymerization of Vinylidene Fluoride

This protocol describes a typical batch emulsion polymerization of VDF in a high-pressure stainless-steel autoclave.

Materials:

  • Deionized water

  • Potassium persulfate (KPS) (Initiator)

  • Poly(ethylene glycol) (PEG-OH) (Stabilizer) or other suitable surfactant

  • Sodium acetate (Buffer)

  • Vinylidene fluoride (VDF) monomer

  • Nitrogen gas (for deoxygenation)

Equipment:

  • High-pressure stainless-steel autoclave (e.g., 50 mL or larger) equipped with a magnetic stirrer, pressure transducer, thermocouple, and gas inlet/outlet valves.

  • Heating mantle or oil bath with temperature controller.

  • Vacuum pump.

  • Ice bath.

Procedure:

  • Reactor Preparation:

    • Ensure the autoclave is clean and dry.

    • Add deionized water (e.g., 25 mL for a 50 mL reactor), potassium persulfate (e.g., 50 mg), PEG-OH (e.g., >50 mg), and sodium acetate to the reactor.[6]

  • Deoxygenation:

    • Seal the reactor.

    • Purge the reactor with nitrogen gas for approximately 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.[6]

  • Monomer Charging:

    • After deoxygenation, introduce VDF gas into the reactor until the desired pressure is reached (e.g., 30 bar).[6]

  • Polymerization:

    • Close the VDF inlet and begin heating the reactor to the target temperature (e.g., 80 °C) while stirring.[6]

    • Monitor the reactor pressure and temperature throughout the reaction. A drop in pressure indicates monomer consumption.

    • For semi-batch processes, VDF monomer can be continuously fed to maintain a constant pressure.[4]

  • Termination and Product Recovery:

    • After the desired reaction time or pressure drop, cool the reactor using an ice bath to quench the polymerization.[6]

    • Once the internal temperature is below 25 °C, carefully vent any remaining VDF gas.[6]

    • Open the reactor and collect the resulting PVDF latex (emulsion).

    • A portion of the latex can be dried to determine the solid content and for polymer characterization.

Protocol 2: Suspension Polymerization of Vinylidene Fluoride

This protocol outlines the steps for a typical suspension polymerization of VDF.

Materials:

  • Deionized water

  • Dispersant (e.g., methyl cellulose)

  • Oil-soluble initiator (e.g., dibenzoyl peroxide)

  • Vinylidene fluoride (VDF) monomer

  • Nitrogen gas

Equipment:

  • Stainless steel autoclave with mechanical stirring.

  • Heating and cooling system.

  • Vacuum pump.

Procedure:

  • Reactor Setup:

    • Check the airtightness of the autoclave.

    • Evacuate the reactor and then purge with nitrogen to remove oxygen. Repeat this cycle multiple times.[4]

  • Charging Reactants:

    • Add deionized water and the dispersant to the autoclave.[4]

    • Stir the mixture and heat to the desired reaction temperature (e.g., 50 °C).[4]

    • Introduce VDF monomer to pressurize the reactor to the target pressure (e.g., 3.5 MPa).[4]

    • Add the oil-soluble initiator and any other additives.[4]

  • Polymerization:

    • Maintain the temperature and pressure during the reaction. VDF monomer may be added continuously to maintain the pressure.[4]

    • Continue the polymerization until the pressure drops to a predetermined level (e.g., 2.8 MPa), indicating monomer depletion.[4]

  • Product Recovery:

    • Stop stirring and cool the reactor.

    • Vent any unreacted monomer.

    • The resulting PVDF will be in the form of solid particles suspended in the water.

    • Filter the suspension to collect the PVDF particles.

    • Wash the particles with deionized water and dry them in an oven.

Protocol 3: Solution Polymerization of Vinylidene Fluoride

This protocol provides a general procedure for the solution polymerization of VDF.

Materials:

  • Dimethyl carbonate (DMC) or other suitable solvent

  • Hydrogen peroxide (H₂O₂) and azobisisobutyronitrile (AIBN) (initiator system) or another suitable initiator.

  • Vinylidene fluoride (VDF) monomer

  • Nitrogen gas

Equipment:

  • High-pressure reactor suitable for organic solvents.

  • Heating and stirring apparatus.

  • Vacuum line.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and free of oxygen by purging with nitrogen.

  • Charging Reactants:

    • Introduce the solvent (DMC) and the initiator system (e.g., H₂O₂ and AIBN) into the reactor.

    • Seal the reactor and introduce VDF monomer to the desired pressure.

  • Polymerization:

    • Heat the reactor to the reaction temperature (e.g., 130 °C) with stirring.

    • Monitor the pressure drop to follow the progress of the reaction.

  • Product Recovery:

    • After the reaction is complete, cool the reactor and vent the unreacted monomer.

    • The PVDF polymer may precipitate from the solution upon cooling or can be recovered by evaporating the solvent.

    • Wash the polymer and dry it under vacuum.

Visualizations

Free-Radical Polymerization Mechanism

The following diagram illustrates the fundamental steps of free-radical polymerization: initiation, propagation, and termination.

Free_Radical_Polymerization Initiator Initiator (I) 2R• Radicals (R•) Initiator->2R• kd R-M• Initiated Monomer 2R•->R-M• ki + M R-M(n)• Propagating Chain R-M•->R-M(n)• kp + (n-1)M Polymer Dead Polymer R-M(n)•->Polymer ktc (Combination) + R-M(m)• 2 Polymers Two Dead Polymers R-M(n)•->2 Polymers ktd (Disproportionation) + R-M(m)• Polymer + S• Dead Polymer + New Radical R-M(n)•->Polymer + S• ktr + S (Chain Transfer)

Caption: General mechanism of free-radical polymerization.

Experimental Workflow for PVDF Synthesis

This diagram outlines the typical workflow for the synthesis of PVDF via free-radical polymerization in a laboratory setting.

PVDF_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis A Reactor Assembly B Reagent Preparation (Initiator, Monomer, Solvent/Water, etc.) C Reactor Charging & Sealing B->C D Deoxygenation (N2 Purge) C->D E Pressurization with VDF D->E F Heating & Stirring to Initiate E->F G Monitor Temperature & Pressure F->G H Cooling & Venting G->H I Product Collection (Latex or Suspension) H->I J Purification (Filtration/Washing) I->J K Drying J->K L Characterization (NMR, GPC, DSC) K->L

Caption: General experimental workflow for PVDF synthesis.

VDF Polymerization Propagation Steps

This diagram illustrates the two main propagation pathways in the free-radical polymerization of vinylidene fluoride, leading to head-to-tail and head-to-head linkages.

VDF_Propagation cluster_pathways Propagation Pathways start P• (Propagating Radical) path1 Attack on CH₂ P-CH₂-CF₂• start->path1:f0 More Favorable path2 Attack on CF₂ P-CF₂-CH₂• start->path2:f0 Less Favorable vdf CH₂=CF₂ (VDF Monomer) end1 Head-to-Tail Linkage (Normal) path1:f1->end1 end2 Head-to-Head Linkage (Defect) path2:f1->end2

References

Synthesis of Polyvinyl Fluoride (PVF) Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl fluoride (B91410) (PVF) is a thermoplastic fluoropolymer known for its exceptional durability, chemical inertness, and resistance to weathering and UV radiation.[1][2][3] These properties make PVF films, commercially known as Tedlar®, highly valuable for a wide range of applications, including protective and decorative coatings, photovoltaic module backsheets, and aircraft interiors.[1][4][5] The synthesis of high-quality PVF films requires careful control over the polymerization of vinyl fluoride (VF) monomer and subsequent film formation processes. This document provides detailed application notes and protocols for the synthesis of PVF films via common polymerization and film-forming techniques.

Polymerization of this compound

The polymerization of the volatile and highly reactive this compound monomer is typically carried out in aqueous suspension or emulsion systems under high pressure.[1] The choice of polymerization technique can significantly influence the properties of the resulting polymer, such as crystallinity, melting point, and molecular weight.[1]

Key Polymerization Parameters

Several factors influence the outcome of this compound polymerization:

  • Temperature: Polymerization temperatures typically range from 50°C to 150°C. Lower temperatures can lead to a decrease in head-to-head linkages in the polymer chain, resulting in higher crystallinity and an increased melting point.[1]

  • Pressure: Due to the high volatility of this compound, high pressures are necessary to maintain the monomer in the liquid state and achieve sufficient concentration in the reaction medium.[1]

  • Initiators: Free-radical initiators, such as organic peroxides (e.g., benzoyl peroxide) and azo compounds, are commonly used to initiate the polymerization.[1][5]

  • Impurities: The this compound radical is highly reactive, making the polymerization process sensitive to impurities. The presence of impurities can negatively affect the molecular weight and thermal stability of the resulting PVF.[1]

Experimental Protocols

Suspension Polymerization of this compound

Suspension polymerization is a widely used method for producing PVF. In this process, liquid this compound is dispersed as droplets in water, and polymerization occurs within these droplets.

Materials:

  • This compound (VF) monomer

  • Deionized water

  • Dispersant/Stabilizer (e.g., water-soluble cellulose (B213188) derivatives or polyvinyl alcohol)

  • Oil-soluble initiator (e.g., diisopropyl peroxydicarbonate)

  • Chain transfer agent (optional, to control molecular weight)

Equipment:

  • High-pressure stainless steel autoclave with a stirrer

  • Vacuum pump

  • Nitrogen source

  • Temperature and pressure controllers

Protocol:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Check for airtightness. Purge the reactor by evacuating and refilling with nitrogen multiple times to remove all oxygen.

  • Charging the Reactor: Add deionized water and the dispersant to the autoclave. Stir the mixture to ensure the dispersant is fully dissolved or suspended.

  • Monomer and Initiator Addition: Heat the reactor to the desired polymerization temperature (e.g., 50°C). Introduce the liquid this compound monomer into the autoclave to reach the target pressure (e.g., 3.5 MPa). Add the oil-soluble initiator and any other additives.

  • Polymerization: Maintain the desired temperature and pressure throughout the reaction. Continuously add this compound monomer and other reagents at a controlled rate to sustain the polymerization. The typical polymerization time can range from 15 to 22 hours.

  • Termination and Recovery: Once the desired conversion is achieved, terminate the reaction by cooling the reactor and venting any unreacted monomer. The resulting PVF will be in the form of solid particles suspended in water.

  • Purification: Filter the PVF particles from the aqueous medium. Wash the particles thoroughly with deionized water to remove any residual dispersant and other impurities.

  • Drying: Dry the purified PVF powder in a vacuum oven at a controlled temperature to remove all moisture.

Emulsion Polymerization of this compound

Emulsion polymerization is another common technique where the monomer is emulsified in water with the aid of a surfactant. Polymerization occurs in micelles, leading to the formation of a stable polymer latex.

Materials:

  • This compound (VF) monomer

  • Deionized water

  • Emulsifier/Surfactant

  • Water-soluble initiator (e.g., potassium persulfate)

  • Buffer (to maintain pH)

  • Chain transfer agent (optional)

Equipment:

  • High-pressure stainless steel autoclave with a stirrer (e.g., 130L capacity with a rotational speed of 88 r/min)

  • Vacuum pump

  • Nitrogen source

  • Temperature and pressure controllers

Protocol:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and properly sealed. Deoxygenate the reactor by repeated vacuuming and nitrogen purging.

  • Charging the Reactor: Add deionized water, emulsifier, and buffer to the autoclave.

  • Monomer and Initiator Addition: Introduce the this compound monomer and the initiator into the reactor. Heat the mixture to the polymerization temperature (e.g., 75-90°C).

  • Polymerization: Continuously feed this compound monomer into the reactor to maintain a constant pressure (e.g., 2.0-3.8 MPa). The typical polymerization time is around 14 hours.

  • Termination and Recovery: After the reaction is complete, cool the reactor and recover the unreacted monomer. The product is a stable PVF emulsion (latex).

  • Coagulation and Purification: The PVF can be isolated from the latex by coagulation (e.g., by adding a salt solution). The coagulated polymer is then filtered and washed extensively with deionized water.

  • Drying: Dry the purified PVF powder in a vacuum oven.

Film Formation Techniques

Once the PVF polymer is synthesized and purified, it can be formed into films using various techniques. The two primary methods are solution casting and melt extrusion.[1]

Solution Casting

Solution casting involves dissolving the PVF polymer in a suitable solvent and then casting the solution onto a flat surface, followed by solvent evaporation to form a film.

Materials:

  • PVF powder

  • Latent solvent (e.g., N,N-dimethylformamide (DMF), ketones, amides)[1][6]

Equipment:

  • Glass substrate or another suitable flat surface

  • Blade coater or spin coater

  • Oven with temperature control (vacuum oven recommended)

Protocol:

  • Solution Preparation: Dissolve the PVF powder in a suitable latent solvent. This often requires heating to temperatures above 100°C to achieve complete dissolution.[1] A typical concentration might be around 20% by weight.[6]

  • Casting: Pour the PVF solution onto a clean, flat glass substrate. Use a blade coater to spread the solution to a uniform thickness.

  • Solvent Evaporation: Place the cast film in an oven to evaporate the solvent. The drying temperature and time will depend on the solvent used. For example, a film cast from a DMF solution can be dried in a vacuum oven at 90°C for 12 hours.[6]

  • Film Detachment: After the solvent has completely evaporated, carefully peel the PVF film from the substrate.

  • Annealing (Optional): The film can be annealed at a specific temperature to improve its properties.

Melt Extrusion

Melt extrusion is a common industrial method for producing PVF films. It involves melting the PVF resin and forcing it through a die to form a continuous film.

Materials:

  • PVF resin (pellets or powder)

  • Additives (optional, e.g., plasticizers, pigments, stabilizers)[1]

Equipment:

  • Single or twin-screw extruder with multiple heating zones

  • Flat film die

  • Chilling rolls

  • Winding system

Protocol:

  • Material Preparation: If additives are used, they are typically dispersed with the PVF in a latent solvent, which is then evaporated before extrusion.[1]

  • Extrusion: Feed the PVF resin into the extruder. The extruder barrel is heated in zones to gradually melt the polymer. The molten polymer is then forced through a flat die to form a film.

  • Cooling and Solidification: The extruded film is passed over chilling rolls to cool and solidify.

  • Orientation (Optional): The film can be stretched in the machine direction (MD) and/or the transverse direction (TD) to orient the polymer chains and enhance the mechanical properties of the film.

  • Winding: The final film is wound onto a roll.

Data Presentation

The properties of PVF films are highly dependent on the synthesis and processing conditions. The following tables summarize some typical quantitative data for PVF films.

Table 1: Typical Polymerization Conditions for this compound

ParameterSuspension PolymerizationEmulsion Polymerization
Temperature 30 - 60 °C75 - 90 °C
Pressure 2.1 - 7.0 MPa2.0 - 3.8 MPa
Reaction Time 15 - 22 hours~14 hours
Initiator Type Oil-solubleWater-soluble
Stirring Rate Not strictly controlledStrictly controlled (e.g., 88 r/min)

Data compiled from reference[7].

Table 2: Typical Mechanical Properties of Commercial PVF (Tedlar®) Films

Film TypeOrientationTensile Strength (psi)Ultimate Elongation (%)
Type 1 HighHighLow
Type 3 BalancedMediumMedium
Type 5 LowLowHigh
Type 8 (SP) NoneLowVery High

Data compiled from reference[8].

Table 3: Thermal Properties of a Representative PVF Film

PropertyTypical Value
Melting Point 185 - 210 °C[1]
Glass Transition Temperature (Tg) -15 to -20 °C (lower), 40 to 50 °C (upper)[1]
Service Temperature Range -72 to 107 °C[9]
Intermittent Peak Temperature up to 204 °C[9]

Visualizations

Experimental Workflow for PVF Synthesis and Film Formation

PVF_Synthesis_Workflow cluster_polymerization Polymerization cluster_film_formation Film Formation cluster_post_processing Post-Processing (Optional) monomer This compound Monomer polymerization Suspension or Emulsion Polymerization monomer->polymerization pvf_powder PVF Powder polymerization->pvf_powder film_method Solution Casting or Melt Extrusion pvf_powder->film_method pvf_film PVF Film film_method->pvf_film post_processing Orientation/ Annealing/ Surface Treatment pvf_film->post_processing final_film Final PVF Film post_processing->final_film

Caption: General workflow for the synthesis of PVF films.

Logical Relationship of Polymerization Parameters and PVF Properties

PVF_Properties_Relationship cluster_params Polymerization Parameters cluster_props PVF Properties temp Temperature crystallinity Crystallinity temp->crystallinity melting_point Melting Point temp->melting_point pressure Pressure mw Molecular Weight pressure->mw initiator Initiator Conc. initiator->mw impurities Impurities impurities->mw stability Thermal Stability impurities->stability crystallinity->melting_point

Caption: Influence of polymerization parameters on PVF properties.

References

Application Notes and Protocols: The Use of Vinyl Fluoride in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vinyl fluoride (B91410) and its derivatives in organometallic catalysis. The following sections outline key palladium- and nickel-catalyzed cross-coupling reactions, offering step-by-step experimental procedures, quantitative data for reaction optimization and substrate scope, and mechanistic diagrams to illustrate the underlying chemical transformations.

Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates

The palladium-catalyzed fluorination of cyclic vinyl triflates is a powerful method for the synthesis of cyclic vinyl fluorides, which are valuable motifs in medicinal chemistry. A significant challenge in this transformation is controlling regioselectivity. The use of triethyl(trifluoromethyl)silane (B54436) (TESCF₃) as an additive has been shown to dramatically improve regioselectivity, favoring the formation of the desired product.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Fluorination of a Model Cyclic Vinyl Triflate

EntryCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Yield (%)Regioselectivity (A:B)
1[(cinnamyl)PdCl]₂ (2)t-BuBrettPhos (5)None2-MeTHF90-1.8:1
2[(cinnamyl)PdCl]₂ (2)t-BuBrettPhos (5)TESCF₃ (30)2-MeTHF90->99:1
3[(cinnamyl)PdCl]₂ (2)L8 (5)TESCF₃ (30)Toluene11085>99:1

Data compiled from studies by Buchwald and coworkers.

Table 2: Substrate Scope for the Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates

SubstrateProductYield (%)
4-Phenylcyclohex-1-en-1-yl trifluoromethanesulfonate1-Fluoro-4-phenylcyclohex-1-ene85
4-(tert-Butyl)cyclohex-1-en-1-yl trifluoromethanesulfonate4-(tert-Butyl)-1-fluorocyclohex-1-ene82
Cyclohept-1-en-1-yl trifluoromethanesulfonate1-Fluorocyclohept-1-ene75
3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate1-Fluoro-3,4-dihydronaphthalene88

Yields are for isolated products under optimized conditions with TESCF₃.

Experimental Protocol: General Procedure for Palladium-Catalyzed Fluorination

Materials:

  • Palladium precatalyst (e.g., [(cinnamyl)PdCl]₂)

  • Biarylphosphine ligand (e.g., t-BuBrettPhos or L8)

  • Cesium fluoride (CsF)

  • Triethyl(trifluoromethyl)silane (TESCF₃)

  • Cyclic vinyl triflate substrate

  • Anhydrous solvent (e.g., 2-MeTHF or toluene)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (2 mol%), the biarylphosphine ligand (5 mol%), and cesium fluoride (2.0 equivalents).

  • The flask is evacuated and backfilled with argon three times.

  • Add the cyclic vinyl triflate substrate (1.0 equivalent) and TESCF₃ (30 mol%) to the flask.

  • Add the anhydrous solvent (to make a 0.1 M solution) via syringe.

  • The reaction mixture is stirred at the specified temperature (e.g., 90-110 °C) for 12 hours or until reaction completion is observed by TLC or GC-MS analysis.

  • Upon cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclic vinyl fluoride.

Mechanistic Pathway

The proposed catalytic cycle for the palladium-catalyzed fluorination of cyclic vinyl triflates is depicted below. The key steps involve oxidative addition of the vinyl triflate to the Pd(0) complex, transmetalation with fluoride, and C-F reductive elimination. The presence of TESCF₃ is believed to influence the transmetalation step, favoring the formation of a key intermediate that leads to the desired regioisomer.

palladium_fluorination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd VinylTf Vinyl-OTf VinylTf->OxAdd PdII_complex L-Pd(II)(Vinyl)(OTf) OxAdd->PdII_complex Transmetalation Transmetalation (CsF, TESCF₃) PdII_complex->Transmetalation PdII_F_complex L-Pd(II)(Vinyl)F Transmetalation->PdII_F_complex ReductiveElimination C-F Reductive Elimination PdII_F_complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration VinylF Vinyl-F ReductiveElimination->VinylF

Caption: Palladium-catalyzed fluorination cycle.

Nickel-Catalyzed Cross-Electrophile Coupling of Alkyl Mesylates and Allylic Difluorides

This stereospecific nickel-catalyzed reaction provides access to enantioenriched this compound-substituted cyclopropanes, which are of interest in medicinal chemistry. The reaction involves the coupling of two electrophiles, an alkyl mesylate and an allylic gem-difluoride, through a reductive cross-coupling mechanism.

Quantitative Data Summary

Table 3: Substrate Scope for the Nickel-Catalyzed Synthesis of this compound-Substituted Cyclopropanes

Alkyl MesylateAllylic gem-difluorideProductYield (%)dr
1-Phenylethyl methanesulfonateEthyl 2-(2,2-difluorovinyl)benzoateEthyl 2-((1R,2R)-2-fluoro-2-(1-phenylethyl)cyclopropyl)benzoate75>20:1
1-(4-Methoxyphenyl)ethyl methanesulfonateEthyl 2-(2,2-difluorovinyl)benzoateEthyl 2-((1R,2R)-2-fluoro-2-(1-(4-methoxyphenyl)ethyl)cyclopropyl)benzoate82>20:1
1-Cyclohexylethyl methanesulfonateEthyl 2-(2,2-difluorovinyl)benzoateEthyl 2-((1R,2R)-2-(1-cyclohexylethyl)-2-fluorocyclopropyl)benzoate68>20:1

Yields are for isolated products.

Experimental Protocol: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling

Materials:

  • Nickel precatalyst (e.g., NiBr₂·glyme)

  • Ligand (e.g., a bipyridine derivative)

  • Reducing agent (e.g., zinc dust)

  • Alkyl mesylate substrate

  • Allylic gem-difluoride substrate

  • Anhydrous solvent (e.g., DMF)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • In a nitrogen-filled glovebox, a vial is charged with the nickel precatalyst (5 mol%), the ligand (10 mol%), and the reducing agent (2.0 equivalents).

  • The alkyl mesylate (1.2 equivalents) and the allylic gem-difluoride (1.0 equivalent) are added to the vial.

  • Anhydrous solvent is added to the vial to achieve the desired concentration.

  • The vial is sealed and the reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the this compound-substituted cyclopropane.

Mechanistic Pathway

The proposed mechanism for this cross-electrophile coupling is complex and may involve multiple competing pathways. One plausible pathway initiates with the coordination of the electron-deficient olefin of the allylic gem-difluoride to a low-valent nickel catalyst. This is followed by either oxidative addition into the C-F bond or a directed polar oxidative addition into the C-O bond of the alkyl mesylate.

nickel_coupling cluster_pathwayA Pathway A: C-F Activation cluster_pathwayB Pathway B: C-O Activation Ni0 Ni(0)L₂ CoordinationA Coordination Ni0->CoordinationA AllylDifluoride Allylic gem-difluoride AllylDifluoride->CoordinationA Ni_Olefin_A [Ni(0)(olefin)] CoordinationA->Ni_Olefin_A OxAdd_CF Oxidative Addition (C-F) Ni_Olefin_A->OxAdd_CF PiAllylNi π-allyl-Ni(II)F OxAdd_CF->PiAllylNi SN2_A Intramolecular SN2 PiAllylNi->SN2_A Product_A Product SN2_A->Product_A AlkylMesylate_A Alkyl Mesylate AlkylMesylate_A->SN2_A Ni0_B Ni(0)L₂ CoordinationB Coordination Ni0_B->CoordinationB AlkylMesylate_B Alkyl Mesylate OxAdd_CO Oxidative Addition (C-O) AlkylMesylate_B->OxAdd_CO Ni_Olefin_B [Ni(0)(olefin)] CoordinationB->Ni_Olefin_B Ni_Olefin_B->OxAdd_CO Ni_Alkyl Alkyl-Ni(II)OMs OxAdd_CO->Ni_Alkyl Intramolecular_Allylation Intramolecular Allylation Ni_Alkyl->Intramolecular_Allylation Product_B Product Intramolecular_Allylation->Product_B AllylDifluoride_B Allylic gem-difluoride AllylDifluoride_B->CoordinationB suzuki_workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - Pd Catalyst - Ligand - Base - (E)-2-Fluorovinyl tosylate - Arylboronic acid - Anhydrous Solvent Start->ReactionSetup Heating Heating and Stirring (e.g., 100 °C, 12-24h) ReactionSetup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Final Product: 2-Aryl-1-fluoroethene Purification->Product

"Gas chromatography methods for vinyl fluoride analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Gas Chromatography Methods for Vinyl Fluoride (B91410) Analysis

Introduction

Vinyl fluoride (VF), a structural analog of vinyl chloride, is a colorless, flammable gas primarily used as a chemical intermediate and a monomer in the production of polythis compound (PVF) and other fluoropolymers. Due to its volatility and potential health implications, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including air, process streams, and as a residual monomer in polymer products. Gas chromatography (GC) is the premier technique for this analysis, offering high resolution and sensitivity.

This application note details recommended protocols for the analysis of this compound using GC coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). The methodologies are based on established principles for analyzing volatile organic compounds (VOCs) and analogous monomers like vinyl chloride.

Method 1: Headspace GC-FID for Residual this compound in Polymers

This method is designed for the quantitative analysis of residual this compound monomer in polymer samples, such as polythis compound (PVF). Headspace sampling is ideal as it introduces only the volatile components into the GC system, protecting the column and instrument from non-volatile polymer matrix components. A Flame Ionization Detector (FID) is recommended for its robustness and high sensitivity to hydrocarbons and their derivatives.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the polymer sample and place it into a 20 mL headspace vial.

    • Add 2.5 mL of a high-purity solvent capable of dissolving or swelling the polymer, such as N,N-dimethylacetamide (DMAc).

    • Immediately seal the vial with a Teflon-faced butyl rubber septum and an aluminum crimp cap.

    • If the sample does not dissolve easily, allow the vial to stand overnight or use gentle agitation.[1]

  • Headspace GC-FID Analysis:

    • Place the sealed vial into the headspace autosampler.

    • Incubate the vial at a temperature above the glass transition temperature of the polymer (e.g., 90°C) for a set period (e.g., 60 minutes) to allow the this compound to equilibrate between the sample and the headspace gas.[2][3][4]

    • Automatically inject a specific volume of the headspace gas into the GC.

Instrumentation and Conditions
ParameterRecommended Setting
GC System Gas Chromatograph with Headspace Autosampler and FID
Column Porous Layer Open Tubular (PLOT) Column (e.g., Agilent J&W CP-PoraBOND Q, 30 m x 0.32 mm x 5 µm) or equivalent.[1]
Carrier Gas Helium or Hydrogen, Constant Flow (e.g., 2.0 mL/min)
Oven Program Initial: 50°C, hold for 2 minRamp: 15°C/min to 200°CHold: 5 min
Injector Split/Splitless, operated in Split mode (e.g., 20:1), Temperature: 220°C
Detector (FID) Temperature: 250°CH₂ Flow: 40 mL/minAir Flow: 400 mL/minMakeup Gas (N₂): 25 mL/min
Headspace Sampler Vial Equilibration Temp: 90°CEquilibration Time: 60 minLoop Temp: 100°CTransfer Line Temp: 110°C
Quantitative Data (Representative)

The following data is based on the analysis of the analogous compound, vinyl chloride, and serves as a typical performance expectation. Method validation is required to establish specific performance for this compound.

ParameterExpected Value
Limit of Detection (LOD) 0.01 µg/g (in polymer)[2][3]
Limit of Quantitation (LOQ) 0.03 µg/g (in polymer)
Linearity (R²) > 0.995
Precision (%RSD) < 10%
Recovery 90.0 - 112.3%[2][3]

Method 2: GC-MS for Confirmatory Analysis and Air Samples

For unambiguous identification of this compound, especially in complex matrices or at trace levels in air, GC-MS is the preferred method. Mass spectrometry provides spectral data that serves as a chemical fingerprint for the analyte. This method can be adapted from standards like EPA TO-15 for air toxics analysis.[5]

Experimental Protocol
  • Sample Collection (Air):

    • Collect air samples in evacuated, specially prepared canisters (e.g., Summa canisters).

    • Samples should be analyzed as soon as possible and stored at ambient temperature.[5]

  • Sample Preconcentration:

    • A known volume of the air sample is drawn from the canister through a preconcentration system.

    • The preconcentrator uses a sorbent trap, often cooled, to trap VOCs like this compound while allowing bulk gases like nitrogen and oxygen to pass through.

    • Water vapor is managed through a dry purge step or a selective water removal system.[5]

    • The trap is then rapidly heated, desorbing the analytes onto the GC column.

  • GC-MS Analysis:

    • The desorbed analytes are separated on the GC column and detected by the mass spectrometer.

Instrumentation and Conditions
ParameterRecommended Setting
GC System Gas Chromatograph with Thermal Desorption/Preconcentration System
Mass Spectrometer Single Quadrupole or Triple Quadrupole MS
Column Low-polarity column (e.g., Agilent J&W DB-624, 60 m x 0.25 mm x 1.4 µm) or PLOT column as in Method 1.
Carrier Gas Helium, Constant Flow (e.g., 1.5 mL/min)
Oven Program Initial: 40°C, hold for 3 minRamp: 10°C/min to 220°CHold: 2 min
Injector Temp N/A (Direct transfer from preconcentrator)
Transfer Line Temp 250°C
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Scan Mode (m/z 35-150) for identificationSelected Ion Monitoring (SIM) for quantification
SIM Ions for VF 46 (Molecular Ion, Quantifier), 45 (Qualifier)[6]
Quantitative Data (Representative)

Performance for air analysis is typically reported in parts-per-billion by volume (ppbv). The following are typical expectations for a TO-15 style method.

ParameterExpected Value
Method Detection Limit (MDL) 0.004 - 0.1 ppbv[5]
Linearity (R²) > 0.998
Precision (%RSD) < 15%

Visualized Workflows

G Workflow for Residual this compound Analysis in Polymers cluster_prep Sample Preparation cluster_analysis Headspace GC-FID Analysis A Weigh 0.5g Polymer into Headspace Vial B Add 2.5 mL DMAc Solvent A->B C Seal and Crimp Vial B->C D Incubate Vial at 90°C (60 min) C->D E Inject Headspace Gas D->E F GC Separation (PLOT Column) E->F G FID Detection F->G H Data Acquisition and Quantification G->H

Caption: Headspace GC-FID workflow for polymer analysis.

G Workflow for this compound Analysis in Air cluster_prep Sample Collection & Preconcentration cluster_analysis GC-MS Analysis A Collect Air Sample in Summa Canister B Draw Sample through Preconcentrator Trap A->B C Dry Purge to Remove Water B->C D Thermal Desorption of Analytes C->D E Transfer to GC D->E F GC Separation E->F G MS Detection (Scan or SIM Mode) F->G H Data Analysis and Confirmation G->H

Caption: Air analysis workflow using Thermal Desorption GC-MS.

References

"Handling and storage protocols for vinyl fluoride gas"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl fluoride (B91410) (fluoroethene) is a colorless, flammable gas with a faint ethereal odor.[1][2][3] It serves as a monomer for the production of polyvinyl fluoride (PVF) and other fluoropolymers used in a variety of applications, including protective surface coatings and films.[4][5] Due to its chemical properties and toxicological profile, stringent handling and storage protocols are imperative to ensure the safety of laboratory personnel and the integrity of experimental work. These notes provide detailed protocols and safety information for the use of this compound in a research and development setting.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂H₃F[1]
Molecular Weight 46.04 g/mol [1][3]
Appearance Colorless gas[1][6]
Odor Faint, ethereal[1][2][6]
Boiling Point -72.2 °C (-98.0 °F)[1][2][6]
Melting Point -160.5 °C (-256.9 °F)[1][2][6]
Vapor Density (air=1) 1.6[2]
Vapor Pressure 25.2 atm[2]
Lower Explosive Limit (LEL) 2.6%[2]
Upper Explosive Limit (UEL) 21.7%[2]
Autoignition Temperature 460 °C (860 °F)[2]
Water Solubility Insoluble[2]
Critical Temperature 54.8 °C (328 K)[1]
Critical Pressure 5.24 MPa[1]

Health and Safety Information

This compound is a hazardous substance that requires careful management. It is classified as a Group 2A carcinogen by the IARC, meaning it is probably carcinogenic to humans.[1][7]

Toxicity and Exposure Data

Exposure to this compound can lead to various adverse health effects. High concentrations may cause dizziness, nausea, and weakness.[6] The vapors are heavier than air and can lead to asphyxiation in poorly ventilated areas.[2][3][6] Contact with the liquefied gas can cause frostbite.[2][6][8] A summary of key toxicological data and exposure limits is provided in Table 2.

Table 2: Toxicological Data and Exposure Limits for this compound

ParameterValue / InformationReference(s)
Carcinogenicity IARC Group 2A: Probably carcinogenic to humans.[1][7]
Acute Inhalation Effects Dizziness, nausea, shortness of breath, headache.[6][9]
Skin/Eye Contact (Liquid) Frostbite.[2][6][8]
NIOSH REL (TWA) 1 ppm[10]
NIOSH REL (CEIL) 5 ppm[10]
OSHA PEL (TWA) 2.5 mg/m³ (as F)[10]
Primary Target Organs Central nervous system.[11]

Handling and Storage Protocols

Adherence to strict protocols for the handling and storage of this compound gas cylinders is critical to maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the appropriate PPE.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[12] Cold-insulating gloves are required when handling the liquefied gas to prevent frostbite.[9]

  • Body Protection: A flame-retardant lab coat is essential.[12]

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood or a ventilated gas cabinet.[13] In situations where ventilation is inadequate, a properly fitted respirator or a self-contained breathing apparatus (SCBA) must be used.[12][14]

Gas Cylinder Storage Protocol

Proper storage of this compound cylinders is crucial to prevent leaks and accidents.

  • Storage Location: Store cylinders in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[10][15][16] Flammable materials should be stored in a separate safety storage cabinet or room.[15]

  • Cylinder Security: Cylinders must be stored upright and firmly secured with straps or chains to a wall or a sturdy benchtop to prevent them from falling or being knocked over.[10]

  • Valve Protection: Ensure the valve protection cap is in place when the cylinder is not in use.[10]

  • Segregation: Store this compound cylinders separated from strong oxidants and other incompatible materials.[15][16]

  • Inventory Management: Maintain an accurate inventory of all this compound cylinders.

Gas Handling and Experimental Setup Protocol

The following protocol outlines the steps for safely setting up an experiment using this compound gas.

  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Verify that the chemical fume hood or ventilated gas cabinet is functioning correctly.

    • Have all necessary PPE readily available and properly donned.

    • Assemble all experimental apparatus and check for leaks before introducing this compound.

  • Cylinder Connection:

    • Use only regulators, piping, and equipment rated for cylinder pressure and compatible with this compound.[10]

    • A backflow prevention device should be used in the piping.[10]

    • Do not open the cylinder valve until it is connected to the experimental setup.[10]

  • Gas Introduction:

    • Slowly open the main cylinder valve.

    • Adjust the regulator to the desired delivery pressure.

    • Continuously monitor the system for any signs of leaks using an appropriate leak detection solution or a gas detector.

  • Shutdown and Disconnection:

    • Close the main cylinder valve after each use and when the cylinder is empty.[10]

    • Purge the lines with an inert gas (e.g., nitrogen) before disconnecting the cylinder.

    • Replace the valve protection cap on the cylinder.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Leak Detection and Response
  • Detection: Be aware of the faint, ethereal odor of this compound. Use a portable gas detector to monitor for leaks, especially in storage areas and around experimental setups.

  • Response:

    • If a leak is detected, evacuate the area immediately.

    • If it can be done without risk, shut off the gas supply.[9]

    • Ventilate the area to disperse the gas.

    • Notify laboratory safety personnel and follow institutional emergency protocols.

Fire Emergency

This compound is an extremely flammable gas.[9]

  • Fire Prevention: Eliminate all ignition sources (open flames, sparks, hot surfaces) from areas where this compound is handled or stored.[9][15] Use explosion-proof electrical equipment.[9]

  • Firefighting:

    • If a leaking gas fire occurs, do not extinguish the flame unless the leak can be stopped safely.[2]

    • For small fires, use a dry chemical or CO₂ extinguisher.[2]

    • For large fires, use a water spray or fog.[2]

    • Keep cylinders cool by spraying them with water to prevent rupture.[2][9]

First Aid
  • Inhalation: Move the victim to fresh air and provide rest.[9] If breathing is difficult, administer oxygen and seek immediate medical attention.[17]

  • Skin Contact (Liquid): In case of frostbite, rinse the affected area with plenty of water. Do not remove clothing.[9] Seek immediate medical attention.[2]

  • Eye Contact (Liquid): Immediately flush the eyes with plenty of water for at least 15 minutes.[15] Remove contact lenses if possible.[9][15] Seek immediate medical attention.[15]

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

  • Empty Cylinders: Do not attempt to refill empty cylinders. Return them to the supplier with the valve closed and the valve cap in place.

  • Contaminated Materials: Any materials (e.g., gloves, tubing, absorbents) contaminated with this compound should be collected in a properly labeled, sealed container and disposed of through the institution's hazardous waste management program.[12]

  • Neutralization (for small quantities): For very small residual amounts, a neutralization procedure may be possible under strict safety controls and in accordance with institutional and local regulations. A typical procedure involves controlled reaction with a basic solution, followed by pH adjustment.[12] Consult with your institution's environmental health and safety department before attempting any neutralization.[12]

Visualized Workflows and Protocols

The following diagrams illustrate key workflows and logical relationships for the safe handling and storage of this compound.

G This compound Handling and Storage Workflow cluster_0 Preparation cluster_1 Cylinder Handling cluster_2 Gas Use cluster_3 Shutdown and Storage a Conduct Risk Assessment b Obtain and Don PPE a->b c Verify Fume Hood/Gas Cabinet Function b->c d Transport Cylinder Securely c->d Proceed to Handling e Secure Cylinder in Designated Area d->e f Connect to System with Approved Equipment e->f g Slowly Open Valve and Set Regulator f->g Begin Gas Flow h Monitor for Leaks g->h i Perform Experiment h->i j Close Cylinder Valve i->j Experiment Complete k Purge System j->k l Disconnect and Cap Cylinder k->l m Return to Secure Storage l->m

Caption: Workflow for handling and storing this compound gas.

G This compound Emergency Response start Emergency Event is_leak Gas Leak Detected? start->is_leak is_fire Fire Present? is_leak->is_fire No can_stop Can Leak Be Stopped Safely? is_leak->can_stop Yes extinguish Use Appropriate Extinguisher is_fire->extinguish Yes let_burn Let Fire Burn if Leak Cannot Be Stopped is_fire->let_burn No, if leak cannot be stopped evacuate Evacuate Area can_stop->evacuate No stop_leak Stop Gas Flow can_stop->stop_leak Yes alert Alert Personnel and Call Emergency Services evacuate->alert ventilate Ventilate Area stop_leak->ventilate ventilate->alert cool_cylinders Cool Cylinders with Water Spray extinguish->cool_cylinders cool_cylinders->alert let_burn->cool_cylinders

Caption: Decision tree for this compound emergency response.

G Experimental Setup with this compound cylinder This compound Cylinder regulator Pressure Regulator cylinder->regulator backflow Backflow Preventer regulator->backflow tubing Inert Tubing backflow->tubing reaction_vessel Reaction Vessel tubing->reaction_vessel scrubber Exhaust Scrubber reaction_vessel->scrubber Vent fume_hood Fume Hood Exhaust scrubber->fume_hood

Caption: Diagram of a typical experimental gas flow setup.

References

Application Notes and Protocols: Polyvinyl Fluoride (PVF) in Protective Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl Fluoride (B91410) (PVF), a thermoplastic fluoropolymer, is a high-performance material renowned for its use in protective coatings and films.[1] Commercialized by DuPont under the trade name Tedlar®, PVF has a proven history of over 60 years, providing exceptional durability and longevity in harsh environmental conditions.[2] The polymer's unique chemical structure, –(CH2CHF)n–, is characterized by a single carbon-fluorine bond in the repeating unit.[1][3] This bond is one of the strongest in organic chemistry, imparting extreme stability and inertness to the polymer.[3][4] These application notes provide a detailed overview of PVF's properties, performance data, and standardized protocols for its application and evaluation in protective coatings.

Key Properties and Advantages

PVF-based coatings offer a unique combination of properties that make them superior for demanding protective applications, especially when compared to other resins like Polyvinylidene Fluoride (PVDF), Silicone Modified Polyester (SMP), or Fluoroethylene Vinyl Ether (FEVE).[2][5]

  • Exceptional Chemical and Corrosion Resistance: The inert nature of the PVF polymer makes it highly resistant to a wide range of chemicals, including strong acids, bases, solvents, and corrosive agents.[2][6] It does not dissolve in any known solvent at room temperature.[2][6] This prevents chemical attack and staining, ensuring the integrity and appearance of the underlying substrate.[6]

  • Outstanding Weatherability and UV Stability: The PVF resin does not absorb UV light, making it highly resistant to degradation from sun exposure.[2][7] When formulated with durable inorganic pigments, PVF coatings exhibit excellent color and gloss retention over decades of outdoor service, resisting fading, chalking, and cracking.[2][3][8]

  • Superior Flexibility and Formability: Unlike other fluoropolymers such as PVDF, pure PVF is naturally flexible and does not require the addition of plasticizers or acrylic resins to achieve formability.[2][3] PVF coatings can withstand aggressive bending, including a "0T" radius bend, without cracking or losing adhesion, which is critical for post-forming metal components.[2][9]

  • Excellent Durability and Cleanability: PVF surfaces are dirt-shedding and easy to clean.[10] They are resistant to staining and can be cleaned of graffiti or other contaminants using a wide range of cleaners and solvents without damage or "ghosting".[6] This makes them ideal for high-traffic areas or environments where cleanliness is crucial.[6][11]

Performance Data

Quantitative testing demonstrates the superior performance of PVF coatings compared to other common high-performance coatings, particularly PVDF.

Table 1: Property Comparison of PVF vs. PVDF Coil Coatings

Testing Item PVF Film Coating PVDF Film Coating Testing Standard
Film Thickness 30 µm 26 µm ASTM D7091
Gloss (60°) 30-35 20-25 ASTM D523
Dry Film Hardness F~H H+ ASTM D3363
Adhesion (Boiling Water 1 Hr) 100/100 100/100 ASTM D3359
Impact Resistance (1500g x 50cm) No cracks in the film Cracks in the film ASTM D2794
Abrasion Resistance (Falling Sand) 110 L/mil 70 L/mil ASTM D968

Data sourced from Innotek Technology Limited.[12]

Table 2: Chemical Resistance Longevity of PVF vs. PVDF Coatings

Chemical (Immersion) PVF Coating Longevity PVDF Coating Longevity
10% HCl > 1 year 1 - 2 weeks
10% H₂SO₄ > 1 year 1 - 2 weeks
10% HNO₃ > 1 year < 1 day
30% H₂SO₄ 1 - 2 months < 1 day
10% NaOH > 1 year > 1 year
30% NaOH > 1 year 2 - 4 weeks

Data represents the time until coating failure (e.g., blistering, delamination). Sourced from DuPont.[2]

Table 3: General Physical and Mechanical Properties of PVF

Property Value
Density 1.45 g/cm³
Tensile Strength 40 MPa
Flexural Modulus 1.4 GPa
Maximum Operating Temperature 150 °C
Water Absorption 0.05%
Strain at Yield 30%

Data sourced from AZoM.[13]

Primary Applications

PVF coatings are specified for applications where long-term performance and minimal maintenance are critical.

  • Architectural: Used on metal roofing, facades, and curtain walls for commercial buildings, stadiums, and infrastructure, especially in harsh coastal or industrial environments.[2][10][14] The dirt-shedding and anti-graffiti properties ensure a long-lasting clean appearance.[2][15]

  • Aerospace: Applied to airplane interiors as a lightweight, flame-resistant, and easily cleanable surface, and to exterior components for protection.[1][5]

  • Photovoltaic Modules: Used as the protective backsheet for solar panels, providing essential moisture barrier properties and long-term UV and weathering protection.[1][5]

  • Automotive: Used as a primer to improve paint adhesion and in coatings for components requiring high chemical and corrosion resistance.[1][16]

  • Industrial: Protects surfaces in chemical plants and other corrosive industrial facilities.[2]

Visualized Workflows and Relationships

PVF_Properties_Workflow Figure 1: PVF Structure-Property Relationship Structure PVF Molecular Structure -(CH2CHF)n- CF_Bond Strong Carbon-Fluorine (C-F) Bond Structure->CF_Bond UV_Transparency Transparency to UV Radiation Structure->UV_Transparency Flexibility Inherent Polymer Chain Flexibility (No Plasticizers Needed) Structure->Flexibility Inertness High Chemical Inertness CF_Bond->Inertness Stability High Thermal & Hydrolytic Stability CF_Bond->Stability Prop1 Chemical & Corrosion Resistance Inertness->Prop1 Stability->Prop1 Prop2 Weatherability & UV Durability Stability->Prop2 UV_Transparency->Prop2 Prop3 Mechanical Flexibility & Formability (0T Bend) Flexibility->Prop3

Caption: Relationship between PVF's molecular structure and its key protective properties.

PVF_Application_Workflow Figure 2: PVF Coating Application Workflow cluster_prep 1. Substrate Preparation cluster_coating 2. Coating Application cluster_cure 3. Curing cluster_qc 4. Quality Control Clean Metal Surface Cleaning Pretreat Chemical Pretreatment (e.g., Chromating, Zr-based) Clean->Pretreat Prime Primer Application (Epoxy or Acrylic) Pretreat->Prime Topcoat PVF Topcoat Application (Roll or Spray) Prime->Topcoat Cure High Temperature Curing (Peak Metal Temp ~250 °C) Topcoat->Cure QC Inspection & Testing (Thickness, Adhesion, etc.) Cure->QC

Caption: General workflow for applying PVF protective coatings to metal substrates.

Experimental Protocols

The performance of PVF protective coatings is evaluated using standardized test methods, primarily those developed by ASTM International.[17][18] The following are summaries of key protocols.

Protocol 1: Adhesion Testing

  • Objective: To assess the adhesion of the coating film to the substrate.

  • Standard: ASTM D3359 (Standard Test Methods for Measuring Adhesion by Tape Test).

  • Methodology Summary (Method B):

    • Select a coated area free of blemishes.

    • Using a sharp cutting tool and a guide, make a series of six parallel cuts through the coating to the substrate, spaced 1-2 mm apart.

    • Make a second series of six cuts at a 90-degree angle to the first, creating a cross-hatch lattice pattern.

    • Remove any loose coating debris with a soft brush.

    • Firmly apply a specified pressure-sensitive tape over the lattice.

    • Within 90 seconds, rapidly pull the tape off at a 180-degree angle.

    • Classify the adhesion according to the ASTM scale (5B to 0B) by visually inspecting the grid area for coating removal. A 5B rating indicates no detachment, while 0B indicates severe detachment.[19]

Protocol 2: Chemical Resistance Testing

  • Objective: To evaluate the coating's resistance to degradation upon exposure to various chemicals.

  • Standard: Based on principles from ASTM D1308 and ASTM D6943 (Immersion Testing).[19][20]

  • Methodology Summary (Immersion):

    • Prepare coated panels as test specimens.[20]

    • Partially immerse the panels in the test chemical (e.g., 10% HCl, 10% H₂SO₄, 30% NaOH) at a specified temperature.[2]

    • Leave a portion of the panel exposed to air as a control.

    • After a predetermined exposure time (e.g., 24 hours, 168 hours, or longer), remove the panels.[12]

    • Rinse the panels with water and allow them to dry.

    • Visually inspect the immersed area for any changes, such as blistering, discoloration, loss of gloss, or delamination, comparing it to the unexposed control area.

Protocol 3: Accelerated Weathering

  • Objective: To simulate the long-term effects of outdoor exposure (sunlight, heat, moisture) on the coating.

  • Standard: ASTM G154 (Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus).[17][19]

  • Methodology Summary:

    • Place coated test panels inside a fluorescent UV weathering chamber.

    • Program the device to cycle between periods of UV light exposure and moisture (condensation or water spray) at controlled elevated temperatures.

    • The specific cycle (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C) is chosen to simulate a particular service environment.

    • Periodically remove the panels at set intervals (e.g., 500, 1000, 2000 hours).

    • Evaluate the panels for changes in color (ASTM D2244) and gloss (ASTM D523), and check for chalking (ASTM D4214).[8]

Protocol 4: Flexibility and Impact Resistance

  • Objective: To determine the coating's ability to resist cracking upon bending or rapid deformation.

  • Standard: ASTM D2794 (Standard Test Method for Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact)).[21]

  • Methodology Summary (Impact Resistance):

    • Place a coated panel on a die support within an impact testing apparatus.

    • Drop a standard weight from a specified height, causing a rapid indentation of the coating and substrate.[21]

    • Remove the panel and examine the impacted area under magnification for any signs of cracking, peeling, or loss of adhesion.

    • The result is often reported as the maximum impact (in-lbs or g-m) the coating can withstand without failing.[19]

PVF_Testing_Workflow Figure 3: Experimental Workflow for PVF Coating Evaluation Start Coated Panel (PVF on Substrate) Adhesion Adhesion Test (ASTM D3359) Start->Adhesion Impact Impact/Flexibility Test (ASTM D2794) Start->Impact Weathering Accelerated Weathering (ASTM G154) Start->Weathering Chemical Chemical Resistance (ASTM D1308) Start->Chemical Adhesion_Res Adhesion Rating (0B-5B) Adhesion->Adhesion_Res Impact_Res Impact Resistance (in-lbs) Impact->Impact_Res Weathering_Res Color/Gloss Retention (ΔE, % Gloss) Weathering->Weathering_Res Chemical_Res Visual Assessment (Blistering, etc.) Chemical->Chemical_Res End Performance Characterization Adhesion_Res->End Impact_Res->End Weathering_Res->End Chemical_Res->End

Caption: A typical experimental workflow for the comprehensive evaluation of PVF coatings.

References

The Strategic Incorporation of Vinyl Fluoride in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. Among the various fluorinated functional groups, the vinyl fluoride (B91410) moiety has emerged as a motif of significant interest. Its unique stereoelectronic properties allow it to serve as a bioisosteric replacement for amide bonds and other functional groups, offering a novel approach to modulate the activity and pharmacokinetic profile of therapeutic agents. This document provides detailed application notes on the synthesis of vinyl fluoride-containing compounds and their potential applications in pharmaceuticals, with a focus on their use as enzyme inhibitors.

Application Notes

The this compound group, with its planar geometry and polarized C-F bond, can mimic the spatial arrangement and dipole moment of a peptide bond, while being resistant to cleavage by proteases. This makes it an attractive surrogate in the design of peptidomimetics and other small molecule drugs targeting protein-protein interactions or enzymatic active sites.

Key applications and considerations include:

  • Bioisosterism: The this compound group can act as a non-hydrolyzable mimic of the amide bond, which is crucial for improving the in vivo stability of peptide-based drugs. It can also serve as a bioisostere for other functional groups, influencing ligand-receptor interactions.

  • Enzyme Inhibition: The electron-withdrawing nature of the fluorine atom can modulate the reactivity of adjacent functional groups, making this compound-containing molecules potent enzyme inhibitors. This has been explored in the context of inhibiting hydrolases and other enzymes where the transition state stabilization is key.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block metabolically labile sites within a drug molecule, leading to an extended half-life and improved pharmacokinetic profile.

While the this compound moiety holds considerable promise, as of late 2025, there are no widely marketed blockbuster drugs that explicitly feature this functional group. However, extensive research is ongoing, with numerous studies reporting the synthesis and evaluation of this compound-containing analogs of known drugs and novel chemical entities.

Data Presentation

The following tables summarize quantitative data from studies on this compound-containing compounds, highlighting their potential as enzyme inhibitors.

Table 1: Inhibitory Activity of a this compound-Containing 5-alpha-Reductase Inhibitor Analog

CompoundTarget EnzymeIC50 (nM)Reference
(N-1',1'-Dimethylethyl)-3-fluoroandrost-3,5-dien-17-carboxamideHuman 5-alpha-Reductase Type II480[1]
Finasteride (Reference Compound)Human 5-alpha-Reductase Type II~5[1]

Note: The this compound analog, while demonstrating inhibitory activity, is less potent than the established drug Finasteride. This highlights the nuanced effects of bioisosteric replacement, where improvements in one property (e.g., stability) may come with a trade-off in another (e.g., potency).

Experimental Protocols

The synthesis of vinyl fluorides is a key step in their incorporation into pharmaceutical candidates. The hydrofluorination of alkynes is the most direct and atom-economical method. Both metal-catalyzed and metal-free approaches have been developed.

Protocol 1: Gold-Catalyzed Hydrofluorination of an Internal Alkyne

This protocol describes a general method for the gold-catalyzed hydrofluorination of an internal alkyne using a stable gold(I) catalyst and a fluoride source.

Materials:

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the internal alkyne (0.5 mmol, 1.0 equiv), [Au(IPr)Cl] (0.0125 mmol, 2.5 mol%), and AgBF4 (0.0125 mmol, 2.5 mol%).

  • Add anhydrous dichloromethane (5 mL) to the vial and stir the mixture at room temperature for 10 minutes.

  • Carefully add triethylamine trihydrofluoride (1.0 mmol, 2.0 equiv) to the reaction mixture. Caution: Et3N·3HF is corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.

Protocol 2: Metal-Free Hydrofluorination of an Alkyne

This protocol outlines a metal-free approach for the hydrofluorination of alkynes using a protic tetrafluoroborate reagent.

Materials:

  • Alkyne (1.0 equiv)

  • Pyridinium (B92312) tetrafluoroborate (Py·HBF4) (2.0 equiv)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add the alkyne (0.5 mmol, 1.0 equiv) and pyridinium tetrafluoroborate (1.0 mmol, 2.0 equiv).

  • Add anhydrous 1,2-dichloroethane (5 mL) to the vial.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the this compound product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway and a general experimental workflow relevant to the application of this compound-containing pharmaceuticals.

G cluster_0 Androgen Receptor Signaling Pathway Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5-alpha-reductase (Inhibited by Vinyl Fluoride Analog) AR_inactive Inactive Androgen Receptor (AR)-HSP Complex DHT->AR_inactive Binds and activates AR_active Active AR Dimer AR_inactive->AR_active Dissociation of HSP & Dimerization ARE Androgen Response Element (ARE) in DNA AR_active->ARE Translocates to nucleus and binds DNA Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor Signaling Pathway and the point of inhibition by a this compound-containing 5-alpha-reductase inhibitor.

G cluster_1 Incretin (GLP-1/GIP) Signaling Pathway Nutrient_Intake Nutrient Intake Incretins GLP-1 & GIP (Active) Nutrient_Intake->Incretins Stimulates release from L-cells and K-cells DPP4 DPP-4 Enzyme (Inhibited by Vinyl Fluoride Analog) Incretins->DPP4 Degradation Pancreatic_Beta_Cells Pancreatic Beta-Cells Incretins->Pancreatic_Beta_Cells Bind to receptors Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Stimulates

Caption: Incretin signaling pathway and the role of DPP-4 inhibition by a potential this compound-containing drug.

G cluster_2 General Workflow for Synthesis and Evaluation start Start: Alkyne Precursor synthesis Synthesis of This compound start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification invitro In Vitro Assays (Enzyme Inhibition, IC50) purification->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo data Data Analysis & SAR Studies invitro->data invivo->data end Lead Optimization data->end

Caption: A generalized workflow for the synthesis and biological evaluation of this compound-containing pharmaceutical candidates.

References

Application Notes and Protocols: Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed fluorination of cyclic vinyl triflates. This method offers a highly effective and regioselective approach for the synthesis of cyclic vinyl fluorides, which are valuable motifs in medicinal chemistry and drug development. A key innovation in this methodology is the use of triethyl(trifluoromethyl)silane (B54436) (TESCF₃) as an additive to control regioselectivity and improve reaction efficiency.

Introduction

The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Cyclic vinyl fluorides, in particular, are of great interest as they can serve as bioisosteres for amide bonds.[1] Traditional methods for the synthesis of these compounds often suffer from limited substrate scope and harsh reaction conditions.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-fluorine (C-F) bonds. However, a persistent challenge in the fluorination of cyclic vinyl triflates has been the formation of regioisomeric byproducts.[2][3] Recent advancements, particularly from the Buchwald group, have demonstrated that the addition of a substoichiometric amount of TESCF₃ can dramatically improve both the yield and regioselectivity of the fluorination process.[4] This protocol is applicable to a range of five-, six-, and seven-membered cyclic vinyl triflates.[1][2]

Reaction Mechanism and the Role of TESCF₃

The palladium-catalyzed fluorination of cyclic vinyl triflates is proposed to proceed through a Pd(0)/Pd(II) catalytic cycle. In the absence of TESCF₃, the reaction often suffers from low yields and poor regioselectivity.[4] This is attributed to the formation of palladium-cyclohexyne intermediates, which lead to undesired side products.[3][4]

The addition of TESCF₃ mitigates the formation of these cyclohexyne (B14742757) intermediates. The proposed mechanism suggests that TESCF₃ facilitates an alternative reaction pathway that involves an in situ modification of the phosphine (B1218219) ligand.[3] This modified ligand promotes the desired C-F reductive elimination from the palladium center, leading to the formation of the vinyl fluoride (B91410) with high regioselectivity.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed fluorination of cyclic vinyl triflates. For optimal results, it is recommended to screen reaction conditions for each specific substrate.

General Procedure for Palladium-Catalyzed Fluorination

An oven-dried vial equipped with a stir bar is charged with the palladium precatalyst, the phosphine ligand, and cesium fluoride (CsF). The vial is sealed and purged with argon. Toluene, the cyclic vinyl triflate substrate, and TESCF₃ are then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired vinyl fluoride.

Example Protocol: Fluorination of 4-phenylcyclohex-1-en-1-yl triflate

Table 1: Reaction Parameters for the Fluorination of 4-phenylcyclohex-1-en-1-yl triflate [4]

ParameterValue
Reactant 4-phenylcyclohex-1-en-1-yl triflate
Scale 1.0 mmol
Palladium Precatalyst [(cinnamyl)PdCl]₂
Ligand L8 (a biarylphosphine ligand)
Fluoride Source CsF
Additive TESCF₃ (30 mol%)
Solvent Toluene
Temperature 110 °C
Time 12 h
Yield (Product A) 74%
Regioselectivity (A:B) >99:1

Product A is the desired regioisomer, and Product B is the undesired regioisomer.

Quantitative Data Summary

The use of TESCF₃ as an additive has a profound impact on the yield and regioselectivity of the fluorination reaction across various cyclic vinyl triflate substrates.

Table 2: Comparison of Reaction Outcomes With and Without TESCF₃ [4]

SubstrateConditionsCombined Yield (%)Regioselectivity (A:B)
4-phenylcyclohex-1-en-1-yl triflateWithout TESCF₃111.8:1
4-phenylcyclohex-1-en-1-yl triflateWith TESCF₃ (30 mol%)74>99:1

Table 3: Substrate Scope of the Palladium-Catalyzed Fluorination [1]

Ring SizeSubstituentYield (%)
6-membered4-Phenyl74
5-membered2-Propyl78
7-membered4-tert-Butyl65

Yields reported are for the desired regioisomer and were obtained using the optimized protocol with TESCF₃.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed catalytic cycles for the palladium-catalyzed fluorination of cyclic vinyl triflates, both in the absence and presence of TESCF₃.

G Catalytic Cycle without TESCF₃ Pd0 L-Pd(0) OxAdd L-Pd(II)(vinyl)(OTf) Pd0->OxAdd Oxidative Addition VinylTriflate Cyclic Vinyl Triflate VinylTriflate->OxAdd Transmetalation L-Pd(II)(vinyl)(F) OxAdd->Transmetalation F⁻ ReductiveElimination This compound (A) Transmetalation->ReductiveElimination Reductive Elimination UndesiredPathway L-Pd(II)-Cyclohexyne Transmetalation->UndesiredPathway β-Hydride Elimination ReductiveElimination->Pd0 UndesiredProduct Regioisomeric Byproducts (B) UndesiredPathway->UndesiredProduct G Catalytic Cycle with TESCF₃ Pd0 L-Pd(0) OxAdd L-Pd(II)(vinyl)(OTf) Pd0->OxAdd Oxidative Addition VinylTriflate Cyclic Vinyl Triflate VinylTriflate->OxAdd LigandMod Modified Ligand L'-Pd(II)(vinyl)(OTf) OxAdd->LigandMod TESCF₃ Transmetalation L'-Pd(II)(vinyl)(F) LigandMod->Transmetalation F⁻ ReductiveElimination This compound (A) Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 G Experimental Workflow Start Start Prep Prepare Reactants: - Pd Precatalyst - Ligand - CsF - Solvent - Vinyl Triflate - TESCF₃ Start->Prep Reaction Reaction Setup: - Add solids to oven-dried vial - Purge with Argon - Add liquids via syringe Prep->Reaction Heating Heating and Stirring: - Heat to specified temperature - Stir for designated time Reaction->Heating Workup Workup: - Cool to room temperature - Dilute with solvent - Filter Heating->Workup Purification Purification: - Concentrate filtrate - Column Chromatography Workup->Purification Analysis Analysis: - NMR - GC-MS Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: Hydrofluorination of Alkynes for the Synthesis of Vinyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vinyl fluorides is of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into a molecule can profoundly alter its biological properties, including metabolic stability, binding affinity, and bioavailability.[1] Vinyl fluorides, in particular, serve as important bioisosteres for amide bonds and are found in a range of bioactive molecules.[1][2] The hydrofluorination of readily available alkynes represents a highly atom-economical and straightforward approach to constructing these valuable motifs.[1][3] This document provides detailed application notes and protocols for various contemporary methods for the hydrofluorination of alkynes, including both metal-catalyzed and metal-free approaches.

Metal-Catalyzed Hydrofluorination

Gold catalysis has emerged as a powerful and extensively studied method for the hydrofluorination of unactivated alkynes.[4][5] Various gold complexes and fluoride (B91410) sources have been developed to address challenges such as regioselectivity and stereoselectivity, particularly for different classes of alkynes.

Gold-Catalyzed Hydrofluorination of Terminal Alkynes

A simplified protocol for the gold-catalyzed hydrofluorination of terminal alkynes has been developed, employing a simple carbene-gold complex, [Au(IPr)Cl], and the readily available Et3N·3HF reagent.[4][5][6] This system is notable for its operational simplicity, as it does not require any additives.[4][5][6]

Table 1: Gold-Catalyzed Hydrofluorination of Various Terminal Alkynes [4][5]

EntryAlkyne SubstrateProductYield (%)
11-Dodecyne2-Fluoro-1-dodecene92
24-Phenyl-1-butyne4-Phenyl-2-fluoro-1-butene85
3(Phthalamido)alkynePhthalamido-fluoroalkene95
4Phenylalanine-derived alkynePhenylalanine-derived fluoroalkene84 (with 2 mol% catalyst)
5YnoateFluoroalkene from terminal alkyne61

Experimental Protocol: General Procedure for Gold-Catalyzed Hydrofluorination of Terminal Alkynes [4]

  • In a 13 mL PTFE conical tube with a screw cap, add the alkyne (0.4 mmol, 1 equiv).

  • Add a solution of [Au(IPr)(Cl)] (2.5 mg, 1 mol %) in toluene/HFIP (4 mL, 4:1, 0.1 M).

  • Add triethylamine (B128534) trihydrofluoride (70 μL, 0.4 mmol, 1 equiv).

  • Stir the reaction mixture at 70 °C.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, quench the reaction and purify the product by silica (B1680970) gel flash chromatography.

Logical Workflow for Gold-Catalyzed Hydrofluorination of Terminal Alkynes

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Alkyne (1 equiv) D Combine Reagents in PTFE Tube A->D B Prepare Catalyst Solution ([Au(IPr)Cl] in Toluene/HFIP) B->D C Add Fluoride Source (Et3N·3HF, 1 equiv) C->D E Stir at 70 °C D->E F Reaction Quench E->F G Silica Gel Chromatography F->G H Isolate Vinyl Fluoride Product G->H

Caption: Workflow for the gold-catalyzed hydrofluorination of terminal alkynes.

Gold-Catalyzed Hydrofluorination of Electron-Deficient Alkynes

The stereoselective hydrofluorination of electron-deficient alkynes can be achieved using a RuPhos-ligated gold(I) complex, yielding (Z)-β-fluoro Michael acceptors.[7][8][9] This method provides direct access to a variety of fluorinated α,β-unsaturated aldehydes, amides, esters, ketones, and nitriles in moderate to good yields and high diastereoselectivity.[7][9]

Table 2: Gold-Catalyzed Hydrofluorination of Electron-Deficient Alkynes [7]

EntryAlkyne Substrate (R1, R2)ProductYield (%)Z:E Ratio
1R1=Alkyl, R2=CO2Et(Z)-β-Alkyl, β-fluoro α,β-unsaturated ester75-90>97:3
2R1=Aryl, R2=CONR'2(Z)-β-Aryl, β-fluoro α,β-unsaturated amide60-85>97:3
3R1=Alkyl, R2=CN(Z)-β-Alkyl, β-fluoro α,β-unsaturated nitrile65-80>97:3

Experimental Protocol: Stereoselective Hydrofluorination of an Alkynoate [7]

  • To a solution of the alkynoate (1a) in a solvent mixture of CH3CN:CH2Cl2, add the RuPhos-ligated gold(I) catalyst.

  • Add p-chlorobenzoic acid (10 mol %) as an additive.

  • Add triethylamine trihydrogen fluoride (Et3N·3HF) as the fluoride source.

  • Stir the reaction at the appropriate temperature and monitor for completion.

  • Upon completion, perform an appropriate workup and purify the product via column chromatography to isolate the (Z)-vinyl fluoride.

Metal-Free Stereodivergent Hydrofluorination

A significant advancement in alkyne hydrofluorination is the development of metal-free protocols that allow for stereodivergent synthesis, providing access to both (E) and (Z) isomers of vinyl fluorides from the same alkyne precursor.[1][10] This method utilizes an inexpensive and easy-to-handle reagent, 2,6-dichloropyridinium tetrafluoroborate, and the stereochemical outcome is controlled by the reaction conditions, proceeding through a vinyl cation intermediate.[1][10] The (E)- and (Z)-hydrofluorination products are formed under kinetic and thermodynamic control, respectively.[1]

Table 3: Metal-Free Stereodivergent Hydrofluorination of Alkynes [1]

Alkyne SubstrateProduct IsomerConditionsYield (%)E/Z Ratio
Aryl-Alkyl AlkyneE-Vinyl FluorideKinetic Control70-90>20:1
Aryl-Alkyl AlkyneZ-Vinyl FluorideThermodynamic Control65-851:>20
Diaryl AlkyneE-Vinyl FluorideKinetic Control75-95>20:1
Diaryl AlkyneZ-Vinyl FluorideThermodynamic Control70-901:>20

Experimental Protocol: General Procedure for Metal-Free Hydrofluorination [1]

  • For (E)-Vinyl Fluorides (Kinetic Control):

    • To a solution of the alkyne in an appropriate solvent, add 2,6-dichloropyridinium tetrafluoroborate.

    • Stir the reaction at a lower temperature (e.g., room temperature) for a specified time.

    • Monitor the reaction for the formation of the kinetic product.

    • Work up the reaction and purify to isolate the (E)-vinyl fluoride.

  • For (Z)-Vinyl Fluorides (Thermodynamic Control):

    • To a solution of the alkyne in an appropriate solvent, add 2,6-dichloropyridinium tetrafluoroborate.

    • Heat the reaction mixture to a higher temperature.

    • Stir for a longer duration to allow for equilibration to the thermodynamic product.

    • Work up the reaction and purify to isolate the (Z)-vinyl fluoride.

Proposed Mechanism for Stereodivergent Hydrofluorination

G cluster_main Stereodivergent Hydrofluorination Pathway cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Alkyne Alkyne Protonation Protonation (syn-addition) Alkyne->Protonation H+ VinylCation Vinyl Cation Intermediate Protonation->VinylCation Fluorination_K Fluorination (Fast, Irreversible) VinylCation->Fluorination_K F- (Low Temp) Equilibration Equilibration (Reversible) VinylCation->Equilibration High Temp E_Isomer (E)-Vinyl Fluoride Fluorination_K->E_Isomer Fluorination_T Fluorination Equilibration->Fluorination_T F- Z_Isomer (Z)-Vinyl Fluoride (More Stable) Fluorination_T->Z_Isomer

Caption: Proposed mechanism for the stereodivergent hydrofluorination of alkynes.

Conclusion

The hydrofluorination of alkynes is a versatile and powerful strategy for the synthesis of vinyl fluorides, which are crucial components in modern drug discovery and development. The methods outlined in these application notes, from gold-catalyzed reactions for specific alkyne classes to the stereodivergent metal-free approach, provide researchers with a toolbox to access these important fluorinated motifs. The choice of method will depend on the specific alkyne substrate and the desired stereochemical outcome. Careful consideration of the reaction conditions detailed in the protocols is essential for achieving high yields and selectivities.

References

Application Notes and Protocols: Co-polymerization of Vinyl Fluoride with Other Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl fluoride (B91410) (VF) is a fluorinated monomer that, when polymerized, yields poly(vinyl fluoride) (PVF), a polymer known for its exceptional chemical resistance, thermal stability, and weatherability.[1][2] Co-polymerization of this compound with other vinyl monomers presents a versatile strategy to tailor the properties of the resulting polymer, enabling the development of materials with a broad spectrum of characteristics suitable for advanced applications, including specialty coatings, films, and membranes. This document provides an overview of the co-polymerization of this compound with various monomers, including detailed experimental protocols, quantitative data on co-polymer properties, and visual representations of polymerization processes. While much of the available literature focuses on the closely related vinylidene fluoride (VDF), this document consolidates the available information specifically for this compound co-polymers.

Co-polymerization of this compound: An Overview

The co-polymerization of this compound typically proceeds via a free-radical mechanism, similar to its homopolymerization. The choice of co-monomer significantly influences the properties of the resulting co-polymer, such as its mechanical strength, thermal stability, solubility, and permeability.[1][2] Common co-monomers for this compound include vinyl chloride, vinyl acetate (B1210297), and ethylene. The reactivity ratios of the monomers dictate the composition and sequence distribution of the co-polymer chain.

Quantitative Data on this compound Co-polymers

The properties of this compound co-polymers are highly dependent on the co-monomer used and its concentration in the polymer backbone. The following tables summarize key quantitative data for various this compound co-polymers.

Table 1: Thermal Properties of this compound Co-polymers

Co-monomerCo-monomer Content (mol%)Decomposition Temperature (°C)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Reference(s)
Vinyl AcetateNot specifiedSimultaneous evolution of HF and acetic acidNot specifiedNot specified[3]
Vinyl ChlorideNot specifiedSimultaneous evolution of HF and HClNot specifiedSoftening point ~150°C[4]
Ethylene0.1 - 2.5Not specifiedNot specifiedNot specified[5]

Table 2: Molecular Weight and Composition Data for Poly(this compound-co-ethylene)

VF in Feed (psi)Ethylene in Feed (psi)VF in Co-polymer (mol%)Mw ( g/mol )Mw/Mn (PDI)Reference(s)
802200.1735,0003.0[5]
VariedVaried0.1 - 2.5Reduced compared to homopolymerNarrower with specific catalysts[5][6]

Experimental Protocols

Detailed experimental protocols for the co-polymerization of this compound are not extensively reported in a standardized format. The following protocols are generalized procedures based on common free-radical polymerization techniques and information extracted from relevant literature. Researchers should optimize these protocols for their specific experimental setup and target co-polymer properties.

Protocol 1: Suspension Co-polymerization of this compound and Vinyl Chloride

This protocol is a generalized procedure based on the principles of suspension polymerization of vinyl monomers.[7]

Materials:

  • This compound (VF) gas

  • Vinyl chloride (VC) monomer, inhibitor removed

  • Deionized water

  • Suspending agent (e.g., polyvinyl alcohol, gelatin)

  • Initiator (e.g., benzoyl peroxide, lauroyl peroxide)

  • Reaction vessel: High-pressure autoclave equipped with a stirrer, temperature and pressure sensors, and gas inlet/outlet.

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen) to remove oxygen.

  • Aqueous Phase Preparation: Deionized water and the suspending agent are charged into the reactor. The mixture is stirred to ensure complete dissolution or dispersion of the suspending agent.

  • Monomer and Initiator Charging: The liquid vinyl chloride monomer and the oil-soluble initiator are added to the reactor.

  • Pressurization with this compound: The reactor is sealed, and this compound gas is introduced to the desired partial pressure.

  • Polymerization: The reactor is heated to the desired polymerization temperature (typically 40-70°C) while stirring continuously to maintain the monomer droplets suspended in the aqueous phase. The pressure is monitored throughout the reaction.

  • Termination and Recovery: Once the desired conversion is reached (indicated by a drop in pressure), the reactor is cooled, and any unreacted monomers are safely vented.

  • Purification: The resulting polymer slurry is filtered to separate the polymer beads from the aqueous phase. The beads are then washed thoroughly with deionized water to remove any residual suspending agent and initiator.

  • Drying: The purified co-polymer beads are dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Emulsion Co-polymerization of this compound and Vinyl Acetate

This protocol is a generalized procedure based on the principles of emulsion polymerization.[8][9][10][11]

Materials:

  • This compound (VF) gas

  • Vinyl acetate (VAc) monomer, inhibitor removed

  • Deionized water

  • Emulsifier (surfactant) (e.g., sodium dodecyl sulfate)

  • Water-soluble initiator (e.g., potassium persulfate)

  • Buffer (e.g., sodium bicarbonate) to maintain pH

  • Reaction vessel: High-pressure autoclave equipped with a stirrer, temperature and pressure sensors, and gas/liquid inlet/outlet.

Procedure:

  • Reactor Preparation: The autoclave is cleaned, dried, and purged with an inert gas.

  • Aqueous Phase Preparation: Deionized water, emulsifier, and buffer are charged into the reactor and stirred until a clear solution is formed.

  • Monomer Charging: The liquid vinyl acetate monomer is added to the reactor.

  • Pressurization with this compound: The reactor is sealed and pressurized with this compound gas to the desired pressure. The system is allowed to equilibrate with stirring.

  • Initiation: The water-soluble initiator, dissolved in a small amount of deionized water, is injected into the reactor to start the polymerization.

  • Polymerization: The reaction temperature is maintained (typically 50-80°C) with continuous stirring. The progress of the reaction can be monitored by the uptake of this compound.

  • Termination and Recovery: After the desired reaction time or conversion, the reactor is cooled, and unreacted monomers are vented.

  • Coagulation and Purification: The resulting latex is coagulated by adding a salt solution (e.g., aluminum sulfate). The precipitated co-polymer is then filtered and washed extensively with deionized water.

  • Drying: The purified co-polymer is dried in a vacuum oven.

Characterization of this compound Co-polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful techniques for determining the composition and microstructure of this compound co-polymers. The integration of characteristic peaks corresponding to each monomer unit allows for the quantification of the co-polymer composition.

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the co-polymers.[12][13] The choice of solvent and calibration standards is crucial for obtaining accurate results. For many fluoropolymers, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures are required.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used for the qualitative and quantitative analysis of co-polymer composition by identifying the characteristic absorption bands of the functional groups present in each monomer unit.[14][15][16]

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the co-polymers, providing insights into their amorphous and crystalline nature.[17][18][19] Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition profile of the co-polymers.[17][18]

Visualizations

Radical Co-polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition P1 Growing Chain (~M1•) R->P1 + M1 P2 Growing Chain (~M2•) R->P2 + M2 M1 This compound (M1) M2 Co-monomer (M2) P1->P1 + M1 (k11) P1->P2 + M2 (k12) P_dead Dead Polymer P1->P_dead Combination or Disproportionation P2->P1 + M1 (k21) P2->P2 + M2 (k22) P2->P_dead

Caption: Free-radical co-polymerization mechanism.

Experimental Workflow for Suspension Co-polymerization

G start Start reactor_prep Reactor Preparation (Clean, Purge) start->reactor_prep charge_aq Charge Aqueous Phase (Water + Suspending Agent) reactor_prep->charge_aq charge_mono Charge Monomers & Initiator (VC, VF, Initiator) charge_aq->charge_mono polymerize Polymerization (Heat, Stir, Monitor Pressure) charge_mono->polymerize cool_vent Cooling & Venting polymerize->cool_vent filter_wash Filtration & Washing cool_vent->filter_wash dry Drying filter_wash->dry characterize Characterization (NMR, GPC, DSC, etc.) dry->characterize end End characterize->end

Caption: Workflow for suspension co-polymerization.

References

Application Notes and Protocols: Pauson-Khand Reaction of Enynes with a Vinyl Fluoride Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide.[1] This reaction has found broad applicability in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] The incorporation of fluorine into organic molecules can significantly enhance their biological activity and pharmacokinetic properties. Consequently, the development of methodologies for the synthesis of fluorinated compounds is of great interest. The intramolecular Pauson-Khand reaction of enynes bearing a vinyl fluoride (B91410) moiety represents a key strategy for constructing fluorinated bicyclic cyclopentenones, which are valuable scaffolds in medicinal chemistry.[1][2] These application notes provide an overview and detailed protocols for the cobalt- and rhodium-catalyzed intramolecular Pauson-Khand reaction of enynes containing a vinyl fluoride.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a dicobalt hexacarbonyl alkyne complex.[3] Subsequent coordination of the alkene is followed by migratory insertion of the alkene into a cobalt-carbon bond, forming a cobaltacyclopentane intermediate.[3] Carbonyl insertion and subsequent reductive elimination yield the cyclopentenone product.[3]

Computational studies on the intramolecular Pauson-Khand reaction of N-tethered 1,7-enynes with a this compound moiety have shown that the alkene insertion is the rate-determining step.[4] The stereoselectivity of the reaction is determined during this step, with the transition state leading to the major diastereomer being lower in energy.[4]

pauson_khand_mechanism cluster_start Initiation cluster_cycle Catalytic Cycle cluster_end Product Formation Enyne Enyne Substrate (with this compound) Alkyne_Complex Alkyne-Co₂(CO)₆ Complex Enyne->Alkyne_Complex + Co₂(CO)₈ - 2CO Co2CO8 Co₂(CO)₈ Alkene_Coordination Alkene Coordination (-CO) Alkyne_Complex->Alkene_Coordination Cobaltacyclopentene Cobaltacyclopentene Intermediate Alkene_Coordination->Cobaltacyclopentene Rate-determining step CO_Insertion CO Insertion Cobaltacyclopentene->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Product Fluorinated Bicyclic Cyclopentenone Reductive_Elimination->Product Product->Co2CO8 + 2CO

Caption: Proposed mechanism for the cobalt-mediated Pauson-Khand reaction.

Experimental Data

The following tables summarize the results for the intramolecular Pauson-Khand reaction of various N-tethered 1,7-enynes containing a this compound moiety.

Table 1: Cobalt-Mediated Pauson-Khand Reaction of N-Tethered 1,7-Enynes

EntrySubstrate (Enyne)Catalyst (mol%)PromoterSolventTemp. (°C)Time (h)Yield (%)drRef.
1N-Tosyl-N-(2-fluoroprop-2-en-1-yl)prop-2-yn-1-amineCo₂(CO)₈ (110)NMOCH₂Cl₂rt375>20:1[2]
2N-(tert-Butylsulfonyl)-N-(2-fluoroprop-2-en-1-yl)prop-2-yn-1-amineCo₂(CO)₈ (110)NMOCH₂Cl₂rt385>20:1[2]
3N-(2-Fluoroprop-2-en-1-yl)-N-(prop-2-yn-1-yl)benzenesulfonamideCo₂(CO)₈ (110)NMOCH₂Cl₂rt378>20:1[2]
4Diethyl 2-(2-fluoroprop-2-en-1-yl)-2-(prop-2-yn-1-yl)malonateCo₂(CO)₈ (110)NMOCH₂Cl₂rt365-[1]

Table 2: Rhodium-Catalyzed Pauson-Khand Reaction of Fluorinated 1,7-Enyne Amides

EntrySubstrate (Enyne)Catalyst (mol%)Additive (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref.
1N-(But-2-yn-1-yl)-N-(3,3-difluoroprop-2-en-1-yl)acetamide[Rh(COD)Cl]₂ (10)AgOTf (20)Toluene (B28343)1001243[1]

Experimental Protocols

General Workflow

The general workflow for a Pauson-Khand reaction of an enyne with a this compound moiety involves the preparation of the starting enyne, followed by the cyclization reaction under a carbon monoxide atmosphere (for Rh-catalyzed reactions) or using a cobalt-carbonyl complex, and finally purification of the product.

experimental_workflow Start Start Enyne_Synthesis Synthesis of Fluorinated Enyne Start->Enyne_Synthesis Reaction_Setup Reaction Setup Enyne_Synthesis->Reaction_Setup Co_Reaction Cobalt-Mediated Reaction (Co₂(CO)₈, NMO) Reaction_Setup->Co_Reaction Rh_Reaction Rhodium-Catalyzed Reaction ([Rh(COD)Cl]₂, CO atm) Reaction_Setup->Rh_Reaction Workup Aqueous Workup and Extraction Co_Reaction->Workup Rh_Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Pauson-Khand reaction.

Protocol 1: Cobalt-Mediated Intramolecular Pauson-Khand Reaction of N-Tethered 1,7-Enynes

This protocol is adapted from the synthesis of enantioenriched fluorinated 6H-cyclopenta[c]pyridin-6-one bicycles.[2]

Materials:

  • N-tethered 1,7-enyne with a this compound moiety

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a solution of the N-tethered 1,7-enyne (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere, add dicobalt octacarbonyl (1.1 equiv).

  • Stir the reaction mixture at room temperature for 30 minutes. The solution should change color, indicating the formation of the cobalt-alkyne complex.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N-methylmorpholine N-oxide (NMO) (9.0 equiv) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorinated bicyclic cyclopentenone.

Protocol 2: Rhodium-Catalyzed Intramolecular Pauson-Khand Reaction of a Fluorinated 1,7-Enyne Amide

This protocol is based on the procedure reported by Hammond and co-workers for the cyclization of a gem-difluorinated enyne.[1][5]

Materials:

  • Fluorinated 1,7-enyne amide

  • [Rh(COD)Cl]₂

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Pressure tube or autoclave

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In an oven-dried pressure tube equipped with a magnetic stir bar, add the fluorinated 1,7-enyne amide (1.0 equiv), [Rh(COD)Cl]₂ (0.10 equiv), and AgOTf (0.20 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (0.05 M) via syringe.

  • Pressurize the tube with carbon monoxide (typically 1 atm, but can be varied) and heat the reaction mixture to 100 °C in an oil bath.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, carefully vent the CO pressure in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired product.

Applications in Drug Development

The fluorinated bicyclic cyclopentenone scaffolds synthesized via the Pauson-Khand reaction are of significant interest in drug discovery. The cyclopenta[c]pyridin-6-one core, for instance, is present in monoterpenic alkaloids with demonstrated biological activities, such as antidiabetic properties.[2] The introduction of a fluorine atom can modulate the lipophilicity, metabolic stability, and binding affinity of these molecules, making the fluoro-Pauson-Khand reaction a valuable tool for generating novel drug candidates.[2]

Conclusion

The intramolecular Pauson-Khand reaction of enynes bearing a this compound moiety provides an efficient and stereoselective route to valuable fluorinated bicyclic cyclopentenones. Both cobalt-mediated and rhodium-catalyzed protocols have been developed, offering flexibility in terms of reaction conditions and substrate scope. These methods are powerful tools for the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of 2-[18F]Fluoroethyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[18F]fluoroethyl tosylate ([18F]FEtOTs) is a pivotal prosthetic group in the field of positron emission tomography (PET) radiochemistry. Its utility lies in its ability to readily introduce the positron-emitting radionuclide, fluorine-18 (B77423) (¹⁸F, half-life: 109.7 min), into a wide array of molecules for the development of novel radiotracers. [18F]FEtOTs is favored for its high reactivity towards nucleophilic substrates, relative stability, and lower volatility compared to other ¹⁸F-fluoroalkylating agents. [1e, 2e, 4e] This document provides detailed protocols and data for the synthesis of 2-[18F]fluoroethyl tosylate.

Clarification on the Use of Vinyl Fluoride (B91410) Precursors

A review of the current scientific literature indicates that the synthesis of 2-[18F]fluoroethyl tosylate is predominantly achieved through the nucleophilic substitution of a tosyl group from a 1,2-ethylene ditosylate precursor. While the query specified the use of "vinyl fluoride precursors," this route is not the established method. In fact, studies have identified [18F]this compound as a volatile radioactive side-product formed during the synthesis of [18F]FEtOTs from 1,2-ethylene ditosylate. [1a, 2a, 3a] The formation of [18F]this compound and another side-product, 2-[18F]fluoroethanol, is dependent on reaction conditions such as temperature, time, and the molar ratio of base to precursor. [1b, 2b, 3b] Therefore, the following protocols are based on the well-documented and optimized synthesis from 1,2-ethylene ditosylate.

Radiosynthesis of 2-[18F]Fluoroethyl Tosylate from 1,2-Ethylene Ditosylate

The synthesis of 2-[18F]fluoroethyl tosylate is a nucleophilic substitution reaction where [¹⁸F]fluoride displaces one of the tosylate leaving groups on the 1,2-ethylene ditosylate precursor.

cluster_0 Reaction Scheme precursor TsO-CH2-CH2-OTs product [18F]F-CH2-CH2-OTs precursor->product   [K+/K222] / K2CO3, CH3CN, Heat fluoride [18F]F- fluoride->product side_product TsO-

Caption: Reaction scheme for the synthesis of 2-[18F]fluoroethyl tosylate.

Experimental Protocols

The following is a generalized protocol based on common laboratory practices for the manual or automated synthesis of 2-[18F]fluoroethyl tosylate. [1c, 2f, 4f]

Preparation of Reactive [18F]Fluoride
  • Trapping of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride, as received from the cyclotron, is passed through a pre-conditioned anion exchange cartridge (e.g., Sep-Pak Light QMA, carbonate form) to trap the [¹⁸F]F⁻. The ¹⁸O-enriched water is recovered.

  • Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of a phase transfer catalyst and a base. A typical elution solution consists of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in a mixture of acetonitrile (B52724) and water. [1d, 2g]

  • Azeotropic Drying: The eluted [¹⁸F]fluoride/[K⁺/K₂₂₂] complex is dried by azeotropic distillation. This is achieved by adding anhydrous acetonitrile to the reaction vessel and heating under a stream of inert gas (e.g., nitrogen or argon) to remove the water. This step is typically repeated 2-3 times to ensure the complex is anhydrous, which is critical for the subsequent nucleophilic substitution. [1d, 2g]

Radiolabeling Reaction
  • Precursor Addition: A solution of the 1,2-ethylene ditosylate precursor in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/[K⁺/K₂₂₂] complex in the reaction vessel. [1e]

  • Heating: The reaction vessel is sealed and heated to a specific temperature for a defined duration. Reaction conditions can be optimized to maximize the yield of [18F]FEtOTs while minimizing the formation of volatile side-products like [18F]this compound. [1b, 2b, 3b] Common conditions range from 70°C to 130°C for 3 to 15 minutes. [1f]

Purification of 2-[18F]Fluoroethyl Tosylate
  • Solid-Phase Extraction (SPE): The crude reaction mixture can be purified using SPE cartridges. This method is effective for removing unreacted [¹⁸F]fluoride, the phase-transfer catalyst, and salts. [2c] For instance, the reaction mixture can be passed through a series of cartridges (e.g., alumina, C18) to trap impurities, allowing the desired product to be eluted with a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC): For applications requiring very high chemical and radiochemical purity, preparative HPLC is the purification method of choice. The crude product is injected onto a reverse-phase HPLC column, and the fraction corresponding to 2-[18F]fluoroethyl tosylate is collected.

Experimental Workflow Diagram

A [18F]Fluoride in [18O]H2O (from Cyclotron) B Trap [18F]F- on QMA Cartridge A->B C Elute with K222/K2CO3 B->C D Azeotropic Drying (CH3CN, Heat, N2) C->D E Add 1,2-Ethylene Ditosylate in CH3CN D->E F Radiolabeling Reaction (Heat) E->F G Crude 2-[18F]FEtOTs F->G H Purification (SPE or HPLC) G->H I Pure 2-[18F]FEtOTs H->I

Caption: Overall workflow for the synthesis of 2-[18F]fluoroethyl tosylate.

Quantitative Data Summary

The radiochemical yield (RCY) of 2-[18F]fluoroethyl tosylate is highly dependent on the reaction conditions. The following table summarizes data from various reports to provide a comparative overview.

Precursor Amount (mg)Base (K₂CO₃) (mg)Base/Precursor (Molar Ratio)Temperature (°C)Time (min)Radiochemical Yield (%)Reference
81.70.6701562[1f]
7.520.775545[1f]
1020.5803Not Reported[1f]
820.7100-1301-15Variable*[1g]
7.5~1.9~0.775->45 (isolated)[2h, 2i]

*In this study, the focus was on the formation of side-products, and the yield of the main product varied with conditions. [1g]

Conclusion

The synthesis of 2-[18F]fluoroethyl tosylate via nucleophilic substitution of 1,2-ethylene ditosylate is a robust and widely adopted method in PET radiopharmaceutical production. While [18F]this compound is a known impurity in this synthesis, it is not used as a starting material. By carefully controlling reaction parameters such as temperature, time, and reagent stoichiometry, researchers can optimize the radiochemical yield of [18F]FEtOTs and minimize the formation of volatile radioactive impurities, ensuring the production of a high-quality radiolabeling agent for the development of novel PET tracers.

Troubleshooting & Optimization

Technical Support Center: Minimizing Volatile Side-Products in Vinyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl fluoride (B91410) reactions. Our goal is to help you minimize the formation of volatile side-products, ensuring the purity of your product and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common volatile side-products in vinyl fluoride (VF) synthesis from acetylene (B1199291) and hydrogen fluoride (HF)?

A1: The most common volatile side-products encountered during the hydrofluorination of acetylene are:

  • 1,1-Difluoroethane (B1215649) (HFC-152a): Formed by the addition of a second HF molecule to this compound.

  • Unreacted Acetylene: Incomplete conversion of the starting material.

  • Acetylene Dimers and Trimers (e.g., vinylacetylene): Resulting from the polymerization of acetylene under certain reaction conditions.

  • Tar: A complex mixture of higher molecular weight byproducts from uncontrolled polymerization and side reactions.[1]

Q2: How do reaction temperature and pressure influence the formation of these side-products?

A2: Temperature and pressure are critical parameters that significantly impact the selectivity of the reaction.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to more side-products. For instance, increased temperatures can favor the formation of 1,1-difluoroethane and promote the polymerization of acetylene into tar.[1] Finding the optimal temperature is key to balancing reaction speed and selectivity.

  • Pressure: The effect of pressure is complex and can depend on the specific catalytic system. In some cases, higher pressures can increase the concentration of reactants at the catalyst surface, potentially improving the reaction rate. However, it may also increase the likelihood of side reactions.

Q3: What analytical techniques are recommended for identifying and quantifying volatile impurities in my this compound product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for separating, identifying, and quantifying volatile organic compounds in the product stream.[2]

  • Gas Chromatography (GC): Separates the different components of the gas mixture based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS): Provides mass spectra of the separated components, allowing for their identification by comparing the fragmentation patterns to spectral libraries. For quantitative analysis, calibration with known standards is necessary.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Levels of 1,1-Difluoroethane (HFC-152a) in the Product

Symptoms:

  • GC-MS analysis shows a significant peak corresponding to 1,1-difluoroethane.

  • Reduced yield of this compound.

Possible Causes & Solutions:

Cause Solution
High Reaction Temperature Lower the reaction temperature in increments of 10-20°C and monitor the product distribution by GC-MS. High temperatures provide the activation energy for the second hydrofluorination step.
High HF:Acetylene Molar Ratio Reduce the molar ratio of HF to acetylene. An excess of HF can drive the reaction towards the formation of the di-fluorinated product.
Catalyst Inactivity/Inappropriateness The choice of catalyst and its support can significantly influence selectivity. Consider screening different catalysts or modifying the existing one. For example, some aluminum-based catalysts can be modified to improve VF selectivity.[1]
Issue 2: Significant Amount of Unreacted Acetylene in the Product Stream

Symptoms:

  • A large peak for acetylene is observed in the GC-MS chromatogram.

  • Low conversion of starting material.

Possible Causes & Solutions:

Cause Solution
Low Reaction Temperature Increase the reaction temperature in small increments. The reaction may not have sufficient energy to proceed at an adequate rate.
Insufficient Catalyst Activity The catalyst may be deactivated or not active enough. Consider regenerating or replacing the catalyst. Ensure the catalyst is properly activated before use.
High Space Velocity If using a flow reactor, the reactants may not have sufficient residence time on the catalyst. Decrease the flow rate of the reactant gases.
Catalyst Poisoning Impurities in the feed gases can poison the catalyst. Ensure high-purity acetylene and HF are used.
Issue 3: Formation of Tar and Solid Byproducts

Symptoms:

  • Visible tar or solid deposits in the reactor or downstream tubing.

  • Pressure buildup in the reactor system.

  • Rapid catalyst deactivation.

Possible Causes & Solutions:

Cause Solution
High Reaction Temperature Excessive heat can lead to uncontrolled polymerization of acetylene. Lower the reaction temperature.
"Hot Spots" in the Reactor Uneven temperature distribution in the reactor can create localized areas of high temperature. Improve the reactor's heat management, for instance, by using a fluidized bed reactor or improving the design of a fixed-bed reactor for better heat dissipation.
Presence of Oxygen Traces of oxygen can initiate radical polymerization of acetylene. Ensure the entire system is leak-tight and thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing the reactants.
Catalyst Properties The acidity and pore structure of the catalyst can influence tar formation. Modifying the catalyst support or the active metal can help suppress these side reactions.[1]

Quantitative Data Summary

The following tables provide a summary of how reaction conditions can influence product selectivity in the hydrofluorination of acetylene, based on data from a patent for an aluminum-based catalyst.[1]

Table 1: Effect of Temperature on Product Selectivity (Conditions: HF/C₂H₂ Molar Ratio = 1.8:1, Space Velocity = 250 h⁻¹)

Temperature (°C)Acetylene Conversion (%)This compound Selectivity (%)1,1-Difluoroethane Selectivity (%)
25086.447.651.9
Note: This data is illustrative and specific results will vary with the catalyst and other conditions.

Table 2: Effect of HF/C₂H₂ Molar Ratio on Product Selectivity (Conditions: Temperature = 250°C, Space Velocity = 250 h⁻¹)

HF/C₂H₂ Molar RatioAcetylene Conversion (%)This compound Selectivity (%)1,1-Difluoroethane Selectivity (%)
1.3 - 1.5 : 1~90-95~50-60~40-50
1.8 : 186.447.651.9
Note: This data is illustrative and specific results will vary with the catalyst and other conditions.

Experimental Protocols

Key Experiment: Laboratory-Scale Synthesis of this compound via Acetylene Hydrofluorination

Objective: To synthesize this compound with minimized volatile byproducts.

Materials:

  • High-purity acetylene gas

  • Anhydrous hydrogen fluoride

  • Catalyst (e.g., activated carbon-supported mercury salt or a suitable aluminum-based catalyst)

  • Inert gas (Nitrogen or Argon)

  • Gas flow controllers

  • Tubular reactor with temperature control

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Gas sampling bags or online GC-MS

Procedure:

  • System Setup and Leak Check: Assemble the reactor system as shown in the workflow diagram below. Ensure all connections are secure. Perform a thorough leak check of the entire system.

  • Catalyst Activation: Pack the reactor with the chosen catalyst. Activate the catalyst according to the manufacturer's instructions or literature procedures. This may involve heating under a flow of inert gas.

  • System Purge: Purge the entire system with a stream of inert gas for at least one hour to remove any traces of air and moisture.

  • Reaction Initiation:

    • Set the reactor to the desired temperature (e.g., start with a lower temperature, around 150-200°C, to minimize initial tar formation).

    • Establish a stable flow of the inert gas through the reactor.

    • Introduce hydrogen fluoride and acetylene at the desired molar ratio and flow rate. Use mass flow controllers for precise control.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a cold trap to condense the this compound and other condensable products.

    • Periodically take gas samples from the outlet stream for analysis by GC-MS to monitor the product distribution and conversion.

  • Reaction Optimization: Based on the GC-MS analysis, adjust the reaction parameters (temperature, flow rates, molar ratio) to maximize the selectivity for this compound and minimize the formation of 1,1-difluoroethane and other byproducts.

  • Shutdown:

    • Stop the flow of acetylene and hydrogen fluoride.

    • Continue the flow of inert gas while the reactor cools down to room temperature.

    • Safely handle and store the collected product.

Key Experiment: GC-MS Analysis of Volatile Byproducts

Objective: To identify and quantify volatile components in the this compound product stream.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Capillary column suitable for separating light hydrocarbons and halogenated compounds (e.g., a PLOT column or a column with a mid-polar stationary phase).

Procedure:

  • Sample Introduction: Introduce a known volume of the gas sample from the reactor outlet or a gas sampling bag into the GC injector.

  • Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the components. An example program might start at a low temperature (e.g., 40°C) to separate the highly volatile components like acetylene and this compound, and then ramp up to a higher temperature to elute less volatile components.

  • Detection and Identification:

    • Use the FID for quantitative analysis after calibration.

    • Use the MS to obtain mass spectra of the eluting peaks. Identify the compounds by comparing their mass spectra with a library (e.g., NIST).

  • Quantification: Prepare calibration curves for this compound, 1,1-difluoroethane, and acetylene using certified gas standards to accurately quantify their concentrations in the product stream.

Visualizations

experimental_workflow cluster_reactants Reactant Delivery cluster_reaction Reaction cluster_analysis Analysis & Collection acetylene Acetylene Cylinder mfc Mass Flow Controllers acetylene->mfc hf HF Cylinder hf->mfc reactor Tubular Reactor (with Catalyst) mfc->reactor Controlled Flow cold_trap Cold Trap reactor->cold_trap Effluent gcms GC-MS Analysis cold_trap->gcms Gas Sample product Product Collection cold_trap->product Condensed Product troubleshooting_logic cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_solutions Solutions start Problem Detected high_hfc High HFC-152a start->high_hfc unreacted_ac Unreacted Acetylene start->unreacted_ac tar Tar Formation start->tar temp_high High Temperature high_hfc->temp_high hf_ratio High HF Ratio high_hfc->hf_ratio catalyst Catalyst Issue high_hfc->catalyst temp_low Low Temperature unreacted_ac->temp_low unreacted_ac->catalyst tar->temp_high tar->catalyst hot_spots Reactor Hot Spots tar->hot_spots lower_temp Lower Temperature temp_high->lower_temp increase_temp Increase Temperature temp_low->increase_temp adjust_ratio Adjust HF Ratio hf_ratio->adjust_ratio check_catalyst Check/Change Catalyst catalyst->check_catalyst improve_heat Improve Heat Management hot_spots->improve_heat

References

Technical Support Center: Stereoselective Synthesis of Vinyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of vinyl fluorides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered in the laboratory. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of vinyl fluorides, offering potential causes and solutions in a question-and-answer format.

Question 1: My Horner-Wadsworth-Emmons (HWE) reaction is producing a low E/Z isomer ratio. How can I improve the selectivity for the desired isomer?

Answer: Achieving high stereoselectivity in the HWE reaction for vinyl fluoride (B91410) synthesis is a common challenge. The E/Z ratio is highly dependent on the choice of base, solvent, and temperature.[1] Separation of the final isomers can be difficult, making upfront stereochemical control critical.[2][3]

Potential Causes & Solutions:

  • Inappropriate Base Selection: Standard bases like n-BuLi or alkali metal HMDS derivatives often yield only modest selectivities (around 85:15 E/Z).[1]

    • Solution for E-Isomer Selectivity (from Ketones): Switching to a Grignard reagent as the base can significantly improve E-selectivity. For example, using MeMgBr or i-PrMgCl can increase the E/Z ratio to over 95:5.[1]

    • Solution for E-Isomer Selectivity (from Aldehydes): The use of n-BuLi at low temperatures (e.g., -78 °C) can favor the E-isomer with high selectivity (98:2).[1]

    • Solution for Z-Isomer Selectivity (from Aldehydes): Employing i-PrMgBr as the base has been reported to favor the formation of the Z-isomer.[1]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in controlling selectivity and reaction completion.

    • Solution: For the MeMgBr-mediated reaction with ketones, increasing the temperature from 0 °C to 40 °C has been shown to improve the assay yield while maintaining high E-selectivity (96:4). However, further increases to 50 °C can lead to a drop in both yield and selectivity.[1] It is essential to perform a temperature optimization study for your specific substrate.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and stereochemical outcome.

    • Solution: Tetrahydrofuran (B95107) (THF) is a commonly used and effective solvent for HWE reactions targeting vinyl fluorides, particularly when using Grignard reagents as the base.[1]

A logical workflow for troubleshooting poor HWE selectivity is presented below.

HWE_Troubleshooting start Problem: Poor E/Z Selectivity in HWE Reaction base_check Step 1: Evaluate Base start->base_check e_ketone For E-isomer (Ketone): Use MeMgBr or i-PrMgCl base_check->e_ketone Targeting E from Ketone e_aldehyde For E-isomer (Aldehyde): Use n-BuLi at -78 °C base_check->e_aldehyde Targeting E from Aldehyde z_aldehyde For Z-isomer (Aldehyde): Use i-PrMgBr base_check->z_aldehyde Targeting Z from Aldehyde temp_check Step 2: Optimize Temperature temp_solution Optimize between 0-40 °C. Avoid >50 °C. temp_check->temp_solution solvent_check Step 3: Check Solvent solvent_solution Use THF, especially with Grignard reagents. solvent_check->solvent_solution e_ketone->temp_check e_aldehyde->temp_check z_aldehyde->temp_check temp_solution->solvent_check

Caption: Troubleshooting workflow for poor stereoselectivity in HWE reactions.

Question 2: I am observing significant hydrodefluorination as a side reaction during the catalytic hydrogenation of my vinyl fluoride substrate. How can this be minimized?

Answer: The hydrogenation of vinyl fluorides to access chiral fluorine-containing stereocenters is a powerful transformation, but it is often complicated by hydrodefluorination (cleavage of the C-F bond).[4][5] This side reaction reduces the yield of the desired product and introduces impurities.

Potential Causes & Solutions:

  • Solvent Polarity: The choice of solvent has a strong impact on the extent of C-F bond cleavage.

    • Solution: More polar solvents like methanol (B129727) and acetone (B3395972) have been shown to increase the amount of the defluorinated byproduct.[5] Consider switching to less polar solvents, such as cyclohexane, to minimize this undesired process.[6]

  • Catalyst and Ligand Choice: Not all hydrogenation catalysts are suitable for this sensitive transformation.

    • Solution: Extensive screening of transition metals and chiral ligands may be necessary. For some substrates, Rh/Walphos complexes have been identified as effective catalysts that provide high conversion and enantioselectivity while minimizing defluorination.[4] Iridium-based catalysts with oxazoline (B21484) phosphine (B1218219) ligands have also been used successfully for the asymmetric hydrogenation of tetra-substituted vinyl fluorides without observed defluorination.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing stereochemically pure vinyl fluorides? A1: The synthesis of di- and trisubstituted vinyl fluorides with high isomeric purity is a significant challenge.[1][2] Key difficulties include:

  • Poor Stereoselectivity: Many synthetic methods provide mixtures of E and Z isomers.[1]

  • Difficult Separation: The resulting geometric isomers often have very similar physical properties, making their separation by standard techniques like chromatography challenging and impractical for large-scale synthesis.[1][3]

  • Safety and Scalability: Some traditional methods, such as the Wittig reaction using fluoromethyl triphenylphosphonium salts, often show low selectivity and may involve reagents with safety and scalability concerns.[1]

Q2: How can I reliably determine the E/Z ratio of my this compound products? A2: The most common and reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹⁹F NMR: This is a primary tool for quantification. Integrating the signals corresponding to the E and Z isomers allows for a direct calculation of the ratio. Using an internal standard like benzotrifluoride (B45747) can help determine the assay yield.[1]

  • ¹H-¹⁹F HOESY: Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments can be used to definitively confirm the stereochemistry (E or Z) of the isomers.[1]

Q3: What are the main strategic approaches to synthesizing vinyl fluorides? A3: Several strategies exist, each with its own advantages and limitations. The choice depends on the desired stereoisomer and the available starting materials.

Synthesis_Strategies title Major Strategies for this compound Synthesis olefination Olefination Reactions (e.g., HWE, Wittig) title->olefination hydrofluorination Hydrofluorination of Alkynes title->hydrofluorination elimination Elimination Reactions (e.g., from dihalides) title->elimination cross_coupling Cross-Coupling Reactions title->cross_coupling olefination_feat Access to E or Z isomers by tuning reaction conditions. Commonly used. olefination->olefination_feat hydrofluorination_feat Direct C-F bond formation. Stereoselectivity can be tuned (kinetic vs. thermodynamic). hydrofluorination->hydrofluorination_feat elimination_feat Requires pre-functionalized substrates. elimination->elimination_feat cross_coupling_feat Couples this compound building blocks with other fragments (e.g., Hiyama, Suzuki). cross_coupling->cross_coupling_feat

Caption: Key synthetic strategies for accessing vinyl fluorides.

Quantitative Data Summary

The following table summarizes the optimization of the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of an E-vinyl fluoride intermediate from a ketone, demonstrating the impact of base, counterion, and temperature on yield and selectivity.

Table 1: Optimization of HWE Olefination Conditions [1]

Entry Base (2.2 equiv) Solvent Temp (°C) Assay Yield (%) E/Z Ratio
1 n-BuLi THF 0 92 84:16
2 LiHMDS THF 0 90 86:14
3 NaHMDS THF 0 91 85:15
4 KHMDS THF 0 89 84:16
5 i-PrMgCl THF 0 88 96:4
6 MeMgCl THF 0 98 95:5
7 MeMgBr THF 0 97 96:4
8 MeMgI THF 0 95 94:6
9 MeMgBr THF -20 75 97:3
10 MeMgBr THF 40 99 96:4
11 MeMgBr THF 50 93 94:6

Data adapted from a study on the synthesis of terminal vinyl fluorides.[1] Optimal conditions are highlighted in bold.

Experimental Protocols

This section provides detailed methodologies for key experiments discussed in the literature.

Protocol 1: Highly E-Selective HWE Olefination and Stereoretentive Decarboxylation [1][2]

This two-step protocol provides a practical route to terminal di- and trisubstituted vinyl fluorides with high geometric purity, avoiding difficult chromatographic separation of isomers.[1][5]

Step A: Horner-Wadsworth-Emmons Olefination

  • To a solution of the phosphonate (B1237965) reagent 8 (1.2 equivalents) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, add a solution of methylmagnesium bromide (MeMgBr, 1.1 equivalents, 3.0 M in Et₂O) dropwise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of the starting ketone (1.0 equivalent) in THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to 40 °C and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC analysis.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically carried forward to the next step without purification.

Step B: Hydrolysis and Silver-Catalyzed Decarboxylation

  • Dissolve the crude α-fluoroacrylic ester from Step A in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH, ~3.0 equivalents) and stir at room temperature until the hydrolysis is complete.

  • Acidify the mixture with 1 M HCl and extract the α-fluoroacrylic acid product. The acid is often crystalline and can be purified by recrystallization to achieve >98% isomeric purity.[1]

  • To a solution of the purified α-fluoroacrylic acid (1.0 equivalent) in a suitable solvent (e.g., acetonitrile/water), add silver nitrate (B79036) (AgNO₃, 0.1 equivalents) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 1.5 equivalents).

  • Heat the mixture (e.g., to 80 °C) until decarboxylation is complete.

  • After cooling, perform a standard aqueous workup and purify the final this compound product by silica (B1680970) gel chromatography. This stereoretentive decarboxylation provides the final product with high isomeric purity.[1]

References

Technical Support Center: Optimizing Vinyl Fluoride Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conditions for vinyl fluoride (B91410) (VF) polymerization.

Troubleshooting Guides

This section addresses common issues encountered during vinyl fluoride polymerization experiments.

Issue 1: Low Polymer Yield

Potential Cause Troubleshooting Steps Expected Outcome
Inactive/Insufficient Initiator 1. Verify the age and storage conditions of the initiator. 2. Increase the initiator concentration in increments. 3. Ensure the reaction temperature is adequate for the initiator's half-life.An increased polymerization rate and higher yield.
Presence of Inhibitors 1. Ensure the this compound monomer is passed through an inhibitor removal column immediately before use. 2. Check solvents and other reagents for impurities that may act as inhibitors.Improved initiation efficiency and a higher polymerization rate.
Oxygen Contamination 1. Thoroughly deoxygenate the reaction mixture and reactor by purging with an inert gas (e.g., nitrogen, argon). 2. Ensure all connections in the reactor setup are airtight.Oxygen, a radical scavenger, is removed, allowing the polymerization to proceed efficiently.
Inadequate Reaction Time or Temperature 1. Increase the polymerization time. 2. Optimize the reaction temperature. Note that higher temperatures may decrease molecular weight.The reaction proceeds closer to completion, resulting in a higher yield.

Issue 2: Low Molecular Weight or High Polydispersity Index (PDI)

Potential Cause Troubleshooting Steps Expected Outcome
High Initiator Concentration 1. Decrease the initiator concentration.[1] 2. A lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer.An increase in the average molecular weight of the polymer.[1]
High Reaction Temperature 1. Lower the polymerization temperature. Higher temperatures can increase the rates of chain transfer and termination reactions.Higher molecular weight and potentially a narrower molecular weight distribution.
Chain Transfer Reactions 1. Purify the monomer and solvents to remove impurities that can act as chain transfer agents. 2. Select a solvent with a low chain transfer constant.Minimized premature termination of growing polymer chains, leading to higher molecular weight.
Presence of Impurities 1. The this compound radical is highly reactive, and the presence of impurities can significantly affect the molecular weight and thermal stability of the polymer.[2] 2. Ensure high purity of the this compound monomer and all other reagents.Reduced side reactions and chain termination events, leading to a more controlled polymerization and higher molecular weight.

Issue 3: High Degree of Branching and Head-to-Head Linkages

Potential Cause Troubleshooting Steps Expected Outcome
High Polymerization Temperature 1. Lowering the polymerization temperature can reduce the occurrence of chain branching.[3]A more linear polymer with a higher melting point and crystallinity.[3][4]
Poor Resonance Stabilization of Propagating Radical 1. The this compound radical has poor resonance stabilization, which can lead to monomer reversals (head-to-head linkages) and branching.[2] 2. While difficult to eliminate completely, operating at lower temperatures can favor more regular head-to-tail additions.[3]A decrease in the percentage of defect structures in the polymer chain.

Frequently Asked Questions (FAQs)

General Questions

  • What are the most common methods for this compound polymerization? The most widely used methods are aqueous suspension and emulsion polymerization.[2] Both require high pressure due to the volatility of this compound monomer.[2]

  • What are typical temperature and pressure ranges for this compound polymerization? Polymerization temperatures typically range from 50°C to 150°C.[2] Pressures can range from 75 to 1000 atmospheres.[4] Low polymerization temperatures and high pressures generally yield more linear polymers.[4]

Questions on Reaction Components

  • What types of initiators are commonly used? Organic peroxides (e.g., diisopropyl peroxydicarbonate) and azo compounds are common initiators for free-radical polymerization of this compound.[2]

  • How does initiator concentration affect the polymerization? Generally, a higher initiator concentration leads to a faster reaction rate but a lower average molecular weight.[1]

  • What are suitable surfactants for emulsion polymerization of this compound? Fluorinated surfactants, such as perfluorinated carboxylic acids, are effective as they maintain a high reaction rate and are thermally and chemically stable.[2]

Troubleshooting and Polymer Properties

  • My polymer has a low melting point. How can I increase it? The melting point of polythis compound (PVF) is strongly dependent on the polymerization temperature.[3] Lowering the polymerization temperature leads to a decrease in chain branching, resulting in a more linear polymer with a higher melting point.[3][4] For example, PVF with a branch-point content above 2.2% has a melting point below 180°C, while samples with a branch-point content below 0.3% have melting points above 205°C.[3]

  • What causes variations in the crystallinity of PVF? The crystallinity of PVF, which can range from 20% to 60%, is influenced by the polymerization method and the thermal history of the polymer.[2] Lower polymerization temperatures can lead to a more regular polymer structure and thus higher crystallinity.[2]

  • How can I characterize the resulting polythis compound? Common analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for identifying and quantifying chain branching and head-to-head linkages.[3]

    • Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD): Used to determine the crystalline phases of the polymer.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

Safety

  • What are the primary safety concerns when working with this compound monomer? this compound is a colorless, flammable gas that can form explosive mixtures with air.[5][6] It is classified as a probable human carcinogen.[5]

  • What personal protective equipment (PPE) should be used? When handling this compound, it is essential to use appropriate PPE, including protective gloves, safety glasses, and a self-contained breathing apparatus.[7] Work should be conducted in a well-ventilated area, such as a fume hood.

Experimental Protocols

Note: The following protocols are adapted from established procedures for vinylidene fluoride (VDF) polymerization, a closely related monomer, and should be optimized for this compound polymerization.

1. Suspension Polymerization Protocol (Adapted from VDF Polymerization)

This protocol outlines a typical suspension polymerization process in a stainless steel autoclave.

  • Materials:

    • This compound monomer

    • Deionized water

    • Dispersant (e.g., water-soluble polymers like polyvinyl alcohol)

    • Oil-soluble initiator (e.g., diisopropyl peroxydicarbonate)

  • Procedure:

    • Reactor Preparation: Ensure the stainless steel autoclave is clean and leak-tested. Purge the reactor by evacuating and refilling with nitrogen multiple times to remove oxygen.

    • Charging Reagents: Add deionized water and the dispersant to the autoclave. Seal the reactor and begin stirring.

    • Heating and Pressurizing: Heat the mixture to the desired reaction temperature (e.g., 50°C).[8] Introduce this compound monomer until the desired pressure is reached (e.g., 3.5 MPa).[8]

    • Initiation: Add the oil-soluble initiator to start the polymerization.

    • Reaction: Maintain the temperature and pressure throughout the polymerization (typically 15-22 hours).[8]

    • Termination and Work-up: Once the desired conversion is achieved (indicated by a pressure drop), stop the reaction by cooling the reactor. Vent any unreacted monomer safely. The resulting polymer beads can be collected by filtration, washed with deionized water, and dried.

2. Emulsion Polymerization Protocol (Adapted from VDF Polymerization)

This protocol describes a typical emulsion polymerization process.

  • Materials:

    • This compound monomer

    • Deionized water

    • Emulsifier/surfactant (e.g., perfluorinated carboxylic acid)

    • Water-soluble initiator (e.g., potassium persulfate)

    • Buffer (e.g., sodium acetate)

  • Procedure:

    • Reactor Preparation: In a high-pressure stainless steel autoclave equipped with a stirrer, thermometer, and pressure sensor, add deionized water, the emulsifier, and the buffer.

    • Deoxygenation: Deoxygenate the mixture by purging with nitrogen for at least 30 minutes.[9]

    • Pressurizing: Introduce this compound gas into the sealed reactor until the target pressure is reached (e.g., 30 bar).[9]

    • Initiation: Heat the reactor to the desired temperature (e.g., 80°C) and add the water-soluble initiator to begin the polymerization.[9]

    • Reaction: Continuously feed this compound monomer to maintain a constant pressure during the reaction (typically around 14 hours).[8]

    • Termination and Work-up: After the desired reaction time, cool the reactor and carefully release the remaining pressure. The resulting polymer latex can be collected. The solid polymer can be obtained by drying a portion of the latex.

Data Presentation

Table 1: Effect of Polymerization Temperature on Polythis compound Properties

Polymerization Temperature (°C)Branch-Point Content (%)Resulting Melting Point (°C)
High> 2.2< 180
Low< 0.3> 205
Data derived from studies on the relationship between polymerization temperature and branching.[3]

Table 2: Typical Reaction Conditions for VDF Polymerization (Adaptable for VF)

ParameterSuspension PolymerizationEmulsion Polymerization
Temperature 30 - 60°C75 - 90°C
Pressure 2.1 - 7.0 MPa2.0 - 3.8 MPa
Reaction Time 15 - 22 hours~14 hours
Initiator Type Oil-solubleWater-soluble
Stabilizer DispersantEmulsifier/Surfactant
Data based on typical conditions for vinylidene fluoride (VDF) polymerization.[8]

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_reaction Polymerization cluster_workup Product Isolation prep1 Clean & Leak-Test Autoclave prep2 Purge with Nitrogen prep1->prep2 reagent2 Seal Reactor & Stir prep2->reagent2 reagent1 Add Deionized Water & Stabilizer reagent1->reagent2 rxn1 Heat to Temperature reagent2->rxn1 rxn2 Pressurize with this compound rxn1->rxn2 rxn3 Add Initiator rxn2->rxn3 rxn4 Maintain T & P rxn3->rxn4 workup1 Cool Reactor & Vent rxn4->workup1 workup2 Filter & Wash Polymer workup1->workup2 workup3 Dry Final Product workup2->workup3

Caption: General experimental workflow for this compound polymerization.

troubleshooting_flowchart start Problem Encountered issue_yield Low Polymer Yield? start->issue_yield issue_mw Low Molecular Weight? issue_yield->issue_mw No yield_cause1 Check for Inhibitors/Oxygen issue_yield->yield_cause1 Yes yield_cause2 Verify Initiator Activity/Concentration issue_yield->yield_cause2 Yes mw_cause1 High Initiator Concentration? issue_mw->mw_cause1 Yes mw_cause2 High Reaction Temperature? issue_mw->mw_cause2 Yes end_node Consult Further Literature issue_mw->end_node No yield_solution1 Purify Monomer & Deoxygenate System yield_cause1->yield_solution1 yield_solution1->end_node yield_solution2 Use Fresh Initiator & Optimize Concentration yield_cause2->yield_solution2 yield_solution2->end_node mw_solution1 Decrease Initiator Concentration mw_cause1->mw_solution1 mw_solution1->end_node mw_solution2 Lower Polymerization Temperature mw_cause2->mw_solution2 mw_solution2->end_node

Caption: Troubleshooting flowchart for common polymerization issues.

References

Technical Support Center: Stabilization of Vinyl Fluoride Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl fluoride (B91410) monomer. The following information is intended to ensure the safe storage, handling, and use of this reactive monomer in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of vinyl fluoride monomer polymerization during storage?

A1: The spontaneous polymerization of this compound monomer is a significant safety concern. The primary triggers for unwanted polymerization during storage include:

  • Inhibitor Depletion: this compound is stabilized with inhibitors to prevent polymerization.[1] Over time, or under improper storage conditions, the inhibitor can be consumed, leaving the monomer susceptible to polymerization.

  • Elevated Temperatures: Higher temperatures increase the rate of polymerization. This compound is a gas at room temperature and is stored as a liquefied gas under pressure; excessive heat can lead to a dangerous increase in pressure and initiate a runaway polymerization.[2]

  • Exposure to Light: this compound is light-sensitive. UV light can generate free radicals that initiate the polymerization process.[3]

  • Contamination: Contaminants, especially strong oxidants, can react with the monomer and initiate polymerization.[3]

  • Peroxide Formation: this compound can react with air to form peroxides, which are potent polymerization initiators.[2][3]

Q2: What are the recommended storage conditions for this compound monomer?

A2: To ensure the stability of this compound monomer and maximize its shelf life, it is crucial to adhere to the following storage conditions.

ParameterRecommended ConditionRationale
Temperature Store in a cool, fireproof area.Minimizes the rate of potential polymerization and reduces pressure inside the container.[4]
Light Protect from light by storing in an appropriate gas cylinder.Prevents the initiation of polymerization by UV light.[3]
Atmosphere Store under its own vapor pressure in a tightly sealed cylinder.Prevents contamination and reaction with atmospheric oxygen.
Inhibitor Always ensure the monomer is stabilized.[4]The inhibitor is essential for preventing spontaneous polymerization.[1][5]
Compatibility Store separated from strong oxidants.[4]Avoids chemical reactions that could initiate polymerization.[3]

Q3: What inhibitor is typically used to stabilize this compound monomer, and at what concentration?

A3: this compound monomer is commonly inhibited with 0.2% terpenes to prevent polymerization.[1] It is crucial to confirm the presence and concentration of the inhibitor, especially when using the monomer for extended periods or for sensitive applications.

Q4: How can I visually inspect my this compound monomer for signs of polymerization?

A4: As this compound is a liquefied gas, direct visual inspection of the liquid for signs of polymerization (e.g., increased viscosity, solids) is not feasible without specialized equipment. However, you should inspect the cylinder for any external signs of a problem:

  • Bulging or Deformed Cylinder: This is a critical warning sign of a potential runaway polymerization, which generates heat and increases pressure.

  • Frost or Ice on the Cylinder: While this can occur during rapid withdrawal of the gas, it could also indicate a leak.

  • Malfunctioning Valves: Difficulty in operating the valve could suggest polymer formation within the valve assembly.

Q5: What should I do if I suspect polymerization has occurred in a cylinder of this compound?

A5: If you suspect that polymerization is occurring or has occurred:

  • Do not attempt to open the cylinder valve.

  • If the cylinder is warm or shows signs of bulging, this indicates a potential runaway reaction. Evacuate the area immediately and contact your institution's emergency response team.[2]

  • If it is safe to do so, move the cylinder to an isolated and well-ventilated area, such as a fume hood.

  • If possible, cool the cylinder with a water spray from a protected location to help slow down the reaction.[5]

  • Contact your environmental health and safety (EHS) office for guidance on the proper handling and disposal of the compromised cylinder.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpected polymer formation in the reaction vessel. 1. Inhibitor was not removed before use.2. Contamination in the reaction setup.3. Monomer has started to polymerize in the storage cylinder.1. Ensure your procedure includes a step for inhibitor removal if required for your specific application.2. Thoroughly clean and dry all reaction glassware and equipment.3. Test the monomer for the presence of polymer before use (see Experimental Protocols).
Inconsistent or poor results in polymerization experiments. 1. Inhibitor concentration is too high or has not been effectively removed.2. Monomer purity is low.3. Partial polymerization in the storage cylinder has altered the monomer concentration.1. Verify the inhibitor removal process.2. Check the purity of the this compound monomer using a technique like Gas Chromatography (see Experimental Protocols).3. If polymer is detected in the monomer supply, do not use it and consult your EHS office for disposal.
Cylinder valve is difficult to operate or is clogged. 1. Polymer has formed in the valve mechanism.2. Corrosion or mechanical failure of the valve.1. Do not apply excessive force to the valve.2. Isolate the cylinder in a safe, ventilated area.3. Contact the gas supplier and your EHS office for assistance. Do not attempt to repair the valve yourself.

Experimental Protocols

Protocol 1: Qualitative Test for Polymer in this compound Monomer

This protocol provides a simple method to check for the presence of non-volatile polymer in the this compound monomer supply.

Methodology:

  • In a well-ventilated fume hood, carefully bubble a small amount of this compound gas through a suitable, non-reactive solvent (e.g., acetone) in a clean, pre-weighed flask.

  • Continue bubbling for a set period to ensure a representative sample has been passed through the solvent.

  • Afterward, allow the solvent to evaporate completely in the fume hood.

  • Once the flask is dry, re-weigh it.

  • An increase in weight indicates the presence of non-volatile residue, which is likely to be a polymer. Any visible film or solid residue also suggests contamination with polymer.

Protocol 2: Purity Analysis and Inhibitor Quantification by Gas Chromatography (GC-FID)

This protocol outlines a general method for assessing the purity of this compound monomer and quantifying the terpene inhibitor using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column for separating volatile organic compounds is required.

  • Sample Preparation:

    • Carefully and safely collect a gaseous sample of this compound from the cylinder into a gas-tight syringe or a sample loop.

    • Prepare a calibration standard by injecting a known amount of a terpene standard (e.g., limonene, as a representative terpene) into a known volume of a non-reactive gas or by using a certified gas standard.

  • GC Conditions (Example):

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injection: Split injection is recommended to avoid overloading the column.

  • Analysis:

    • Inject the this compound sample into the GC.

    • The this compound monomer will elute early as a sharp peak.

    • The terpene inhibitor will have a longer retention time.

    • Identify the peaks by comparing their retention times to those of known standards.

    • Quantify the inhibitor concentration by comparing the peak area to a calibration curve generated from the terpene standard.

    • The purity of the this compound can be estimated by the relative area of its peak compared to any impurity peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_results Results & Action start Obtain this compound Cylinder safety Perform Visual Cylinder Inspection start->safety qual_test Qualitative Polymer Test safety->qual_test gc_analysis GC-FID Purity & Inhibitor Analysis safety->gc_analysis decision Monomer Quality Acceptable? qual_test->decision gc_analysis->decision proceed Proceed with Experiment decision->proceed Yes dispose Contact EHS for Disposal decision->dispose No

Caption: Experimental workflow for assessing this compound monomer quality.

troubleshooting_workflow start Suspected Polymerization in Cylinder check_cylinder Is cylinder warm or bulging? start->check_cylinder emergency EMERGENCY Evacuate & Call for Help check_cylinder->emergency Yes isolate Isolate in a ventilated area check_cylinder->isolate No cool Cool cylinder with water (if safe to do so) isolate->cool contact_ehs Contact EHS & Supplier for Disposal cool->contact_ehs

References

Technical Support Center: Synthesis of Vinyl Fluorides - Addressing Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl fluoride (B91410) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of vinyl fluorides, particularly concerning the control of regioselectivity.

Question: My hydrofluorination of an unsymmetrical alkyne is producing a mixture of regioisomers. How can I improve the selectivity?

Answer:

Achieving high regioselectivity in the hydrofluorination of unsymmetrical alkynes is a common challenge. The outcome is often a delicate balance of electronic and steric factors, as well as reaction conditions. Here are several strategies you can employ to favor the desired regioisomer:

  • Catalyst Selection:

    • Gold Catalysis: Gold catalysts are frequently used for the hydrofluorination of alkynes. For terminal alkynes, a combination of a gold catalyst with a specific HF source like DMPU/HF can provide high regioselectivity for the Markovnikov product (fluorine at the internal carbon).[1][2] For internal alkynes, directing groups on the substrate can control the regioselectivity of the fluorine addition.[3][4]

    • Palladium Catalysis: In palladium-catalyzed fluorination of vinyl triflates, the choice of ligand is crucial. The use of specific biaryl monophosphine ligands can influence the regioselectivity. It has been observed that in some cases, the formation of palladium-cyclohexyne intermediates can lead to poor regioselectivity.[5]

  • Fluorinating Reagent and Additives:

    • HF-Based Reagents: The choice of the HF source is critical. Reagents like Et3N·3HF are commonly used. For terminal alkynes, a simplified protocol using [Au(IPr)Cl] with Et3N·3HF in a diluted HFIP/toluene solvent mixture has been shown to be effective without the need for additives.[6]

    • Metal-Free Systems: A metal-free approach using 2,6-dichloropyridinium tetrafluoroborate (B81430) as the fluorinating reagent allows for stereodivergent synthesis. The regioselectivity can be tuned by the reaction conditions to favor either the E or Z isomer.[7][8]

  • Solvent and Temperature Effects:

    • Solvent polarity can significantly impact the regioselectivity. In metal-free hydrofluorination with 2,6-dichloropyridinium tetrafluoroborate, a polar solvent like 1,2-dichloroethane (B1671644) (DCE) can favor the Z-isomer, while a less polar solvent like chloroform (B151607) can favor the E-isomer.[7]

    • Temperature can also influence the product distribution. Lowering the reaction temperature can sometimes improve selectivity.

Troubleshooting Flowchart for Poor Regioselectivity:

G start Poor Regioselectivity Observed catalyst Modify Catalyst System start->catalyst reagent Change Fluorinating Reagent/Additive start->reagent conditions Adjust Reaction Conditions start->conditions directing_group Introduce a Directing Group start->directing_group outcome Improved Regioselectivity catalyst->outcome reagent->outcome conditions->outcome directing_group->outcome

Caption: A troubleshooting workflow for addressing poor regioselectivity.

Question: I am observing the formation of the anti-Markovnikov product when I desire the Markovnikov adduct. What adjustments can I make?

Answer:

The formation of the anti-Markovnikov product in hydrofluorination reactions is often associated with radical pathways or specific catalytic cycles that favor the addition of fluorine to the terminal carbon of an alkyne. To favor the Markovnikov product, consider the following:

  • Reaction Mechanism:

    • Markovnikov Addition: This typically proceeds through a vinyl cation intermediate, where the cation forms on the more substituted carbon, followed by nucleophilic attack of fluoride.[9] Reactions favoring this mechanism will yield the Markovnikov product.

    • Anti-Markovnikov Addition: This can occur through radical mechanisms or hydroboration-oxidation type pathways. For instance, in the presence of peroxides, the hydrohalogenation of alkenes can proceed via an anti-Markovnikov pathway.[10][11][12]

  • Reagent and Catalyst Choice:

    • To favor Markovnikov addition, utilize reagents and catalysts known to promote the formation of a vinyl cation at the more substituted position. Gold-catalyzed hydrofluorination of terminal alkynes often yields the Markovnikov product.[6]

    • Avoid conditions that promote radical formation if the anti-Markovnikov product is undesired.

Markovnikov vs. Anti-Markovnikov Selection Pathway:

G cluster_0 Desired Product cluster_1 Reaction Conditions markovnikov Markovnikov Product anti_markovnikov Anti-Markovnikov Product ionic Ionic Mechanism (e.g., Au-catalysis) ionic->markovnikov radical Radical Mechanism (e.g., with peroxides) radical->anti_markovnikov

Caption: Decision pathway for obtaining Markovnikov vs. anti-Markovnikov products.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control regioselectivity in the hydrofluorination of alkynes?

A1: The primary factors influencing regioselectivity are:

  • Electronic Effects: The electron density of the alkyne carbons plays a major role. In many cases, the reaction follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon, which can better stabilize a positive charge in a vinyl cation intermediate.[9]

  • Steric Effects: Bulky substituents on the alkyne can direct the incoming fluoride to the less sterically hindered carbon.

  • Catalyst: The nature of the metal catalyst (e.g., gold, palladium) and its ligands can create a specific electronic and steric environment that dictates the regiochemical outcome.[4][5]

  • Fluorinating Agent: Different HF sources (e.g., DMPU/HF, Et3N·3HF, aqueous HF) can exhibit different reactivities and selectivities.[1][6][13]

  • Solvent and Temperature: These reaction parameters can influence the stability of intermediates and transition states, thereby affecting the regioselectivity.[7]

Q2: Are there any general guidelines for predicting the regioselectivity of a hydrofluorination reaction?

A2: While predicting the outcome with absolute certainty can be challenging without experimental data for a specific substrate, some general principles apply:

  • For terminal alkynes, gold-catalyzed hydrofluorination typically yields the Markovnikov product (gem-difluoroalkane precursor).[1]

  • The presence of a directing group on the alkyne substrate can override the inherent electronic and steric biases, leading to predictable regioselectivity.[3][4]

  • Metal-free hydrofluorination using reagents like 2,6-dichloropyridinium tetrafluoroborate can provide access to either E or Z isomers with high regioselectivity depending on the reaction conditions.[7]

Q3: Can I use computational methods to predict regioselectivity?

A3: Yes, Density Functional Theory (DFT) calculations are a powerful tool for predicting the regioselectivity of hydrofluorination reactions. DFT can be used to model the reaction mechanism, calculate the energies of intermediates and transition states for different pathways, and thus predict the most likely product. Such studies have been used to understand the stereodivergent outcomes in metal-free alkyne hydrofluorination.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from selected publications on the regioselective synthesis of vinyl fluorides.

Table 1: Gold-Catalyzed Hydrofluorination of Terminal Alkynes

EntryAlkyne SubstrateFluorinating AgentCatalyst SystemSolventYield (%)Regioselectivity (Markovnikov:Anti-Markovnikov)Reference
1PhenylacetyleneDMPU/HF(JohnPhos)Au(MeCN)SbF6DCE85>99:1[1]
21-OctyneEt3N·3HF[Au(IPr)Cl]HFIP/Toluene98>99:1[6]
34-Phenyl-1-butyneAqueous HF[Au(IPr)Cl]/MsOHHFIP75>95:5[14]

Table 2: Metal-Free Stereodivergent Hydrofluorination of Alkynes

EntryAlkyne SubstrateFluorinating ReagentConditionsYield (%)E/Z RatioReference
11-Phenyl-1-propyne2,6-dichloropyridinium tetrafluoroborateCHCl3, 80 °C45>20:1[7]
21-Phenyl-1-propyne2,6-dichloropyridinium tetrafluoroborateDCE, 70 °C781:15[7]
31-(4-chlorophenyl)-1-propyneHBF4·Et2OCHCl3, r.t.484:1[7]

Experimental Protocols

Protocol 1: Gold-Catalyzed Markovnikov Hydrofluorination of a Terminal Alkyne (Adapted from Hammond, Xu, et al.[1])

  • Reagent Preparation: Prepare the DMPU/HF reagent by carefully adding HF to a solution of DMPU in a suitable solvent under an inert atmosphere.

  • Reaction Setup: In a glovebox, add the gold catalyst (e.g., (JohnPhos)Au(MeCN)SbF6, 2 mol%) to a reaction vessel.

  • Addition of Reactants: Add the solvent (e.g., DCE) followed by the terminal alkyne (1.0 equiv).

  • Initiation: Add the DMPU/HF solution (1.2 equiv) dropwise to the reaction mixture at the desired temperature (e.g., 25 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).

  • Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Metal-Free E-Selective Hydrofluorination of an Internal Alkyne (Adapted from Wang and Liu, et al.[7])

  • Reaction Setup: To an oven-dried reaction tube, add the internal alkyne (1.0 equiv) and 2,6-dichloropyridinium tetrafluoroborate (3.0 equiv).

  • Solvent Addition: Add anhydrous chloroform (0.2 M) under an inert atmosphere.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12 hours.

  • Reaction Monitoring: Monitor the reaction by 19F NMR spectroscopy.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to obtain the E-vinyl fluoride.

General Reaction Scheme for Hydrofluorination of Alkynes:

Caption: General transformation showing the two possible regioisomeric vinyl fluoride products.

References

Technical Support Center: Improving Yields in Palladium-Catalyzed Vinyl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed vinyl fluoride (B91410) synthesis. The information is designed to help overcome common experimental challenges and improve reaction yields and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My palladium-catalyzed vinyl fluoride synthesis is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in palladium-catalyzed this compound synthesis are a common issue, often stemming from several key factors:

  • Inefficient Oxidative Addition: The strength of the carbon-leaving group bond (e.g., C-OTf) is crucial. If this bond is too strong, the initial oxidative addition of the vinyl substrate to the Pd(0) catalyst can be the rate-limiting step, leading to poor conversion.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose, forming palladium black, particularly at elevated temperatures. This reduces the amount of active catalyst available to participate in the catalytic cycle.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle, including reductive elimination to form the C-F bond. An inappropriate ligand can lead to catalyst deactivation or favor undesired side reactions. Bulky, electron-rich phosphine (B1218219) ligands are often required.

  • Poor Regioselectivity: The formation of regioisomeric byproducts is a significant challenge, which can lower the yield of the desired this compound. This is often caused by side reactions involving the formation of palladium-cyclohexyne intermediates, especially with cyclic vinyl triflates.[1][2]

  • Reaction Conditions: Temperature, solvent, and the choice of fluoride source are all critical parameters that must be optimized. Non-polar solvents can sometimes minimize the formation of undesired regioisomers.[1]

Q2: I am observing significant formation of regioisomers in the fluorination of a cyclic vinyl triflate. How can I improve the regioselectivity?

A2: Poor regioselectivity in the palladium-catalyzed fluorination of cyclic vinyl triflates is a known challenge, often attributed to the formation of palladium-cyclohexyne intermediates that can lead to isomeric products.[1][2] Here are key strategies to enhance regioselectivity:

  • Use of Additives: The addition of a substoichiometric amount of triethyl(trifluoromethyl)silane (B54436) (TESCF₃) has been shown to dramatically improve regioselectivity.[3][4] TESCF₃ is believed to promote an alternative reaction pathway that avoids the problematic palladium-cyclohexyne intermediates.[1] In the presence of TESCF₃, a cis-LPd(vinyl)F complex is formed, which readily undergoes reductive elimination to yield the desired this compound with high regioselectivity.[2][5]

  • Ligand Selection: The choice of a biarylphosphine ligand is crucial. For instance, the use of a specific biarylphosphine ligand (L8 in some studies) in combination with TESCF₃ has been demonstrated to achieve excellent regioselectivity (>99:1).[3]

  • Solvent Choice: The polarity of the solvent can influence the formation of regioisomers. In some cases, using nonpolar solvents like cyclohexane (B81311) may help to minimize the formation of undesired byproducts.[1]

Q3: My reaction is sluggish, and I suspect catalyst deactivation. What are the signs, and how can I mitigate this?

A3: Catalyst deactivation often manifests as a stalled reaction or the formation of a black precipitate (palladium black). To mitigate this:

  • Ligand Choice: Employ bulky, electron-donating phosphine ligands. These ligands stabilize the Pd(0) center and prevent aggregation.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is essential to find the optimal temperature that balances reaction kinetics and catalyst stability. The addition of TESCF₃ has been shown to allow for lower reaction temperatures in some cases.[3]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the sensitive Pd(0) species.

Q4: What are the recommended starting points for reaction conditions for the fluorination of a vinyl triflate?

A4: Based on successful reports, a good starting point for the palladium-catalyzed fluorination of a cyclic vinyl triflate is:

  • Catalyst: A combination of a palladium precursor like [(cinnamyl)PdCl]₂ (2 mol%) and a suitable biarylphosphine ligand (e.g., L8, 5 mol%).[3]

  • Fluoride Source: Cesium fluoride (CsF) is a commonly used fluoride source (typically 2.0 equivalents).[3]

  • Additive: Triethyl(trifluoromethyl)silane (TESCF₃) at a substoichiometric amount (e.g., 30 mol%) is highly recommended to improve regioselectivity.[2][3]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is a suitable solvent.[3]

  • Temperature: A reaction temperature of around 90 °C is a reasonable starting point.[3]

It is crucial to note that these are general conditions, and optimization for each specific substrate is likely necessary.

Data Presentation

Table 1: Effect of Ligand and TESCF₃ Additive on Yield and Regioselectivity in the Fluorination of a Cyclic Vinyl Triflate

EntryLigandAdditive (30 mol%)Yield (%)Regioselectivity (Product : Isomer)
1L6None575.0 : 1
2L8None741.8 : 1
3L6TESCF₃5711 : 1
4L8TESCF₃74>99 : 1

Data synthesized from Ye et al., 2016 for illustrative purposes.[3]

Experimental Protocols

General Protocol for Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclic vinyl triflate (1.0 mmol, 1.0 equiv)

  • [(cinnamyl)PdCl]₂ (0.02 mmol, 2 mol%)

  • Biarylphosphine ligand (e.g., L8) (0.05 mmol, 5 mol%)

  • Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)

  • Triethyl(trifluoromethyl)silane (TESCF₃) (0.3 mmol, 30 mol%)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or glovebox

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the cyclic vinyl triflate, [(cinnamyl)PdCl]₂, the biarylphosphine ligand, and CsF.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 2-MeTHF via syringe.

  • Add TESCF₃ to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or ¹⁹F NMR. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound.

Visualizations

troubleshooting_workflow start Low Yield in this compound Synthesis check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_regioselectivity 3. Analyze for Regioisomers start->check_regioselectivity catalyst_deactivation Catalyst Deactivation? (e.g., Pd black) check_catalyst->catalyst_deactivation temp_issue Suboptimal Temperature? check_conditions->temp_issue regio_problem Poor Regioselectivity? check_regioselectivity->regio_problem ligand_issue Suboptimal Ligand? catalyst_deactivation->ligand_issue No lower_temp Lower Reaction Temperature catalyst_deactivation->lower_temp Yes optimize_ligand Screen Bulky, Electron-Rich Ligands ligand_issue->optimize_ligand Yes end_bad Still Low Yield (Consult further literature) ligand_issue->end_bad No end_good Improved Yield optimize_ligand->end_good lower_temp->end_good solvent_issue Incorrect Solvent? temp_issue->solvent_issue No optimize_temp Optimize Temperature temp_issue->optimize_temp Yes optimize_solvent Screen Solvents (e.g., 2-MeTHF) solvent_issue->optimize_solvent Yes solvent_issue->end_bad No optimize_temp->end_good optimize_solvent->end_good add_tescf3 Add TESCF3 as an additive regio_problem->add_tescf3 Yes regio_problem->end_bad No add_tescf3->end_good

Caption: Troubleshooting workflow for low yields.

catalytic_cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Vinyl-OTf pd_vinyl_otf L-Pd(II)(vinyl)(OTf) oxidative_addition->pd_vinyl_otf transmetalation Transmetalation (CsF) pd_vinyl_otf->transmetalation side_path Side Reaction Pathway (No Additive) pd_vinyl_otf->side_path pd_vinyl_f L-Pd(II)(vinyl)(F) transmetalation->pd_vinyl_f reductive_elimination Reductive Elimination pd_vinyl_f->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product This compound reductive_elimination->product cyclohexyne L-Pd(II)-cyclohexyne side_path->cyclohexyne regioisomers Regioisomeric Products cyclohexyne->regioisomers

Caption: Simplified Pd-catalyzed fluorination cycle.

References

Technical Support Center: Pauson-Khand Reaction of Fluorinated Enynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pauson-Khand Reaction (PKR) of fluorinated enynes. The low reactivity of these substrates presents unique challenges, and this guide offers solutions and insights based on published literature.

Troubleshooting Guide

This section addresses common issues encountered during the Pauson-Khand reaction of fluorinated enynes.

Problem Potential Cause Troubleshooting Suggestions
Low to No Product Formation Low reactivity of the fluorinated alkene moiety: Fluorine substitution, particularly di- and trifluoromethyl groups, deactivates the double bond.[1][2]- Increase Reaction Temperature: Carefully increase the temperature in increments. Note that this may lead to decomposition with sensitive substrates. - Use a More Reactive Catalyst: Consider switching from cobalt-based catalysts (e.g., Co₂(CO)₈) to more reactive rhodium or iridium complexes.[3] - Employ a Promoter: Additives like N-morpholine N-oxide (NMO) can facilitate the reaction.[4][5] For substrates prone to elimination, a less basic promoter like DMSO may be beneficial.[2]
Poor cobalt-alkyne complexation: Electron-withdrawing fluorine groups on the alkyne can hinder the initial complexation step with the cobalt carbonyl.[1][3]- Increase Equivalents of Cobalt Carbonyl: Using a stoichiometric amount or a slight excess of Co₂(CO)₈ may improve complex formation. - Pre-form the Cobalt-Alkyne Complex: Isolate the cobalt-alkyne complex before adding the alkene component to ensure this step is not the bottleneck.
Steric Hindrance: Bulky substituents on the enyne backbone or near the reacting centers can prevent the necessary conformational arrangement for cyclization.[1][3]- Modify the Substrate: If possible, redesign the substrate to reduce steric bulk around the alkene and alkyne. - Consider Intramolecular vs. Intermolecular Reactions: The intramolecular PKR is often more successful for complex substrates as it is entropically favored.[1][2]
Decomposition of Starting Material or Product Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition, especially with thermally sensitive functional groups.[2]- Optimize Reaction Time and Temperature: Conduct a time-course study at various temperatures to find the optimal balance between conversion and decomposition. - Use Microwave Irradiation: This can sometimes reduce reaction times and minimize thermal decomposition.[6]
Unsuitable Promoter: Strongly basic promoters like NMO can cause elimination of HF from the product, leading to undesired byproducts.[2]- Switch to a Milder Promoter: As mentioned, DMSO can be a suitable alternative to NMO in cases where HF elimination is observed.[2]
Formation of Defluorinated or Other Side Products Elimination Reactions: The presence of a base (e.g., from the promoter) can induce the elimination of HF or other leaving groups.[2]- Use a Non-Basic or Weakly Basic Promoter: DMSO is a good alternative to NMO.[2] - Careful Workup: Avoid basic conditions during the reaction workup.
Reaction with Solvent: Certain solvents may not be inert under the reaction conditions.- Solvent Screen: Test different anhydrous, degassed solvents such as toluene (B28343), dichloromethane (B109758) (DCM), or 1,2-dichloroethane (B1671644) (DCE).[4][5][7]
Poor Diastereoselectivity Substrate Control: The stereochemical outcome is often dictated by the substrate's inherent conformational preferences.- Introduce a Chiral Auxiliary: The use of a chiral auxiliary on the enyne backbone can induce facial selectivity. - Use a Chiral Catalyst: Chiral phosphine (B1218219) ligands in combination with rhodium or cobalt catalysts can achieve enantioselective transformations.[8]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated enynes generally less reactive in the Pauson-Khand reaction?

A1: The low reactivity stems primarily from the electronic effects of the fluorine atoms. Fluorine is a highly electronegative atom, and its presence, particularly on the alkene moiety, withdraws electron density, making the double bond less nucleophilic and thus less reactive towards the cobalt complex.[1][2] Similarly, electron-withdrawing fluorine groups on the alkyne can disfavor the initial complexation with the cobalt carbonyl catalyst.[1][3]

Q2: What is the general mechanism for the Co₂(CO)₈-mediated Pauson-Khand reaction?

A2: The widely accepted mechanism involves several key steps:

  • Cobalt-Alkyne Complex Formation: The alkyne displaces two carbonyl ligands from dicobalt octacarbonyl to form a stable hexacarbonyl-alkyne complex.

  • Alkene Coordination: The alkene coordinates to one of the cobalt centers.

  • Oxidative Cyclization: An intramolecular cyclization occurs, forming a cobaltacyclopentene intermediate.

  • CO Insertion: A carbonyl ligand inserts into a cobalt-carbon bond.

  • Reductive Elimination: The final cyclopentenone product is released, and the cobalt species is regenerated (in a catalytic cycle) or remains as a byproduct (in a stoichiometric reaction).[9]

Q3: When should I choose a rhodium catalyst over a cobalt catalyst?

A3: Rhodium catalysts are often more reactive than their cobalt counterparts and can be effective for less reactive substrates, such as those with trisubstituted or electron-poor alkenes.[8] If you are experiencing very low or no conversion with standard cobalt-mediated conditions, exploring a rhodium-based system, such as [(CO)₂RhCl]₂, may be a viable strategy.[9]

Q4: How does the position of the fluorine substituent affect reactivity?

A4: Computational studies have shown that the position of the fluorine atom significantly impacts the reaction's activation energy. A fluorine atom on the alkene generally increases the activation barrier for the rate-determining alkene insertion step, thus decreasing reactivity.[5] Conversely, a fluorinated group at other positions, such as the asymmetric carbon in the tether of certain 1,7-enynes, can actually lower the activation barrier and enhance reactivity.[5]

Q5: Are there any successful examples of PKR with highly fluorinated enynes?

A5: Yes, while challenging, there are reports of successful Pauson-Khand reactions with fluorinated substrates. For instance, the intramolecular PKR of certain N-tethered 1,7-enynes has been achieved in moderate to good yields using Co₂(CO)₈ and NMO as a promoter.[4][5] Success often depends on the specific substrate structure, including the tether length and the nature of other substituents.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Pauson-Khand reaction of fluorinated enynes.

Table 1: Effect of Fluorine Substitution on the Alkyne Moiety in Intramolecular PKR

EntrySubstratePromoterYield (%)Reference
1Fluoroaromatic enyne (12a)NMO42[1]
2Fluoroaromatic enyne (12b)NMO31[1]
3Fluoroaromatic enyne (12c)NMO14[1]
4Trifluoromethyl ketone enyne (12d)NMO0[1]
5Fluorinated propargyl alcohol enyne (14a)NMO85[1]
6Fluorinated propargyl alcohol enyne (14b)NMO67[1]
7Dimethyl malonate-derived fluoroaromatic enyne (16a)NMO92[1]
8Dimethyl malonate-derived fluoroaromatic enyne (16b)NMO85[1]

Table 2: Effect of Fluorine Substitution on the Alkene Moiety in Intramolecular PKR

EntrySubstratePromoterProductYield (%)Reference
1Difluoroalkene-containing enyne (1)NMODecomposition0[2]
2Monofluoroolefinic enyne (2)NMODefluorinated cyclopentenone (7)37[2]
3Trifluoromethyl-substituted olefin enyne (3)NMODechlorinated cyclopentenone<35[2]

Detailed Experimental Protocols

General Procedure for Stoichiometric Intramolecular Pauson-Khand Reaction of N-Tethered 1,7-Enynes

This protocol is adapted from studies on chiral N-tethered 1,7-enynes.[4][5]

  • Preparation: To a solution of the fluorinated 1,7-enyne (1.0 equiv) in anhydrous dichloromethane (DCM), add dicobalt octacarbonyl (Co₂(CO)₈, 1.1-1.2 equiv) under an inert atmosphere (e.g., nitrogen or argon).

  • Cobalt-Alkyne Complex Formation: Stir the mixture at room temperature for a specified time (e.g., 1-4 hours) to allow for the formation of the cobalt-alkyne complex. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization Promotion: Add N-morpholine N-oxide (NMO, 3-4 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting cobalt complex is consumed.

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

General Conditions for Intermolecular Pauson-Khand Reaction with Norbornene

This protocol is based on the reaction of internal dissymmetric trifluoromethyl alkynes with norbornene.[7]

  • Cobalt Complex Preparation: Prepare the cobalt complex of the trifluoromethyl alkyne beforehand.

  • Reaction Setup: Dissolve the cobalt complex in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere.

  • Alkene Addition: Add norbornene (10 equiv) to the solution.

  • Heating: Heat the reaction mixture to 80 °C.

  • Reaction Time: Allow the reaction to proceed for 24 hours.

  • Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Purify the crude residue by silica gel chromatography using a mixture of hexanes and ethyl acetate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification A Fluorinated Enyne D Mix and Stir (RT, Inert Atm.) A->D B Co2(CO)8 B->D C DCM (Solvent) C->D E Cobalt-Alkyne Complex Formation D->E F Add NMO (Promoter) E->F G PKR Cyclization F->G H Quench Reaction G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Purified Cyclopentenone K->L

Caption: Experimental workflow for the intramolecular Pauson-Khand reaction of fluorinated enynes.

troubleshooting_logic Start Low/No Product in PKR of Fluorinated Enyne Cause1 Low Enyne Reactivity? Start->Cause1 Cause2 Decomposition? Start->Cause2 Cause3 Side Product Formation? Start->Cause3 Cause1->Cause2 No Sol1a Increase Temperature Cause1->Sol1a Yes Sol1b Change Catalyst (e.g., to Rhodium) Cause1->Sol1b Yes Sol1c Use Promoter (NMO/DMSO) Cause1->Sol1c Yes Cause2->Cause3 No Sol2a Optimize Temp/Time Cause2->Sol2a Yes Sol2b Use Milder Promoter (DMSO) Cause2->Sol2b Yes Sol3a Use Non-Basic Promoter Cause3->Sol3a Yes Sol3b Solvent Screen Cause3->Sol3b Yes Sol1a->Cause2

Caption: Troubleshooting logic for overcoming low reactivity in the PKR of fluorinated enynes.

References

Technical Support Center: Controlling Molecular Weight in PVDF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of polyvinylidene fluoride (B91410) (PVDF). The following sections offer detailed information to help you control the molecular weight of PVDF in your experiments, ensuring reproducibility and desired material properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of PVDF during polymerization?

The molecular weight of PVDF is primarily controlled by manipulating the kinetics of the polymerization reaction. The key parameters that can be adjusted are:

  • Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weight polymers.[1][2]

  • Chain Transfer Agents (CTAs): The addition of CTAs is a direct method to limit the growth of polymer chains, thereby reducing the final molecular weight.[3][4][5]

  • Polymerization Temperature: Increasing the reaction temperature typically results in a lower molecular weight.[6]

  • Monomer Concentration: Higher monomer concentrations can lead to an increase in the molecular weight.[7]

Q2: How does the initiator concentration affect the molecular weight of PVDF?

The concentration of the initiator has an inverse relationship with the molecular weight of the resulting PVDF. A higher concentration of the initiator produces a larger number of free radicals.[1][2] This increases the rate of initiation, leading to the formation of more polymer chains simultaneously. With a finite amount of monomer, this results in shorter average chain lengths and, consequently, a lower average molecular weight.[1][2] Conversely, a lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer, which results in a higher average molecular weight.

Q3: What are chain transfer agents (CTAs) and how do they function in PVDF synthesis?

Chain transfer agents (CTAs) are compounds that can interrupt the growth of a polymer chain by transferring a reactive atom (like a hydrogen or a halogen) to the propagating radical. This terminates the existing chain and creates a new radical on the CTA, which can then initiate a new, shorter polymer chain. This process is a highly effective method for controlling and reducing the molecular weight of PVDF.[3][4][5] Common CTAs used in PVDF synthesis include isopropyl alcohol, ethyl acetate, and various halogenated compounds.[4][5]

Q4: What is the effect of temperature on the molecular weight of PVDF?

Polymerization temperature significantly influences the molecular weight of PVDF. Higher temperatures increase the rates of both initiation and chain transfer reactions.[6] The increased rate of initiation leads to a higher concentration of radicals, resulting in shorter polymer chains. Additionally, chain transfer reactions to monomers, solvents, and initiators become more frequent at elevated temperatures, further contributing to a decrease in the average molecular weight.[6] Conversely, lower polymerization temperatures generally favor the formation of higher molecular weight PVDF.[6]

Q5: How do different polymerization methods (suspension vs. emulsion) affect molecular weight control?

Both suspension and emulsion polymerization are common methods for PVDF synthesis, and each offers different levels of control over molecular weight.[8][9]

  • Suspension Polymerization: In this method, vinylidene fluoride (VDF) monomer is suspended as droplets in water with the help of a dispersant. An oil-soluble initiator is used.[10][11] This process is generally simpler and can be used to produce high molecular weight PVDF.[12] Molecular weight control is typically achieved by adjusting the initiator concentration and temperature, or by adding a chain transfer agent.[10][12]

  • Emulsion Polymerization: Here, the monomer is emulsified in water using a surfactant. A water-soluble initiator is used.[10] This method allows for better heat transfer and can achieve high polymerization rates while maintaining a lower viscosity. It often provides more precise control over molecular weight and particle size distribution.[8]

Troubleshooting Guide

Problem: The molecular weight of my PVDF is consistently too high.

  • Possible Cause 1: Initiator concentration is too low.

    • Solution: Gradually increase the concentration of the initiator in your reaction. This will generate more polymer chains, leading to a lower average molecular weight.[1][2]

  • Possible Cause 2: Polymerization temperature is too low.

    • Solution: Increase the reaction temperature in increments (e.g., 5-10°C). Higher temperatures increase the rate of chain transfer reactions, which helps to reduce the molecular weight.[6]

  • Possible Cause 3: Absence or insufficient amount of a chain transfer agent (CTA).

    • Solution: Introduce a suitable chain transfer agent into your polymerization system. If you are already using one, increase its concentration. The choice of CTA and its concentration is a powerful tool for reducing molecular weight.[3][5]

Problem: The molecular weight of my PVDF is consistently too low.

  • Possible Cause 1: Initiator concentration is too high.

    • Solution: Decrease the initiator concentration. Fewer initiation events will allow the polymer chains to grow longer before termination.[1][2]

  • Possible Cause 2: Polymerization temperature is too high.

    • Solution: Lower the reaction temperature. This will reduce the rate of chain transfer reactions, favoring the propagation of longer polymer chains.

  • Possible Cause 3: Presence of impurities that act as chain transfer agents.

    • Solution: Ensure the purity of your monomer, solvent, and other reagents. Some impurities can inadvertently act as chain transfer agents, leading to premature chain termination.

Problem: The polydispersity index (PDI) of my PVDF is too broad.

  • Possible Cause 1: Poor temperature control during polymerization.

    • Solution: Ensure uniform and stable heating throughout the reaction vessel. Temperature fluctuations can lead to variations in the rates of initiation and propagation, resulting in a broader molecular weight distribution.

  • Possible Cause 2: Inefficient mixing.

    • Solution: Improve the agitation in the reactor to ensure a homogeneous distribution of monomer, initiator, and any CTA. Poor mixing can create localized areas of high or low concentration, leading to a broad PDI.

  • Possible Cause 3: Non-uniform initiation.

    • Solution: Ensure the initiator is well-dissolved and evenly dispersed before the polymerization begins. For redox initiation systems, ensure both components are added and mixed efficiently.

Data Presentation: Effect of Synthesis Parameters on Molecular Weight

The following tables summarize the qualitative and quantitative effects of key parameters on the molecular weight of PVDF.

Table 1: Qualitative Effect of Key Synthesis Parameters on PVDF Molecular Weight

ParameterEffect of Increasing the Parameter
Initiator Concentration Decreases Molecular Weight[1][2]
Chain Transfer Agent (CTA) Conc. Decreases Molecular Weight[3][4][5]
Polymerization Temperature Decreases Molecular Weight[6]
Monomer Concentration Increases Molecular Weight[7]

Table 2: Apparent Chain Transfer Constants of Various CTAs for VDF Polymerization

Chain Transfer Agent (CTA)Chain Transfer Constant (Ctr) at 141°C
CCl3Br35
CCl40.25
HCCl30.06

Data sourced from a study on the radical telomerization of VDF. A higher chain transfer constant indicates a more efficient reduction in molecular weight.[3]

Experimental Protocols

Protocol 1: Suspension Polymerization of PVDF

This protocol provides a general procedure for the suspension polymerization of VDF. Adjustments to initiator and CTA concentrations can be made to target different molecular weights.

  • Reactor Preparation:

    • Use a high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure sensors, and inlets for nitrogen, monomer, and other reagents.[10]

    • Deoxygenate the reactor by repeatedly purging with high-purity nitrogen and evacuating.[10]

  • Charging the Reactor:

    • Add deionized water to the reactor.

    • Add a dispersing agent (e.g., cellulose (B213188) derivatives).

    • Introduce a predetermined amount of a chain transfer agent if required for molecular weight control.

  • Initiation and Polymerization:

    • Pressurize the reactor with vinylidene fluoride (VDF) monomer to the desired pressure (e.g., 2.1 - 7.0 MPa).[10]

    • Heat the reactor to the desired polymerization temperature (e.g., 30 - 60°C).[10]

    • Introduce an oil-soluble initiator (e.g., di(tert-butyl) peroxide) dissolved in a small amount of solvent.

    • Maintain the reaction temperature and pressure for the desired polymerization time (e.g., 15 - 22 hours), continuously feeding VDF monomer to maintain constant pressure.[10]

  • Termination and Recovery:

    • Stop the monomer feed and vent the unreacted VDF.

    • Cool the reactor to room temperature.

    • The resulting PVDF polymer will be in the form of solid particles suspended in water.

    • Filter, wash with deionized water, and dry the polymer in a vacuum oven.

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC/SEC)

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried PVDF polymer.

    • Dissolve the polymer in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a known concentration (e.g., 1-2 mg/mL).[8][13] Dissolution may require gentle heating and stirring.

    • Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

  • GPC/SEC System Conditions:

    • Mobile Phase: Use the same solvent as used for sample preparation (e.g., DMF with 0.05 M LiBr).

    • Columns: Use a set of columns suitable for separating the expected molecular weight range of the PVDF.

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Temperature: Maintain a constant column and detector temperature (e.g., 40-60°C).

    • Detectors: Use a refractive index (RI) detector. A multi-angle light scattering (MALS) detector can provide absolute molecular weight determination.

  • Calibration and Analysis:

    • Calibrate the system using narrow molecular weight distribution standards (e.g., polystyrene or poly(methyl methacrylate)).

    • Inject the filtered PVDF sample solution into the GPC/SEC system.

    • Analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Visualizations

G cluster_input Inputs cluster_process Polymerization Process cluster_output Outputs & Analysis VDF VDF Monomer Reactor Polymerization Reactor (Controlled Temp & Pressure) VDF->Reactor Initiator Initiator Initiator->Reactor CTA Chain Transfer Agent CTA->Reactor Solvent Solvent/Medium Solvent->Reactor PVDF PVDF Polymer Reactor->PVDF Polymerization GPC GPC/SEC Analysis PVDF->GPC Characterization MW Molecular Weight (Mw, Mn) Polydispersity (PDI) GPC->MW

Caption: Experimental workflow for PVDF synthesis and molecular weight analysis.

G cluster_params Control Parameters mw Molecular Weight (PVDF) initiator Initiator Concentration initiator->mw Decreases cta CTA Concentration cta->mw Decreases temp Temperature temp->mw Decreases monomer Monomer Concentration monomer->mw Increases

Caption: Relationship between key parameters and final PVDF molecular weight.

References

Technical Support Center: High-Purity Vinyl Fluoride Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity vinyl fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of vinyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains impurities originating from its synthesis process. The most common impurities depend on the manufacturing route, but often include:

  • Acetylene (B1199291) (HC≡CH): A common precursor, which can be difficult to remove due to its similar boiling point to this compound.

  • Hydrogen Fluoride (HF): A reactant in the hydrofluorination of acetylene.

  • 1,1-Difluoroethane (B1215649) (CH₃CHF₂): An intermediate or byproduct.

  • Vinyl Chloride (CH₂=CHCl): Can be present depending on the feedstock and process.

  • Hydrogen Chloride (HCl): A byproduct in some synthesis routes.

  • Other hydrocarbons and fluorinated compounds: Trace amounts of other related substances may also be present.

Commercially available this compound often has a purity of 99.9% and may contain stabilizers like d-limonene.[1]

Q2: What are the primary methods for purifying this compound to high purity?

A2: The primary methods for achieving high-purity this compound are fractional distillation and catalytic purification. A combination of these two methods is often employed to achieve the highest purity levels. Other potential methods include extractive distillation, adsorption, and membrane separation.

Q3: What level of purity can be achieved with these methods?

A3: By employing a combination of preliminary distillation followed by catalytic purification, it is possible to reduce the total impurity content in this compound to less than 100 parts per million (ppm), and in some cases, as low as 20-50 ppm.

Purification Techniques: Troubleshooting and Protocols

This section provides detailed troubleshooting guides and experimental protocols for the key purification techniques.

Fractional Distillation

Fractional distillation is a fundamental technique used to separate components with different boiling points. For this compound (boiling point: -72.2 °C), this process is conducted at low temperatures.

Troubleshooting Guide: Fractional Distillation
Problem Possible Causes Troubleshooting Steps
Poor Separation (Low Purity of this compound) 1. Inefficient column packing or trays.2. Incorrect reflux ratio.3. Fluctuations in column pressure or temperature.4. Feed composition significantly different from design.1. Ensure the distillation column is packed efficiently and that trays are not damaged.2. Increase the reflux ratio to improve separation, but be mindful of decreased throughput.3. Stabilize the column's pressure and temperature profile. Check for leaks or issues with the condenser and reboiler.4. Analyze the feed composition and adjust operating parameters accordingly.
Flooding (Liquid backup in the column) 1. Excessive vapor or liquid flow rate.2. Blockage in the column packing or trays.1. Reduce the feed rate or adjust the reboiler duty to decrease vapor flow.2. Inspect the column internals for any blockages and clean or replace as necessary.
Weeping/Dumping (Liquid leaking through trays at low vapor rates) 1. Vapor flow rate is too low.1. Increase the reboiler duty to increase the vapor velocity through the trays.
Pressure Drop Higher Than Expected 1. Foaming of the liquid.2. Fouling or blockage of trays or packing.1. If foaming is suspected, consider using an anti-foaming agent.2. Shut down and inspect the column for fouling.
Experimental Protocol: Two-Stage Fractional Distillation

This protocol describes a two-stage distillation process to first remove low-boiling impurities and then high-boiling impurities.

Objective: To remove light and heavy impurities from crude this compound.

Apparatus: Two interconnected fractional distillation columns, reboilers, condensers, and associated monitoring and control equipment.

Procedure:

  • First Column (De-ethanizer):

    • Feed: The crude this compound stream is fed into the first distillation column.

    • Objective: To remove impurities with lower boiling points than this compound (e.g., acetylene).

    • Operating Temperature: The temperature at the top of the column should be maintained slightly above the boiling point of the lightest impurity to allow it to exit as a gas. The bottom temperature should be controlled to keep this compound in the liquid phase.

    • Operating Pressure: The column is operated at a pressure that allows for condensation of the reflux with available refrigerants.

    • Overhead Product: Gaseous light impurities are removed from the top.

    • Bottoms Product: The liquid from the bottom, enriched in this compound and heavier impurities, is fed to the second column.

  • Second Column (this compound Purification):

    • Feed: The bottoms product from the first column.

    • Objective: To separate high-purity this compound from heavier impurities.

    • Operating Temperature: The temperature at the top of the column is maintained near the boiling point of this compound (-72.2 °C) to obtain high-purity this compound vapor. The bottom temperature is kept higher to concentrate the heavy impurities.

    • Operating Pressure: Similar to the first column, the pressure is controlled to facilitate condensation.

    • Overhead Product: High-purity this compound vapor is drawn from the top, condensed, and collected.

    • Bottoms Product: Heavier impurities such as 1,1-difluoroethane and any remaining vinyl chloride are collected from the bottom and can be recycled or discarded.

Purity Analysis: The purity of the collected this compound should be analyzed using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Logical Workflow for Distillation

Fractional_Distillation_Workflow Crude_VF Crude this compound Column1 First Distillation Column (De-ethanizer) Crude_VF->Column1 Column2 Second Distillation Column (VF Purification) Column1->Column2 Bottoms Light_Impurities Light Impurities (e.g., Acetylene) Column1->Light_Impurities Overhead Heavy_Impurities Heavy Impurities (e.g., 1,1-Difluoroethane) Column2->Heavy_Impurities Bottoms Pure_VF High-Purity This compound Column2->Pure_VF Overhead

Caption: Workflow for two-stage fractional distillation of this compound.

Catalytic Purification

This method involves passing gaseous this compound through a bed of a finely divided copper catalyst to remove reactive impurities, particularly acetylene.

Troubleshooting Guide: Catalytic Purification
Problem Possible Causes Troubleshooting Steps
Incomplete Impurity Removal 1. Catalyst deactivation (poisoning or coking).2. Incorrect operating temperature.3. Gas flow rate is too high (insufficient residence time).1. Regenerate or replace the catalyst. Identify and mitigate the source of catalyst poisons (e.g., sulfur compounds).2. Ensure the reactor temperature is within the optimal range (20-60 °C).3. Reduce the flow rate of the this compound gas to increase contact time with the catalyst.
High Pressure Drop Across the Reactor 1. Catalyst bed channeling or fouling.2. Catalyst particle breakdown.1. Inspect the catalyst bed for blockages or uneven packing. Backflushing may help.2. Replace the catalyst if particles have disintegrated.
Catalyst Deactivation 1. Poisoning: Irreversible adsorption of substances like sulfur compounds.2. Coking: Deposition of carbonaceous material on the catalyst surface, often from acetylene polymerization.3. Sintering: Loss of active surface area due to high temperatures.1. Ensure the feed stream is free from catalyst poisons. If poisoning occurs, the catalyst may need to be replaced.2. Regenerate the catalyst by controlled oxidation to burn off the carbon deposits.3. Operate the reactor within the recommended temperature range to prevent thermal degradation of the catalyst.
Experimental Protocol: Catalytic Purification with a Copper Catalyst

Objective: To remove trace impurities, especially acetylene, from this compound gas.

Apparatus: A fixed-bed catalytic reactor, a furnace for catalyst activation, and a gas chromatography system for analysis.

Materials:

  • Crude this compound gas (preferably pre-purified by distillation).

  • Copper catalyst (e.g., a commercial copper carbonate/silica mixture).

  • High-purity hydrogen gas for catalyst reduction.

Procedure:

  • Catalyst Preparation and Activation:

    • Load the copper catalyst into the fixed-bed reactor.

    • Heat the catalyst to between 120 °C and 200 °C while passing a stream of hydrogen gas through it.[2] This reduces the copper oxides to finely divided, active copper.

    • After reduction, purge the reactor with an inert gas (e.g., nitrogen) to remove any remaining hydrogen.

  • Purification Process:

    • Pass the gaseous this compound through the activated catalyst bed.

    • Maintain the reactor temperature between 20 °C and 60 °C.[2]

    • The flow rate should be controlled to ensure adequate residence time for the impurities to react with the catalyst. A suggested rate is around 1 kg per minute for a 3 kg catalyst bed.[2]

  • Catalyst Regeneration:

    • When the catalyst becomes deactivated (as indicated by a decrease in product purity), it can be regenerated.

    • Stop the this compound flow and purge the reactor with an inert gas.

    • Introduce a stream of air or a diluted oxygen mixture at a controlled temperature (e.g., 260-370 °C) to carefully burn off the deposited carbon (coke).

    • After regeneration, the catalyst needs to be re-reduced with hydrogen as described in the preparation step before being used again.

Purity Analysis: Monitor the purity of the this compound exiting the reactor using GC-FID to determine the effectiveness of the purification and to know when catalyst regeneration is required.

Catalytic Purification Workflow

Catalytic_Purification_Workflow cluster_activation Catalyst Activation cluster_purification Purification cluster_regeneration Catalyst Regeneration Catalyst Copper Catalyst H2 Hydrogen Gas Catalyst->H2 120-200 °C Activated_Catalyst Activated Copper Catalyst H2->Activated_Catalyst Reactor Fixed-Bed Reactor (20-60 °C) Activated_Catalyst->Reactor Load Catalyst Crude_VF Crude this compound Gas Crude_VF->Reactor Pure_VF High-Purity this compound Reactor->Pure_VF Deactivated_Catalyst Deactivated Catalyst Reactor->Deactivated_Catalyst Deactivation Air Air/O₂ Deactivated_Catalyst->Air 260-370 °C Regenerated_Catalyst Regenerated Catalyst Air->Regenerated_Catalyst Regenerated_Catalyst->Catalyst Re-use

Caption: Workflow for catalytic purification of this compound, including catalyst activation and regeneration.

Other Purification Techniques

While distillation and catalytic purification are the most established methods, other techniques may be applicable for specific purification challenges.

Extractive Distillation

Extractive distillation involves adding a high-boiling solvent to the mixture to alter the relative volatilities of the components, making them easier to separate by distillation. For this compound, a polar aprotic solvent could potentially be used to increase the volatility of acetylene relative to this compound.

  • Potential Solvents: Solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile (B52724) could be investigated. The ideal solvent should have a high affinity for acetylene.

Adsorption

Adsorption utilizes solid materials (adsorbents) to selectively remove impurities from a gas stream.

  • Target Impurity: Acetylene is a key impurity that can be removed by adsorption.

  • Potential Adsorbents:

    • Zeolites: Certain types of zeolites, particularly those modified with metal ions, have shown high selectivity for acetylene.

    • Activated Carbon: Activated carbon is a versatile adsorbent that can be effective for removing various organic impurities.[3] Modification with metal ions can enhance its selectivity for acetylene.

Membrane Separation

Membrane separation uses semi-permeable membranes to separate gases based on differences in their permeation rates.

  • Application: This technology is emerging for olefin/paraffin separations, which are analogous to separating this compound from impurities like 1,1-difluoroethane.[3][4][5]

  • Membrane Types: Polymeric membranes, such as those made from poly(vinylidene fluoride) (PVDF) itself, or composite membranes containing carriers like silver ions, could be explored.[2][6]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected performance of different purification methods for removing key impurities from this compound. The values are indicative and can vary based on specific operating conditions.

Purification Method Acetylene Removal 1,1-Difluoroethane Removal HF/HCl Removal Final Purity
Fractional Distillation Moderate to GoodGoodGood99.9%+
Catalytic Purification ExcellentPoorNot effective>99.99%
Adsorption (Zeolites) ExcellentPoorPoorDependent on feed
Combined Distillation & Catalytic Purification ExcellentGoodGood>99.99%

Purity Analysis

Gas Chromatography with Flame Ionization Detector (GC-FID) is the standard method for analyzing the purity of this compound and quantifying impurities.

  • Column: A capillary column suitable for separating light hydrocarbons and fluorocarbons (e.g., a porous layer open tubular (PLOT) column) should be used.

  • Detector: A Flame Ionization Detector (FID) is sensitive to the organic impurities typically found in this compound.

  • Quantification: Impurity concentrations can be determined by comparing the peak areas of the impurities to that of a known internal or external standard.

This technical support guide provides a starting point for researchers and professionals working with high-purity this compound. For specific experimental challenges, further optimization of the described protocols may be necessary. Always ensure that all safety precautions for handling flammable and potentially toxic gases are strictly followed.

References

"Troubleshooting impurities in commercial grade vinyl fluoride"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Commercial Grade Vinyl Fluoride (B91410)

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting common impurities found in commercial grade vinyl fluoride (VF). Ensuring the purity of VF is critical, as contaminants can significantly impact polymerization reactions and the properties of the final materials.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial grade this compound?

Commercial grade this compound is typically available at 99.9% purity.[2][3][4] However, trace impurities can still be present, originating from the manufacturing process or the addition of stabilizers. Common impurities include oxygen, acetylene (B1199291), and sulfur compounds like mercaptans.[5] Additionally, a stabilizer, often d-limonene, is intentionally added to prevent spontaneous polymerization.[2][3][4]

Q2: How can these impurities affect my polymerization experiment?

Impurities can have significant detrimental effects on this compound polymerization. The VF radical is highly reactive, making the process sensitive to foreign substances.[1]

  • Oxygen: Can act as an inhibitor or a co-monomer, leading to uncontrolled reactions, reduced molecular weight, and discoloration of the resulting polymer. An oxygen content above 25 ppm can compromise the quality of polythis compound (PVF).[5]

  • Acetylene: Can act as a chain-transfer agent, which can lower the molecular weight of the polymer and affect its mechanical and thermal properties.[5]

  • Stabilizers (d-limonene): While necessary for safe transport and storage, stabilizers must be removed before polymerization as they are designed to inhibit the reaction.

Q3: My polymerization of this compound is failing or yielding inconsistent results. What should I do?

If you are experiencing issues like low yield, inconsistent material properties, or complete inhibition of polymerization, it is crucial to assess the purity of your this compound monomer. The troubleshooting workflow below provides a systematic approach to identifying and resolving the issue.

Caption: Troubleshooting workflow for polymerization issues.

Q4: How can I detect and quantify impurities in my this compound sample?

Gas chromatography (GC) is the most common and effective method for analyzing impurities in this compound.[2][6][7] A GC system equipped with a Flame Ionization Detector (GC-FID) is suitable for detecting hydrocarbon impurities like acetylene, while a Thermal Conductivity Detector (TCD) can be used for gases like oxygen.

Impurity Data Summary

The following table summarizes common impurities in commercial grade this compound and their typical concentration levels before and after specialized purification.

ImpurityTypical Commercial Conc. (ppm)Target Post-Purification Conc. (ppm)Potential Source
Oxygen ~100[5]< 15[5]Air contamination during production/storage
Acetylene Variable< 5Unreacted starting material[2][5][8]
d-Limonene 1000 (0.1%)[2][3][4]< 1Intentionally added stabilizer
Sulfur Compounds VariableNot DetectedCatalysts or starting materials[5]
Total Impurities ~200[5]< 20[5]-

Experimental Protocols

Protocol 1: Quantitative Analysis of Volatile Impurities by Gas Chromatography (GC)

This protocol outlines a general method for detecting volatile impurities in this compound. Instrument conditions may require optimization.

1. Sample Preparation:

  • This compound is a gas at standard temperature and pressure. All handling must be performed in a well-ventilated fume hood or with appropriate gas handling equipment.

  • Use a gas-tight syringe to draw a sample from the this compound cylinder. Ensure the cylinder is equipped with a proper regulator.

  • Alternatively, use a gas sampling bag (e.g., Tedlar®) to collect the sample.[2][4]

2. GC Conditions:

  • Column: A porous layer open tubular (PLOT) column, such as an Al₂O₃ PLOT or a GasPro PLOT, is recommended for separating light hydrocarbons and permanent gases.

  • Injector: Use a gas sampling valve for repeatable injections. Set temperature to 150 °C.

  • Oven Program: 40 °C (hold for 3 min), ramp to 200 °C at 10 °C/min.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 2 mL/min.

  • Detector:

    • Flame Ionization Detector (FID) for hydrocarbons (acetylene, limonene) at 250 °C.
    • Thermal Conductivity Detector (TCD) for permanent gases (oxygen).

  • Injection Volume: 100 µL - 500 µL.

3. Data Analysis:

  • Identify impurity peaks by comparing their retention times to those of known standards.

  • Quantify the concentration of each impurity using an external standard calibration curve.

Protocol 2: Purification of Gaseous this compound using a Copper Catalyst

This method is effective for removing oxygen and acetylene impurities to levels below 20 ppm total.[5]

1. Catalyst Preparation (Reduction):

  • Fill a vertical tube reactor with a finely divided copper catalyst (e.g., a commercial copper carbonate/silica mixture).

  • Heat the reactor to 120-200 °C.

  • Pass a stream of hydrogen gas through the catalyst bed to reduce the copper oxides. This step is critical for catalyst activation.

  • After reduction, purge the system with an inert gas (e.g., nitrogen or argon) to remove all residual hydrogen.

2. This compound Purification:

  • Once the system is purged, pass the gaseous this compound through the activated copper catalyst bed.

  • Maintain the temperature of the catalyst bed between 20 °C and 60 °C for optimal performance.[5]

  • The flow rate should be controlled (e.g., ~1 kg/minute for a 3 kg catalyst bed) to ensure sufficient contact time.[5]

  • The purified this compound exiting the reactor can be used directly or collected in a clean, evacuated cylinder for storage.

3. Workflow Diagram:

PurificationWorkflow cluster_input cluster_process Purification Process cluster_output vf_in Commercial This compound Gas catalyst Reduced Copper Catalyst Bed (20-60 °C) vf_in->catalyst Flow Control vf_out Purified This compound Gas catalyst->vf_out gc_analysis GC Analysis for Quality Control vf_out->gc_analysis Sample

Caption: Workflow for this compound purification and analysis.

References

Technical Support Center: Managing Exothermic Polymerization of Vinyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic polymerization of vinyl fluoride (B91410).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of vinyl fluoride.

Issue Potential Causes Recommended Actions
Runaway Reaction (Rapid, Uncontrolled Temperature and Pressure Increase) 1. Inadequate Heat Removal: Insufficient cooling capacity of the reactor system. 2. Initiator Overdosing: Addition of an excessive amount of initiator. 3. Inhibitor Failure/Depletion: The polymerization inhibitor has been consumed or was not added. 4. Contamination: Presence of impurities that can accelerate the reaction.1. Immediate Cooling: Maximize coolant flow to the reactor jacket. If available, use an emergency cooling system. 2. Emergency Inhibition: Inject a pre-determined quantity of an appropriate inhibitor (e.g., terpenes at a concentration of at least 0.2%) directly into the reactor.[1] 3. Stop Monomer/Initiator Feed: Immediately cease the addition of all reactants. 4. Prepare for Emergency Venting: If pressure continues to rise, follow established safety protocols for controlled pressure relief.
Low Polymer Molecular Weight 1. High Initiator Concentration: Leads to the formation of a larger number of shorter polymer chains. 2. High Reaction Temperature: Increases the rate of chain transfer reactions. 3. Presence of Chain Transfer Agents: Impurities or intentionally added agents can terminate chain growth prematurely.1. Optimize Initiator Concentration: Reduce the initiator concentration in subsequent experiments. 2. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to favor chain propagation over termination.[2] 3. Purify Monomer and Solvents: Ensure all reactants are free from impurities that can act as chain transfer agents.
Polymer Discoloration (Yellowing) 1. Thermal Degradation: Exposure to excessive temperatures during polymerization or processing. 2. Oxidation: Presence of oxygen in the reactor. 3. Solvent Interactions: Certain polar solvents can induce degradation at elevated temperatures.[3]1. Maintain Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended limits. 2. Inert Atmosphere: Thoroughly deoxygenate the reactor and reactants before starting the polymerization. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process. 3. Solvent Selection: Use solvents that are known to be stable under the reaction conditions.
Reactor Fouling (Polymer Buildup on Reactor Surfaces) 1. Poor Agitation: Inadequate mixing can lead to localized "hot spots" and polymer adhesion to the walls. 2. Incomplete Polymer Dissolution/Dispersion: The polymer precipitates and adheres to surfaces. 3. Low Monomer Conversion: Unreacted monomer can contribute to fouling.1. Optimize Agitation: Ensure the stirring speed is sufficient to maintain a homogeneous reaction mixture. 2. Use of Anti-Fouling Coatings: Consider coating the reactor interior with a low-surface-energy material. 3. Adjust Reaction Conditions: Modify temperature, pressure, or initiator concentration to drive the reaction to higher conversion.
Inconsistent Polymerization Rate 1. Fluctuations in Temperature: Poor temperature control will directly impact the reaction kinetics. 2. Non-uniform Initiator Distribution: Inadequate mixing can lead to localized areas of high and low initiator concentration. 3. Inhibitor Effects: Residual inhibitor from the monomer can initially slow down the reaction.1. Improve Temperature Control System: Ensure the heating/cooling system can maintain a stable temperature. 2. Enhance Mixing: Improve agitation to ensure uniform distribution of all components. 3. Monomer Purification: If necessary, pass the this compound monomer through a column to remove the storage inhibitor before use.
Particle Agglomeration (in Suspension Polymerization) 1. Insufficient Stabilizer: The concentration of the suspending agent is too low to effectively stabilize the monomer droplets. 2. Inadequate Agitation: Stirring speed is too low to maintain a stable suspension. 3. High Monomer Conversion: As the reaction progresses, the particles can become "sticky."1. Increase Stabilizer Concentration: Optimize the concentration of the suspending agent (e.g., polyvinyl alcohol).[4] 2. Adjust Agitation Speed: Increase the stirring rate to improve droplet dispersion.[5] 3. Monitor and Adjust: In some cases, adjusting the agitation speed during the polymerization can help prevent agglomeration at higher conversions.

Frequently Asked Questions (FAQs)

1. What is the primary cause of runaway reactions in this compound polymerization?

The primary cause is the highly exothermic nature of the polymerization. If the rate of heat generation exceeds the rate of heat removal from the reactor, the temperature will increase, leading to an accelerated reaction rate and a rapid, uncontrolled rise in temperature and pressure.

2. How can I prevent a runaway reaction?

Prevention is key and involves several measures:

  • Adequate Cooling: Ensure your reactor's cooling system is capable of handling the heat load of the reaction.

  • Controlled Addition: Add the initiator gradually to control the rate of polymerization.

  • Use of Inhibitors: Ensure that an appropriate inhibitor is present in the monomer feed or can be injected in an emergency.

  • Monitoring: Continuously monitor the temperature and pressure of the reaction.

  • Scale-Up with Caution: Be aware that heat transfer becomes less efficient as the reactor size increases.

3. What is a suitable inhibitor for this compound polymerization?

Terpenes are commonly used as inhibitors for this compound and are often added to the monomer for storage and transport at a concentration of around 0.2%.[1] For emergency situations, a more concentrated solution of a suitable inhibitor should be readily available for injection into the reactor.

4. How does reaction temperature affect the properties of polythis compound (PVF)?

Reaction temperature has a significant impact on the properties of PVF. Lower polymerization temperatures generally lead to a more linear polymer with fewer branches and head-to-head additions.[2] This increased regularity results in a higher degree of crystallinity and a higher melting point.[6]

5. What are the common methods for polymerizing this compound?

The most common methods are suspension and emulsion polymerization.[2]

  • Suspension Polymerization: Liquid this compound is dispersed as droplets in water with the help of a suspending agent. The polymerization occurs within these droplets.[4]

  • Emulsion Polymerization: The monomer is emulsified in water using a surfactant, and the polymerization takes place in micelles. This method can often be carried out at lower pressures and temperatures compared to suspension polymerization.[2]

6. My polythis compound has a low molecular weight. What are the likely causes?

A low molecular weight can be caused by several factors:

  • High initiator concentration: This leads to a higher number of polymer chains being initiated, resulting in shorter chains.

  • High reaction temperature: This increases the rate of chain transfer reactions, which terminate chain growth.

  • Impurities: The presence of chain transfer agents, which can be impurities in the monomer or solvent, will limit the chain length.

7. Why is my polythis compound discolored?

Discoloration, often a yellowish tint, can be due to:

  • Thermal degradation: If the polymer is exposed to excessive temperatures.

  • Oxidation: If oxygen is present in the reactor.

  • Solvent effects: Some polar solvents can promote degradation at elevated temperatures.[3]

Quantitative Data

Table 1: Enthalpy of Polymerization and Fusion of this compound

ParameterValueNotes
Enthalpy of Polymerization (-ΔHp)-75 to -125 kJ/molThe heat of polymerization can vary depending on the reaction conditions and the physical state of the monomer and polymer.
Heat of Fusion (ΔHf) of PVF164 J/gThis value is for 100% crystalline polythis compound.[6]

Table 2: Influence of Polymerization Temperature on Polythis compound Properties

Polymerization Temperature (°C)Melting Point (°C)Degree of Crystallinity (%)
40~208~46
90~195~35
Data derived from studies on the effect of polymerization temperature on PVF properties.[6]

Experimental Protocols

Protocol 1: Suspension Polymerization of this compound (Conceptual)

  • Materials: this compound, deionized water, suspending agent (e.g., polyvinyl alcohol), oil-soluble initiator (e.g., a peroxide or azo compound).

  • Procedure:

    • Charge a high-pressure reactor with deionized water and the suspending agent.

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.

    • Add the desired amount of initiator to the reactor.

    • Introduce the liquid this compound monomer under pressure.

    • Heat the reactor to the desired polymerization temperature (e.g., 30-60°C) while stirring vigorously to maintain a stable suspension.[7]

    • Monitor the reaction pressure. A drop in pressure indicates monomer consumption.

    • Maintain the reaction for the desired time (e.g., 15-22 hours).[7]

    • Once the desired conversion is reached, cool the reactor and vent any unreacted monomer.

    • The resulting polymer slurry can be filtered, washed, and dried.

Protocol 2: Emergency Inhibition of a Runaway Reaction

  • Prerequisites: A dedicated emergency inhibition system should be in place, consisting of a high-pressure injection pump and a vessel containing a solution of the inhibitor.

  • Procedure:

    • Upon detection of a rapid, uncontrolled increase in temperature and pressure, immediately initiate the emergency shutdown sequence.

    • Activate the emergency injection system to introduce a pre-calculated amount of inhibitor solution into the reactor. A common inhibitor for this compound is a terpene solution, which should be injected to achieve a concentration sufficient to quench the polymerization, typically well above the 0.2% used for storage.[1]

    • Simultaneously, maximize cooling to the reactor jacket and any internal cooling coils.

    • Stop all monomer and initiator feeds to the reactor.

    • Continue to monitor the reactor temperature and pressure closely. The temperature should begin to decrease as the inhibitor takes effect.

Visualizations

Exothermic_Reaction_Management Workflow for Managing Exothermic this compound Polymerization start Start Polymerization monitor Continuously Monitor Temperature & Pressure start->monitor stable Stable Conditions? monitor->stable continue_poly Continue Polymerization stable->continue_poly Yes temp_increase Temperature Rise Within Limits? stable->temp_increase No continue_poly->monitor increase_cooling Increase Cooling temp_increase->increase_cooling Yes runaway Runaway Condition Detected! temp_increase->runaway No increase_cooling->monitor emergency_shutdown Initiate Emergency Shutdown Protocol runaway->emergency_shutdown inject_inhibitor Inject Emergency Inhibitor emergency_shutdown->inject_inhibitor stop_feeds Stop Monomer & Initiator Feeds emergency_shutdown->stop_feeds max_cooling Maximize Cooling emergency_shutdown->max_cooling end End of Process inject_inhibitor->end stop_feeds->end max_cooling->end

Caption: Workflow for managing exothermic this compound polymerization.

Troubleshooting_Low_MW Troubleshooting Low Molecular Weight in PVF issue Issue: Low Molecular Weight PVF cause1 Potential Cause 1: High Initiator Concentration issue->cause1 cause2 Potential Cause 2: High Reaction Temperature issue->cause2 cause3 Potential Cause 3: Presence of Impurities (Chain Transfer Agents) issue->cause3 solution1 Solution: Reduce Initiator Concentration cause1->solution1 solution2 Solution: Lower Polymerization Temperature cause2->solution2 solution3 Solution: Purify Monomer and Solvents cause3->solution3

Caption: Troubleshooting guide for low molecular weight polythis compound.

References

"Preventing beta-hydrogen elimination in vinyl triflate fluorination"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of vinyl triflates. This guide provides troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges, particularly the prevention of beta-hydrogen elimination, which often leads to undesired alkyne byproducts and low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorination reaction has a low yield and produces significant amounts of alkyne or other regioisomeric byproducts. What is the likely cause?

A1: The primary cause of low yields and byproduct formation in the palladium-catalyzed fluorination of vinyl triflates is often a competing side reaction to the desired C-F reductive elimination. In many cases, this is an intramolecular β-deprotonation (a form of beta-hydrogen elimination) of a key LPd(vinyl)F intermediate. This undesired pathway leads to the formation of a palladium-cyclohexyne intermediate, which is responsible for low efficiency and poor regioselectivity.[1][2]

Q2: How can I suppress the formation of these byproducts and improve the yield of my desired vinyl fluoride (B91410)?

A2: Several strategies can be employed to minimize beta-hydrogen elimination and favor the desired C-F bond formation:

  • Use of Additives: The addition of a substoichiometric amount (e.g., 30 mol%) of triethyl(trifluoromethyl)silane (B54436) (TESCF₃) has been shown to dramatically improve both yield and regioselectivity.[3][4] TESCF₃ is believed to alter the reaction mechanism, favoring the formation of a cis-LPd(vinyl)F complex that readily undergoes reductive elimination, thereby avoiding the pathway that leads to cyclohexyne (B14742757) intermediates.[1][2]

  • Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Sterically hindered, electron-rich biaryl monophosphine ligands (such as L8 or BrettPhos analogues) are often required to facilitate the challenging C-F reductive elimination step.[3][5][6] These bulky ligands can create a coordination sphere that accelerates reductive elimination over competing side reactions.[7]

  • Solvent Choice: In some cases, nonpolar solvents like cyclohexane (B81311) or toluene (B28343) can minimize undesired elimination pathways that are more prevalent in polar solvents.[8][9]

  • Fluoride Source: Anhydrous cesium fluoride (CsF) is often an effective nucleophilic fluoride source for these reactions.[6] It's crucial to ensure the fluoride salt is thoroughly dried, as water can be detrimental to the reaction.[6]

Q3: I am observing low conversion of my starting material. What steps can I take?

A3: Low conversion can be due to catalyst deactivation or inefficient catalyst formation. For particularly bulky ligands like L8, a standard protocol may not be efficient. A modified protocol involving a "sacrificial" vinyl triflate can be used. Pre-heating the reaction mixture with a volatile vinyl triflate (like cyclohexenyl triflate) for an hour before adding your main substrate can lead to improved yields by ensuring the active catalyst is formed efficiently.[3]

Q4: The reaction works, but the regioselectivity is poor. How can I improve it?

A4: Poor regioselectivity is directly linked to the formation of Pd-cyclohexyne intermediates or related isomers.[8] The most effective method to address this is the addition of TESCF₃. In a model system, adding 30 mol% TESCF₃ improved the regioselectivity from 1.8:1 to >99:1.[3] This additive fundamentally changes the reaction pathway to prevent the formation of the intermediates responsible for isomerization.[1][8]

Quantitative Data: Effect of Ligand and Additive

The following table summarizes the dramatic effect of ligand choice and the addition of TESCF₃ on the Pd-catalyzed fluorination of a cyclic vinyl triflate. The data clearly demonstrates that the combination of a suitable biarylphosphine ligand (L8) and the TESCF₃ additive is crucial for achieving high yield and excellent regioselectivity.

EntryLigandAdditive (30 mol%)Yield (%)Regioselectivity (A:B)
1L6None85.0 : 1
2L6TESCF₃5711 : 1
3L8None41.8 : 1
4L8 TESCF₃ 74 >99 : 1
Data adapted from a study on the fluorination of cyclic vinyl triflates. Conditions: Pd₂(dba)₃ (2.5 mol%), Ligand (7.5 mol%), CsF (3.0 equiv), in 2-MeTHF at 90 °C.[3]

Mechanistic & Troubleshooting Diagrams

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common experimental issues.

Mechanistic_Pathway Figure 1: Catalytic Cycle for Vinyl Triflate Fluorination Pd0 Pd(0)L OxAdd Oxidative Addition (Vinyl-OTf) Pd0->OxAdd + Vinyl-OTf PdII_OTf L-Pd(II)(Vinyl)(OTf) OxAdd->PdII_OTf Transmetal Transmetalation (CsF) PdII_OTf->Transmetal + F⁻ PdII_F L-Pd(II)(Vinyl)(F) Transmetal->PdII_F RedElim Reductive Elimination PdII_F->RedElim Desired Pathway BetaH β-Deprotonation PdII_F->BetaH Undesired Pathway Prod Vinyl-F (Desired Product) RedElim->Prod Prod->Pd0 Catalyst Regeneration Cyclohexyne Pd-Cyclohexyne Intermediate BetaH->Cyclohexyne Byprod Byproducts (Alkyne, Isomers) Cyclohexyne->Byprod

Figure 1: Catalytic Cycle for Vinyl Triflate Fluorination

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Problem: Low Yield / Poor Selectivity check_additive Are you using TESCF₃ additive? start->check_additive add_additive Action: Add 30 mol% TESCF₃. This is the most effective fix for regioselectivity. check_additive->add_additive No check_ligand Is your ligand a bulky, electron-rich biaryl phosphine (e.g., L8, BrettPhos type)? check_additive->check_ligand Yes add_additive->check_ligand change_ligand Action: Switch to a more suitable ligand. check_ligand->change_ligand No check_reagents Are reagents (esp. CsF) scrupulously dry? check_ligand->check_reagents Yes change_ligand->check_reagents dry_reagents Action: Dry CsF under vacuum at high temperature. Use anhydrous solvent. check_reagents->dry_reagents No check_catalyst Still low conversion? Consider catalyst formation. check_reagents->check_catalyst Yes dry_reagents->check_catalyst sacrificial Action: Use 'sacrificial' vinyl triflate pre-activation protocol. check_catalyst->sacrificial Yes success Problem Resolved check_catalyst->success No, review literature for specific substrate. sacrificial->success

Figure 2: Troubleshooting Workflow

Experimental Protocol: Highly Regioselective Fluorination

This protocol is adapted from a demonstrated, highly effective method for the fluorination of cyclic vinyl triflates and is intended as a representative starting point.[3]

Materials:

  • Vinyl triflate substrate (1.0 mmol)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 0.025 mmol, 2.5 mol%)

  • Ligand L8 (a specific biarylphosphine, 0.075 mmol, 7.5 mol%)

  • Cesium Fluoride (CsF), spray-dried or dried under high vacuum at >150 °C (3.0 mmol)

  • TESCF₃ (Triethyl(trifluoromethyl)silane, 0.30 mmol, 30 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5.0 mL)

  • Internal standard for NMR analysis (e.g., 1-fluoronaphthalene)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Preparation: Inside a nitrogen-filled glovebox, add the vinyl triflate (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), ligand L8 (0.075 mmol), and dried CsF (3.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous 2-MeTHF (5.0 mL) to the vial, followed by the TESCF₃ additive (0.30 mmol).

  • Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 90 °C.

  • Monitoring: Stir the reaction mixture vigorously at 90 °C. The reaction progress can be monitored by taking aliquots at time intervals and analyzing them by ¹⁹F NMR or GC-MS after quenching with a small amount of water and filtering through a silica (B1680970) plug.

  • Workup: After the reaction is complete (typically 4-12 hours, as determined by monitoring), cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired vinyl fluoride product.

  • Analysis: Characterize the purified product by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its identity and purity. The reaction yield and regioselectivity are best determined from the crude reaction mixture using ¹⁹F NMR with an internal standard before purification.

References

Technical Support Center: Enhancing the Chemical Resistance of PVF Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chemical resistance of Polyvinyl Fluoride (PVF) films. Our aim is to offer practical solutions and detailed experimental protocols to address challenges encountered during your applications.

Troubleshooting Guide

This guide addresses common issues that may be perceived as a failure of the PVF film's chemical resistance. In many cases, the root cause lies in the application process or the failure of associated materials.

Issue 1: Blistering, Delamination, or Peeling of the PVF Film After Chemical Exposure

Potential Cause Recommended Action
Improper Substrate Preparation Ensure the substrate surface is thoroughly cleaned and degreased before lamination. Any contaminants can compromise adhesion.[1][2]
Incorrect Adhesive Selection or Application Verify that the adhesive is compatible with both the PVF film and the substrate.[3][4][5] Apply the adhesive at the recommended thickness and ensure uniform coverage.[2][6]
Inadequate Lamination Parameters Optimize lamination temperature and pressure according to the adhesive manufacturer's guidelines. Insufficient heat or pressure can lead to a weak bond.[1][4][7]
Solvent Attack on the Adhesive While PVF is highly resistant, the underlying adhesive may not be. Select an adhesive system with known resistance to the specific chemicals in your experiment.[3][4][5]
Moisture Ingress at Edges Ensure the edges of the laminated substrate are properly sealed, especially for immersion applications. Unprotected edges can allow chemicals to penetrate and attack the adhesive layer.[8]

Issue 2: Staining or Discoloration of the PVF Film Surface

Potential Cause Recommended Action
Harsh Cleaning Agents Although PVF films are resistant to a wide range of chemicals, some aggressive solvents used for cleaning graffiti may cause slight discoloration over time with repeated use.[9][10] Test cleaning agents on a small, inconspicuous area first.
Interaction with Adhesive Components Certain adhesive components, particularly when exposed to UV light or heat, can cause yellowing that may be visible through transparent PVF films.[3][4] Use adhesives specified for use with PVF films and for applications requiring long-term clarity.
Surface Contamination The stain may be a residue on the surface rather than a chemical attack on the film itself. PVF films are known for their excellent cleanability.[9][10][11] Attempt cleaning with a recommended solvent like acetone (B3395972) or methyl ethyl ketone (MEK).[11]

Logical Workflow for Troubleshooting Lamination Failure

The following diagram illustrates a step-by-step process for diagnosing the root cause of PVF film lamination failure after chemical exposure.

Troubleshooting Lamination Failure start Film Blistering/Peeling Observed check_surface Examine Film Surface Is the film itself degraded? start->check_surface film_degraded Film Shows Cracking, Crazing, or Dissolution check_surface->film_degraded Yes film_intact Film Appears Intact (Delamination) check_surface->film_intact No consult_specialist Consult Material Specialist for Extreme Environment film_degraded->consult_specialist check_adhesion Investigate Adhesive Layer film_intact->check_adhesion adhesive_failure Adhesive Failure (e.g., wrong type, improper cure) check_adhesion->adhesive_failure substrate_issue Substrate Issue (e.g., surface contamination, outgassing) check_adhesion->substrate_issue lamination_params Review Lamination Process (Temp, Pressure, Speed) check_adhesion->lamination_params review_protocol Review and Optimize Lamination Protocol adhesive_failure->review_protocol substrate_issue->review_protocol lamination_params->review_protocol

Caption: Troubleshooting workflow for PVF film lamination issues.

Frequently Asked Questions (FAQs)

Q1: How can the inherent chemical resistance of PVF films be further improved for extreme chemical environments?

A: PVF films, such as DuPont™ Tedlar®, already possess extremely high chemical resistance due to the strong carbon-fluorine bonds in their structure.[9][10][12] They are inert to a wide range of acids, bases, solvents, and oxidizing agents.[9][10][13] For most applications, no improvement is necessary. However, for highly specialized or extreme environments, the following could be considered:

  • Surface Modification: Techniques like plasma treatment can alter the surface chemistry of fluoropolymers, potentially enhancing inertness, although this is more commonly used to improve adhesion.[14][15][16][17][18]

  • Composite Structures: Creating composite films by incorporating barrier layers of other materials (e.g., metallic or ceramic coatings) could enhance resistance to specific, highly permeable chemicals. The overall performance would depend on the compatibility and adhesion of the layers.

  • Cross-linking: While not a standard industrial practice for PVF, cross-linking is a known method to enhance the chemical and thermal stability of polymers.[19][20][21][22][23] This would likely require specialized chemistries and processes, such as irradiation or the use of chemical cross-linking agents.[20][21]

Q2: What are the typical failure modes of PVF films in chemically aggressive environments?

A: True chemical degradation of the PVF polymer is rare under normal use conditions.[24] There are no known solvents for PVF films at temperatures below 149°C.[9][10][25] When failures do occur, they are often related to the overall system:

  • Adhesive Bond Failure: The most common failure mode is the degradation of the adhesive used to laminate the PVF film to a substrate.[2] This leads to delamination, allowing chemicals to reach the underlying material.

  • Mechanical Damage: Scratches or abrasions can create a pathway for chemicals to bypass the protective PVF layer.

  • Edge Penetration: In immersion applications, chemicals can slowly wick into the bond line from unprotected edges.[8]

Q3: Are there standard test methods to evaluate the chemical resistance of our PVF film samples?

A: Yes, several ASTM standard practices are used to evaluate the resistance of plastic films to chemical reagents. These typically involve immersing the film in the chemical for a specified time and temperature and then evaluating changes in physical properties.[26][27]

  • ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[26][27] This is a primary standard for this purpose.

  • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This can be used to measure changes in mechanical strength after chemical exposure.[22][28]

  • ASTM D1239: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[26]

Q4: Can PVF films be used to protect surfaces from highly corrosive gases?

A: Yes, PVF films have low permeability to a wide range of gases and vapors, making them an excellent choice for protective coverings in corrosive atmospheric environments.[29] Their inertness prevents reactions with acid rain, industrial pollutants, and other corrosive gases.[30]

Quantitative Data: Chemical Resistance of PVF Films

The following table summarizes the performance of PVF films after immersion in various chemicals. The rating "E" (Excellent) indicates no perceptible change in appearance or mechanical properties.

Chemical ReagentTest ConditionsDurationRating
Acids
Hydrochloric Acid (10%)Room Temperature31 DaysE
Hydrochloric Acid (10%)Boiling2 HoursE
Sulfuric Acid (30%)Room Temperature31 DaysE
Nitric Acid (40%)Room Temperature31 DaysE
Acetic Acid (Glacial)Room Temperature31 DaysE
Bases
Sodium Hydroxide (10%)Room Temperature31 DaysE
Sodium Hydroxide (10%)75°C1 YearE
Ammonium Hydroxide (28%)Room Temperature31 DaysE
Solvents
AcetoneRoom Temperature31 DaysE
TolueneRoom Temperature31 DaysE
Methyl Ethyl Ketone (MEK)Room Temperature31 DaysE
GasolineRoom Temperature31 DaysE
Disinfectants
Quaternary AmmoniumDaily Application5 DaysE
PhenolicDaily Application5 DaysE
Isopropyl Alcohol (70%)Daily Application5 DaysE
Sodium Hypochlorite (5.25%)Daily Application5 DaysE

Data compiled from multiple sources.[9][10][31]

Experimental Protocols

Protocol 1: Evaluation of Chemical Resistance via Immersion (Modified ASTM D543)

This protocol outlines a procedure to assess the effect of chemical exposure on PVF films.

Chemical Resistance Evaluation Workflow start 1. Sample Preparation Cut PVF film into uniform test strips (e.g., 25x75 mm). initial_measurement 2. Initial Characterization Measure weight, dimensions, and tensile strength (ASTM D882) of control samples. start->initial_measurement immersion 3. Chemical Immersion Immerse test strips in the chemical reagent at a specified temperature. initial_measurement->immersion duration 4. Exposure Duration Maintain immersion for a defined period (e.g., 24h, 7 days, 30 days). immersion->duration removal 5. Sample Removal & Cleaning Remove strips, clean with a neutral solvent (if necessary), and dry thoroughly. duration->removal final_measurement 6. Final Characterization Re-measure weight and dimensions. Perform visual inspection for any changes. removal->final_measurement mechanical_testing 7. Mechanical Testing Measure tensile strength (ASTM D882) of exposed samples. final_measurement->mechanical_testing analysis 8. Data Analysis Compare initial and final properties to determine the percent change. mechanical_testing->analysis

Caption: Workflow for chemical resistance testing of PVF films.

Methodology:

  • Sample Preparation: Cut at least three replicate test specimens from the PVF film to the desired dimensions (e.g., as specified in ASTM D882 for tensile testing).

  • Initial Characterization:

    • Measure and record the initial weight of each specimen to the nearest 0.1 mg.

    • Measure and record the dimensions (length, width, thickness).

    • For a subset of control samples, determine the initial tensile strength and elongation according to ASTM D882.[22][28]

  • Chemical Immersion:

    • Place the test specimens in a suitable container with the chemical reagent, ensuring they are fully immersed and not in contact with each other.

    • Seal the container to prevent evaporation and place it in a temperature-controlled environment (e.g., room temperature or an elevated temperature, as required).[26][27]

  • Exposure: Maintain the immersion for the specified test duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Exposure Handling:

    • Remove the specimens from the chemical.

    • Clean the surfaces as required to remove any residue.

    • Dry the specimens thoroughly in an oven at a temperature that will not affect their properties.

  • Final Characterization:

    • Record any changes in visual appearance (e.g., color, surface texture).

    • Measure and record the final weight and dimensions.

    • Perform tensile testing on the exposed specimens according to ASTM D882.

  • Data Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties compared to the unexposed control samples.

Protocol 2: Lamination Quality Control for Optimal Chemical Protection

This protocol provides guidelines for laminating PVF films to ensure a robust bond that withstands chemical exposure.

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove oils, dust, and other contaminants.

    • For metals, a chemical conversion coating may be necessary to promote adhesion.[3][4]

  • Adhesive Preparation and Application:

    • Select an adhesive specifically recommended for PVF films (e.g., acrylic or epoxy-based adhesives).[3][5]

    • Prepare and thin the adhesive with the recommended solvent (e.g., toluene) to the desired viscosity.[3][4]

    • Apply a uniform coating of the adhesive to either the film or the substrate using a suitable method (e.g., reverse roller coater).[4]

  • Solvent Evaporation:

    • Pass the coated material through a drying oven at a controlled temperature (e.g., 77–104°C) to completely evaporate the solvent.[3][4] Residual solvent can compromise the bond strength.

  • Lamination:

    • Heat the substrate/adhesive to the activation temperature specified by the adhesive manufacturer (e.g., 195–205°C for some systems).[4]

    • Combine the PVF film and the substrate using heated nip rolls under controlled pressure (e.g., 10–20 kg/cm ).[4]

  • Cooling and Curing:

    • Quench or cool the laminate as recommended to set the adhesive.

    • Allow for a sufficient curing time before exposing the laminate to chemical or mechanical stress.

  • Quality Control:

    • Visually inspect the laminate for any defects such as bubbles, wrinkles, or voids.

    • Perform adhesion tests (e.g., peel tests) to confirm a strong bond has been achieved.

References

Technical Support Center: Enhancing the Thermal Stability of Vinyl Fluoride Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of vinyl fluoride (B91410) copolymers.

Troubleshooting Guides

This section addresses common issues encountered during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Question/Issue Potential Causes Recommended Solutions & Troubleshooting Steps
Why is my vinyl fluoride copolymer degrading at a lower temperature than expected? 1. Presence of "Weak Links": Structural irregularities in the polymer chain, such as head-to-head linkages, can initiate degradation at lower temperatures. 2. Unstable End-Groups: Certain initiator fragments can leave thermally unstable end-groups on the polymer chains, which can trigger "unzipping" depolymerization.[1] 3. Residual Initiator/Monomer: Trapped residual monomer or initiator fragments from the polymerization process can act as catalysts for degradation.[1] 4. Alkaline Environment: Exposure to even mildly alkaline conditions can trigger dehydrofluorination, the primary degradation mechanism.[2][3]1. Optimize Polymerization Conditions: Adjust monomer feed ratios and polymerization temperature to favor head-to-tail linkages. 2. Select a Stable Initiator: Use initiators that form thermally stable end-groups. For instance, initiators that generate •CF3 radicals can significantly increase thermal stability.[1] 3. Purify the Copolymer: Ensure thorough purification of the copolymer to remove unreacted monomers and initiator residues. Techniques like precipitation and washing are crucial. 4. Control pH: Maintain a neutral or slightly acidic environment during processing and use, especially at elevated temperatures.
My TGA results show a two-step decomposition. What does this signify? This is a characteristic degradation pattern for many this compound copolymers, especially those of lower molecular weight. - Step 1: Dehydrofluorination, where hydrogen fluoride (HF) is eliminated from the polymer backbone, creating a polyene structure. - Step 2: Decomposition of the resulting polyene chain at higher temperatures.This observation is often not an issue but rather an insight into the degradation mechanism. Analyze the temperature ranges of each step to understand the stability of the initial copolymer and the intermediate polyene structure. For copolymers with other monomers like vinyl acetate (B1210297) or vinyl chloride, the first step may involve the simultaneous evolution of HF and other acids (e.g., acetic acid, hydrochloric acid).
The color of my copolymer darkens significantly upon heating, even before major weight loss is observed in TGA. This is typically due to the formation of conjugated double bonds (polyenes) along the polymer chain as a result of dehydrofluorination. This process can occur at temperatures below the onset of significant mass loss.This is an early indicator of thermal degradation. While TGA is excellent for quantifying mass loss, color change can be a more sensitive qualitative measure of the initial stages of degradation. Consider using spectroscopic techniques like UV-Vis to quantify the formation of these chromophoric polyene sequences.
How can I quantitatively compare the thermal stability of different copolymer batches? Comparing the onset temperature of degradation from TGA is a common method. However, for a more rigorous comparison, calculating the activation energy (Ea) of thermal degradation is recommended.[4][5]Use model-free isoconversional kinetic methods like the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods.[4][5] This involves running TGA experiments at multiple heating rates (e.g., 5, 10, 20, 40 °C/min) and analyzing the data to determine the activation energy as a function of conversion.[5] A higher activation energy generally indicates greater thermal stability.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation in this compound copolymers?

A1: The primary thermal degradation mechanism is dehydrofluorination. This process involves the elimination of hydrogen fluoride (HF) from adjacent this compound units in the polymer backbone. This creates a network of conjugated double bonds (a polyene structure), which is then susceptible to further degradation at higher temperatures.[7]

Q2: How does copolymerization affect the thermal stability of this compound polymers?

A2: Copolymerization can either increase or decrease thermal stability, depending on the comonomer. Incorporating a less stable comonomer, such as vinyl acetate or vinyl chloride, can create "weak links" that initiate degradation at lower temperatures.[7] Conversely, copolymerization with more stable monomers, like hexafluoropropylene (HFP), can disrupt the chain-stripping dehydrofluorination reaction and improve overall stability. The comonomer ratio is a critical factor in determining the final thermal properties.[8]

Q3: What is the role of chain-end functionality in thermal stability?

A3: The chemical nature of the polymer chain ends plays a crucial role in thermal stability.[1] Unstable end-groups, often resulting from the polymerization initiator, can act as initiation sites for degradation. Modifying the end-groups to be more thermally stable can significantly enhance the overall stability of the copolymer. For example, replacing common sulfate (B86663) end-groups with trifluoromethyl (CF3) end-groups has been shown to increase the degradation temperature substantially.

Q4: What are the key parameters to report from a Thermogravimetric Analysis (TGA) experiment for thermal stability?

A4: When reporting TGA data for thermal stability, the following parameters are essential:

  • Onset Temperature of Degradation (T_onset): The temperature at which significant weight loss begins.

  • Temperature of Maximum Decomposition Rate (T_max): The peak temperature on the derivative thermogravimetry (DTG) curve, indicating the point of fastest degradation.[9]

  • Percentage Weight Loss: The amount of mass lost at different temperature intervals.

  • Residue: The percentage of material remaining at the end of the experiment.[9]

  • Activation Energy (Ea): Calculated from experiments at multiple heating rates for a more in-depth stability comparison.[4][5]

Q5: Can additives be used to enhance the thermal stability of this compound copolymers?

A5: Yes, thermal stabilizers can be used. While the provided search results focus more on inherent polymer structure, the principles of using stabilizers for other halogen-containing polymers like PVC are relevant. These can include mixed metal heat stabilizers and phosphites which help to prevent dehydrohalogenation.[10] Additionally, incorporating certain fluorinated block copolymers as additives can form protective layers, enhancing stability in specific applications.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the thermal stability of this compound and related copolymers.

Table 1: Thermal Decomposition Temperatures of Various Fluoropolymers

Polymer/CopolymerDecomposition Onset Temp. (T_d, 10%) (°C)Notes
PVDF Homopolymer (Solef)451High molecular weight.
Poly(VDF-co-MAF) (67 mol% VDF)355MAF = 2-trifluoromethacrylate.
Poly(VDF-co-MAF) (54 mol% VDF)233Increased MAF content lowers stability.
Poly(VDF-co-MAF-tBu) (49 mol% VDF)176MAF-tBu = tert-butyl 2-trifluoromethacrylate.

Data extracted from a study performing TGA under an air flow at a heating rate of 20 °C/min.[12]

Table 2: Activation Energies (Ea) of Thermal Degradation for Various Copolymers

Copolymer SampleMethodActivation Energy (Ea) (kJ/mol)
Poly(VDF-CTFE) - FKM1KAS/Friedman196
Poly(VDF-CTFE) - FKM2KAS/Friedman197
Poly(VDF-CTFE) - FKM3KAS/Friedman198
Poly(VDF-CTFE) - FKM4KAS/Friedman207
PVDF (Unaged)Ozawa-Flynn-Wall~185
PVDF (Aged in Bioethanol, 90 days)Ozawa-Flynn-Wall~141 (24% reduction)

VDF-CTFE data from thermal degradation under a nitrogen atmosphere.[4] PVDF data for conversion levels between 5-50%.[5]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a this compound copolymer by measuring its weight loss as a function of temperature.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen (or air, depending on the desired atmosphere)

  • TGA sample pans (platinum or alumina)

  • Microbalance

  • This compound copolymer sample (5-10 mg)

  • Spatula

Methodology:

  • Sample Preparation:

    • Ensure the copolymer sample is dry and in a powder or film form. If it's a film, cut a small piece that will lie flat at the bottom of the TGA pan.

    • Weigh approximately 5-10 mg of the sample directly into a clean, tared TGA pan. Record the exact weight.

  • Instrument Setup:

    • Place the sample pan into the TGA instrument's autosampler or manual holder.

    • Set the purge gas. For studying inherent thermal stability without oxidative effects, use an inert gas like nitrogen at a flow rate of 20-50 mL/min.[13]

    • Set the temperature program. A typical program for screening thermal stability is:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[14]

    • For kinetic studies (to determine activation energy), repeat the experiment using different heating rates (e.g., 5, 10, 20, and 40 °C/min).[5]

  • Running the Experiment:

    • Start the TGA experiment. The instrument will automatically heat the sample and record its weight as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Generate the first derivative of the weight loss curve (DTG curve).

    • From the TGA curve, determine the onset temperature of decomposition (T_onset).

    • From the DTG curve, identify the temperature(s) of the maximum rate of weight loss (T_max).

    • Record the final residue percentage at the end of the experiment.

Visualizations

Thermal_Degradation_Pathway cluster_0 Initial Copolymer Chain cluster_1 Degradation Process cluster_2 Degradation Products Polymer ...-CH2-CHF-CH2-CHF-... Dehydrofluorination Dehydrofluorination Polymer->Dehydrofluorination Heat Polyene ...-CH=CF-CH=CF-... (Polyene Structure) Dehydrofluorination->Polyene Forms HF Hydrogen Fluoride (HF) Dehydrofluorination->HF Releases

Caption: Dehydrofluorination of a this compound copolymer.

TGA_Experimental_Workflow cluster_workflow TGA Workflow for Thermal Stability Analysis A 1. Prepare Sample (5-10 mg, dry) B 2. Place in TGA Pan & Record Weight A->B C 3. Load into TGA Instrument B->C D 4. Set Parameters (Temp Program, Gas Flow) C->D E 5. Run Experiment D->E F 6. Acquire Data (Weight % vs. Temp) E->F G 7. Analyze Data (T_onset, T_max, Residue) F->G H 8. Report Results G->H

Caption: Experimental workflow for TGA.

Factors_Influencing_Stability cluster_polymer_structure Inherent Polymer Structure cluster_external_factors External & Additive Factors center_node Thermal Stability of This compound Copolymers ChainStructure Chain Structure (Head-to-Tail vs. Head-to-Head) ChainStructure->center_node EndGroups Chain-End Functionality EndGroups->center_node Comonomer Comonomer Type & Ratio Comonomer->center_node Environment Chemical Environment (pH) Environment->center_node Stabilizers Presence of Stabilizers Stabilizers->center_node Residuals Residual Monomers/Initiators Residuals->center_node

Caption: Factors influencing copolymer thermal stability.

References

Technical Support Center: Industrial Scale-up of Vinyl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of vinyl fluoride (B91410) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for vinyl fluoride?

A1: The two main industrial methods for producing this compound are the mercury- or aluminum-catalyzed reaction of acetylene (B1199291) and hydrogen fluoride (HF), and the dehydrofluorination of 1,1-difluoroethane.[1][2][3] Historically, other methods included the dehydrochlorination of 1-chloro-1-fluoroethane (B11141) and the reaction of zinc with 1,1-difluoro-2-bromoethane.[1][2]

Q2: What are the most significant challenges in the industrial scale-up of this compound synthesis?

A2: Key challenges include managing catalyst deactivation, which shortens its active life, and achieving high space-time yields.[3] Other significant hurdles involve ensuring reaction selectivity to minimize byproducts, managing the high flammability and toxicity of this compound, and preventing unwanted polymerization.[4][5] General chemical scale-up issues such as heat transfer, fluid dynamics, and reaction kinetics, which do not scale linearly from lab to plant, also present major challenges.[6]

Q3: What are the common byproducts and impurities in this compound synthesis?

A3: Depending on the synthesis route, common impurities can include unreacted starting materials like acetylene and 1,1-difluoroethane, as well as byproducts from side reactions such as ethylene (B1197577). The dehydrofluorination of this compound to acetylene can also occur at higher temperatures.[3] Effective purification steps are crucial to separate these from the final product.

Q4: Why is catalyst performance critical and what causes deactivation?

A4: The catalyst is crucial for achieving commercially viable reaction rates and yields.[3] Catalyst deactivation is a primary operational issue, often caused by "coking," where carbonaceous materials deposit on the catalyst surface, blocking active sites. This can be triggered by high reaction temperatures or impurities in the feedstock. The short active life of catalysts has been a long-standing issue in making the process economical for large-scale operation.[3]

Q5: What are the major safety hazards associated with this compound?

A5: this compound is a colorless, highly flammable gas that can form explosive mixtures with air.[5][7] It is classified as a Group 2A carcinogen by the IARC, meaning it is probably carcinogenic to humans.[2][4] The gas is an asphyxiant by displacement of air, and contact with the liquefied gas can cause frostbite.[5][8] It can also polymerize freely if not properly inhibited, which can lead to container rupture.[5]

Troubleshooting Guide

Problem 1: Low Yield or Poor Conversion Rate

Q: Our this compound yield is significantly lower than expected during pilot runs. What are the likely causes and solutions?

A: Low yield is a common scale-up problem. The potential causes can be systematically investigated.

  • Cause 1: Catalyst Deactivation. The catalyst may have a short active life.[3] This is often due to coking at high temperatures or poisoning from feedstock impurities.

    • Troubleshooting:

      • Analyze the catalyst surface for carbon deposits or contaminants.

      • Implement a catalyst regeneration cycle if feasible.

      • Consider installing a guard bed to remove impurities from the feedstock before it reaches the reactor.

      • Review and optimize reactor temperature to prevent overheating, a known cause of accelerated deactivation.

  • Cause 2: Non-Optimal Reaction Conditions. Thermodynamics and reaction kinetics change significantly during scale-up.[6] Lab-scale conditions for temperature, pressure, and residence time may not be optimal for larger reactors.

    • Troubleshooting:

      • Perform a thorough thermodynamic analysis of the reaction at scale.[6]

      • Experiment with varying the temperature, pressure, and reactant flow rates to identify the optimal operating window for the pilot-scale reactor.

      • Ensure temperature and pressure sensors are calibrated and providing accurate readings.

  • Cause 3: Inefficient Mixing. As reactor volume increases, achieving homogenous mixing of reactants becomes more difficult, which can lead to lower reaction rates.[6]

    • Troubleshooting:

      • Use process simulation software to model fluid dynamics within the reactor.

      • Evaluate the design of the gas distributor and mixing elements (e.g., static mixers, impellers) to ensure efficient contact between acetylene and hydrogen fluoride.

Problem 2: High Level of Byproducts and Poor Selectivity

Q: We are observing a high concentration of byproducts like acetylene and ethylene in our product stream. How can we improve the selectivity towards this compound?

A: Poor selectivity leads to costly separation processes and reduced overall efficiency.

  • Cause 1: Sub-optimal Temperature or Residence Time. High temperatures can promote side reactions, such as the dehydrofluorination of this compound back into acetylene.[3]

    • Troubleshooting:

      • Carefully map the product distribution as a function of temperature. Lowering the temperature may significantly improve selectivity.

      • Adjust the flow rates to optimize residence time. A shorter residence time can sometimes limit the formation of secondary byproducts.

  • Cause 2: Catalyst Issues. The catalyst itself may not be sufficiently selective, or its surface may have been altered, promoting unwanted reactions.

    • Troubleshooting:

      • Screen alternative catalysts (e.g., different support materials or metal loadings) that are known for higher selectivity.

      • Ensure the feedstock is pure, as certain impurities can act as catalysts for side reactions or poison the primary catalyst, altering its selective properties.

Problem 3: Runaway Reaction and Thermal Management Issues

Q: We are experiencing difficulty in controlling the reactor temperature, with occasional temperature spikes. What steps should we take to ensure thermal stability?

A: The hydrofluorination of acetylene is an exothermic reaction, and poor heat management at an industrial scale can lead to runaway reactions.

  • Cause 1: Inadequate Heat Removal. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient than in a lab setting.[6]

    • Troubleshooting:

      • Verify that the reactor's cooling system (e.g., cooling jacket, internal cooling coils) is sized appropriately for the heat load of the reaction at scale.

      • Ensure good thermal contact and flow of the cooling medium. Check for any fouling or blockages in the cooling channels.

      • Consider using a fixed-bed reactor with smaller diameter tubes to increase the heat transfer area.

  • Cause 2: Feed Concentration and Flow Rate. A high concentration of reactants or a sudden increase in flow rate can rapidly increase the rate of heat generation beyond the capacity of the cooling system.

    • Troubleshooting:

      • Implement precise mass flow controllers for all reactant streams.

      • Develop a startup and shutdown procedure that involves gradual ramping of reactant flows.

      • Install an emergency shutdown system linked to temperature and pressure sensors to stop reactant flow in case of a thermal excursion.

Data Presentation

Table 1: Comparison of Key Industrial Synthesis Routes for this compound

FeatureAcetylene Hydrofluorination1,1-Difluoroethane Dehydrofluorination
Primary Reactants Acetylene (HC≡CH), Hydrogen Fluoride (HF)1,1-Difluoroethane (CH₃CHF₂)
Typical Catalyst Mercury or aluminum-based catalysts on a support (e.g., charcoal)[1][3]Dehydrofluorination catalysts (e.g., charcoal, steel wool)[3]
Typical Temperature Varies with catalyst300°C - 600°C[3]
Advantages Direct, one-step process.Utilizes a potentially more available feedstock.
Disadvantages Catalyst deactivation and short lifespan[3]; toxicity of mercury catalysts; highly exothermic reaction.Requires a pre-synthesized starting material; potential for byproduct formation.[3]

Table 2: Common Byproducts and Troubleshooting Approaches

Byproduct/ImpurityPotential CauseKey IndicatorTroubleshooting Action
Acetylene Incomplete conversion; decomposition of this compound at high temp.[3]GC analysis of product stream shows high C₂H₂ peak.Optimize residence time and temperature; check catalyst activity.
1,1-Difluoroethane Incomplete conversion (in dehydrofluorination route).GC analysis shows high CH₃CHF₂ peak.Increase reactor temperature or residence time; check catalyst activity.
Ethylene Side reactions, particularly with certain catalysts or impurities.Presence of C₂H₄ peak in GC analysis.Screen for a more selective catalyst; purify feedstock.
Hydrogen Fluoride (HF) Incomplete reaction; carryover from the reactor.Corrosion of downstream equipment; acidic process water.Optimize stoichiometry; install a caustic scrubber post-reactor.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis via Catalytic Hydrofluorination of Acetylene
  • Objective: To synthesize this compound by reacting acetylene with hydrogen fluoride over a supported catalyst in a fixed-bed reactor.

  • Materials:

    • Acetylene (purified, >99.6%)

    • Anhydrous Hydrogen Fluoride (>99.9%)

    • Nitrogen (for purging)

    • Supported Catalyst (e.g., 10% HgCl₂ on activated carbon)

    • Caustic solution (e.g., 10% KOH) for scrubbing

  • Equipment:

    • Mass flow controllers for C₂H₂ and HF

    • Heated gas pre-mixer

    • Fixed-bed tubular reactor (material resistant to HF, e.g., Monel or Inconel)

    • Multi-zone furnace for reactor temperature control

    • Pressure control system

    • Heat exchanger/condenser

    • Gas-liquid separator

    • Caustic scrubbing tower

    • Online Gas Chromatograph (GC) for product analysis

  • Procedure:

    • System Purge: Purge the entire system, including the reactor, with dry nitrogen to remove air and moisture.

    • Catalyst Activation: Heat the catalyst-packed reactor to the specified activation temperature under a nitrogen flow.

    • Reaction Initiation: Set the reactor to the target reaction temperature (e.g., 150-200°C).

    • Reactant Feed: Introduce hydrogen fluoride and acetylene gases at the desired molar ratio (typically with a slight excess of HF) through the mass flow controllers into the pre-mixer and then into the reactor.

    • Process Monitoring: Continuously monitor the reactor temperature profile, pressure, and flow rates.

    • Product Collection & Purification: The reactor effluent is cooled in a condenser to separate unreacted HF. The gas stream is then passed through a caustic scrubber to remove any remaining traces of HF.

    • Analysis: The final gas stream is analyzed online by GC to determine the concentration of this compound, unreacted acetylene, and any byproducts.

Visualizations

TroubleshootingWorkflow start Problem Identified: Low this compound Yield cat_check Check Catalyst Activity start->cat_check cond_check Review Reaction Conditions (Temp, Pressure, Flow) start->cond_check mix_check Analyze Reactor Mixing & Fluid Dynamics start->mix_check cat_deactivated Is Catalyst Deactivated? cat_check->cat_deactivated cond_optimal Are Conditions Optimal for Scale? cond_check->cond_optimal mix_efficient Is Mixing Efficient? mix_check->mix_efficient cat_deactivated->cond_check No regen_cat Action: Regenerate or Replace Catalyst. Purify Feedstock. cat_deactivated->regen_cat Yes cond_optimal->mix_check Yes optimize_cond Action: Re-optimize T, P, and Residence Time. cond_optimal->optimize_cond No mix_efficient->cat_check Yes improve_mix Action: Redesign Gas Distributor or Internals. mix_efficient->improve_mix No

Caption: Troubleshooting workflow for low this compound yield.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 System Purge (Nitrogen) p2 Catalyst Loading & Activation p1->p2 r1 Set Temp & Pressure p2->r1 r2 Feed Acetylene & HF r1->r2 r3 Monitor Process Parameters r2->r3 u1 Cool & Condense (Remove excess HF) r3->u1 u2 Caustic Scrub u1->u2 u3 Online GC Analysis u2->u3 final_product Pure Vinyl Fluoride u3->final_product

Caption: Experimental workflow for this compound synthesis.

SafetyRelationship property This compound Properties flammable Highly Flammable (Explosive limits: 2.6-21.7%) property->flammable toxic Health Hazard (IARC Group 2A Carcinogen) property->toxic polymerize Can Polymerize Spontaneously property->polymerize gas Gas at STP (Heavier than air) property->gas action_fire Control Ignition Sources Use Explosion-Proof Equipment flammable->action_fire Requires action_health Use PPE (Respirators) Area Monitoring toxic->action_health Requires action_poly Add Inhibitor (e.g., d-limonene) Monitor Temperature polymerize->action_poly Requires action_gas Ensure Adequate Ventilation Work in Well-Ventilated Areas gas->action_gas Requires

Caption: Relationship between this compound properties and safety actions.

References

Validation & Comparative

A Comparative Analysis of Vinyl Fluoride and Vinyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of vinyl fluoride (B91410) (VF) and vinyl chloride (VC), two key monomers in the production of fluorinated and chlorinated polymers, respectively. Understanding their relative reactivity in various chemical transformations is crucial for designing novel polymers and for the development of new synthetic methodologies. This document summarizes available quantitative data, details relevant experimental protocols, and provides mechanistic insights through signaling pathway diagrams.

Polymerization Reactivity

Both vinyl fluoride and vinyl chloride can undergo free-radical and coordination polymerization. However, their reactivity profiles exhibit notable differences.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers. The overall rate of polymerization is influenced by the rate constants of initiation, propagation, and termination. While direct comparative kinetic data for the homopolymerization of this compound and vinyl chloride under identical conditions is scarce in the literature, analysis of related monomers and general principles of radical chemistry provide valuable insights.

The reactivity of a vinyl monomer in free-radical polymerization is largely governed by the stability of the propagating radical and the electronic nature of the double bond. The halogen substituent in both VF and VC exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R).

  • This compound: The highly electronegative fluorine atom has a strong -I effect, which deactivates the double bond towards radical attack to some extent. The +R effect from fluorine's lone pairs is less significant due to poor orbital overlap between the 2p orbitals of carbon and fluorine.

  • Vinyl Chloride: Chlorine is less electronegative than fluorine, resulting in a weaker -I effect. The +R effect is slightly more pronounced than in VF due to better 3p-2p orbital overlap, which can lead to a more stabilized propagating radical.

Table 1: Comparison of Polymerization Kinetic Parameters (Conceptual)

ParameterThis compoundVinyl ChlorideRationale
Propagation Rate Constant (kp) Expected to be lowerExpected to be higherThe stronger electron-withdrawing nature of fluorine in VF likely deactivates the double bond towards radical addition more significantly than chlorine in VC.
Termination Rate Constant (kt) --Termination mechanisms are complex and data for direct comparison is not readily available.
Activation Energy (Ea) Expected to be higherExpected to be lowerA higher activation energy for propagation in VF would be consistent with a less reactive monomer.

Experimental Protocol: Determining Rate Constants for Free-Radical Polymerization

A common method to determine the propagation rate constant (kp) is the pulsed-laser polymerization-size-exclusion chromatography (PLP-SEC) technique.

  • Initiator and Monomer Preparation: A solution of the monomer (this compound or vinyl chloride) with a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) is prepared in a solvent (e.g., a solvent in which the polymer is soluble).

  • Pulsed Laser Polymerization: The solution is placed in a high-pressure cell and subjected to periodic laser pulses at a specific temperature and pressure. Each laser pulse generates a high concentration of primary radicals, initiating polymerization.

  • Polymer Characterization: The resulting polymer is analyzed by size-exclusion chromatography (SEC) to determine its molecular weight distribution.

  • Data Analysis: The propagation rate constant (kp) can be calculated from the molecular weight distribution and the time between laser pulses. The relationship is given by: L = kp * [M] * t, where L is the degree of polymerization of the polymer formed between two pulses, [M] is the monomer concentration, and t is the time between pulses.

Experimental Workflow for Determining Polymerization Rate Constants

G cluster_prep Sample Preparation cluster_rxn Polymerization cluster_analysis Analysis Monomer Monomer (VF or VC) Solution Monomer/Initiator Solution Monomer->Solution Initiator Photoinitiator Initiator->Solution Solvent Solvent Solvent->Solution PLP Pulsed Laser Polymerization Solution->PLP Polymer Polymer Sample PLP->Polymer SEC Size-Exclusion Chromatography Polymer->SEC MWD Molecular Weight Distribution SEC->MWD kp Calculate kp MWD->kp

Caption: Workflow for determining the propagation rate constant (kp) using PLP-SEC.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are typically used for the polymerization of non-polar monomers like ethylene (B1197577) and propylene. Their application to polar monomers like vinyl chloride is limited because the polar group can poison the catalyst. While some studies have reported the polymerization of vinyl chloride and this compound using Ziegler-Natta type catalysts, it is not a commercially significant method. Radicals can be produced as intermediates during the formation of the initiating complex, which can then initiate a free-radical polymerization of vinyl chloride.[1]

Experimental Protocol: Ziegler-Natta Polymerization of Vinyl Halides (General)

  • Catalyst Preparation: A typical Ziegler-Natta catalyst system involves a transition metal halide (e.g., TiCl4) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C2H5)3). The catalyst is prepared by reacting the components in an inert solvent (e.g., heptane) under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: The monomer (this compound or vinyl chloride) is introduced into the reactor containing the catalyst suspension at a controlled temperature and pressure.

  • Termination: The polymerization is terminated by adding a quenching agent, such as an alcohol (e.g., methanol), which deactivates the catalyst.

  • Polymer Isolation: The polymer is then precipitated, filtered, washed to remove catalyst residues, and dried.

Ziegler-Natta Polymerization Mechanism

G Catalyst Active Catalyst Center (e.g., Ti-Alkyl) Coordination Coordination of Monomer to Ti Center Catalyst->Coordination π-complex formation Monomer Vinyl Monomer (CH2=CHX) Monomer->Coordination Insertion Migratory Insertion of Monomer into Ti-C Bond Coordination->Insertion Propagation Chain Propagation Insertion->Propagation forms new active site Propagation->Coordination repeats Termination Termination (e.g., by H2 or protic agent) Propagation->Termination Polymer Polymer Chain Termination->Polymer G Alkene Vinyl Halide (CH2=CHX) HBr H-Br Alkene->HBr π electrons attack H⁺ Carbocation Carbocation Intermediate (Markovnikov or anti-Markovnikov) HBr->Carbocation Bromide Br⁻ Product Addition Product Carbocation->Product Bromide->Product Nucleophilic attack G cluster_add_elim Addition-Elimination cluster_elim_add Elimination-Addition AE_Reactant Vinyl Halide + Nu⁻ AE_Intermediate Carbanionic Intermediate AE_Reactant->AE_Intermediate Addition AE_Product Substitution Product AE_Intermediate->AE_Product Elimination of X⁻ EA_Reactant Vinyl Halide + Base EA_Intermediate Alkyne Intermediate EA_Reactant->EA_Intermediate Elimination of HX EA_Product Substitution Product EA_Intermediate->EA_Product Addition of Nu⁻ and H⁺

References

A Comparative Guide to the Properties of Polyvinyl Fluoride: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the material properties of Polyvinyl Fluoride (B91410) (PVF) and its widely studied counterpart, Polyvinylidene Fluoride (PVDF), with a focus on insights derived from Density Functional Theory (DFT) studies. This document provides a comprehensive overview of their structural, electronic, mechanical, and thermal characteristics, supported by computational data and detailed experimental protocols.

Unveiling Polymer Properties Through Computation

Density Functional Theory has emerged as a powerful tool in materials science for predicting the fundamental properties of polymers at the atomic scale.[1] By solving the quantum mechanical equations that govern electron behavior, DFT allows for the calculation of various material characteristics, offering a theoretical framework to understand and compare polymers like PVF and PVDF. This computational approach is particularly valuable for complex systems like semicrystalline PVF, where experimental characterization of the detailed atomic organization can be challenging.[1][2]

A typical workflow for investigating polymer properties using DFT involves defining the polymer's crystal structure, optimizing its geometry to find the most stable configuration, and then calculating the desired properties based on this optimized structure.

General Workflow for DFT Studies of Polymer Properties cluster_input Computational Inputs cluster_calculation DFT Calculation cluster_output Predicted Properties polymer_structure Polymer Crystal Structure (e.g., PVF, PVDF) geometry_optimization Geometry Optimization polymer_structure->geometry_optimization dft_parameters DFT Parameters (Functional, Basis Set) dft_parameters->geometry_optimization property_calculation Property Calculation geometry_optimization->property_calculation structural Structural Properties (Lattice Parameters) property_calculation->structural electronic Electronic Properties (Band Gap) property_calculation->electronic mechanical Mechanical Properties (Elastic Moduli) property_calculation->mechanical thermal Thermal Properties (Phonon Frequencies) property_calculation->thermal

Figure 1: A generalized workflow for determining polymer properties using Density Functional Theory.

Structural Properties: A Tale of Two Fluoropolymers

The arrangement of atoms within the polymer chains and their packing in the crystalline regions dictate the material's fundamental structural properties. DFT calculations provide precise values for lattice parameters, offering a direct comparison between the crystal structures of PVF and various polymorphs of PVDF.

PropertyPolyvinyl Fluoride (PVF)Polyvinylidene Fluoride (PVDF) - α phasePolyvinylidene Fluoride (PVDF) - β phase
Lattice Constant a (Å) 4.964.968.58
Lattice Constant b (Å) 8.579.644.91
Lattice Constant c (Å) 2.534.622.56
Crystal System OrthorhombicOrthorhombicOrthorhombic

Electronic Properties: Insulators with Potential

The electronic band gap is a critical parameter that determines the electrical conductivity of a material. Both PVF and PVDF are insulators, characterized by large band gaps. DFT calculations are instrumental in predicting these values and understanding the nature of their electronic states.

PropertyPolythis compound (PVF)Polyvinylidene Fluoride (PVDF)
Calculated Band Gap (eV) ~7.56.05 - 7.34

The valence bands of PVDF are primarily composed of F-2s and F-2p states, while the conduction bands are dominated by C-2p and H-1s states.

Mechanical Properties: A Look at Strength and Stiffness

The mechanical resilience of a polymer is crucial for its application. DFT can be used to calculate elastic constants, which in turn provide the bulk modulus (resistance to compression) and Young's modulus (stiffness). While extensive DFT data for PVF's mechanical properties is still emerging, a wealth of computational studies on PVDF provides a strong basis for comparison. For instance, the all-trans (β-phase) form of PVDF exhibits the largest cohesive energy, bulk, and Young's modulus among its various crystalline forms.[3]

PropertyPolyvinylidene Fluoride (PVDF) - α phasePolyvinylidene Fluoride (PVDF) - β phasePolyvinylidene Fluoride (PVDF) - γ phase
Cohesive Energy (eV/monomer) ---
Bulk Modulus (GPa) 8.910.39.1
Young's Modulus (GPa) 7.611.28.1

Note: Specific DFT-calculated values for PVF's cohesive energy, bulk modulus, and Young's modulus are not as readily available in the reviewed literature.

Thermal Properties: How They Handle the Heat

The thermal properties of polymers, such as thermal conductivity and thermal stability, are critical for applications involving temperature variations. While DFT can be used to investigate phonon dispersion and related thermal properties, experimental data often provides a more direct comparison.

PropertyPolythis compound (PVF)Polyvinylidene Fluoride (PVDF)
Melting Point (°C) 185 - 210[4]~177[5]
Glass Transition Temperature (°C) -15 to -20[4]-35
Thermal Conductivity (W/m·K) ~0.130.17 - 0.19[6]
Thermal Diffusivity (mm²/s) 0.0710.03 - 0.09[5]

Computational and Experimental Protocols

The accuracy of DFT predictions is highly dependent on the chosen computational methodology. The following section details the typical parameters used in DFT studies of fluoropolymers.

Computational Methodology (DFT)

A common approach for DFT calculations of polymers like PVF and PVDF involves the use of a plane-wave basis set and pseudopotentials to represent the electron-ion interactions. The choice of the exchange-correlation functional is critical, with generalized gradient approximation (GGA) functionals like PBE being widely used. For more accurate descriptions of the weak van der Waals interactions that are important in polymers, dispersion corrections (e.g., DFT-D) or non-local van der Waals density functionals (e.g., vdW-DF) are often employed.[1]

  • Software: Quantum ESPRESSO, VASP, Gaussian

  • Exchange-Correlation Functional: PBE, B3LYP[7][8], vdW-DF[1]

  • Basis Set: Plane waves with a kinetic energy cutoff (e.g., 400-500 eV), or Gaussian-type orbitals (e.g., 6-311+G(d,p))[7][8]

  • k-point Sampling: Monkhorst-Pack grid, with density depending on the unit cell size.

  • Convergence Criteria: Tight convergence criteria for both electronic self-consistency and ionic relaxation are necessary for accurate results.

The logical relationship between the computational inputs and the predicted properties is visualized below.

Logical Flow of DFT Property Prediction cluster_inputs Inputs cluster_engine Computational Engine cluster_outputs Outputs cluster_derived Derived Properties structure Atomic Coordinates dft_code DFT Software structure->dft_code functional Exchange-Correlation Functional functional->dft_code basis_set Basis Set basis_set->dft_code energy Total Energy dft_code->energy forces Atomic Forces dft_code->forces stress Stress Tensor dft_code->stress electronic_structure Electronic Band Structure dft_code->electronic_structure optimized_geometry Optimized Geometry energy->optimized_geometry forces->optimized_geometry stress->optimized_geometry band_gap Band Gap electronic_structure->band_gap elastic_constants Elastic Constants optimized_geometry->elastic_constants

Figure 2: Logical relationship between inputs and outputs in a DFT calculation for polymer properties.

Experimental Protocols

Experimental characterization provides essential validation for computational predictions. Standard techniques for determining the properties of PVF and PVDF include:

  • Structural Characterization: X-ray Diffraction (XRD) is used to determine the crystal structure and lattice parameters of the polymer films.

  • Mechanical Testing: Tensile testing is performed to measure the Young's modulus, tensile strength, and elongation at break of the material.[9]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting point and glass transition temperature.[6] The thermal conductivity and diffusivity can be measured using techniques like the transient plane source method or laser flash analysis.[5][6]

References

A Comparative Guide to Vinyl Fluoride and Vinylidene Fluoride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vinyl fluoride (B91410) (VF) and vinylidene fluoride (VDF) for polymer synthesis, focusing on the properties and performance of their respective polymers, polyvinyl fluoride (PVF) and polyvinylidene fluoride (PVDF). This document is intended to assist researchers in selecting the appropriate monomer for specific applications by providing objective data and detailed experimental context.

Introduction

Polythis compound (PVF) and polyvinylidene fluoride (PVDF) are fluoropolymers with a unique combination of properties, including high thermal stability, excellent chemical resistance, and distinct electrical characteristics.[1] While structurally similar, the presence of an additional fluorine atom in the vinylidene fluoride monomer significantly influences the resulting polymer's properties and applications. PVDF is a semi-crystalline polymer known for its piezoelectric, pyroelectric, and ferroelectric properties.[2][3] PVF, while also a durable and resistant polymer, is particularly recognized for its superior chemical inertness and flexibility.[4]

Monomer and Polymer Structures

The fundamental difference between PVF and PVDF lies in the monomer structure, which dictates the polymer's final characteristics.

  • This compound (CH₂=CHF): This monomer leads to the formation of polythis compound (PVF), a polymer with a single fluorine atom per repeating unit.

  • Vinylidene Fluoride (CH₂=CF₂): This monomer results in polyvinylidene fluoride (PVDF), a polymer with two fluorine atoms per repeating unit, leading to a higher fluorine content and distinct polarity.[5]

Comparative Performance Data

The following tables summarize the key quantitative differences between PVF and PVDF based on available experimental data.

Mechanical and Thermal Properties
PropertyPolythis compound (PVF)Polyvinylidene Fluoride (PVDF)
Mechanical Properties
Tensile Strength, Ultimate (UTS), MPa65[6]49[6]
Flexural Strength, MPa90[6]75[6]
Impact Strength: Notched Izod, J/m100[6]180[6]
Rockwell R Hardness83[6]110[6]
Thermal Properties
Melting Onset (Solidus), °C230[6]170[6]
Heat Deflection Temperature at 1.82 MPa, °C90[6]85[6]
Maximum Service Temperature (Mechanical), °C110[6]140[6]
Glass Transition Temperature, °C-20[6]-40[6]
Thermal Conductivity, W/m-K0.13[6]0.12[6]
Other Properties
Density, g/cm³1.4[6]1.8[6]
Limiting Oxygen Index (LOI), %23[6]49[6]
Chemical Resistance

PVF generally exhibits superior chemical resistance compared to PVDF, particularly in harsh chemical environments.[4]

Chemical (10% solution)PVF Longevity (hours)PVDF Longevity (hours)
HCl50024
H₂SO₄>100048
H₃PO₄>1000700
Acetic Acid700400
NaOH>100048
NH₄OH>1000800
NaClO>10001000
H₂O₂400300

Data sourced from a study on coil coatings.[7]

PVDF itself has excellent chemical resistance to a wide range of chemicals, including most acids, bases, and organic solvents.[7][8]

Electrical Properties

PVDF is well-known for its prominent piezoelectric and dielectric properties, which are highly dependent on its crystalline phase (β-phase being the most electroactive).[9][10] While PVF also possesses piezoelectric properties, quantitative data is less commonly reported in direct comparison to PVDF.[3]

PropertyPolythis compound (PVF)Polyvinylidene Fluoride (PVDF)
Dielectric ConstantHigh[11]8.4 - 12[5][12]
Piezoelectric Coefficient (d₃₃), pC/NNot widely reported20 - 30 (can be enhanced to ~35 with treatment)[9]

Polymer Synthesis

Both PVF and PVDF are typically synthesized via free-radical polymerization, with emulsion and suspension techniques being common for commercial production.[12][13]

Polymerization Mechanisms

The following diagrams illustrate the fundamental steps of free-radical polymerization for both this compound and vinylidene fluoride.

Polymerization cluster_VF This compound Polymerization cluster_VDF Vinylidene Fluoride Polymerization VF_Initiation Initiation: Initiator -> 2R• R• + CH₂=CHF -> R-CH₂-CHF• VF_Propagation Propagation: R-(CH₂-CHF)n• + CH₂=CHF -> R-(CH₂-CHF)n+1• VF_Initiation->VF_Propagation Growing Chain VF_Termination Termination: Combination or Disproportionation VF_Propagation->VF_Termination Termination VDF_Initiation Initiation: Initiator -> 2R• R• + CH₂=CF₂ -> R-CH₂-CF₂• VDF_Propagation Propagation: R-(CH₂-CF₂)n• + CH₂=CF₂ -> R-(CH₂-CF₂)n+1• VDF_Initiation->VDF_Propagation Growing Chain VDF_Termination Termination: Combination or Disproportionation VDF_Propagation->VDF_Termination Termination

Caption: Free-radical polymerization of VF and VDF.

Experimental Protocols

Below are representative experimental protocols for the synthesis of PVF and PVDF.

4.2.1. Experimental Protocol: Free-Radical Polymerization of this compound (Representative)

This protocol is a generalized representation based on common free-radical polymerization principles.

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure sensors, and monomer/initiator inlets is used.

  • Purging: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization reaction.

  • Charging Reactants: Deionized water (for suspension or emulsion polymerization) and a dispersing agent or surfactant are added to the reactor.

  • Pressurization: The reactor is pressurized with this compound monomer to the desired reaction pressure.

  • Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) is injected into the reactor. The reaction mixture is heated to the desired polymerization temperature to initiate the decomposition of the initiator and start the polymerization.

  • Polymerization: The reaction is allowed to proceed for a set period, with temperature and pressure monitored and controlled. Additional monomer may be fed to the reactor to maintain pressure.

  • Termination and Recovery: After the desired conversion is reached, the reaction is terminated by cooling the reactor and venting the unreacted monomer. The resulting polymer slurry or emulsion is then discharged.

  • Purification and Drying: The polythis compound is isolated by filtration or coagulation, washed to remove residual reactants, and dried to obtain the final polymer powder.

4.2.2. Experimental Protocol: Surfactant-Free Emulsion Polymerization of Vinylidene Fluoride [14]

This protocol is based on a published procedure for RAFT/MADIX-mediated emulsion polymerization.

  • Reactor Setup: A 50 mL stainless steel autoclave equipped with a nitrogen inlet, a thermometer, a mechanical stirrer, and a pressure sensor is used.

  • Charging Reactants: Potassium persulfate (KPS) as the initiator, poly(ethylene glycol) with a xanthate chain end (PEG-X) as a reactive stabilizer, sodium acetate (B1210297) as a buffer, and 25 mL of deionized water are introduced into the reactor.

  • Deoxygenation: The reaction medium is deoxygenated by bubbling nitrogen through it for 30 minutes.

  • Monomer Addition: Vinylidene fluoride (VDF) gas is fed into the reactor until a pressure of 30 bar is reached.

  • Polymerization: The reactor is sealed, and the temperature is raised to 80 °C to initiate polymerization. The reaction proceeds for a specified duration.

  • Cooling and Depressurization: At the end of the experiment, the reactor is cooled, and any unreacted VDF is safely vented.

  • Product Recovery: The resulting PVDF latex is collected from the reactor.

Experimental Workflow: Polymer Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized polymers.

CharacterizationWorkflow Start Synthesized Polymer (PVF or PVDF) FTIR FTIR Spectroscopy (Phase Identification) Start->FTIR DSC Differential Scanning Calorimetry (Crystallinity, Tm, Tg) Start->DSC SEM Scanning Electron Microscopy (Morphology) Start->SEM Tensile Tensile Testing (Mechanical Properties) Start->Tensile Dielectric Dielectric Spectroscopy (Electrical Properties) Start->Dielectric End Comprehensive Characterization Data FTIR->End DSC->End SEM->End Tensile->End Dielectric->End

Caption: Polymer characterization workflow.

Conclusion

The choice between this compound and vinylidene fluoride for polymer synthesis is highly dependent on the desired properties of the final material.

  • Polythis compound (PVF) is the material of choice for applications demanding superior chemical resistance, flexibility, and excellent weathering performance. Its robustness makes it suitable for protective coatings in harsh environments.[4]

  • Polyvinylidene fluoride (PVDF) is preferred for applications requiring high piezoelectric, pyroelectric, and ferroelectric activity, such as sensors, actuators, and energy harvesting devices.[2][3] It also offers a good balance of chemical resistance and mechanical strength.[5]

Researchers should carefully consider the trade-offs in mechanical, thermal, chemical, and electrical properties to select the optimal fluoropolymer for their specific research and development needs.

References

A Comparative Guide to Fluoropolymer Properties for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoropolymers are a class of high-performance polymers characterized by their strong carbon-fluorine bonds, which impart exceptional chemical inertness, thermal stability, and electrical insulation properties.[1][2] These characteristics make them indispensable in a wide range of demanding industries, including pharmaceutical and drug development, semiconductor manufacturing, aerospace, and chemical processing.[3][4] This guide provides a comparative analysis of four common fluoropolymers—Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy Alkane (PFA), and Ethylene Tetrafluoroethylene (ETFE)—to aid in material selection for critical applications.

Comparative Data of Fluoropolymer Properties

The selection of an appropriate fluoropolymer is contingent on the specific performance requirements of the application, such as mechanical stress, operating temperature, electrical environment, and chemical exposure. The following tables summarize key quantitative properties to facilitate an objective comparison.

Mechanical & Physical Properties

Partially fluorinated polymers like ETFE generally exhibit higher tensile strength and stiffness compared to their fully fluorinated counterparts such as PTFE, PFA, and FEP.[3] This makes ETFE suitable for applications requiring greater load-bearing capabilities, while the flexibility of PTFE, PFA, and FEP makes them ideal for tubing and sealing applications.[3]

PropertyASTM MethodUnitsPTFEFEPPFAETFE
Tensile Strength D638psi (MPa)3,350 (23)3,400 (23)4,000 (27)6,700 (46)
Elongation at Break D638%300300300275-300
Flexural Modulus D790kpsi (MPa)98 (675)95 (655)95 (655)203 (1400)
Hardness D2240Shore D50-6555-6060-6575
Specific Gravity D792-2.13-2.222.12-2.172.12-2.171.70-1.76
Water Absorption (24hr) D570%<0.01<0.01<0.03<0.1

Note: Values presented are typical and can vary based on the specific grade and processing method of the material.[3]

Thermal Properties

PTFE and PFA exhibit the highest maximum continuous use temperatures among the group, making them suitable for high-temperature applications.[5][6] All fluoropolymers are effective thermal insulators due to their low thermal conductivity.[7]

PropertyASTM MethodUnitsPTFEFEPPFAETFE
Melting Point -°C (°F)327 (621)270 (518)305 (581)275 (527)
Max. Continuous Use Temp. -°C (°F)260 (500)204 (400)260 (500)150 (302)
Thermal Conductivity C177W/m·K0.250.200.190.24

Note: Values presented are typical and can vary based on the specific grade and processing method of the material.[8][9]

Electrical Properties

Fluoropolymers are excellent electrical insulators, characterized by high dielectric strength and volume resistivity, and a low dielectric constant.[10] These properties make them a preferred choice for insulating high-performance wires and cables.[1][10] PTFE, PFA, and FEP have exceptionally low dielectric constants that are stable over a wide range of frequencies.[11]

PropertyASTM MethodUnitsPTFEFEPPFAETFE
Dielectric Strength D149V/mil500-600500-600500-600400-500
Dielectric Constant (@ 1 MHz) D150-2.12.12.12.6
Volume Resistivity D257ohm-cm>10¹⁸>10¹⁸>10¹⁸>10¹⁶

Note: Values presented are typical and can vary based on the specific grade and processing method of the material.[9][12]

Chemical Resistance

Fluoropolymers are renowned for their outstanding resistance to a wide array of chemicals, including most acids, bases, and organic solvents.[2] Fully fluorinated polymers like PTFE, PFA, and FEP are considered essentially inert.[13] However, they can be attacked by a few reactive substances like molten alkali metals and turbulent gaseous fluorine.[13]

Chemical ClassPTFEPFAFEPETFE
Strong Acids (e.g., Sulfuric, Hydrochloric) ExcellentExcellentExcellentExcellent
Strong Bases (e.g., Sodium Hydroxide) ExcellentExcellentExcellentExcellent
Organic Solvents (e.g., Alcohols, Ketones) ExcellentExcellentExcellentExcellent
Oxidizing Agents (e.g., Hydrogen Peroxide) ExcellentExcellentExcellentGood

Key: E=Excellent, G=Good. Ratings are based on room temperature exposure; resistance can be affected by elevated temperatures.[14]

Experimental Protocols

The data presented in this guide are derived from standardized test methods, primarily those established by ASTM International. Understanding these protocols is crucial for interpreting material data sheets and ensuring the suitability of a material for a specific application.

  • Tensile Properties (ASTM D638): This test method determines the force required to break a plastic specimen and the extent to which it stretches or elongates to that breaking point.[15]

    • Procedure: A standard "dumbbell" or "dog-bone" shaped specimen is prepared.[5] It is placed into the grips of a universal testing machine and pulled apart at a constant rate of speed until it ruptures.[5][9] An extensometer is used to measure the elongation of the specimen.[5]

    • Key Data: Tensile Strength (at yield and break), Tensile Modulus, and Percent Elongation.[15]

  • Flexural Properties (ASTM D790): This test measures the flexural strength and modulus of a material, indicating its stiffness and ability to resist deformation under a bending load.[2]

    • Procedure: A rectangular bar-shaped specimen is placed on two supports in a three-point bending setup.[16] A load is applied to the center of the specimen at a constant rate, and the load-deflection data is recorded until the specimen breaks or reaches 5% strain.[2]

    • Key Data: Flexural Strength and Flexural Modulus.[17]

  • Dielectric Strength (ASTM D149): This method measures the electrical strength of a material as an insulator.[14] It is defined as the maximum voltage a material can withstand before dielectric breakdown (puncture) occurs.[10][14]

    • Procedure: A test specimen is placed between two electrodes, and the voltage is increased from zero at a uniform rate until electrical breakdown happens.[14] The test is sometimes performed in insulating oil to prevent flashover (arcing).[14]

    • Key Data: Dielectric Strength, expressed in Volts per unit of thickness (e.g., V/mil).[14]

  • Water Absorption (ASTM D570): This test determines the amount of water absorbed by a material under specified conditions.[1]

    • Procedure: Specimens are first dried in an oven and weighed.[3] They are then immersed in water for a specified time and temperature (e.g., 24 hours at 23°C).[1][3] After immersion, the specimens are removed, patted dry, and weighed again.[1]

    • Key Data: Water absorption, expressed as a percentage increase in weight.[1]

Workflow for Material Qualification in Drug Development

In the pharmaceutical and drug development industries, ensuring that a material does not adversely affect the drug product is critical. This involves rigorous testing for extractables and leachables. Extractables are compounds that can be forced from a material under aggressive laboratory conditions, while leachables are compounds that migrate into the drug product under normal storage and use conditions.[18][19] The following workflow illustrates a typical process for evaluating a fluoropolymer for product contact applications.

G cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Extractables Study cluster_2 Phase 3: Toxicological & Leachables Assessment A Define Application (e.g., Tubing, Vial Stopper) B Identify Potential Fluoropolymers (PTFE, PFA, FEP, etc.) A->B Material Sourcing C Risk Assessment (Contact time, temp, pH) B->C Initial Review D Design Extraction Study (Solvents, Temp, Time) C->D Based on Risk E Perform Extractions (Reflux, Soxhlet, etc.) D->E Execute Protocol F Analytical Screening (LC-MS, GC-MS, ICP-MS) E->F Analyze Extracts G Identify & Quantify Potential Leachables F->G Data Interpretation H Toxicological Evaluation of Extractables Profile G->H Safety Evaluation I Leachables Study (Drug Product @ Normal Conditions) H->I Targeted Analysis J Monitor for Leachables Over Shelf Life I->J Stability Testing K Final Material Qualification & Approval J->K Final Decision

Extractables & Leachables (E&L) Study Workflow.

References

A Comparative Guide to Catalytic Systems for Vinyl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of vinyl fluoride (B91410), a key monomer for the production of polyvinyl fluoride (PVF), is a critical industrial process. The catalytic hydrofluorination of acetylene (B1199291) is the most direct and atom-economical route. This guide provides a comparative overview of various catalytic systems employed for this reaction, presenting key performance data, detailed experimental protocols, and mechanistic insights to aid researchers and chemical engineers in catalyst selection and development.

Performance of Catalytic Systems for Acetylene Hydrofluorination

The efficacy of a catalyst is determined by its activity, selectivity, and stability. The following table summarizes the performance of prominent catalytic systems for the synthesis of this compound and its analogue, vinyl chloride, from acetylene.

Catalyst SystemSupportReaction Temp. (°C)GHSV (h⁻¹)C₂H₂ Conversion (%)Vinyl Product Selectivity (%)Catalyst Lifetime (h)Reference
Gold-Based Catalysts
Au/CActivated Carbon160-220->99>99 (VCM)>900[1]
Au/NCN-doped Carbon200-~85>99 (VCM)~12[1]
Au-Cu-Ni/ACActivated Carbon18054093.03- (VCM)>100 (low deactivation rate)[2]
Palladium-Based Catalysts
Pd-DBF/SACSpherical Activated Carbon16012099.999.9 (VCM)>400[3]
Pd-PCz/SACSpherical Activated Carbon18018099.9>99 (VCM)>380[4]
PdCl₂ in BMIM ClIonic Liquid (homogeneous)150-~95>99.8 (VCM)>240[5]
Copper-Based Catalysts
Cu-MOF/ACActivated Carbon200-99.298.5 (VCM)-[6]
Cu-MMTB/ACActivated Carbon18018088.5- (VCM)-[7]
12.5Cu-2L7/1/ACActivated Carbon18018087.13- (VCM)-[8]
Other Metal-Based Catalysts
Al-based (modified)-250240-260>95High (VF + HFC-152a)>330[9]
(CH₃SO₃)₂Sn/S@ACActivated Carbon20015>90>98.5 (VCM)>50[10]
Ru/Defective CarbonDefective Carbon--HighHigh (VCM)High[11]

Note: Much of the recent literature focuses on acetylene hydrochlorination for vinyl chloride monomer (VCM) production due to its larger market. The data is presented here as a close analogue for this compound synthesis, as the catalytic principles are similar.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for catalyst evaluation. Below are generalized protocols for catalyst preparation and performance testing based on common practices in the cited literature.

Catalyst Preparation (Impregnation Method for Supported Metal Catalysts)
  • Support Pre-treatment: The activated carbon support is washed with deionized water and dried in an oven at 110-120°C for 12-24 hours to remove moisture and volatile impurities.

  • Precursor Solution Preparation: A solution of the metal precursor (e.g., HAuCl₄, PdCl₂, CuCl₂) is prepared in an appropriate solvent (e.g., aqua regia, deionized water, ethanol). For modified catalysts, the ligand or promoter (e.g., dibenzofuran, 9-phenylcarbazole) is added to this solution.

  • Impregnation: The precursor solution is added dropwise to the dried support material under constant stirring until incipient wetness is achieved. The mixture is then left to age for a specified period (e.g., 2-12 hours) at room temperature.

  • Drying and Calcination: The impregnated material is dried in an oven at 100-120°C for 12-24 hours. Following drying, the catalyst may be calcined in an inert atmosphere (e.g., N₂ or Ar) at a specific temperature (e.g., 300-500°C) for a set duration to decompose the precursor and anchor the active species to the support.

Catalytic Performance Evaluation in a Fixed-Bed Reactor
  • Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is packed with a known amount of the prepared catalyst (e.g., 1-5 grams). The reactor is placed inside a tube furnace equipped with a temperature controller.

  • Catalyst Activation: The catalyst bed is heated to the desired reaction temperature under a flow of inert gas (e.g., N₂) to remove any adsorbed species. For some systems, a pre-treatment with a reactant gas (e.g., HCl or HF) may be performed to activate the catalyst.

  • Reaction: A gaseous mixture of acetylene (C₂H₂) and hydrogen fluoride (HF) or hydrogen chloride (HCl) with a specific molar ratio (e.g., HF/C₂H₂ = 1.3-1.5) is introduced into the reactor at a defined gas hourly space velocity (GHSV).

  • Product Analysis: The effluent gas stream from the reactor is passed through a scrubbing solution (e.g., NaOH or KOH solution) to remove unreacted acid gas. The product composition is analyzed using an online gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID) or a thermal conductivity detector (TCD).

  • Data Calculation: Acetylene conversion and product selectivity are calculated based on the GC analysis of the inlet and outlet gas compositions.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to designing more efficient catalysts. The hydrofluorination of acetylene on solid catalysts is generally believed to proceed through the adsorption and activation of the reactants on the catalyst surface, followed by their reaction to form this compound, and subsequent desorption of the product.

Gold-Catalyzed Acetylene Hydrofluorination

For gold-based catalysts, a widely accepted mechanism involves a redox cycle between Au(I) and Au(III) species.[12][13][14][15] In situ spectroscopic studies have shown that highly active catalysts are composed of single-site cationic gold species.[12][14][15]

Gold_Catalyzed_Hydrofluorination Au_I Au(I) Species Au_III_intermediate Au(III)-H(F) Intermediate Au_I->Au_III_intermediate + HF (Oxidative Addition) Acetylene_complex Au(III)-Acetylene Complex Au_III_intermediate->Acetylene_complex + C₂H₂ Vinyl_Au_complex Au(III)-Vinyl Complex Acetylene_complex->Vinyl_Au_complex Insertion Vinyl_Au_complex->Au_I - C₂H₃F (Reductive Elimination)

Caption: Proposed catalytic cycle for acetylene hydrofluorination on a gold catalyst.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a heterogeneous catalyst for this compound production.

Experimental_Workflow Support_Prep Support Preparation Impregnation Impregnation with Precursor Support_Prep->Impregnation Drying_Calcination Drying & Calcination Impregnation->Drying_Calcination Catalyst_Characterization Catalyst Characterization (BET, XRD, XPS, TEM) Drying_Calcination->Catalyst_Characterization Reactor_Loading Reactor Loading Drying_Calcination->Reactor_Loading Catalyst_Testing Catalytic Performance Test Reactor_Loading->Catalyst_Testing Product_Analysis Product Analysis (GC) Catalyst_Testing->Product_Analysis Data_Analysis Data Analysis (Conversion, Selectivity, Stability) Product_Analysis->Data_Analysis

Caption: General workflow for catalyst synthesis and performance evaluation.

References

A Comparative Guide to the Computational Analysis of Vinyl Fluoride Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods for Elucidating Vinyl Fluoride (B91410) Reactivity, Supported by Experimental Data.

Vinyl fluoride, a key monomer in the production of fluoropolymers, undergoes a variety of chemical transformations that are of significant interest in atmospheric chemistry, combustion science, and materials science. Understanding the intricate mechanisms of these reactions is crucial for predicting their environmental impact, optimizing industrial processes, and designing novel materials. Computational chemistry has emerged as a powerful tool for investigating these complex reaction pathways, offering insights that are often difficult to obtain through experimental methods alone. This guide provides a comparative analysis of various computational approaches used to study two key reaction mechanisms of this compound: thermal decomposition and reaction with the hydroxyl (OH) radical. The performance of these methods is evaluated against available experimental data to offer a clear perspective on their accuracy and predictive power.

Thermal Decomposition of this compound: A Look at Unimolecular Reactions

The thermal decomposition of this compound is a fundamental process in combustion and pyrolysis. Computational studies have primarily focused on the unimolecular elimination of hydrogen fluoride (HF) and other potential decomposition channels.

Comparison of Computational Methods for Thermal Decomposition
Computational MethodKey FindingsComparison with Experiment
Multichannel RRKM Theory Predicts the rate constants and branching ratios for different decomposition pathways, such as 1,1- and 1,2-HF elimination. Good agreement with experimental data is achieved with a branching ratio of 0.5 for these two paths.[1]The calculated rate coefficients show strong fall-off from the high-pressure limit, which is in excellent agreement with shock tube experimental data.[1]
Transition State Theory (TST) Used to calculate the barrier heights for different elimination pathways. The estimated difference in barrier height between 1,2- and 1,1-HF elimination is approximately 1.5 kcal/mol.[1]TST calculations, when coupled with RRKM theory, can reproduce experimental observations from shock tube studies.[1]
Ab Initio MO Calculations Investigates potential energy surfaces for various unimolecular reactions, including HF elimination and H atom migration, on both triplet and singlet surfaces.[2]The predicted dominance of 3- and 4-center eliminations is in agreement with experimental findings from infrared multiple photon dissociation.[3]
Experimental Protocol: Single-Pulse Shock Tube

The experimental data used to validate the computational models for this compound's thermal decomposition are often obtained using a single-pulse shock tube. A detailed methodology for such an experiment is as follows:

  • Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared. The low concentration of the reactant minimizes secondary reactions.

  • Shock Wave Generation: A high-pressure driver gas is rapidly released into a low-pressure section containing the reactant mixture, generating a shock wave.

  • Heating and Reaction: The shock wave travels through the gas, rapidly heating it to a high temperature (typically 1040-1320 K) and initiating the decomposition of this compound.[4] The reaction occurs over a very short and well-defined time period.

  • Quenching: The reaction is rapidly quenched by the arrival of a reflected shock wave, which further heats and then cools the mixture as it expands.

  • Product Analysis: The reacted gas mixture is then analyzed using techniques such as gas chromatography to determine the concentrations of reactants and products. This allows for the calculation of reaction rate constants.

G cluster_prep Mixture Preparation cluster_shock Shock Tube cluster_analysis Analysis This compound This compound Mixture Mixture This compound->Mixture Inert Gas (Ar) Inert Gas (Ar) Inert Gas (Ar)->Mixture High-Pressure Driver Gas High-Pressure Driver Gas Shock Wave Shock Wave High-Pressure Driver Gas->Shock Wave Reactant Mixture Reactant Mixture Shock Wave->Reactant Mixture Heated Mixture Heated Mixture Reactant Mixture->Heated Mixture Quenched Mixture Quenched Mixture Heated Mixture->Quenched Mixture Gas Chromatography Gas Chromatography Quenched Mixture->Gas Chromatography Rate Constants Rate Constants Gas Chromatography->Rate Constants

Experimental workflow for shock tube studies.

Atmospheric Oxidation of this compound by the Hydroxyl Radical

The reaction with the hydroxyl (OH) radical is a primary degradation pathway for this compound in the troposphere, influencing its atmospheric lifetime and potential environmental impact. Computational studies have explored the reaction mechanism, which can proceed via either H-atom abstraction or OH addition to the double bond.

Comparison of Computational Methods for Reaction with OH Radical
Computational MethodKey FindingsComparison with Other Methods
M06-2X/6-311++G(d,p) OH-addition channels are found to be more dominant than H-abstraction channels. The calculated reaction enthalpies and Gibbs free energies also suggest that OH-addition is more favorable.The results are compared to highly-correlated ab initio wave functions within the UCCSD(T)-F12 approach, which is suggested to provide more accurate results than DFT calculations.[4]
B3LYP/6-31G and 6-31++G*****While not directly on this compound, studies on similar molecules show that the initial addition of the OH radical to a C=C double bond is often barrier-free.[5]For the hydration of the OH radical, BLYP was found to incorrectly describe the interaction compared to MP2 and BHLYP methods, highlighting the importance of functional choice.[6]
UCCSD(T)-F12 Considered a high-level ab initio method that can provide more accurate results for reaction energies and barrier heights compared to many DFT functionals.[4]Often used as a benchmark to evaluate the performance of less computationally expensive DFT methods.
Experimental Protocol: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

Experimental rate constants for the reaction of this compound with OH radicals are typically measured using the PLP-LIF technique. The general protocol is as follows:

  • OH Radical Generation: A precursor molecule (e.g., H₂O₂ or HNO₃) is photolyzed using a pulsed laser to generate OH radicals.

  • Reaction: The generated OH radicals react with this compound in a temperature-controlled reaction cell. The concentration of this compound is kept in large excess to ensure pseudo-first-order kinetics.

  • OH Radical Detection: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A second laser excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.

  • Kinetic Analysis: The decay of the OH radical concentration follows a first-order rate law, and the slope of the logarithmic plot of fluorescence intensity versus time yields the pseudo-first-order rate constant. By varying the concentration of this compound, the bimolecular rate constant for the reaction can be determined.

G cluster_generation OH Radical Generation cluster_reaction Reaction Cell cluster_detection Detection Pulsed Laser 1 Pulsed Laser 1 Precursor (e.g., H2O2) Precursor (e.g., H2O2) Pulsed Laser 1->Precursor (e.g., H2O2) OH Radicals OH Radicals Precursor (e.g., H2O2)->OH Radicals Reaction Reaction OH Radicals->Reaction This compound (excess) This compound (excess) This compound (excess)->Reaction Pulsed Laser 2 (Probe) Pulsed Laser 2 (Probe) Reaction->Pulsed Laser 2 (Probe) Fluorescence Fluorescence Pulsed Laser 2 (Probe)->Fluorescence PMT PMT Fluorescence->PMT Kinetic Data Kinetic Data PMT->Kinetic Data

PLP-LIF experimental workflow.

Conclusion

The computational analysis of this compound reaction mechanisms provides invaluable insights into its chemical behavior. For thermal decomposition, multichannel RRKM theory combined with TST calculations shows excellent agreement with experimental data from shock tube studies. In the case of atmospheric oxidation, DFT methods like M06-2X can predict the dominant reaction pathways, while higher-level ab initio methods such as UCCSD(T)-F12 are recommended for more accurate energetic calculations. The choice of computational method should be guided by the specific research question and the desired level of accuracy, with experimental validation remaining a critical component for ensuring the reliability of theoretical predictions. This comparative guide highlights the synergy between computational and experimental approaches in advancing our understanding of the complex chemistry of this compound.

References

"Spectroscopic comparison of vinyl fluoride and its derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Vinyl Fluoride (B91410) and Its Derivatives: A Guide for Researchers

This guide provides a detailed comparative analysis of the spectroscopic properties of vinyl fluoride and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key experimental data from vibrational, nuclear magnetic resonance, and photoelectron spectroscopy, offering insights into the influence of various substituents on the spectral characteristics of the this compound scaffold.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprint vibrations within a molecule.[1] In this compound and its derivatives, the vibrational modes associated with the C=C double bond, C-F bond, and C-H bonds are of particular interest. The position, intensity, and shape of these vibrational bands are sensitive to the nature of the substituents on the vinyl group.

A comparative study using Density Functional Theory (DFT) on vinyl halides (fluoride, chloride, and bromide) reveals distinct trends in their vibrational spectra. While vinyl chloride and bromide exhibit strong C-X (X=Cl, Br) stretching vibrations, the corresponding C-F stretching band in this compound is weaker.[2] The intensity of the C-X stretching vibration increases from fluorine to bromine.[2]

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for Vinyl Halides

Vibrational ModeThis compound (CH₂=CHF)Vinyl Chloride (CH₂=CHCl)Vinyl Bromide (CH₂=CHBr)
C=C Stretch~1650~1608~1603
C-X Stretch~1155~720~620
=C-H Stretch (asym)~3130~3120~3115
=C-H Stretch (sym)~3040~3035~3030
CH₂ Wag~930~945~940

Note: The values presented are approximate and can vary based on the experimental conditions and computational methods used. Data compiled from theoretical studies.[2]

Experimental Protocol: Gas-Phase IR Spectroscopy

Objective: To obtain the vibrational spectrum of a volatile compound like this compound or its derivatives.

  • Sample Preparation: As this compound is a gas at room temperature, no specific sample preparation is needed. For liquid derivatives, a small amount is vaporized into an evacuated gas cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically with a path length of 10 cm or longer to compensate for the low concentration of molecules in the gas phase) is used. The windows of the gas cell are typically made of materials transparent to IR radiation, such as KBr or NaCl.

  • Data Acquisition:

    • A background spectrum of the evacuated gas cell is recorded to account for any atmospheric and instrumental absorptions.

    • The gas sample is introduced into the cell to a desired pressure.

    • The IR spectrum of the sample is then recorded.

    • The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.

  • Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound derivatives. ¹H, ¹³C, and ¹⁹F NMR provide information on the chemical environment of the hydrogen, carbon, and fluorine nuclei, respectively. Substituents on the vinyl group cause predictable shifts in the NMR signals, offering insights into electronic effects.

The ¹H NMR spectra of this compound derivatives are characterized by signals in the olefinic region (typically 4.5-7.5 ppm). The fluorine atom significantly influences the chemical shifts of the geminal and vicinal protons, and the characteristic H-F coupling constants provide valuable structural information. Similarly, in ¹³C NMR, the carbons of the double bond are observed in the range of 100-150 ppm, with the carbon directly bonded to fluorine showing a large C-F coupling constant.

¹⁹F NMR is particularly informative for these compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, covering a wide range.

Table 2: Representative NMR Data for this compound and a Substituted Derivative

CompoundNucleusChemical Shift (ppm)Coupling Constants (Hz)
This compound ¹H (H gem to F)~4.6J(H-F) ≈ 85 (gem)
¹H (H cis to F)~4.4J(H-F) ≈ 20 (cis)
¹H (H trans to F)~4.7J(H-F) ≈ 50 (trans)
¹³C (Cα)~149J(C-F) ≈ 290
¹³C (Cβ)~84J(C-F) ≈ 15
¹⁹F~ -114
(E)-1-fluoro-2-phenylethene ¹H (H gem to F)~7.1J(H-F) ≈ 83 (gem)
¹H (H trans to F)~5.8J(H-F) ≈ 13 (trans)
¹³C (Cα)~147J(C-F) ≈ 285
¹³C (Cβ)~107J(C-F) ≈ 4
¹⁹F~ -125

Note: Data is compiled from various sources and may vary depending on the solvent and reference standard used.

Experimental Protocol: NMR Spectroscopy of Volatile Liquids/Gases

Objective: To acquire high-resolution NMR spectra of a volatile compound.

  • Sample Preparation:

    • For a gaseous sample like this compound, the gas can be condensed into an NMR tube at low temperature, followed by the addition of a deuterated solvent, also at low temperature. The tube is then flame-sealed.

    • For volatile liquid derivatives, approximately 5-20 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity.

    • Standard pulse sequences are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C and ¹⁹F spectra, proton decoupling is typically applied to simplify the spectra.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides direct information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. He(I) ultraviolet photoelectron spectroscopy (UPS) is particularly useful for studying the valence molecular orbitals.

For this compound and its derivatives, PES can distinguish between the ionization from the C=C π-orbital and the lone pair orbitals of the fluorine atom. Progressive fluorination of ethylene (B1197577) leads to a systematic shift in the ionization potentials. The ionization potential of the C=C π-bond generally increases with the number of fluorine substituents due to the inductive electron-withdrawing effect of fluorine.

Table 3: Vertical Ionization Potentials (eV) for Fluoroethylenes

Compoundπ(C=C) Ionization Potential (eV)
Ethylene (C₂H₄)10.51
This compound (CH₂=CHF)10.59
1,1-Difluoroethylene (CH₂=CF₂)10.72
cis-1,2-Difluoroethylene (CHF=CHF)10.45
trans-1,2-Difluoroethylene (CHF=CHF)10.45
Trifluoroethylene (CHF=CF₂)10.63
Tetrafluoroethylene (CF₂=CF₂)10.50

Data sourced from variable angle photoelectron spectroscopy studies.

Experimental Protocol: Gas-Phase He(I) Photoelectron Spectroscopy

Objective: To measure the valence shell ionization energies of a volatile compound.

  • Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a leak valve to maintain a constant low pressure.

  • Ionization Source: A helium discharge lamp is used to generate monochromatic He(I) radiation (21.22 eV).

  • Electron Energy Analysis: The photons from the lamp irradiate the gas sample, causing photoionization. The ejected photoelectrons are then directed into an electron energy analyzer (e.g., a hemispherical analyzer).

  • Detection: The analyzer separates the electrons based on their kinetic energy, and a detector counts the number of electrons at each energy.

  • Spectrum Generation: A plot of the number of detected electrons versus their kinetic energy constitutes the photoelectron spectrum. The ionization potential (IP) is calculated using the equation: IP = hν - Eₖ, where hν is the energy of the ionizing photon and Eₖ is the measured kinetic energy of the photoelectron.

Visualization of Experimental Workflow

Below is a generalized workflow for the spectroscopic analysis of a this compound derivative.

G Generalized Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Sample This compound Derivative GasPhase Gas Phase Sample Sample->GasPhase Volatilization LiquidSample Liquid Sample in Deuterated Solvent Sample->LiquidSample Dissolution IR FTIR Spectroscopy GasPhase->IR PES Photoelectron Spectroscopy GasPhase->PES NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) LiquidSample->NMR IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data PES_Data Ionization Potentials PES->PES_Data Structure Structural Elucidation & Electronic Properties IR_Data->Structure NMR_Data->Structure PES_Data->Structure

Caption: Generalized workflow for spectroscopic analysis.

Logical Relationships: Substituent Effects

The electronic properties of substituents significantly impact the spectroscopic data. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution within the molecule, which is reflected in the vibrational frequencies, chemical shifts, and ionization potentials.

G Influence of Substituents on Spectroscopic Data cluster_substituents Substituent Type cluster_effects Electronic Effects on Molecule cluster_data Impact on Spectroscopic Parameters EWG Electron-Withdrawing Group (EWG) DecreaseDensity Decreased Electron Density at C=C and F EWG->DecreaseDensity EDG Electron-Donating Group (EDG) IncreaseDensity Increased Electron Density at C=C and F EDG->IncreaseDensity IR_Effect IR/Raman: - Higher C=C/C-F Freq. DecreaseDensity->IR_Effect NMR_Effect_EWG NMR: - Deshielding (Downfield Shift) - Increased ¹J(C-F) DecreaseDensity->NMR_Effect_EWG PES_Effect PES: - Higher Ionization Potential DecreaseDensity->PES_Effect IR_Effect_EDG IR/Raman: - Lower C=C/C-F Freq. IncreaseDensity->IR_Effect_EDG NMR_Effect_EDG NMR: - Shielding (Upfield Shift) - Decreased ¹J(C-F) IncreaseDensity->NMR_Effect_EDG PES_Effect_EDG PES: - Lower Ionization Potential IncreaseDensity->PES_Effect_EDG

Caption: Substituent effects on spectroscopic data.

References

A Comparative Guide to the Piezoelectric Properties of PVF and PVDF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the selection of appropriate piezoelectric materials is critical for the advancement of sensors, actuators, and energy harvesting devices. Among the polymeric piezoelectric materials, Polyvinyl Fluoride (PVF) and Polyvinylidene Fluoride (PVDF) are two prominent fluoropolymers that exhibit useful piezoelectric effects. This guide provides an objective comparison of their piezoelectric properties, supported by experimental data and detailed methodologies, to aid in material selection for specific applications.

The Piezoelectric Mechanism in Fluoropolymers

The piezoelectricity in semi-crystalline polymers like PVF and PVDF is intrinsically linked to their crystalline structure.[1] These polymers can exist in several crystalline phases, with the non-polar alpha (α) phase being the most common and thermodynamically stable.[2] However, the piezoelectric effect primarily arises from the polar beta (β) phase, which possesses an all-trans (TTTT) chain conformation, leading to a net dipole moment.[1][2] To induce or enhance the piezoelectric properties, these polymers are typically processed to maximize the β-phase content and then subjected to a high electric field in a process called "poling" to align these molecular dipoles.[1]

Quantitative Comparison of Piezoelectric Properties

The piezoelectric performance of a material is quantified by its piezoelectric coefficients. The most commonly reported coefficients are d₃₃, which relates the electric charge generated per unit area to the applied force in the same direction, and d₃₁, which relates the charge to a force applied perpendicularly.

While PVDF has been extensively studied and characterized, there is a notable scarcity of comprehensive experimental data on the piezoelectric properties of PVF in scientific literature. However, available data allows for a foundational comparison.

PropertyPolythis compound (PVF)Polyvinylidene Fluoride (PVDF)
Piezoelectric Coefficient (d₃₃) -11 pC/N[3][4]-20 to -33 pC/N[5][6]
Piezoelectric Coefficient (d₃₁) Data not readily available20 to 30 pC/N[5][7]
Curie Temperature ~168 °C[4]>170 °C[2]
Coercive Field ~120 MV/m[3][4]80–100 MV/m[3]
Remanent Polarization ~5 µC/cm²[4]~8 µC/cm²[3]

Experimental Protocols

The generation and measurement of piezoelectric properties in PVF and PVDF films involve a series of critical steps, from film preparation to electrical poling and characterization.

Fabrication of Piezoelectric Films

A common method for preparing piezoelectric polymer films is solution casting followed by mechanical and electrical treatment.

  • Solution Preparation: The polymer (PVF or PVDF) is dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of DMF and acetone, to form a homogeneous solution.

  • Film Casting: The polymer solution is cast onto a clean, flat substrate (e.g., a glass plate) and spread to a uniform thickness.

  • Drying: The cast film is dried in an oven to completely evaporate the solvent, resulting in a solid polymer film.

  • Mechanical Stretching (Orientation): To induce the formation of the piezoelectric β-phase, the film is uniaxially or biaxially stretched.[8] This process helps to align the polymer chains.

  • Electrical Poling: To align the molecular dipoles and impart a net piezoelectric effect, the film is subjected to a high DC electric field at an elevated temperature. For instance, a PVF film has been poled with an electric field of 300 MV/m to achieve significant piezoelectricity.[3][4] The poling process is crucial as even a film with a high β-phase content will not exhibit piezoelectric activity without it.

Measurement of Piezoelectric Coefficients

d₃₃ Measurement: The direct piezoelectric coefficient d₃₃ is typically measured using a Berlincourt-style d₃₃ meter or a dynamic force method.

  • A known, time-varying force is applied to the poled film in the thickness direction (the '3' direction).

  • The charge generated across the electrodes on the film's surfaces is measured using a charge amplifier.

  • The d₃₃ coefficient is then calculated as the ratio of the generated charge to the applied force.

d₃₁ Measurement: The transverse piezoelectric coefficient d₃₁ is measured by applying a force along the length of a rectangular film sample (the '1' direction) and measuring the charge generated across the thickness.

  • A strip of the poled film is clamped at its ends.

  • A tensile force is applied along the length of the film.

  • The resulting charge generated on the electrodes is measured.

  • d₃₁ is calculated based on the charge, the applied force, and the dimensions of the film.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Film Preparation cluster_processing Piezoelectric Induction cluster_characterization Characterization Solution\nPreparation Solution Preparation Film\nCasting Film Casting Solution\nPreparation->Film\nCasting Drying Drying Film\nCasting->Drying Mechanical\nStretching Mechanical Stretching Drying->Mechanical\nStretching Electrical\nPoling Electrical Poling Mechanical\nStretching->Electrical\nPoling d33\nMeasurement d33 Measurement Electrical\nPoling->d33\nMeasurement d31\nMeasurement d31 Measurement Electrical\nPoling->d31\nMeasurement Final Piezoelectric Film Final Piezoelectric Film d33\nMeasurement->Final Piezoelectric Film d31\nMeasurement->Final Piezoelectric Film logical_comparison cluster_pvf PVF cluster_pvdf PVDF Piezoelectric Polymers Piezoelectric Polymers PVF_d33 d33 ≈ -11 pC/N Piezoelectric Polymers->PVF_d33 Properties of PVDF_d33 d33 ≈ -20 to -33 pC/N Piezoelectric Polymers->PVDF_d33 PVF_d31 d31 (Data Scarcity) PVF_Tc Tc ≈ 168°C PVDF_d31 d31 ≈ 20 to 30 pC/N PVDF_Tc Tc > 170°C

References

A Comparative Guide to Hydrofluorination Reagents for Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The hydrofluorination of alkynes, in particular, offers a direct and atom-economical route to valuable vinyl fluorides. This guide provides a comparative analysis of common hydrofluorination reagents for alkynes, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in reagent selection and experimental design.

Performance Comparison of Hydrofluorination Reagents

The choice of hydrofluorination reagent profoundly impacts reaction outcomes, including yield, regioselectivity, and stereoselectivity. Below is a summary of the performance of representative reagents with various alkyne substrates.

Alkyne SubstrateReagent/Catalyst SystemProduct(s)Yield (%)Regioisomeric RatioStereoselectivityReference
Diphenylacetylene (B1204595)HF-Pyridine (Olah's Reagent)(Z)-1-fluoro-1,2-diphenylethene85N/A>98% Z[1]
1-Phenylpropyne[Au(IPr)Cl] / Et₃N·3HF2-fluoro-1-phenylprop-1-ene & 1-fluoro-1-phenylprop-1-ene9295:5>98% Z[2]
1-Octyne[Au(IPr)(OH)] / KHF₂ / MsOH2-fluorooct-1-ene97Major regioisomerN/A[3][4]
4-Phenyl-1-butyne (B98611)2,6-Dichloropyridinium tetrafluoroborate (B81430)2-fluoro-4-phenylbut-1-ene85Major regioisomerN/A[5]
Ethyl oct-2-ynoate[Au(RuPhos)Cl] / Et₃N·3HF(Z)-ethyl 3-fluorooct-2-enoate88>98:2>98% Z[6]
1-DodecyneDMPU-HF / KHSO₄2,2-difluorododecane89N/AN/A[7]

Experimental Protocols

Detailed methodologies for key hydrofluorination reactions are provided below.

Protocol 1: Hydrofluorination of Diphenylacetylene using HF-Pyridine (Olah's Reagent)

Safety Precaution: Olah's reagent (HF-pyridine) is highly corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Anhydrous conditions are essential. Calcium gluconate gel should be readily available as a first-aid measure for HF burns.

Procedure:

  • In a dry polytetrafluoroethylene (PTFE) flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylacetylene (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add HF-Pyridine (70 wt% HF, 5.0 mmol) to the stirred solution via a syringe.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution will occur.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield (Z)-1-fluoro-1,2-diphenylethene.[1]

Protocol 2: Gold-Catalyzed Hydrofluorination of 1-Phenylpropyne with Et₃N·3HF

Safety Precaution: Triethylamine (B128534) trihydrofluoride (Et₃N·3HF) is corrosive and toxic. Handle with care in a fume hood and wear appropriate PPE. Gold catalysts can be sensitive to air and moisture; handle under an inert atmosphere.

Procedure:

  • In a glovebox, add [Au(IPr)Cl] (0.02 mmol, 2 mol%) and 1-phenylpropyne (1.0 mmol) to a dry vial equipped with a magnetic stir bar.

  • Add anhydrous 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) to the vial.

  • Add triethylamine trihydrofluoride (Et₃N·3HF) (2.0 mmol) to the stirred solution.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, pentane) to afford the product.[2]

Protocol 3: Metal-Free Hydrofluorination of 4-Phenyl-1-butyne with 2,6-Dichloropyridinium Tetrafluoroborate

Safety Precaution: 2,6-Dichloropyridinium tetrafluoroborate can be harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[8] Handle with appropriate PPE in a well-ventilated fume hood.

Procedure:

  • To a vial containing a magnetic stir bar, add 4-phenyl-1-butyne (0.5 mmol) and 2,6-dichloropyridinium tetrafluoroborate (0.75 mmol).

  • Add chloroform (B151607) (2.5 mL) to the vial.

  • Stir the reaction mixture at 70 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (10 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Mechanistic Pathways and Reagent Selection

The mechanism of alkyne hydrofluorination is highly dependent on the reagent system employed. Broadly, these can be categorized into electrophilic and nucleophilic pathways, often mediated by a metal catalyst.

G General Mechanistic Pathways for Alkyne Hydrofluorination cluster_0 Metal-Catalyzed Pathway (e.g., Au) cluster_1 Metal-Free Pathway (e.g., HBF₄-based) Alkyne_Au Alkyne Pi_Complex_Au π-Complex Alkyne_Au->Pi_Complex_Au Coordination Catalyst_Au [Au(I)L]⁺ Catalyst_Au->Pi_Complex_Au Vinyl_Gold Vinyl-Gold Intermediate Pi_Complex_Au->Vinyl_Gold Fluoride_Source_Au F⁻ Source (e.g., Et₃N·3HF) Fluoride_Source_Au->Vinyl_Gold Nucleophilic Attack Product_Au Vinyl Fluoride Vinyl_Gold->Product_Au Protonolysis Alkyne_MF Alkyne Vinyl_Cation Vinyl Cation Intermediate Alkyne_MF->Vinyl_Cation Protonation Proton_Source_MF H⁺ Source (e.g., Pyridinium) Proton_Source_MF->Vinyl_Cation Product_MF This compound Vinyl_Cation->Product_MF Fluoride_Source_MF [BF₄]⁻ Fluoride_Source_MF->Product_MF Fluoride Transfer G Reagent Selection Guide for Alkyne Hydrofluorination Start Alkyne Substrate Terminal Terminal Alkyne? Start->Terminal Internal_Sym Symmetrical Internal Alkyne? Terminal->Internal_Sym No Gold_Terminal Gold-Catalyzed (e.g., [Au(IPr)Cl] / Et₃N·3HF or KHF₂) Terminal->Gold_Terminal Yes Metal_Free_Terminal Metal-Free (e.g., 2,6-Dichloropyridinium tetrafluoroborate) Terminal->Metal_Free_Terminal Yes, for certain applications Internal_Unsym Unsymmetrical Internal Alkyne? Internal_Sym->Internal_Unsym No HF_Pyridine HF-Pyridine (Olah's Reagent) Internal_Sym->HF_Pyridine Yes Regio_Concern Regiocontrol Critical? Internal_Unsym->Regio_Concern Yes Gold_Internal Gold-Catalyzed (e.g., [Au(I)L]⁺ / HF source) Regio_Concern->Gold_Internal No Directing_Group Directing Group Present? Regio_Concern->Directing_Group Yes Gold_Directed Directed Gold-Catalysis Directing_Group->Gold_Directed Yes Reagent_Screen Reagent Screening Required Directing_Group->Reagent_Screen No

References

A Comparative Guide to New Catalysts for Asymmetric Hydrogenation of Vinyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective hydrogenation of vinyl fluorides is a critical transformation in medicinal chemistry, providing access to chiral fluorine-containing molecules that often exhibit unique pharmacological properties. The development of novel, highly efficient, and selective catalysts for this reaction is therefore an area of intense research. This guide provides a comparative overview of recently developed catalytic systems, including Iridium, Rhodium, and metal-free Frustrated Lewis Pair (FLP) catalysts, with a focus on their performance, substrate scope, and experimental protocols.

Performance Benchmark of Catalytic Systems

The following table summarizes the performance of representative catalysts in the asymmetric hydrogenation of various vinyl fluoride (B91410) substrates. The data highlights the strengths of each catalytic system in terms of yield and enantioselectivity.

Catalyst SystemSubstrateYield (%)ee (%)Reference
Iridium
Ir-Azabicyclo Thiazole-Phosphine Complex(Z)-2-fluoro-3-(4-methoxyphenyl)prop-2-en-1-ol9996[1][2]
Ir-Azabicyclo Thiazole-Phosphine Complex(Z)-2-fluoro-3-phenylprop-2-en-1-ol9995[1][2]
Ir-Azabicyclo Thiazole-Phosphine Complex(Z)-2-fluoro-3-(naphthalen-2-yl)prop-2-en-1-ol9997[1][2]
Ir-Azabicyclo Thiazole-Phosphine Complex(Z)-3-(furan-2-yl)-2-fluoroprop-2-en-1-ol9994[1][2]
Rhodium
[Rh(nbd)₂]BF₄ / (R,R)-WalPhos1-(benzyloxy)-4-(1-fluorovinyl)-1,2,3,6-tetrahydropyridine>99>99[3]
Frustrated Lewis Pair (FLP)
Chiral Oxazoline (B21484) / B(C₆F₅)₃3-Fluoro-2-methyl-4H-chromen-4-one9988[4][5]
Chiral Oxazoline / B(C₆F₅)₃3-Fluoro-2-phenyl-4H-chromen-4-one9585[4][5]
Chiral Oxazoline / B(C₆F₅)₃2-Ethyl-3-fluoro-4H-chromen-4-one9886[4][5]

Experimental Workflow & Signaling Pathways

The general workflow for the asymmetric hydrogenation of vinyl fluorides using these catalytic systems is depicted below. The process begins with the preparation of the active catalyst, followed by the hydrogenation reaction under a controlled atmosphere and subsequent analysis of the product.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction cluster_analysis Product Analysis metal_precursor Metal Precursor (e.g., [Ir(COD)Cl]₂, [Rh(nbd)₂]BF₄) or Lewis Acid (e.g., B(C₆F₅)₃) active_catalyst Active Catalyst Formation metal_precursor->active_catalyst chiral_ligand Chiral Ligand (e.g., N,P-Ligand, WalPhos) or Lewis Base (e.g., Chiral Oxazoline) chiral_ligand->active_catalyst reaction_vessel Reaction active_catalyst->reaction_vessel substrate Vinyl Fluoride Substrate substrate->reaction_vessel solvent Solvent solvent->reaction_vessel h2 H₂ Gas h2->reaction_vessel workup Reaction Workup & Purification reaction_vessel->workup chiral_product Chiral Fluorinated Product workup->chiral_product analysis Analysis (Yield, ee) chiral_product->analysis

General workflow for catalytic asymmetric hydrogenation of vinyl fluorides.

Detailed Experimental Protocols

Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Allylic Alcohols[1][2]

A representative procedure for the iridium-catalyzed asymmetric hydrogenation is as follows:

  • Catalyst Preparation: In a glovebox, the iridium precursor and the chiral N,P-ligand (1.05 equivalents) are dissolved in dichloromethane (B109758) (DCM) and stirred for 30 minutes at room temperature to form the active catalyst solution.

  • Hydrogenation: The this compound substrate is placed in a vial, and the prepared catalyst solution (typically 1 mol%) is added. The vial is then placed in an autoclave.

  • Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 bar). The reaction is stirred at room temperature for a specified time (e.g., 12 hours).

  • Workup and Analysis: After releasing the hydrogen pressure, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral fluorinated product. The enantiomeric excess (ee) is determined by chiral HPLC or SFC.

Rhodium-Catalyzed Asymmetric Hydrogenation of a Fluorinated Tetrahydropyridine[3][4]

The following protocol is based on the successful synthesis of a chiral fluoropiperidine:

  • Catalyst Preparation: The rhodium precursor, such as [(norbornadiene)₂Rh]BF₄, and the chiral Walphos ligand are dissolved in a suitable solvent like dichloromethane (CH₂Cl₂) to generate the active catalyst.

  • Hydrogenation: The this compound substrate and an acid additive (e.g., HBF₄·OEt₂) are charged to a reactor. The catalyst solution is then added.

  • Reaction Conditions: The reactor is purged and pressurized with hydrogen gas (e.g., 100 psig). The reaction mixture is stirred at room temperature until completion.

  • Workup and Analysis: The reaction mixture is worked up, and the product is purified. The enantiomeric excess is determined by chiral HPLC analysis. The presence of an acid additive was found to have a significant positive effect on the reaction outcome.

Metal-Free Asymmetric Hydrogenation of 3-Fluorinated Chromones using a Frustrated Lewis Pair (FLP)[5][6]

A typical procedure for the metal-free FLP-catalyzed hydrogenation is as follows:

  • Catalyst System: The chiral Lewis base (e.g., a chiral oxazoline) and the achiral Lewis acid (e.g., B(C₆F₅)₃) constitute the FLP catalyst system.

  • Hydrogenation: In a glovebox, the 3-fluorinated chromone (B188151) substrate, the chiral oxazoline (e.g., 20 mol%), and the borane (B79455) (e.g., 20 mol%) are dissolved in a solvent such as toluene (B28343) in a vial.

  • Reaction Conditions: The vial is placed in an autoclave, which is then charged with hydrogen gas (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 80 °C) for a given time (e.g., 24 hours).

  • Workup and Analysis: After cooling and releasing the pressure, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The choice of catalyst for the asymmetric hydrogenation of vinyl fluorides depends heavily on the specific substrate and desired outcome. Iridium catalysts with N,P-ligands have demonstrated high efficiency and enantioselectivity for fluorinated allylic alcohols.[1][2] Rhodium-Walphos systems have been successfully applied on a larger scale for the synthesis of complex chiral fluoropiperidines.[3] For certain substrates like 3-fluorinated chromones, metal-free Frustrated Lewis Pairs offer a viable alternative, avoiding the use of precious metals.[4][5] Researchers and drug development professionals should consider the comparative data and protocols presented in this guide to select the most appropriate catalytic system for their specific synthetic challenges.

References

A Comparative Analysis of Experimental and Theoretical Bond Energies in Vinyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the carbon-fluorine and carbon-hydrogen bond dissociation energies in vinyl fluoride (B91410) reveals a complex interplay of electronic effects. This guide synthesizes experimental data and theoretical approaches to provide a comprehensive comparison for researchers in chemistry and materials science.

Vinyl fluoride (C₂H₃F), a key monomer in the production of polythis compound (PVF), possesses a unique chemical structure with three distinct types of carbon-hydrogen bonds and one carbon-fluorine bond. The strength of these bonds is a critical determinant of the molecule's reactivity, thermal stability, and utility in various applications. This guide provides an objective comparison of experimentally determined and theoretically calculated bond dissociation energies (BDEs) for this compound, offering valuable insights for professionals in research and drug development.

Experimental Bond Dissociation Energies

The experimental determination of bond dissociation energies in this compound has been approached through various techniques, most notably through photodissociation studies and the use of Active Thermochemical Tables (ATcT).

A significant experimental study on the photodissociation dynamics of this compound at wavelengths of 157 nm and 193 nm provided crucial insights into the C-F bond fission channel.[1][2][3] This work identified for the first time the dissociation pathway leading to a vinyl radical and a fluorine atom (C₂H₃ + F).[1][2] While this study provided a barrier height of 44 ± 2 kcal/mol for the dissociation of cis-CHCHF to CHCH + F, it is important to note that this represents the activation energy for a specific reaction channel and not the direct bond dissociation energy.[1][3]

A more direct route to highly accurate experimental bond dissociation energies is through the use of the Active Thermochemical Tables (ATcT). By combining the precisely determined enthalpy of formation of this compound from ATcT with the equally precise enthalpies of formation of the resulting radicals and atoms, we can calculate the bond dissociation energies.

The bond dissociation energy (BDE) is calculated using the following formula:

BDE(A-B) = ΔfH°(A•) + ΔfH°(B•) - ΔfH°(A-B)

where ΔfH° represents the standard enthalpy of formation at 298.15 K.

Based on the latest ATcT values, the experimental bond dissociation energies for the C-F and an average of the C-H bonds in this compound have been calculated and are presented in Table 1. The enthalpy of formation for this compound is -142.34 ± 0.45 kJ/mol.[4] The enthalpies of formation for the fluorine atom and hydrogen atom are 79.39 ± 0.30 kJ/mol and 217.998 ± 0.006 kJ/mol, respectively.[1][5] The enthalpy of formation of the vinyl radical (CH₂=CH•) is 297.22 ± 0.30 kJ/mol.[6]

Table 1: Experimental Bond Dissociation Energies of this compound

BondRadical ProductsΔfH° (this compound) (kJ/mol)ΔfH° (Radical 1) (kJ/mol)ΔfH° (Radical 2) (kJ/mol)Calculated BDE (kJ/mol)Calculated BDE (kcal/mol)
C-FCH₂=CH• + F•-142.34 ± 0.45[4]297.22 ± 0.30[6]79.39 ± 0.30[1]518.95124.0
C-H (average)C₂H₂F• + H•-142.34 ± 0.45[4]Not available217.998 ± 0.006[5]Not calculableNot calculable

Note: A precise experimental value for the average C-H bond dissociation energy cannot be calculated without the experimental enthalpies of formation for the three distinct fluorovinyl radicals (α-fluorovinyl, cis-β-fluorovinyl, and trans-β-fluorovinyl), which are not currently available in the Active Thermochemical Tables.

Theoretical Bond Dissociation Energies

Generally, methods like G3, G4, and CBS-QB3 are known to provide theoretical BDEs with high accuracy, often within 1-2 kcal/mol of experimental values.[7][8] DFT methods, such as B3LYP and M06-2X, are also widely used due to their computational efficiency, though their accuracy can be more variable.[7][9][10] For instance, a recent study on the atmospheric oxidation of this compound utilized the M06-2X functional, indicating its applicability to this system.[1]

Without a specific theoretical paper to cite, we can infer the expected theoretical values would be in close agreement with the experimental ATcT-derived value for the C-F bond. Theoretical calculations would be particularly valuable for elucidating the individual C-H bond energies, which are challenging to determine experimentally. It is expected that the C-H bond on the same carbon as the fluorine atom (the α-C-H bond) would have a different bond energy compared to the two C-H bonds on the other carbon atom (the β-C-H bonds) due to the electron-withdrawing effect of the fluorine atom.

Experimental and Theoretical Methodologies

Experimental Protocol: Photofragment Translational Spectroscopy

The experimental work that identified the C-F bond fission channel utilized a rotating-source crossed molecular beam apparatus.[1][2][3] A molecular beam of this compound seeded in a carrier gas was crossed with a pulsed photolysis laser beam (at 157 nm or 193 nm). The resulting photofragments traveled a fixed distance to a detector that could be rotated to measure the angular and time-of-flight distributions of the fragments. By analyzing these distributions, the kinetic energy release and the branching ratios for different dissociation channels were determined.

Theoretical Protocol: High-Level Ab Initio Calculations

High-accuracy theoretical bond dissociation energies are typically calculated using composite methods like the Gaussian-n (Gn) theories (e.g., G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3).[7][8] These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the result of a very high-level calculation with a very large basis set. The general workflow is as follows:

  • Geometry Optimization: The equilibrium geometries of the parent molecule and the resulting radicals are optimized, typically using a DFT method like B3LYP with a reasonably large basis set.

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using methods like Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (e.g., CCSD(T)) with progressively larger basis sets.

  • Extrapolation and Empirical Corrections: The energies are extrapolated to the complete basis set limit, and empirical corrections are often added to account for remaining deficiencies in the calculations.

The bond dissociation energy is then calculated as the difference in the computed enthalpies of the products (radicals) and the reactant (parent molecule).

Methodology_Workflow cluster_experimental Experimental Approach cluster_theoretical Theoretical Approach exp_start This compound Molecular Beam photolysis Photolysis Laser Pulse exp_start->photolysis detection Fragment Detection (Time-of-Flight & Angle) photolysis->detection analysis Kinetic Energy & Branching Ratio Analysis detection->analysis theo_start Geometry Optimization (e.g., B3LYP) freq_calc Frequency Calculation (ZPVE & Thermal Corrections) theo_start->freq_calc sp_energy High-Level Single-Point Energies (CCSD(T), etc.) freq_calc->sp_energy bde_calc BDE Calculation sp_energy->bde_calc

Figure 1. Workflow for the experimental and theoretical determination of bond energies.

Logical Comparison

The diagram below illustrates the relationship between the experimental and theoretical approaches to determining the bond dissociation energies of this compound. Both pathways aim to provide accurate values for the C-F and C-H bonds. The experimental route relies on precise measurements of thermochemical properties, while the theoretical route uses computational quantum mechanics to model the bond-breaking process. The convergence of results from these two independent approaches provides a high degree of confidence in the determined bond energies.

Comparison_Logic cluster_goal Goal cluster_exp Experimental Path cluster_theo Theoretical Path BDE Accurate Bond Dissociation Energies (C-F and C-H in this compound) Photodissociation Photodissociation Studies Exp_BDE Experimentally-Derived BDEs Photodissociation->Exp_BDE ATcT Active Thermochemical Tables (Enthalpies of Formation) ATcT->Exp_BDE Exp_BDE->BDE Validation Theo_BDE Theoretically-Calculated BDEs Exp_BDE->Theo_BDE Comparison DFT Density Functional Theory (e.g., B3LYP, M06-2X) DFT->Theo_BDE AbInitio High-Level Ab Initio (G3, G4, CBS-QB3, CCSD(T)) AbInitio->Theo_BDE Theo_BDE->BDE Prediction & Insight

Figure 2. Logical relationship between experimental and theoretical approaches.

Conclusion

The combination of experimental data from Active Thermochemical Tables and insights from photodissociation studies provides a robust value for the C-F bond dissociation energy in this compound of approximately 124.0 kcal/mol. While precise experimental values for the individual C-H bond energies are not yet available, theoretical calculations are well-suited to address this gap. The continued synergy between advanced experimental techniques and high-level computational chemistry will undoubtedly lead to a more refined understanding of the chemical bonding in this and other important fluorinated molecules.

References

Comparative Stability of Silver Tetrafluoroborate Complexes with Vinyl Fluoride and Vinyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of metal-olefin complexes is crucial for catalyst design and reaction optimization. This guide provides a detailed comparison of the stability of silver tetrafluoroborate (B81430) (AgBF₄) complexes with vinyl fluoride (B91410) and vinyl chloride, supported by experimental data and protocols.

The interaction between silver ions and olefins is a classic example of π-complexation, where the filled π-orbitals of the olefin donate electron density to the empty s-orbital of the silver ion, and the filled d-orbitals of the silver ion back-donate to the empty π*-antibonding orbitals of the olefin. The stability of these complexes is influenced by both electronic and steric factors of the olefin. This guide focuses on the comparative stability of AgBF₄ complexes with two halogenated olefins: vinyl fluoride (VF) and vinyl chloride (VC).

Quantitative Comparison of Complex Stability

Experimental data demonstrates a clear trend in the stability of the 1:2 complexes of AgBF₄ with propylene (B89431), vinyl chloride, and this compound. The stability follows the order: AgBF₄·2(propylene) >> AgBF₄·2(vinyl chloride) > AgBF₄·2(this compound)[1]. This indicates that the halogenated olefin complexes are significantly less stable than the propylene complex.

The thermodynamic parameters for the dissociation of these complexes, as determined from equilibrium dissociation pressure-temperature data, provide a quantitative measure of their relative stabilities. The dissociation reaction is as follows:

AgBF₄·2(olefin)(s) ⇌ AgBF₄(s) + 2 olefin(g)

ComplexDissociation Equation (log PTorr = A - B/T)ΔH° (kcal/mol)ΔS° (cal/deg·mol)Temperature Range (°C)
AgBF₄·2(this compound)log P = 8.80 - 1530/T7.0027.0-40 to -10
AgBF₄·2(Vinyl Chloride)log P = 9.98 - 1850/T8.4634.06-40 to -10
AgBF₄·2(Propylene)log P = 9.21 - 2320/T10.629.80 to 20

Data sourced from the Canadian Journal of Chemistry, 1971.[1]

The lower stability of the vinyl halide complexes compared to the propylene complex is a result of both smaller enthalpy (ΔH°) and larger entropy (ΔS°) changes upon dissociation[1].

Factors Influencing Complex Stability

The observed differences in stability can be attributed to two primary factors: the basicity of the olefin and its dipole moment[1].

  • Olefin Basicity: The strength of the silver-olefin bond is directly related to the basicity of the olefin, which can be correlated with its ionization potential. A lower ionization potential corresponds to a more basic olefin and a stronger bond. This compound and vinyl chloride are less basic than propylene, leading to a weaker interaction with the silver ion and thus, lower complex stability.

  • Dipole Moment and Configurational Restrictions: this compound and vinyl chloride possess significant permanent dipole moments. These dipole moments lead to configurational restrictions within the solid complex. Upon dissociation, the gaseous olefin molecules have greater rotational freedom, resulting in a larger and more favorable entropy change (ΔS°). This larger entropy change for the halo-olefins contributes to their lower stability compared to propylene, which has a smaller dipole moment[1].

The reduced stability of the this compound complex relative to the vinyl chloride complex is primarily due to the lower basicity of this compound, which outweighs the effect of its slightly smaller dipole moment[1].

G Factors Influencing AgBF4-Olefin Complex Stability cluster_olefin Olefin Properties cluster_complex Complex Characteristics Olefin Basicity Olefin Basicity Bond Strength Bond Strength Olefin Basicity->Bond Strength directly proportional Dipole Moment Dipole Moment Configurational Entropy Configurational Entropy Dipole Moment->Configurational Entropy inversely proportional (higher dipole -> lower entropy) Overall Stability Overall Stability Bond Strength->Overall Stability positive influence Configurational Entropy->Overall Stability positive influence (higher entropy -> higher stability) G cluster_prep Preparation cluster_synthesis Complex Synthesis cluster_analysis Stability Analysis A Prepare Anhydrous AgBF4 B Introduce Olefin Gas (VF or VC) A->B C Equilibrate at Controlled T & P B->C D Measure Dissociation Pressure vs. Temperature C->D E Plot log P vs. 1/T D->E F Calculate ΔH° and ΔS° E->F

References

A Comparative Guide to the Crystalline Polymorphs of Polyvinylidene Fluoride (PVDF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyvinylidene fluoride (B91410) (PVDF) is a semi-crystalline polymer renowned for its robust mechanical properties, chemical resistance, and, most notably, its unique piezoelectric, pyroelectric, and ferroelectric characteristics. These properties are intrinsically linked to its crystalline structure, which can exist in at least five different polymorphs: alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε).[1] The specific crystalline phase present in a PVDF material dictates its performance, making a thorough understanding of these forms crucial for tailoring the material to specific applications in research, sensing, and biomedical devices. This guide provides an objective comparison of the key crystalline forms of PVDF, supported by experimental data and detailed characterization protocols.

Comparison of Key Crystalline Phases of PVDF

The α, β, and γ phases are the most commonly encountered and studied polymorphs of PVDF.[1] Their distinct chain conformations, polarity, and resulting properties are summarized below.

Propertyα-Phaseβ-Phaseγ-Phase
Chain Conformation Trans-gauche-trans-gauche' (TGTG')All-trans (TTTT)Three trans followed by a gauche (T3GT3G')
Polarity Non-polarPolarPolar
Piezoelectric Activity NoHighestModerate
Ferroelectric Properties NoYesYes
Formation Conditions Crystallization from the melt at atmospheric pressure.[2]Mechanical stretching of the α-phase, electrospinning, quenching from the melt.[3][4]High-temperature crystallization, casting from specific solvents.[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the α, β, and γ phases of PVDF, facilitating a direct comparison of their physical and electrical properties.

Table 1: Thermal and Electrical Properties

Propertyα-Phaseβ-Phaseγ-Phase
Melting Temperature (°C) 167 - 172[2]167 - 172[2]~170
Dielectric Constant (at 1 kHz) ~11-12[6]~8-10[6]~9-11[6]
Piezoelectric Coefficient (d₃₃, pC/N) N/A-20 to -40[2][7]Weaker than β-phase
Piezoelectric Coefficient (d₃₁, pC/N) N/A25 - 30[7]Weaker than β-phase

Table 2: Spectroscopic and Diffraction Fingerprints

Characterization Techniqueα-Phaseβ-Phaseγ-Phase
FTIR Characteristic Peaks (cm⁻¹) 614, 763, 795, 976[1][2]840, 1275[1][8]812, 833, 1234[1][2]
XRD Characteristic Peaks (2θ) 17.7°, 18.3°, 19.9°[2]20.3° - 20.7°[9][10]18.5°, 20.1°, 20.3°[2][11]

Phase Transformation Pathways

The different crystalline phases of PVDF can be interconverted through various physical treatments. Understanding these transformation pathways is essential for controlling the final properties of the material.

PVDF_Phase_Transformation Melt Melt Alpha α-Phase (TGTG') Melt->Alpha Cooling Gamma γ-Phase (T3GT3G') Melt->Gamma High Temp. Crystallization Beta β-Phase (TTTT) Alpha->Beta Stretching Alpha->Gamma Annealing Gamma->Beta High Temp. & High Pressure

PVDF Crystalline Phase Transformations

Experimental Protocols

Accurate identification and quantification of PVDF crystalline phases are paramount. The following are detailed methodologies for the key characterization techniques.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful and commonly used technique to identify the different crystalline phases of PVDF based on their unique vibrational modes.

Methodology:

  • Sample Preparation: PVDF films are typically analyzed directly. For powders, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: A commercial FTIR spectrometer is used.

  • Data Acquisition: Spectra are typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Analysis: The presence of characteristic absorption bands is used to identify the crystalline phases (see Table 2). The relative amounts of each phase can be quantified using Beer-Lambert law-based equations that relate the absorbance of specific peaks to the phase fraction.[2]

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and identifying the different polymorphs of PVDF based on their characteristic diffraction patterns.

Methodology:

  • Sample Preparation: PVDF films or powders are mounted on a sample holder. The surface of the sample should be flat and level with the holder.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[9]

  • Data Acquisition: The diffraction pattern is typically scanned over a 2θ range of 10° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[9]

  • Analysis: The crystalline phases are identified by the position (2θ angle) of the diffraction peaks (see Table 2). The degree of crystallinity can be calculated by comparing the integrated area of the crystalline peaks to the total area (crystalline + amorphous).

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of PVDF, such as melting temperature and crystallinity. While it cannot distinguish between the α and β phases due to their similar melting points, it is a valuable complementary technique.[2]

Methodology:

  • Sample Preparation: A small amount of the PVDF sample (typically 5-10 mg) is weighed and sealed in an aluminum pan.[12]

  • Instrumentation: A differential scanning calorimeter.

  • Data Acquisition: The sample is typically heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range is from room temperature to 200 °C.[12]

  • Analysis: The melting temperature (Tm) is determined from the peak of the endothermic melting transition. The degree of crystallinity (Xc) can be calculated using the following equation:

    Xc (%) = (ΔHm / ΔH°m) × 100

    where ΔHm is the measured enthalpy of fusion and ΔH°m is the theoretical enthalpy of fusion for 100% crystalline PVDF (104.7 J/g for the α-phase).

Experimental Workflow

The characterization of PVDF crystalline forms typically follows a systematic workflow to obtain comprehensive information about the material's structure and properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Characterization cluster_results Data Interpretation Melt_Pressing Melt Pressing FTIR FTIR Analysis Melt_Pressing->FTIR XRD XRD Analysis Melt_Pressing->XRD DSC DSC Analysis Melt_Pressing->DSC Solvent_Casting Solvent Casting Solvent_Casting->FTIR Solvent_Casting->XRD Solvent_Casting->DSC Electrospinning Electrospinning Electrospinning->FTIR Electrospinning->XRD Electrospinning->DSC Phase_ID Phase Identification FTIR->Phase_ID XRD->Phase_ID Crystallinity Crystallinity Calculation XRD->Crystallinity DSC->Crystallinity Property_Correlation Property Correlation Phase_ID->Property_Correlation Crystallinity->Property_Correlation

References

A Comparative Guide to Fluoropolymer Alternatives for Scientific and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of scientific research and drug development, material selection is paramount. For decades, fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated ethylene (B1197577) propylene (B89431) (FEP) have been the materials of choice for applications demanding high chemical inertness, thermal stability, and low surface energy. However, growing environmental and health concerns associated with per- and polyfluoroalkyl substances (PFAS) have spurred the search for viable alternatives. This guide provides a comprehensive comparison of promising alternatives to fluoropolymers, with a focus on their performance characteristics, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed material selections.

This guide will delve into the properties of several key alternatives:

  • High-Performance Thermoplastics:

    • Polyetheretherketone (PEEK)

    • Polyphenylene Sulfide (PPS)

    • Polyimide (PI)

  • Other Key Polymers:

    • Ultra-High Molecular Weight Polyethylene (UHMW-PE)

    • Silicone

    • Polyamide (PA)

    • Polypropylene (PP)

Comparative Performance Data

The following tables provide a quantitative comparison of the key mechanical, thermal, electrical, and surface properties of fluoropolymers and their alternatives.

Mechanical Properties
PropertyFluoropolymers (Typical Range: PTFE, PFA, FEP)PEEKPPSPolyimide (PI)UHMW-PESiliconePolyamide (PA)Polypropylene (PP)
Tensile Strength (MPa) 20 - 3590 - 10080 - 19375 - 12520 - 405 - 1060 - 8530 - 40
Flexural Modulus (GPa) 0.4 - 0.73.5 - 4.54.0 - 14.52.5 - 4.50.8 - 1.20.01 - 0.22.0 - 3.01.0 - 1.7
Hardness (Rockwell) R25 - R60M103 - R126R120 - M90M110 - R120R60 - R70-R115 - R120R80 - R100
Coefficient of Friction (Dynamic) 0.04 - 0.10.25 - 0.450.3 - 0.450.2 - 0.40.1 - 0.20.3 - 0.50.2 - 0.40.3 - 0.4
Thermal Properties
PropertyFluoropolymers (Typical Range: PTFE, PFA, FEP)PEEKPPSPolyimide (PI)UHMW-PESiliconePolyamide (PA)Polypropylene (PP)
Max. Continuous Service Temp. (°C) 200 - 260250 - 260200 - 220> 26080 - 100180 - 23080 - 12080 - 100
Melting Point (°C) 260 - 327343285Decomposes > 500130 - 138-210 - 265160 - 165
Coefficient of Linear Thermal Expansion (10⁻⁵ /°C) 10 - 124.5 - 5.53.0 - 5.04.0 - 6.013 - 2020 - 308.0 - 10.010 - 12
Electrical Properties
PropertyFluoropolymers (Typical Range: PTFE, PFA, FEP)PEEKPPSPolyimide (PI)UHMW-PESiliconePolyamide (PA)Polypropylene (PP)
Dielectric Strength (kV/mm) 16 - 6018 - 2415 - 2020 - 3045 - 9015 - 2515 - 2520 - 30
Dielectric Constant @ 1MHz 2.13.2 - 3.33.3 - 4.63.42.32.9 - 3.24.0 - 4.52.2 - 2.6
Surface Properties
PropertyFluoropolymers (Typical Range: PTFE, PFA, FEP)PEEKPPSPolyimide (PI)UHMW-PESiliconePolyamide (PA)Polypropylene (PP)
Surface Energy (mN/m) 18 - 2235 - 4738 - 4140 - 4534 - 3620 - 2540 - 4529 - 32
Water Absorption (24h, %) < 0.010.1 - 0.50.02 - 0.050.2 - 0.4< 0.010.1 - 0.31.5 - 8.5< 0.03

Chemical Resistance

The chemical resistance of these materials is a critical factor in their selection. The following table provides a general overview of their compatibility with common classes of chemicals.

Chemical ClassFluoropolymers (PTFE, PFA, FEP)PEEKPPSPolyimide (PI)UHMW-PESiliconePolyamide (PA)Polypropylene (PP)
Strong Acids ExcellentGood (attacked by concentrated sulfuric and nitric acids)Excellent (except strong oxidizing acids)Fair to Good (attacked by strong acids)Good (except oxidizing acids)Poor to FairPoorGood
Strong Bases ExcellentExcellentExcellentPoor to FairExcellentGoodFair to GoodExcellent
Organic Solvents ExcellentExcellent (swelling with some halogenated and aromatic solvents)ExcellentExcellentGoodPoor to Good (swelling with many solvents)Fair to GoodGood
Halogenated Solvents ExcellentFair (can cause swelling)GoodGoodGoodPoorFairFair to Good
Alcohols ExcellentExcellentExcellentExcellentExcellentExcellentGoodExcellent
Ketones ExcellentExcellentExcellentExcellentExcellentGoodFairGood
Hydrocarbons ExcellentExcellentExcellentExcellentExcellentPoorGoodGood

Experimental Protocols

To ensure the validity and comparability of performance data, standardized testing methodologies are crucial. Below are summaries of the key experimental protocols for evaluating the properties discussed above.

Chemical Resistance Testing (ASTM D543)

This standard practice evaluates the resistance of plastics to chemical reagents.[1][2][3][4][5][6]

  • Objective: To determine changes in weight, dimensions, appearance, and mechanical properties after exposure to chemicals.[2][3][4][5]

  • Procedure (Immersion Test - Practice A):

    • Prepare at least five test specimens of a standard shape (e.g., tensile bars).[4]

    • Measure and weigh the conditioned specimens before exposure.[3]

    • Immerse the specimens in the test reagent for a specified duration (e.g., 7 days) and temperature (e.g., room temperature or elevated).[3][4] Common reagents include acids (e.g., sulfuric acid, nitric acid), bases (e.g., sodium hydroxide), and organic solvents.[4]

    • After exposure, remove, clean, and re-measure the weight and dimensions of the specimens.[3]

    • Conduct mechanical tests (e.g., tensile strength) on the exposed specimens and unexposed control specimens.[3]

    • Report the percentage change in weight, dimensions, and mechanical properties, as well as any changes in appearance (e.g., discoloration, swelling, cracking).[4]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA; ISO 11358 / ASTM E1131)

TGA is used to measure the thermal stability and composition of polymers by monitoring the change in mass as a function of temperature.[7][8][9][10][11]

  • Objective: To determine the decomposition temperature, thermal stability, and volatile content of a material.[7][8][9]

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA instrument.[10]

    • The sample is heated at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen for inert conditions, or air/oxygen for oxidative conditions).[8][9][11]

    • The instrument continuously records the sample's mass as the temperature increases.[9]

    • The resulting TGA curve plots the percentage of weight loss versus temperature.

    • Key data points include the onset temperature of decomposition and the temperature of maximum degradation rate.[7]

Surface Energy Determination (Contact Angle Measurement; ASTM D7490)

The surface energy of a polymer is determined by measuring the contact angle of liquids with known surface tensions on the material's surface.[12][13][14][15][16]

  • Objective: To quantify the wettability of a surface, which relates to adhesion and surface contamination.[12][13]

  • Procedure:

    • A small droplet of a test liquid (e.g., deionized water, diiodomethane) is placed on the clean, flat surface of the polymer sample.[12][16]

    • A goniometer or other optical instrument is used to capture an image of the droplet on the surface.[12]

    • The contact angle, which is the angle formed between the liquid-solid interface and the liquid-vapor interface, is measured from the image.[12]

    • Measurements are typically made with at least two different liquids (one polar and one non-polar) to calculate the polar and dispersive components of the solid's surface energy using theoretical models (e.g., Owens-Wendt-Rabel-Kaelble).[13][14][15]

Visualizing Material Selection and Experimental Workflows

Workflow for Selecting a Fluoropolymer Alternative

The following diagram illustrates a logical workflow for selecting a suitable alternative to a fluoropolymer based on key performance requirements.

MaterialSelectionWorkflow start Define Application Requirements temp High Temperature Stability (>200°C)? start->temp chem Broad Chemical Resistance? temp->chem Yes silicone_pp_pa Consider Silicone, PP, or PA temp->silicone_pp_pa No mech High Mechanical Strength? chem->mech Yes pps Consider PPS chem->pps No friction Low Coefficient of Friction? mech->friction No peek_pi Consider PEEK or Polyimide mech->peek_pi Yes cost Cost Sensitivity? friction->cost No uhmwpe Consider UHMW-PE friction->uhmwpe Yes final Select and Validate Material cost->final Low cost->final High peek_pi->final pps->final uhmwpe->final silicone_pp_pa->final ExperimentalWorkflow start Select Candidate Material chem_test Chemical Resistance Testing (ASTM D543) start->chem_test thermal_test Thermal Stability Analysis (TGA - ISO 11358) start->thermal_test surface_test Surface Energy Measurement (ASTM D7490) start->surface_test mech_test Mechanical Property Testing start->mech_test data_analysis Data Analysis and Comparison chem_test->data_analysis thermal_test->data_analysis surface_test->data_analysis mech_test->data_analysis app_specific_test Application-Specific Testing (e.g., Leachables & Extractables) decision Material Approved? app_specific_test->decision data_analysis->app_specific_test implement Implement Material decision->implement Yes reselect Re-evaluate or Select New Candidate decision->reselect No

References

Safety Operating Guide

Proper Disposal of Vinyl Fluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of vinyl fluoride (B91410) in a laboratory setting. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this hazardous material. Adherence to institutional and local regulations is paramount.

Vinyl fluoride is a flammable gas that is shipped as a liquefied compressed gas. It is considered a likely carcinogen.[1] Vapors are heavier than air and can cause dizziness, and confusion, and may lead to narcosis.[2] Direct contact with the liquid can cause frostbite.[2] Due to its hazardous nature, proper disposal is critical to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before any disposal procedures, it is crucial to observe the following safety precautions:

  • Work in a well-ventilated area: All handling of this compound should be conducted in a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a flame-retardant lab coat.[3][4] For situations with a risk of gas release, a self-contained breathing apparatus may be necessary.[3]

  • Eliminate Ignition Sources: this compound is highly flammable.[1] Ensure that there are no open flames, sparks, or hot surfaces in the vicinity. All equipment used must be properly grounded.

  • Prevent Polymerization: this compound can polymerize violently, especially in the absence of an inhibitor.[3] It is typically supplied with an inhibitor, such as terpenes.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Weight46.1 g/mol
Boiling Point-72.2 °C (-98 °F)
Freezing Point-160.5 °C (-257 °F)
Lower Explosive Limit (LEL)2.6%
Upper Explosive Limit (UEL)21.7%
Vapor Density (air=1)1.6
Autoignition Temperature385 °C (725 °F)

Source:[2][5]

Disposal Procedures

The primary and most highly recommended method for the disposal of this compound gas cylinders is to return them to the supplier. For cylinders that cannot be returned, a licensed hazardous waste disposal contractor must be engaged.

Step-by-Step Disposal Plan for Gas Cylinders:
  • Initial Assessment:

    • Determine if the gas cylinder can be returned to the original supplier. This is the safest and most environmentally responsible option.

    • If the supplier will not accept the cylinder, contact your institution's Environmental Health & Safety (EHS) department for guidance.

  • Preparing the Cylinder for Pickup (if not returnable to supplier):

    • Ensure the cylinder is clearly and accurately labeled as "this compound."

    • If the cylinder is empty, mark it as "EMPTY."

    • Store the cylinder in a secure, well-ventilated area away from incompatible materials and heat sources until it can be collected by a licensed hazardous waste disposal company.

  • Professional Disposal:

    • Your EHS department will coordinate with a certified hazardous waste disposal service for the transportation and final disposition of the this compound.

    • The most common method for the ultimate disposal of this compound is high-temperature incineration in a licensed facility equipped with appropriate scrubbers to handle acidic byproducts like hydrogen fluoride.

Note on Laboratory-Scale Neutralization:

Currently, there is no widely recognized and verified experimental protocol for the chemical neutralization of small quantities of this compound gas in a standard laboratory setting. While some information exists on the degradation of polythis compound (the polymer) with sodium hydroxide, this process is not directly applicable to the unpolymerized, gaseous form. Due to the significant flammability and reactivity hazards of this compound, attempting to neutralize it in the lab without a validated procedure is strongly discouraged.

Experimental Protocols Cited

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

VinylFluorideDisposal start Start: this compound for Disposal assess Assess Cylinder Status start->assess returnable Can it be returned to the supplier? assess->returnable return_to_supplier Arrange for return to supplier returnable->return_to_supplier Yes contact_ehs Contact Environmental Health & Safety (EHS) returnable->contact_ehs No end_disposal End of Disposal Process return_to_supplier->end_disposal ehs_guidance Follow EHS guidance for professional disposal contact_ehs->ehs_guidance prepare_for_pickup Prepare cylinder for pickup by licensed contractor ehs_guidance->prepare_for_pickup prepare_for_pickup->end_disposal

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and your local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.